molecular formula C29H43NO4 B15559680 IT-143A

IT-143A

Katalognummer: B15559680
Molekulargewicht: 469.7 g/mol
InChI-Schlüssel: UIUDUFUTTXCNJT-RJPZUDLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IT-143-A is a diterpenoid.
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one has been reported in Streptomyces with data available.
isolated from Streptomyces;  structure in first source

Eigenschaften

IUPAC Name

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDUFUTTXCNJT-RJPZUDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Role of microRNA-143: A Core Regulator in Oncology, Metabolism, and Cardiovascular Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 11, 2025

Abstract

MicroRNA-143 (miR-143) has emerged from the vast landscape of non-coding RNAs as a critical regulator of fundamental cellular processes. Initially characterized as a potent tumor suppressor, its functional repertoire has expanded to include pivotal roles in metabolic homeostasis and cardiovascular health. Dysregulation of miR-143 is consistently implicated in the pathogenesis of numerous diseases, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth review of the core functions of miR-143, its primary signaling pathways, and validated molecular targets. It consolidates quantitative data from key studies, details essential experimental protocols for its functional analysis, and presents visual diagrams of its regulatory networks to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Functions and Molecular Mechanisms of miR-143

miR-143 is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1] Its functions are context-dependent, varying across different cell types and physiological states. The most well-documented roles of miR-143 are in cancer, metabolic diseases, and cardiovascular biology.

Role in Oncology: A Potent Tumor Suppressor

Across a spectrum of malignancies, including colorectal, prostate, and gastric cancers, miR-143 is consistently downregulated.[2][3] Its primary function in this context is as a tumor suppressor, acting on multiple hallmarks of cancer.

  • Inhibition of Proliferation and Induction of Apoptosis: miR-143 directly targets key oncogenes that drive cell cycle progression and survival. The most critical of these is KRAS .[4] By binding to the KRAS 3'-UTR, miR-143 suppresses its translation, leading to the inactivation of downstream pro-proliferative signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[4][5] This inhibition of KRAS signaling arrests cell proliferation and promotes programmed cell death (apoptosis) by downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) .[6] Another validated target is Extracellular signal-regulated kinase 5 (ERK5) , which is involved in cell survival and proliferation.[1]

  • Suppression of Metastasis and Invasion: miR-143 impedes the metastatic cascade by targeting genes involved in cell migration and invasion.

  • Enhancement of Chemosensitivity: Restoration of miR-143 expression has been shown to re-sensitize cancer cells, particularly those with KRAS mutations, to conventional chemotherapeutic agents like paclitaxel (B517696) and oxaliplatin (B1677828).[2][7]

Role in Metabolic Disease: A Modulator of Insulin (B600854) Signaling

In contrast to its role in cancer, miR-143 expression is often upregulated in the liver in models of obesity and is linked to the development of insulin resistance.[8]

  • Impairment of Glucose Homeostasis: Overexpression of miR-143 in hepatocytes impairs insulin-stimulated glucose uptake and metabolism.[8][9] It achieves this by directly targeting Oxysterol-Binding Protein-Related Protein 8 (ORP8) .[8] The downregulation of ORP8 disrupts the normal function of the PI3K/Akt signaling pathway, a central node in insulin action, specifically by preventing the phosphorylation and activation of Akt.[8] This targeted disruption leads to impaired glucose tolerance and contributes to the pathophysiology of type 2 diabetes.[10]

  • Regulation of Adipogenesis: miR-143 is also recognized as an enhancer of adipocyte differentiation, the process by which pre-adipocytes mature into fat cells.[11] It promotes this process by targeting and downregulating pleiotrophin (B1180697) (PTN), a growth factor known to play a negative role in adipogenesis.[11]

Role in Cardiovascular Disease: Guardian of Vascular Smooth Muscle Cell Phenotype

Within the cardiovascular system, miR-143, often co-transcribed with miR-145, is highly expressed in vascular smooth muscle cells (VSMCs) and is essential for maintaining vascular health.[12][13]

  • Maintenance of Contractile Phenotype: VSMCs can exist in a quiescent, contractile state or a proliferative, synthetic state. miR-143 is crucial for maintaining the differentiated, contractile phenotype.[12] It does so by repressing a network of transcription factors, including Krüppel-like factor 4 (KLF4) and Ets-like transcription factor 1 (Elk-1) , which promote the synthetic, proliferative state.[12]

  • Inhibition of Neointimal Formation: In response to vascular injury (e.g., from angioplasty), VSMCs dedifferentiate and proliferate, leading to neointimal lesion formation and restenosis. The expression of miR-143 is markedly downregulated in these lesions.[14] Restoring miR-143 levels has been shown to inhibit this pathological remodeling by preventing the phenotypic switch of VSMCs, thereby representing a therapeutic strategy for vascular diseases.[15]

Quantitative Data Summary

The functional impact of miR-143 has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Effects of miR-143 Modulation in Cancer Models

Experimental Model Modulation of miR-143 Target Gene/Pathway Quantitative Effect Citation(s)
HCT116 Colorectal Cancer Xenografts Stable Overexpression Tumor Growth ~63% reduction in final tumor volume (928 mm³ vs. 2512 mm³) at day 40. [1][6][16]
KRAS-mutant Colorectal Cancer Cells Mimic Transfection KRAS Protein Level Significant downregulation of KRAS protein. [4]
Luciferase Assay (LoVo Cells) Mimic Transfection KRAS 3'-UTR Activity Direct binding confirmed by luciferase reporter assay. [4]
SW1116 Colorectal Cancer Cells Stable Overexpression VEGF mRNA ~70% decrease in VEGF mRNA levels. [2]
Prostate Cancer Cell Lines Mimic Overexpression Cell Proliferation Significant decrease in proliferation. [17]

| Chemically Modified miR-143 mimic (in vivo) | Systemic Administration | Tumor Growth | ~50% reduction in tumor xenograft size. |[1] |

Table 2: Effects of miR-143 Modulation in Metabolic Models

Experimental Model Modulation of miR-143 Target Gene/Pathway Quantitative Effect Citation(s)
3T3-L1 Preadipocytes Mimic Overexpression (Agomir) miR-143-3p Expression ~12.1-fold increase in expression. [9]
3T3-L1 Preadipocytes Inhibitor (Antagomir) miR-143-3p Expression ~0.56-fold decrease (44% reduction) in expression. [9]
3T3-L1 Preadipocytes Mimic Overexpression Insulin-stimulated Glucose Uptake Significant reduction in 2-NBDG glucose uptake. [9]
3T3-L1 Preadipocytes Inhibitor Insulin-stimulated Glucose Uptake Significant increase in 2-NBDG glucose uptake. [9]

| Cultured Liver Cells | Reduced ORP8 Expression | Insulin-stimulated Akt Activation | Impaired ability of insulin to induce Akt phosphorylation. |[8] |

Table 3: Effects of miR-143 Modulation in Cardiovascular Models

Experimental Model Modulation of miR-143 Target Gene/Pathway Quantitative Effect Citation(s)
Dicer KO Smooth Muscle Cells miR-145 Mimic Transfection SM-α-actin (Acta2) mRNA Complete rescue of SMC-specific gene expression.
miR-143/145 Knockout Mice Gene Deletion Vascular Phenotype Reduced media thickness, decreased levels of SM α-actin and SM-MHC. [18]
Rat Carotid Artery Balloon Injury Adenovirus-mediated miR-143 Neointimal Formation Significant reduction in neointimal formation. [15]

| Neural Crest Stem Cells | miR-145 Mimic Transfection | VSMC Differentiation | ~75% of cells guided into the VSMC lineage. |[14] |

Key Signaling Pathways Regulated by miR-143

miR-143 exerts its pleiotropic effects by integrating into and modulating major signaling hubs. The diagrams below, generated using the DOT language, illustrate these core regulatory networks.

The miR-143-KRAS-MAPK/ERK Axis in Cancer

In many cancers, miR-143 acts as a master regulator of the RAS signaling pathway. By directly targeting KRAS, it effectively shuts down the downstream RAF-MEK-ERK cascade, which is critical for cell proliferation and survival.

miR143_KRAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF miR143 miR-143 miR143->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The miR-143-KRAS-MAPK/ERK signaling pathway in cancer.
The miR-143-PI3K/Akt Axis in Metabolism and Cancer

The PI3K/Akt pathway is another critical target of miR-143. In cancer, this occurs downstream of KRAS inhibition. In metabolic regulation, miR-143 directly targets ORP8, which is necessary for insulin-mediated Akt activation. This dual mechanism highlights the context-dependent function of miR-143.

miR143_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Insulin AKT AKT PI3K->AKT miR143 miR-143 ORP8 ORP8 miR143->ORP8 ORP8->AKT required for activation pAKT p-AKT (Active) AKT->pAKT GlucoseUptake Glucose Uptake & Metabolism pAKT->GlucoseUptake

Caption: The miR-143-ORP8-PI3K/Akt signaling pathway in metabolism.

Detailed Experimental Protocols

Accurate functional analysis of miR-143 requires robust and reproducible experimental methodologies. This section details the core protocols for quantifying miR-143 expression, validating its targets, and assessing downstream protein-level effects.

Quantification of Mature miR-143 by Stem-Loop qRT-PCR

This method provides high specificity and sensitivity for mature miRNA quantification.

Workflow Diagram:

qrtpcr_workflow RNA_Extraction 1. Total RNA Extraction (including small RNAs) RT 2. Reverse Transcription (Stem-Loop RT Primer) RNA_Extraction->RT qPCR 3. qPCR Amplification (miR-143 specific forward primer, universal reverse primer) RT->qPCR Analysis 4. Data Analysis (ΔΔCt Method vs. U6 snRNA) qPCR->Analysis

Caption: Workflow for quantitative real-time PCR (qRT-PCR) of miR-143.

Methodology:

  • RNA Isolation: Extract total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Prepare an RT master mix using a commercial kit (e.g., TaqMan MicroRNA Reverse Transcription Kit).

    • For each sample, combine 10-100 ng of total RNA with a miR-143-specific stem-loop RT primer. A commonly used sequence structure targets the 3' end of the mature miRNA.

    • Incubate the reaction according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

    • A parallel reaction should be run for a reference gene, typically the small nuclear RNA U6.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a TaqMan Universal PCR Master Mix, the reverse-transcribed cDNA product (diluted 1:15), a miR-143-specific forward primer, and a universal reverse primer.

    • Example Primers:

      • hsa-miR-143 Forward: 5'- GAGATGAAGCACTGTAGC -3'

      • U6 snRNA Forward: 5'- CTCGCTTCGGCAGCACA -3'

    • Run the qPCR on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Determine the threshold cycle (Ct) for miR-143 and the U6 control for each sample.

    • Calculate the relative expression of miR-143 using the comparative Ct (ΔΔCt) method.

Target Validation via Dual-Luciferase Reporter Assay

This assay provides direct evidence of binding between miR-143 and a predicted target site within an mRNA's 3'-UTR.

Methodology:

  • Vector Construction:

    • Amplify the full-length 3'-UTR of the putative target gene (e.g., KRAS) containing the predicted miR-143 binding site via PCR.

    • Clone this fragment downstream of a Firefly luciferase reporter gene in a suitable vector (e.g., psiCHECK-2 or pMIR-REPORT). This vector should also contain a Renilla luciferase gene under a separate promoter to serve as an internal control for transfection efficiency.

    • Create a mutant control vector where the miR-143 "seed sequence" binding site within the 3'-UTR is mutated (e.g., by site-directed mutagenesis) to abolish binding.

  • Cell Transfection:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.

    • Co-transfect the cells using a lipid-based reagent (e.g., Lipofectamine 2000) with:

      • The wild-type or mutant luciferase reporter vector.

      • A miR-143 mimic or a negative control mimic.

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure both Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A significant reduction (>25-50%) in relative luciferase activity in cells co-transfected with the wild-type vector and the miR-143 mimic (compared to the negative control mimic) indicates a direct interaction. This effect should be abolished in cells transfected with the mutant vector.[19]

Analysis of Target Protein Expression by Western Blot

This protocol determines if changes in miR-143 levels lead to corresponding changes in the protein levels of its targets.

Methodology:

  • Sample Preparation:

    • Transfect cells with a miR-143 mimic, inhibitor, or respective negative controls. After 48-72 hours, harvest the cells.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., KRAS, Bcl-2, p-ERK) diluted in blocking buffer.

      • Example Antibody Dilutions: Anti-KRAS (1:1000), Anti-Bcl-2 (1:1000), Anti-phospho-ERK (1:2000).[20][21][22]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. Quantify band intensities using densitometry software.

Therapeutic Potential and Drug Development

The central role of miR-143 in disease pathogenesis makes it an attractive therapeutic target. Two primary strategies are being explored:

  • miRNA Mimics (Restoration Therapy): In diseases where miR-143 is downregulated, such as cancer, synthetic double-stranded RNA molecules that mimic endogenous miR-143 can be introduced to restore its tumor-suppressive functions. Preclinical studies using chemically modified miR-143 mimics have shown significant anti-tumor effects in xenograft models, reducing tumor volume and downregulating target oncogenes like KRAS in vivo.[1]

  • Anti-miRs/Antagomirs (Inhibition Therapy): In conditions where miR-143 is pathologically upregulated, such as in obesity-linked insulin resistance or potentially certain cardiovascular contexts, antisense oligonucleotides (anti-miRs) can be used to bind to and neutralize miR-143, thereby preventing it from repressing its targets. A molecule named MGN-2677, which targets the miR-143/145 cluster for vascular disease, has been noted as being in the development pipeline.

The primary challenges in developing miR-143-based therapeutics lie in ensuring stable, targeted delivery to the desired tissue while avoiding off-target effects and immunogenicity. Advances in nanoparticle and viral vector delivery systems are actively addressing these hurdles.

Conclusion

microRNA-143 is a pleiotropic regulator that functions as a critical node in cellular signaling. Its role as a tumor suppressor, primarily through the inhibition of the KRAS oncogene, is firmly established. Concurrently, its functions in modulating insulin sensitivity and maintaining vascular smooth muscle cell homeostasis highlight its broader importance in human health and disease. The continued elucidation of its targets and regulatory networks, facilitated by the robust experimental protocols detailed herein, will be paramount for translating the therapeutic promise of miR-143 into clinical reality for oncology, metabolic, and cardiovascular diseases.

References

miR-143: A Master Regulator of Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Action in Cancer for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-143 (miR-143) has emerged as a critical tumor-suppressive molecule that is frequently downregulated in a wide array of human cancers. Its multifaceted role in tumorigenesis is primarily attributed to its ability to post-transcriptionally regulate a cohort of key oncogenes, thereby modulating pivotal signaling pathways implicated in cancer cell proliferation, survival, metastasis, and metabolism. This technical guide provides a comprehensive overview of the core mechanisms of action of miR-143 in cancer, with a focus on its target genes and the downstream signaling cascades it influences. We present a synthesis of quantitative data on miR-143 expression, detailed experimental protocols for its study, and visual representations of its signaling networks to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Tumor Suppressive Role of miR-143 in Cancer

miR-143 is widely recognized as a tumor suppressor, with its expression being significantly reduced in numerous malignancies, including colorectal, breast, lung, prostate, and bladder cancers.[1][2][3][4][5] Restoration of miR-143 expression in cancer cells has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion, underscoring its therapeutic potential.[6][7] The primary mechanism through which miR-143 exerts its tumor-suppressive functions is by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3]

Quantitative Dysregulation of miR-143 in Cancer

The downregulation of miR-143 is a consistent finding across various cancer types. The following tables summarize the quantitative data on the fold change of miR-143 expression in different cancers compared to normal tissues.

Cancer TypeFold Change (Tumor vs. Normal)Reference
Colorectal CancerDecreased (>2-fold)[8]
Breast CancerDecreased (0.89-fold)[9]
Lung Cancer (NSCLC)Decreased (1.9 to 66.7-fold)[3]
Prostate CancerDecreased (1.4 to 2.3-fold)[1]
Bladder CancerDecreased (mean fold-change = 0.076)[2]

Table 1: Downregulation of miR-143 Expression in Various Cancers. This table illustrates the significant decrease in miR-143 expression in tumor tissues compared to their normal counterparts across several major cancer types.

Cancer Cell LineFold Change (vs. Normal Cell Line)Reference
A549 (Lung)Decreased (~215-fold)[3]
95D (Lung)Decreased (~248-fold)[3]
H460 (Lung)Decreased (~681-fold)[3]
PC-3 (Prostate)Decreased (8.4-fold in sphere cells)[10]
MCF-7 (Breast)Significantly downregulated[4]
MDA-MB-231 (Breast)Significantly downregulated[4]

Table 2: Downregulation of miR-143 Expression in Cancer Cell Lines. This table shows the pronounced downregulation of miR-143 in various cancer cell lines when compared to non-cancerous cell lines.

Key Target Genes and Signaling Pathways Regulated by miR-143

The tumor-suppressive function of miR-143 is mediated by its direct targeting of several critical oncogenes. This regulation impacts major signaling pathways that are frequently dysregulated in cancer.

The RAS/MAPK Signaling Pathway

A primary and well-validated target of miR-143 is the Kirsten rat sarcoma viral oncogene homolog (KRAS).[11] By directly binding to the 3'-UTR of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of the entire RAS/MAPK signaling cascade.[11] This pathway is a central regulator of cell proliferation, differentiation, and survival. Another key component of the MAPK pathway targeted by miR-143 is ERK5 (extracellular signal-regulated kinase 5).[7] The inhibition of these key molecules by miR-143 leads to decreased cancer cell growth and proliferation.[7][11]

miR143_MAPK_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS ERK5 ERK5 miR143->ERK5 MAP3K7 MAP3K7 miR143->MAP3K7 Proliferation Cell Proliferation KRAS->Proliferation ERK5->Proliferation Metastasis Metastasis MAP3K7->Metastasis

Caption: miR-143 directly targets KRAS, ERK5, and MAP3K7 to inhibit proliferation and metastasis.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical axis in cancer development, regulating cell survival, growth, and metabolism. miR-143 has been shown to indirectly inhibit this pathway by targeting upstream activators. For instance, by targeting KRAS, miR-143 can reduce the activation of PI3K and its downstream effector Akt.[11] Additionally, studies have shown that miR-143 can modulate the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent inhibition of cancer cell survival.[12]

miR143_PI3K_Akt_Pathway miR143 miR-143 Upstream_Activators Upstream Activators (e.g., KRAS) miR143->Upstream_Activators pAkt p-Akt miR143->pAkt inhibits phosphorylation PI3K PI3K Upstream_Activators->PI3K Akt Akt PI3K->Akt Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival

Caption: miR-143 indirectly inhibits the PI3K/Akt pathway, reducing cell survival.

Regulation of Cancer Metabolism

Recent evidence has highlighted the role of miR-143 in regulating cancer metabolism. A key target in this context is Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[13] By downregulating HK2, miR-143 can inhibit the high glycolytic rate, known as the Warburg effect, which is a hallmark of many cancer cells. This metabolic reprogramming contributes to the suppression of tumor growth.

miR143_Metabolism_Pathway miR143 miR-143 HK2 Hexokinase 2 (HK2) miR143->HK2 Glycolysis Glycolysis (Warburg Effect) HK2->Glycolysis Tumor_Growth Tumor Growth Glycolysis->Tumor_Growth

Caption: miR-143 targets HK2 to suppress the Warburg effect and inhibit tumor growth.

Experimental Protocols for Studying miR-143 Function

To facilitate further research into the mechanisms of miR-143, this section provides detailed protocols for key experiments used to validate its targets and assess its function.

Quantification of miR-143 Expression by qRT-PCR

This protocol outlines the steps for measuring the expression level of miR-143 in cancer cells or tissues using quantitative real-time polymerase chain reaction (qRT-PCR).

Materials:

  • Total RNA isolated from cells or tissues

  • TaqMan MicroRNA Reverse Transcription Kit

  • TaqMan Small RNA Assay for hsa-miR-143

  • TaqMan Universal PCR Master Mix

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription (RT):

    • Prepare the RT reaction mix on ice by combining 100 ng of total RNA, 3 µL of 5X RT primer, 1.5 µL of 10X RT buffer, 0.15 µL of 100 mM dNTPs, 1 µL of MultiScribe Reverse Transcriptase, and nuclease-free water to a final volume of 15 µL.

    • Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then 85°C for 5 minutes to inactivate the enzyme.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix by combining 1.33 µL of the RT product, 10 µL of 2X TaqMan Universal PCR Master Mix, 1 µL of 20X TaqMan Small RNA Assay, and nuclease-free water to a final volume of 20 µL.

    • Perform the qPCR using the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of miR-143, normalizing to a stable endogenous control (e.g., RNU6B).

qRT_PCR_Workflow cluster_0 RNA Isolation cluster_1 Reverse Transcription cluster_2 qPCR Amplification cluster_3 Data Analysis RNA_Extraction Total RNA Extraction (from cells/tissues) RT_Reaction Reverse Transcription (TaqMan MicroRNA RT Kit) RNA_Extraction->RT_Reaction qPCR_Reaction Quantitative PCR (TaqMan Small RNA Assay) RT_Reaction->qPCR_Reaction Data_Analysis Relative Quantification (2-ΔΔCt Method) qPCR_Reaction->Data_Analysis

Caption: Workflow for quantifying miR-143 expression using qRT-PCR.

Validation of miR-143 Targets using Luciferase Reporter Assay

This protocol describes how to validate the direct interaction between miR-143 and the 3'-UTR of a putative target gene (e.g., KRAS).[14]

Materials:

  • HEK293T cells

  • Lipofectamine 2000

  • pmirGLO Dual-Luciferase miRNA Target Expression Vector

  • miR-143 mimic and negative control mimic

  • Dual-Glo Luciferase Assay System

Procedure:

  • Vector Construction:

    • Clone the wild-type 3'-UTR of the target gene containing the predicted miR-143 binding site into the pmirGLO vector downstream of the firefly luciferase gene.

    • Create a mutant construct by site-directed mutagenesis of the miR-143 seed-binding site in the 3'-UTR.

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with 100 ng of the pmirGLO vector (wild-type or mutant) and 20 pmol of the miR-143 mimic or negative control mimic using Lipofectamine 2000.

  • Luciferase Assay:

    • After 48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-143 mimic compared to controls indicates a direct interaction.

Luciferase_Assay_Workflow cluster_0 Vector Construction cluster_1 Cell Transfection cluster_2 Luciferase Measurement cluster_3 Data Analysis Vector_Construction Clone Target 3'-UTR into pmirGLO vector Transfection Co-transfect cells with vector and miR-143 mimic Vector_Construction->Transfection Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Transfection->Luciferase_Assay Data_Analysis Normalize and Compare Luciferase Activity Luciferase_Assay->Data_Analysis

Caption: Workflow for validating miR-143 targets using a luciferase reporter assay.

Western Blot Analysis of Target Protein Expression

This protocol is for assessing the effect of miR-143 on the protein expression of its target genes.

Materials:

  • Cancer cell line of interest

  • miR-143 mimic and negative control mimic

  • Lipofectamine RNAiMAX

  • RIPA buffer with protease inhibitors

  • Primary antibody against the target protein (e.g., KRAS)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Transfection:

    • Transfect the cancer cells with the miR-143 mimic or negative control mimic using Lipofectamine RNAiMAX.

  • Protein Extraction:

    • After 48-72 hours, lyse the cells in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol describes a general framework for evaluating the in vivo tumor-suppressive effects of miR-143 using a nude mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cells stably overexpressing miR-143 or a control vector

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Injection:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1x107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

  • Tumor Growth Monitoring:

    • Measure the tumor volume every 3-4 days using calipers (Volume = 0.5 x Length x Width2).

  • Endpoint Analysis:

    • After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and perform histological and molecular analyses on the tumor tissues.

Conclusion and Future Directions

miR-143 stands as a potent tumor suppressor with a well-defined mechanism of action centered on the regulation of critical oncogenic pathways. Its consistent downregulation in a multitude of cancers and its ability to inhibit tumor growth both in vitro and in vivo make it an attractive candidate for the development of novel cancer therapeutics. Future research should focus on the development of efficient and targeted delivery systems for miR-143 mimics to translate the promising preclinical findings into clinical applications. Furthermore, a deeper understanding of the upstream regulators of miR-143 expression and its role in the tumor microenvironment will provide additional avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of miR-143 and harness its potential in the fight against cancer.

References

The Role of microRNA-143 in Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-143 (miR-143) has emerged as a critical regulator of cellular differentiation, exhibiting pleiotropic effects that are highly context- and cell-type-dependent. This technical guide provides a comprehensive overview of the molecular mechanisms by which miR-143 governs the differentiation of various cell lineages, including adipocytes, osteoblasts, and chondrocytes. We delve into the signaling pathways modulated by miR-143, summarize key quantitative findings from seminal studies, and provide detailed experimental protocols for the functional analysis of this microRNA. This document is intended to serve as a valuable resource for researchers investigating the therapeutic and diagnostic potential of miR-143 in regenerative medicine and disease.

Introduction to microRNA-143

MicroRNAs are a class of small, non-coding RNA molecules, typically 20-24 nucleotides in length, that post-transcriptionally regulate gene expression.[1][2] They function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to either mRNA degradation or translational repression.[3][4] miR-143 is a highly conserved microRNA that has been implicated in a wide array of biological processes, including cell proliferation, apoptosis, and, most notably, cell differentiation.[4][5] The expression of miR-143 is dynamically regulated during the differentiation of various cell types, and its dysregulation is associated with numerous pathologies.

Role of miR-143 in Adipocyte Differentiation

In the context of adipogenesis, miR-143 is generally considered a pro-adipogenic factor.[6][7] Its expression levels increase during the differentiation of pre-adipocytes into mature adipocytes.[1][2]

Molecular Mechanisms:

  • Targeting ERK5: One of the first identified and validated targets of miR-143 in adipogenesis is Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7).[1][8] By downregulating ERK5, miR-143 promotes adipocyte differentiation.[1][6] Inhibition of miR-143 leads to increased ERK5 protein levels and a subsequent block in differentiation.[1][2][9]

  • Regulation by PPARγ: The transcription of miR-143a-3p is activated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. Interestingly, a feedback loop exists where miR-143a-3p can, in turn, regulate PPARγ.[8]

Signaling Pathway in Adipocyte Differentiation

miR143_Adipocyte PPARg PPARγ miR143 miR-143 PPARg->miR143 activates ERK5 ERK5 (MAPK7) miR143->ERK5 inhibits Adipogenesis Adipocyte Differentiation miR143->Adipogenesis promotes ERK5->Adipogenesis inhibits

Caption: miR-143 signaling in adipocyte differentiation.

Role of miR-143 in Osteoblast Differentiation

The role of miR-143 in osteogenesis is more complex and appears to be inhibitory. Studies have shown that miR-143 expression is significantly downregulated during the osteogenic differentiation of human adipose-derived mesenchymal stem cells (hADSCs).[10][11]

Molecular Mechanisms:

  • Targeting K-Ras: miR-143 directly targets Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras), a key upstream regulator of the MEK/ERK signaling pathway.[10][11]

  • Modulating the K-Ras/MEK/ERK Pathway: By inhibiting K-Ras, overexpression of miR-143 blocks the activation of the ERK1/2 pathway, thereby inhibiting osteoblastic differentiation.[10][11] Conversely, knockdown of miR-143 enhances the activation of this pathway, promoting differentiation.[10][11]

  • Targeting HDAC7: In another context, miR-143 has been shown to promote osteoblast differentiation by directly targeting Histone Deacetylase 7 (HDAC7).[12] Knockdown of HDAC7 was able to rescue the functional deficiency of miR-143.[12]

Signaling Pathway in Osteoblast Differentiation

miR143_Osteoblast miR143 miR-143 KRas K-Ras miR143->KRas inhibits Osteogenesis Osteoblast Differentiation miR143->Osteogenesis inhibits MEK MEK KRas->MEK ERK12 ERK1/2 MEK->ERK12 ERK12->Osteogenesis promotes

Caption: miR-143 signaling in osteoblast differentiation.

Role of miR-143 in Chondrocyte Differentiation

The function of miR-143 in chondrogenesis is also an active area of investigation. Evidence suggests that miR-143 expression decreases during the dedifferentiation of chondrocytes.[13]

Molecular Mechanisms:

  • Targeting BMPR2 and IHH: In the growth plate, miR-143-3p has been shown to target Bone Morphogenetic Protein Receptor Type 2 (BMPR2) and Indian Hedgehog (IHH).[14]

  • Modulating BMP and IHH Signaling: By repressing BMPR2, miR-143-3p dampens BMP signaling, which can reduce the activity of the master chondrogenic transcription factor SOX9.[14] Its targeting of IHH suggests a role in limiting chondrocyte proliferation.[14]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the role of miR-143 in cell differentiation.

Table 1: Changes in miR-143 Expression During Differentiation

Cell TypeDifferentiation MethodChange in miR-143 ExpressionReference
Human Pre-adipocytesAdipogenic Induction CocktailIncreased[1]
3T3-L1 Pre-adipocytesAdipogenic Induction CocktailUp-regulated at middle and late stages[8]
Human Adipose-Derived MSCsOsteogenic MediumMarkedly downregulated[11]
Bovine Articular ChondrocytesMonolayer DedifferentiationDecreased[13]

Table 2: Effects of miR-143 Modulation on Differentiation Markers

Cell TypeModulationDifferentiation MarkerFold Change/EffectReference
MC3T3-E1 CellsmiR-143 mimicsBGLAP mRNAUpregulated[15]
MC3T3-E1 CellsmiR-143 mimicsAlp mRNAUpregulated[15]
MC3T3-E1 CellsmiR-143 inhibitorsBGLAP mRNADownregulated[15]
MC3T3-E1 CellsmiR-143 inhibitorsAlp mRNADownregulated[15]
Human Adipose-Derived MSCsmiR-143 knockdownCalcium depositsEnhanced[11]
Human Adipose-Derived MSCsmiR-143 knockdownAlkaline phosphatase activityEnhanced[11]
Human Adipose-Derived MSCsmiR-143 overexpressionCalcium depositsInhibited[11]
Human Adipose-Derived MSCsmiR-143 overexpressionAlkaline phosphatase activityInhibited[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantitative Real-Time PCR (qRT-PCR) for miR-143 Expression

This protocol is for the quantification of mature miR-143 levels.[16][17][18][19]

Experimental Workflow for qRT-PCR

qRT_PCR_Workflow start Start: Total RNA Extraction rt Stem-Loop Reverse Transcription start->rt qpcr Real-Time PCR with miR-143 specific forward primer and universal reverse primer rt->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis end End: Relative miR-143 Expression analysis->end

Caption: Workflow for miR-143 quantification by qRT-PCR.

Methodology:

  • RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription (RT): Synthesize cDNA from total RNA using a miRNA-specific stem-loop RT primer for miR-143. This enhances the specificity and efficiency of the reverse transcription of the small mature miRNA.[18]

  • Real-Time PCR: Perform real-time PCR using a forward primer specific to the mature miR-143 sequence and a universal reverse primer that binds to the stem-loop primer sequence.[16] Use a TaqMan probe or SYBR Green for detection.[19]

  • Data Analysis: Normalize the expression of miR-143 to a stable small non-coding RNA, such as U6 snRNA. Calculate the relative expression using the ΔΔCt method.

Luciferase Reporter Assay for Target Validation

This assay is used to confirm the direct interaction between miR-143 and the 3'-UTR of a putative target gene.[3][20][21][22][23]

Methodology:

  • Vector Construction: Clone the 3'-UTR sequence of the predicted target gene containing the miR-143 binding site into a luciferase reporter vector (e.g., pmirGLO) downstream of the luciferase gene.[20] Create a mutant construct by site-directed mutagenesis of the miR-143 seed-binding site in the 3'-UTR.

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate.[20] Co-transfect the cells with the wild-type or mutant reporter plasmid along with a miR-143 mimic or a negative control mimic using a transfection reagent like Lipofectamine.[20]

  • Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-143 mimic compared to controls indicates a direct interaction.

Western Blotting for Target Protein Expression

This technique is used to assess the effect of miR-143 on the protein levels of its target genes.[24][25][26][27]

Methodology:

  • Sample Preparation: Transfect cells with a miR-143 mimic, inhibitor, or respective negative controls. After a specified time, lyse the cells in RIPA buffer to extract total protein.[24] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25][26]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[26]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vitro Cell Differentiation Protocols

Adipocyte Differentiation:

  • Cell Seeding: Plate pre-adipocyte cells (e.g., 3T3-L1) and grow to confluence.

  • Induction: Two days post-confluence, induce differentiation using a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.[28]

  • Maintenance: After 2-3 days, switch to a maintenance medium containing insulin. Refresh the medium every 2-3 days.

  • Assessment: Mature adipocytes containing lipid droplets can be observed by day 7-10 and can be visualized by Oil Red O staining.[28]

Osteoblast Differentiation:

  • Cell Seeding: Culture mesenchymal stem cells (e.g., hADSCs) in growth medium until they reach 70-80% confluency.

  • Induction: Replace the growth medium with an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.[29]

  • Maintenance: Change the medium every 3-4 days.

  • Assessment: Osteogenic differentiation can be assessed by Alizarin Red S staining for calcium deposits and by measuring alkaline phosphatase activity, typically after 14-21 days.[30]

Chondrocyte Differentiation:

  • Micromass Culture: Plate mesenchymal stem cells at a high density in a small volume to form a micromass culture, which mimics mesenchymal condensation.

  • Induction: Culture the micromass in a chondrogenic medium typically supplemented with Transforming Growth Factor-β (TGF-β).[31]

  • Maintenance: Change the medium every 2-3 days.

  • Assessment: After 21 days, assess chondrogenesis by Alcian Blue staining for glycosaminoglycans and immunohistochemistry for type II collagen.

Conclusion

microRNA-143 is a potent regulator of cell differentiation with diverse and context-specific functions. Its pro-adipogenic and anti-osteogenic roles are well-documented, primarily through its modulation of the ERK signaling pathway. The ongoing research into its function in chondrogenesis and other lineages continues to uncover the complexity of miRNA-mediated gene regulation. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate roles of miR-143 in development and disease, and to harness its potential for therapeutic applications in regenerative medicine and beyond.

References

The Role of miR-143 in Apoptotic Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the signaling pathways modulated by microRNA-143 (miR-143) that are involved in the regulation of apoptosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and molecular biology research. It details the core molecular interactions, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex signaling networks.

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that has emerged as a critical regulator of apoptosis, or programmed cell death. Dysregulation of miR-143 expression has been frequently observed in various cancers, where it often functions as a tumor suppressor by promoting apoptosis in cancer cells.[1][2] This guide explores the primary signaling pathways through which miR-143 exerts its pro-apoptotic effects, providing a comprehensive resource for understanding its mechanism of action and its potential as a therapeutic target.

Core Signaling Pathways Involved in miR-143-Mediated Apoptosis

miR-143 influences apoptosis through the direct and indirect regulation of several key signaling molecules. The most well-documented pathways include the intrinsic (mitochondrial) pathway via Bcl-2 family members, the extrinsic (death receptor) pathway involving Fas ligand, and the MAPK/ERK and RAS signaling cascades.

The Intrinsic Apoptotic Pathway: Targeting Bcl-2

A primary mechanism by which miR-143 induces apoptosis is through the direct suppression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[3][4] By binding to the 3'-untranslated region (3'-UTR) of Bcl-2 mRNA, miR-143 inhibits its translation, leading to a decrease in Bcl-2 protein levels.[5] This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, favoring the pro-apoptotic members like Bax. The subsequent increase in mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and the activation of the caspase cascade, culminating in the activation of executioner caspase-3 and apoptosis.[3][4]

miR143 miR-143 Bcl2 Bcl-2 (Anti-apoptotic) miR143->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes MOMP CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

miR-143 regulation of the intrinsic apoptotic pathway via Bcl-2.
The MAPK/ERK Pathway: Targeting ERK5

miR-143 has been shown to directly target and inhibit the expression of Extracellular signal-Regulated Kinase 5 (ERK5), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6][7] The ERK5 signaling pathway is known to promote cell proliferation and survival. By downregulating ERK5, miR-143 attenuates these pro-survival signals, thereby sensitizing cells to apoptotic stimuli.[8][9] The inhibition of ERK5 can lead to the modulation of downstream transcription factors and a cellular environment more permissive to apoptosis.[1]

miR143 miR-143 ERK5 ERK5 miR143->ERK5 Survival Cell Survival & Proliferation ERK5->Survival Apoptosis Apoptosis Survival->Apoptosis

miR-143 inhibits the pro-survival ERK5 signaling pathway.
The RAS Signaling Network: Targeting KRAS

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key proto-oncogene that, when mutated, drives cancer cell proliferation and survival.[10] miR-143 directly targets KRAS, leading to the downregulation of its expression and the subsequent inhibition of downstream effector pathways such as the PI3K/AKT and MAPK/ERK cascades.[11][12] By suppressing the entire RAS network, miR-143 can induce apoptosis in cancer cells, particularly those with KRAS mutations.[10][11]

miR143 miR-143 KRAS KRAS miR143->KRAS PI3K_AKT PI3K/AKT Pathway KRAS->PI3K_AKT MAPK_ERK MAPK/ERK Pathway KRAS->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

miR-143-mediated inhibition of the KRAS signaling network.
The Extrinsic Apoptotic Pathway: Upregulation of Fas Ligand

In some cellular contexts, miR-143 has been implicated in the regulation of the extrinsic apoptotic pathway. Studies have shown that upregulation of miR-143 can lead to an increase in Fas Ligand (FasL) expression.[13][14] The binding of FasL to its receptor, Fas (also known as CD95), triggers the activation of caspase-8, which in turn activates downstream executioner caspases, leading to apoptosis.[13]

miR143 miR-143 FasL Fas Ligand (FasL) miR143->FasL Upregulates FasR Fas Receptor FasL->FasR Binds to Casp8 Caspase-8 FasR->Casp8 Activates Casp3 Caspase-3 (activated) Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Involvement of miR-143 in the extrinsic apoptotic pathway via FasL.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of miR-143 on apoptosis and related protein expression.

Table 1: Effect of miR-143 Mimic Transfection on Apoptosis

Cell LineCancer TypeFold Change in Apoptosis (vs. Control)Assay Used
LNCaPProstate CancerSignificant increase (P=0.0042)Annexin V-FITC Staining
SW-480Colorectal CancerMarkedly higher (P < 0.05)Flow Cytometry
HCT116Colon CancerIncreased sensitivity to oxaliplatin-induced apoptosisCaspase-3/7 Activity Assay
PC-3Prostate CancerSignificant increaseFlow Cytometry
HeLaCervical CancerSignificant increaseFlow Cytometry

Table 2: Effect of miR-143 on Target Protein Expression

Cell LineTarget ProteinChange in Protein ExpressionMethod
LNCaPBcl-2Significantly decreased (P=0.012)Western Blot
HeLaERK5Significantly decreasedWestern Blot
DLD-1KRAS, SOS1, AKT, ERKDownregulatedWestern Blot
C4-2ERK5Inversely correlated with miR-143 expressionWestern Blot
PC-3Bcl-2DecreasedWestern Blot

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of miR-143 and apoptosis.

miRNA Mimic Transfection

Objective: To transiently overexpress miR-143 in cultured cells to study its effects on apoptosis.

Protocol:

  • Seed cells (e.g., 2x10^5 cells/well in a 6-well plate) in antibiotic-free medium and grow to 60-80% confluency.[15]

  • For each well, dilute 5.0 µL of a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in 125 µL of serum-free medium (e.g., Opti-MEM®).[15]

  • In a separate tube, dilute the miR-143 mimic (final concentration typically 5-50 nM) in 125 µL of serum-free medium.[2]

  • Combine the diluted transfection reagent and the diluted miRNA mimic. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[16]

  • Add the 250 µL complex mixture to each well containing cells and fresh serum-free medium.

  • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Replace the transfection medium with complete growth medium.

  • Harvest cells for downstream analysis (e.g., apoptosis assays, western blotting) 24-72 hours post-transfection.

cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection Seed Seed Cells (60-80% confluency) Dilute_Lipo Dilute Transfection Reagent Dilute_miR Dilute miR-143 mimic Combine Combine and Incubate (20 min) Dilute_Lipo->Combine Dilute_miR->Combine Add_Complex Add Complex to Cells Combine->Add_Complex Incubate_Cells Incubate (4-6h) Add_Complex->Incubate_Cells Change_Medium Replace with Complete Medium Incubate_Cells->Change_Medium Harvest Harvest Cells for Analysis (24-72h) Change_Medium->Harvest

Workflow for miRNA mimic transfection.
Luciferase Reporter Assay for Target Validation

Objective: To experimentally validate the direct interaction between miR-143 and the 3'-UTR of a target gene (e.g., Bcl-2, ERK5, KRAS).

Protocol:

  • Clone the wild-type 3'-UTR sequence of the putative target gene containing the miR-143 binding site into a luciferase reporter vector (e.g., pmirGLO).[2]

  • Create a mutant construct where the miR-143 binding site in the 3'-UTR is mutated as a negative control.

  • Co-transfect cells (e.g., HEK293T) in a 96-well plate with the reporter plasmid (wild-type or mutant) and either a miR-143 mimic or a negative control mimic.[2]

  • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and miR-143 mimic compared to controls indicates a direct interaction.[17]

cluster_construct Construct Preparation cluster_transfect Co-transfection cluster_assay Assay Clone_WT Clone Wild-Type 3'-UTR into Vector Co_transfect Co-transfect Cells with Vector and miR-143 mimic Clone_WT->Co_transfect Clone_Mut Create Mutant 3'-UTR Vector Clone_Mut->Co_transfect Incubate Incubate (24-48h) Co_transfect->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Dual Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze

Workflow for luciferase reporter assay.
Annexin V Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells following miR-143 overexpression.

Protocol:

  • Harvest cells (both adherent and floating) 48 hours post-transfection.

  • Wash the cells twice with cold 1X PBS and centrifuge.[3]

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[18]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium (B1200493) iodide (PI).[3][18]

  • Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[19]

Caspase-3 Activity Assay

Objective: To measure the activity of executioner caspase-3 as an indicator of apoptosis.

Protocol:

  • Prepare cell lysates from transfected and control cells.

  • Determine the protein concentration of each lysate using a BCA assay.

  • In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells.

  • Add reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[20]

  • Incubate the plate at 37°C for 1-2 hours.[20]

  • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

  • Calculate the fold increase in caspase-3 activity in miR-143 transfected cells compared to controls.[21]

Western Blotting for Apoptosis-Related Proteins

Objective: To determine the effect of miR-143 on the expression levels of proteins such as Bcl-2 and cleaved caspase-3.

Protocol:

  • Lyse transfected and control cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

  • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3) and a loading control (e.g., anti-β-actin) overnight at 4°C.[22]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[23]

  • Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Conclusion

miR-143 plays a multifaceted role in promoting apoptosis through its interaction with several critical signaling pathways. Its ability to concurrently target key anti-apoptotic and pro-proliferative proteins like Bcl-2, ERK5, and KRAS underscores its potential as a tumor suppressor and a promising candidate for therapeutic development. This guide provides a foundational resource for researchers aiming to further elucidate the intricate mechanisms of miR-143 in apoptosis and to explore its translational applications in cancer therapy.

References

An In-depth Technical Guide to the Biogenesis and Processing of miR-143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-143 (miR-143) is a key post-transcriptional regulator implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation has been consistently linked to various pathologies, most notably cancer, making it a molecule of significant interest for diagnostics, prognostics, and therapeutic development. This guide provides a comprehensive technical overview of the biogenesis and processing of miR-143, detailing the molecular machinery, regulatory pathways, and experimental methodologies crucial for its study.

Canonical Biogenesis of miR-143

The maturation of miR-143 predominantly follows the canonical microRNA biogenesis pathway, a multi-step process spanning the nucleus and cytoplasm.

Transcription

miR-143 is co-transcribed with miR-145 from a shared polycistronic transcript, forming the miR-143/145 cluster. This transcription is initiated by RNA Polymerase II and is subject to regulation by various transcription factors.

Nuclear Processing: The Microprocessor Complex

The primary transcript, pri-miR-143, which forms a characteristic hairpin structure, is recognized and cleaved in the nucleus by the Microprocessor complex. This complex comprises the RNase III enzyme Drosha and its essential partner, DiGeorge syndrome critical region 8 (DGCR8). Drosha excises the pre-miR-143 hairpin from the pri-miRNA, a crucial step for its maturation.

Nuclear Export

The resulting precursor miRNA, pre-miR-143, is then exported from the nucleus to the cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5, in a process that is dependent on Ran-GTP.

Cytoplasmic Processing: Dicer and RISC Loading

In the cytoplasm, the pre-miR-143 hairpin is recognized and further processed by another RNase III enzyme, Dicer. Dicer cleaves the terminal loop of the pre-miR-143 hairpin, yielding a short, double-stranded miRNA duplex. This duplex is then loaded into an Argonaute (AGO) protein, a core component of the RNA-induced silencing complex (RISC). Typically, one strand of the duplex, the mature miR-143, is retained in the RISC, while the other strand (the passenger strand, miR-143*) is degraded. The mature miR-143 within the RISC then guides the complex to its target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation.

Biogenesis_of_miR_143 Canonical Biogenesis of miR-143 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm miR143_145_gene miR-143/145 Gene pri_miR143 pri-miR-143 miR143_145_gene->pri_miR143 Transcription (RNA Pol II) pre_miR143 pre-miR-143 pri_miR143->pre_miR143 Cleavage pre_miR143_cyto pre-miR-143 pre_miR143->pre_miR143_cyto Exportin-5/ Ran-GTP Drosha_DGCR8 Drosha/DGCR8 (Microprocessor) Drosha_DGCR8->pri_miR143 miR143_duplex miR-143 duplex pre_miR143_cyto->miR143_duplex Cleavage mature_miR143 Mature miR-143 miR143_duplex->mature_miR143 RISC RISC Loading (Ago) mature_miR143->RISC Target_mRNA Target mRNA (e.g., ERK5) RISC->Target_mRNA Dicer Dicer Dicer->pre_miR143_cyto Repression Translational Repression/ Degradation Target_mRNA->Repression

Diagram 1: Canonical Biogenesis Pathway of miR-143.

Regulatory Mechanisms of miR-143 Biogenesis

The expression and processing of miR-143 are tightly regulated by various signaling pathways and proteins, highlighting its importance in cellular homeostasis.

Regulation by p53

The tumor suppressor protein p53 has been shown to enhance the post-transcriptional processing of pri-miR-143.[1] In response to DNA damage, p53 can interact with the DEAD-box RNA helicase p68 (DDX5), a component of the Drosha microprocessor complex.[1] This interaction facilitates the processing of pri-miR-143 to pre-miR-143, leading to an increase in mature miR-143 levels.[1][2][3][4] This represents a transcription-independent mechanism by which p53 can exert its tumor-suppressive functions.[1]

Regulation by TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is another critical regulator of miR-143 expression. TGF-β1 treatment has been demonstrated to upregulate the expression of the miR-143/145 cluster in various cell types.[1][5][6][7][8][9] This induction is mediated by the canonical Smad signaling pathway.[6] Upon TGF-β receptor activation, Smad2 and Smad3 are phosphorylated, form a complex with Smad4, and translocate to the nucleus where they can promote the transcription of the pri-miR-143/145 transcript.[6]

miR143_Regulation Regulation of miR-143 Biogenesis p53 p53 Drosha_DGCR8 Drosha/DGCR8 p53->Drosha_DGCR8 enhances processing TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 phosphorylates Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex miR143_145_gene miR-143/145 Gene Smad_complex->miR143_145_gene promotes transcription pri_miR143 pri-miR-143 pre_miR143 pre-miR-143 pri_miR143->pre_miR143 Drosha_DGCR8->pri_miR143 miR143_145_gene->pri_miR143

Diagram 2: Key Signaling Pathways Regulating miR-143 Biogenesis.

Quantitative Data on miR-143 Expression

The expression of miR-143 is frequently downregulated in various cancers compared to normal tissues, a finding that supports its role as a tumor suppressor.

Cancer Type Comparison Fold Change (Tumor vs. Normal) Reference
Colorectal CancerTumor vs. Adjacent Non-TumorSignificantly Lower[2][10]
Colorectal CancerTumor vs. Normal MucosaDownregulated[11]
Breast CancerTumor vs. Benign TissueSignificantly Downregulated[5][12]
Breast CancerCancer Cell Lines vs. Normal Breast Epithelial Cell LineSignificantly Downregulated[5]
Non-Small Cell Lung CancerTumor vs. Adjacent Non-TumorSignificantly Downregulated[7][9]
Renal Cell CarcinomaTumor vs. Adjacent Normal TissueExtremely Downregulated[11]
Oral Squamous Cell CarcinomaTumor vs. ControlSignificantly Downregulated

Table 1: Differential Expression of miR-143 in Cancerous versus Normal Tissues.

Cell Line Treatment Fold Change in miR-143 Expression Reference
A549 (NSCLC)TGF-β (400 pM, 48h)Upregulated (part of 16 upregulated miRNAs)[7][9]
Human PodocytesTGF-β1 (5 ng/mL, 24h)2.33-fold increase[8]
HN30 (Head and Neck Cancer)Nutlin-3 (10 µM, 12h)Increased precursor and mature miR-143[3]

Table 2: Modulation of miR-143 Expression by External Stimuli.

Experimental Protocols for Studying miR-143

Accurate and reproducible methods are essential for investigating the biogenesis and function of miR-143. Below are detailed protocols for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Mature miR-143

This method is used to quantify the expression levels of mature miR-143.

1. RNA Isolation:

  • Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for RNA integrity.

2. cDNA Synthesis (Reverse Transcription):

  • Use a miRNA-specific reverse transcription kit that employs a stem-loop primer for miR-143. This provides specificity for the mature miRNA.

  • A typical reaction mixture includes:

    • Total RNA (10-100 ng)

    • Stem-loop RT primer for hsa-miR-143

    • Reverse Transcriptase

    • dNTPs

    • RNase Inhibitor

    • Reaction Buffer

  • Incubate the reaction according to the kit's protocol (e.g., 16°C for 30 min, 42°C for 30 min, followed by enzyme inactivation at 85°C for 5 min).

3. Real-Time PCR:

  • Prepare a PCR reaction mix containing:

    • cDNA from the reverse transcription step

    • Forward primer for hsa-miR-143

    • A universal reverse primer that recognizes the stem-loop primer sequence

    • SYBR Green or TaqMan probe-based qPCR master mix

  • Use a small nuclear RNA, such as U6 snRNA, as an endogenous control for normalization.[13][14]

  • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of miR-143.

Northern Blotting for miR-143 Detection

Northern blotting is a classic technique to detect and determine the size of specific RNA molecules.

1. RNA Electrophoresis:

  • Separate 10-20 µg of total RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).

  • Run the gel until the bromophenol blue dye reaches the bottom.

2. RNA Transfer:

  • Transfer the size-separated RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.

  • After transfer, UV-crosslink the RNA to the membrane.

3. Probe Labeling and Hybridization:

  • Synthesize a DNA or RNA probe complementary to the mature miR-143 sequence.

  • Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin (B1670575) or biotin).

  • Pre-hybridize the membrane in a suitable hybridization buffer.

  • Add the labeled probe to the hybridization buffer and incubate overnight at a temperature optimized for the specific probe.

4. Washing and Detection:

  • Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.

  • Detect the signal by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

RNA Immunoprecipitation (RIP) for Studying Protein-RNA Interactions

RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein, such as Drosha.

1. Cell Lysis and Immunoprecipitation:

  • Lyse cells with a gentle lysis buffer to keep protein-RNA complexes intact.

  • Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-Drosha) or a control IgG.

  • Add protein A/G beads to pull down the antibody-protein-RNA complexes.

2. Washing:

  • Wash the beads multiple times with wash buffer to remove non-specific binding.

3. RNA Elution and Purification:

  • Elute the RNA from the immunoprecipitated complexes.

  • Purify the RNA using a standard RNA extraction method.

4. RNA Analysis:

  • Analyze the purified RNA by qRT-PCR to determine the enrichment of pri-miR-143 in the Drosha immunoprecipitate compared to the IgG control.

Luciferase Reporter Assay for Target Validation

This assay is used to confirm the direct interaction between miR-143 and the 3' untranslated region (3'UTR) of a putative target mRNA, such as ERK5.[4][15][16][17]

1. Vector Construction:

  • Clone the 3'UTR of the target gene (e.g., ERK5) containing the predicted miR-143 binding site downstream of a luciferase reporter gene in a suitable vector.

  • As a control, create a mutant version of the 3'UTR where the miR-143 seed-binding site is mutated.

2. Transfection:

  • Co-transfect cells (e.g., HEK293T) with:

    • The luciferase reporter vector (wild-type or mutant 3'UTR).

    • A vector expressing a miR-143 mimic or a negative control miRNA.

    • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

3. Luciferase Activity Measurement:

  • After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • A significant decrease in luciferase activity in the presence of the miR-143 mimic and the wild-type 3'UTR, but not the mutant 3'UTR, confirms the direct interaction.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow cluster_prep Vector Preparation cluster_transfection Co-transfection cluster_analysis Analysis Luc_WT Luciferase-ERK5 3'UTR (WT) miR_mimic miR-143 mimic Luc_WT->miR_mimic Co-transfect miR_control Control mimic Luc_WT->miR_control Co-transfect Luc_Mut Luciferase-ERK5 3'UTR (Mutant) Luc_Mut->miR_mimic Co-transfect Luc_Mut->miR_control Co-transfect Measurement Measure Luciferase Activity miR_mimic->Measurement miR_control->Measurement Renilla Renilla Luciferase (Normalization) Result_WT Decreased Luciferase Activity Measurement->Result_WT WT 3'UTR + miR-143 mimic Result_Mut No Change in Luciferase Activity Measurement->Result_Mut Mutant 3'UTR + miR-143 mimic or WT + Control

Diagram 3: Workflow for Luciferase Reporter Assay to Validate miR-143 Targets.

Conclusion

The biogenesis and processing of miR-143 is a complex and highly regulated process with significant implications for cellular function and disease. Understanding the molecular details of its maturation and the signaling pathways that control its expression is paramount for the development of novel therapeutic strategies targeting this important microRNA. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of miR-143 in health and disease. As our knowledge of miR-143 continues to expand, so too will the opportunities to harness its therapeutic potential.

References

evolutionary conservation of microRNA-143

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of microRNA-143

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that has emerged as a critical post-transcriptional regulator in a multitude of biological processes. Its expression and function are highly conserved across vertebrate species, highlighting its fundamental role in cellular physiology. This technical guide provides a comprehensive overview of the evolutionary conservation of miR-143, focusing on its sequence, function in development and disease, and the conserved signaling pathways it modulates. Detailed experimental protocols for studying miRNA conservation are provided, along with structured data tables and pathway visualizations to facilitate understanding and further research.

Introduction to microRNA-143

MicroRNAs (miRNAs) are a class of endogenous, ~22-nucleotide non-coding RNAs that regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1][2] The miR-143 gene is highly conserved in vertebrates and is often co-transcribed with miR-145 from a single bicistronic unit.[3] This conservation underscores its indispensable role in fundamental biological processes. Dysregulation of miR-143 has been implicated in numerous pathologies, including cardiovascular diseases and various cancers, making it a subject of intense research for both mechanistic understanding and therapeutic development.[1][3][4][5]

Sequence Conservation of miR-143

The mature sequence of miR-143 is remarkably conserved across a wide range of vertebrate species, from fish to humans. This high degree of sequence identity implies strong evolutionary pressure to maintain its function. The seed sequence (nucleotides 2-8), which is critical for target recognition, is identical across all species listed below.

SpeciesMature miR-143-3p Sequence (5' -> 3')
Human (Homo sapiens)UGAGAUGAAGCACUGUAGCUC
Mouse (Mus musculus)UGAGAUGAAGCACUGUAGCUC
Rat (Rattus norvegicus)UGAGAUGAAGCACUGUAGCUC
Chicken (Gallus gallus)UGAGAUGAAGCACUGUAGCUC
Zebrafish (Danio rerio)UGAGAUGAAGCACUGUAGCUC
Xenopus (Xenopus tropicalis)UGAGAUGAAGCACUGUAGCUC

Data compiled from various genomic and miRNA databases, reflecting the information present in sources like[6].

Functional Conservation

The conservation of miR-143's sequence is mirrored by the conservation of its biological functions, primarily in regulating cell differentiation, proliferation, and apoptosis.

Role in Development
  • Cardiovascular System: miR-143 is a crucial regulator of vascular smooth muscle cell (vSMC) fate.[7] It promotes the differentiation of vSMCs and maintains their contractile phenotype by repressing a network of transcription factors that favor proliferation, such as KLF4 and ELK-1.[7] Studies in mice show that the miR-143/145 cluster is essential for vascular homeostasis.[3] In zebrafish, miR-143 is required for proper heart chamber morphogenesis.[7]

  • Adipocyte Differentiation: miR-143 has been identified as a key regulator of adipogenesis.[8] It promotes the differentiation of pre-adipocytes into mature fat cells, a function that is conserved in mammals.[8]

Role in Disease: Cancer

A conserved function of miR-143 is its role as a tumor suppressor. Its expression is frequently downregulated in a wide array of human cancers, including colorectal, breast, lung, bladder, and prostate cancer.[1][4][9] This downregulation is associated with increased cell proliferation, invasion, and metastasis.[1][4]

Cancer TypeRole of miR-143Conserved Target(s)
Colorectal Cancer Tumor Suppressor; inhibits proliferation, invasion, and metastasis.[10]KRAS, IGF1R, MACC1, BCL2[10]
Breast Cancer Tumor Suppressor; inhibits proliferation and induces apoptosis.[11]BCL2[11]
Lung Cancer Tumor Suppressor; down-regulated in malignant tumors.[1]CDK1[11]
Pancreatic Cancer Tumor Suppressor; promotes apoptosis and inhibits migration.[11]Fas/FasL pathway components[11]
Liposarcoma Tumor Suppressor; inhibits proliferation and induces apoptosis.[12]BCL2, TOP2A, PRC1, PLK1[12]

Conserved Signaling Pathways

miR-143 exerts its conserved functions by targeting key components of critical signaling pathways. The identification of these conserved miRNA-target interactions is crucial for understanding its mechanism of action.[13]

MAPK/ERK Pathway

One of the first and most well-characterized targets of miR-143 is ERK5 (MAPK7), a member of the mitogen-activated protein kinase (MAPK) family that promotes cell growth and proliferation.[9] By repressing ERK5, miR-143 inhibits the MAPK signaling cascade, a function that is conserved in cancer cells from different species.[9][11]

PI3K/Akt Pathway

miR-143 has been shown to regulate the PI3K/Akt pathway, which is central to cell survival and proliferation.[1] It can target multiple components of this pathway, leading to decreased cell viability and increased apoptosis in cancer cells.

IGF1R Signaling

In colorectal cancer, miR-143 directly targets the Insulin-like Growth Factor 1 Receptor (IGF1R).[10] The binding sites for miR-143 in the 3'-UTR of IGF1R are highly conserved across various species, indicating a conserved mechanism for regulating this potent oncogenic pathway.[10]

miR143_Signaling_in_Cancer Fig 1. Conserved Tumor Suppressive Pathways of miR-143 miR143 miR-143 KRAS KRAS miR143->KRAS ERK5 ERK5 (MAPK7) miR143->ERK5 IGF1R IGF1R miR143->IGF1R BCL2 BCL-2 miR143->BCL2 Proliferation Cell Proliferation KRAS->Proliferation ERK5->Proliferation IGF1R->Proliferation Invasion Invasion & Metastasis IGF1R->Invasion Apoptosis Apoptosis BCL2->Apoptosis

Caption: Conserved tumor-suppressive signaling pathways regulated by miR-143.

Experimental Methodologies

Validating the conservation of miRNA function requires a combination of computational predictions and robust experimental techniques.[14][15]

Workflow for Validating Conserved miRNA Targets

A typical workflow involves computational prediction followed by experimental validation of the miRNA-target interaction and its functional consequences.

Experimental_Workflow Fig 2. Workflow for Conserved miRNA Target Validation step1 Step 1: Bioinformatic Prediction (e.g., TargetScan) Identify potential conserved binding sites in 3'-UTRs step2 Step 2: Sequence Alignment Confirm conservation of miRNA and target site across species of interest step1->step2 step3 Step 3: Expression Analysis (qRT-PCR, Northern Blot, ISH) Confirm inverse correlation of miR-143 and target mRNA step2->step3 step4 Step 4: Target Validation (Luciferase Reporter Assay) Confirm direct binding of miR-143 to the target 3'-UTR step3->step4 step5 Step 5: Functional Assays (Proliferation, Apoptosis Assays) Validate that miR-143-mediated target repression causes a functional phenotype step4->step5

References

Upstream Regulators of miR-143 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core upstream regulators of microRNA-143 (miR-143) expression. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate mechanisms of gene regulation and their therapeutic implications. This document summarizes the key transcriptional, signaling, epigenetic, and post-transcriptional modulators of miR-143, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating regulatory networks through signaling pathway diagrams.

Transcriptional Regulation of miR-143

The transcription of the miR-143 gene is a tightly controlled process orchestrated by a cohort of transcription factors that bind to specific regulatory elements within its promoter region.

Key Transcription Factors

Several transcription factors have been identified as pivotal regulators of miR-143 transcription, playing crucial roles in both physiological and pathological contexts.

  • Serum Response Factor (SRF) and Myocardin (MYOCD): In vascular smooth muscle cells (VSMCs), the SRF/MYOCD complex is a potent activator of miR-143/145 cluster expression. This complex binds to CArG boxes within the promoter region, driving the differentiation of VSMCs.

  • NK2 homeobox 5 (Nkx2-5): This cardiac transcription factor also directly targets the miR-143/145 promoter, contributing to its expression in cardiac progenitors and smooth muscle cells.[1]

  • Tumor Protein p53 (TP53): As a tumor suppressor, p53 can regulate the expression of numerous microRNAs, including miR-143. In colorectal cancer, TP53, in conjunction with SMAD4, has been shown to regulate the miR-143/145 cluster.[2]

  • SMAD Family Member 4 (SMAD4): As a key component of the TGF-β signaling pathway, SMAD4 can interact with other transcription factors to modulate the expression of target genes, including the miR-143/145 cluster.[2]

  • Ras-Responsive Element-Binding Protein 1 (RREB1): Oncogenic Ras signaling can lead to the repression of the miR-143/145 cluster. This repression is mediated by the transcription factor RREB1, which binds to the miR-143/145 promoter.[3]

  • Transcription Factor 3 (Tcf3): In the context of embryonic development, Tcf3 has been implicated in forming feed-forward loops with miR-143.[4]

Quantitative Data on Transcriptional Regulation
Transcription FactorCell Type/ContextMethodFold Change in miR-143 Expression/Promoter ActivityReference
MyocardinNIH 3T3 cellsLuciferase Reporter Assay~8-fold increase in promoter activity[5]
Nkx2-5Embryonic Stem CellsDamID-qPCR>1.5-fold modulation of target genes[6]
RREB1Pancreatic Cancer CellsLuciferase Reporter AssayRepression of promoter activity[3]
Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for SRF Binding to the miR-143 Promoter

This protocol is adapted from studies investigating SRF binding to its target promoters.

  • Cell Culture and Cross-linking: Culture vascular smooth muscle cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an anti-SRF antibody or a negative control IgG.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers flanking the predicted CArG box in the miR-143 promoter. Calculate the fold enrichment relative to the IgG control.

Luciferase Reporter Assay for miR-143 Promoter Activity

This protocol provides a general framework for assessing the impact of transcription factors on miR-143 promoter activity.

  • Plasmid Construction: Clone the promoter region of the human miR-143 gene (containing putative transcription factor binding sites) into a luciferase reporter vector (e.g., pGL3-Basic).

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or a relevant cell line) in a 24-well plate. Co-transfect the cells with the miR-143 promoter-luciferase construct, a vector expressing the transcription factor of interest (or siRNA for knockdown), and a Renilla luciferase control vector for normalization.

  • Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change in promoter activity relative to a control group.

Signaling Pathways Regulating miR-143 Expression

The expression of miR-143 is intricately linked to several major signaling pathways that are often dysregulated in disease.

Key Signaling Pathways
  • Ras/MAPK Pathway: Activation of the Ras/MAPK pathway, frequently observed in cancers, leads to the repression of miR-143 expression.[3][7] This creates a feed-forward loop, as miR-143 itself can target KRAS.[7]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway, another critical regulator of cell growth and survival, has been shown to be modulated by miR-143, and in turn, can influence miR-143 expression. Overexpression of miR-143 can inhibit the PI3K/Akt pathway.[8][9]

  • TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a potent inducer of miR-143/145 expression in various cell types, including podocytes and non-small cell lung cancer cells.[10][11] This induction is mediated, at least in part, through the Smad signaling cascade.

  • Jagged-1/Notch Signaling: In vascular smooth muscle cells, the Jagged-1/Notch signaling pathway acts as a positive regulator of miR-143/145 expression, promoting a differentiated phenotype. This regulation is independent of the SRF/Myocardin pathway.[3][12]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, a crucial player in development and disease, has been shown to interact with various microRNAs. While direct regulation of miR-143 by this pathway requires further elucidation, crosstalk between Wnt signaling and miR-143 has been suggested.[12][13][14]

Quantitative Data on Signaling Pathway Regulation
Signaling PathwayTreatment/ModulationCell TypeFold Change in miR-143 ExpressionReference
TGF-β Signaling5 ng/mL TGF-β1 for 48hHuman Podocytes~2.5-fold increase[11]
TGF-β Signaling1 ng/mL TGF-β1 for 48hHuman MyotubesPotent upregulation[15]
Jagged-1/Notch SignalingImmobilized Jag-1 FcHuman Aortic VSMCsSignificant upregulation[12]
Ras/MAPK PathwayOncogenic KrasG12D expressionPancreatic Ductal Epithelial CellsDownregulation[7]

Signaling Pathway Diagrams (Graphviz)

TGFB_miR143 cluster_nucleus Nucleus TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD Smad2/3 TGFBR->SMAD Phosphorylates SMAD_complex Smad Complex SMAD->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex miR143_promoter miR-143 Promoter SMAD_complex->miR143_promoter Binds & Activates nucleus Nucleus pri_miR143 pri-miR-143 miR143_promoter->pri_miR143 Transcription miR143 miR-143 pri_miR143->miR143 Processing

Caption: TGF-β signaling induces miR-143 transcription via Smad proteins.

Notch_miR143 cluster_nucleus Nucleus Jagged1 Jagged-1 NotchR Notch Receptor Jagged1->NotchR Binds NICD NICD NotchR->NICD Cleavage & Release Transcription_complex Transcription Complex NICD->Transcription_complex CSL CSL CSL->Transcription_complex MAML MAML MAML->Transcription_complex miR143_promoter miR-143 Promoter Transcription_complex->miR143_promoter Binds & Activates nucleus Nucleus pri_miR143 pri-miR-143 miR143_promoter->pri_miR143 Transcription miR143 miR-143 pri_miR143->miR143 Processing

Caption: Jagged-1/Notch signaling activates miR-143 transcription.

Epigenetic Regulation of miR-143

Epigenetic modifications, including DNA methylation and histone acetylation, play a significant role in controlling miR-143 expression, particularly in the context of cancer where its expression is often silenced.

Key Epigenetic Modifications
  • DNA Methylation: Hypermethylation of the CpG islands in the promoter region of the miR-143 host gene can lead to its transcriptional silencing. Treatment with DNA methyltransferase (DNMT) inhibitors, such as 5-Aza-2'-deoxycytidine (Decitabine), can restore miR-143 expression in cancer cells.

  • Histone Acetylation: The state of histone acetylation, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), influences chromatin structure and gene accessibility. Treatment with HDAC inhibitors, like Trichostatin A (TSA), has been shown to modulate miR-143 expression, suggesting that histone modifications are involved in its regulation.

Quantitative Data on Epigenetic Regulation
Epigenetic ModifierTreatmentCell TypeFold Change in miR-143 ExpressionReference
5-Aza-2'-deoxycytidine1 µM for 24-120hHepatoma cell linesUp-regulation of various genes[16]
5-Aza-2'-deoxycytidine10 µMBreast cancer cellsPartial demethylation and gene re-expression[17]
Trichostatin A (TSA)Not specifiedPrimary rat hepatocytesDown-regulation[18][19]
Trichostatin A (TSA)1 µM for 24h and 48hBreast cancer SK-BR-3 cellsModulation of gene expression[20]
Experimental Protocols

5-Aza-2'-deoxycytidine Treatment Protocol

This is a general protocol for treating cancer cell lines with 5-Aza-2'-deoxycytidine to assess its effect on miR-143 expression.

  • Cell Culture: Plate cancer cells at a desired density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of 5-Aza-2'-deoxycytidine (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 120 hours). For longer time points, the medium containing fresh 5-Aza-2'-deoxycytidine may need to be replaced.

  • RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of mature miR-143. Use an appropriate small nuclear RNA (e.g., U6) for normalization.

  • Data Analysis: Calculate the fold change in miR-143 expression in the treated cells relative to the vehicle-treated control cells.

Competing Endogenous RNA (ceRNA) Regulation

A growing body of evidence indicates that miR-143 expression and activity are also regulated at the post-transcriptional level by competing endogenous RNAs (ceRNAs), such as long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs). These ceRNAs contain miRNA response elements (MREs) and can "sponge" or sequester miR-143, thereby reducing its availability to bind to its target mRNAs.

Key ceRNAs for miR-143
  • LINC00667: This lncRNA has been shown to act as a ceRNA for miR-143-3p in clear cell renal cell carcinoma and non-small cell lung cancer, promoting tumor progression by sponging miR-143-3p and upregulating its target, ZEB1.[1][3][4]

  • circUBAP2: This circular RNA functions as a sponge for miR-143 in osteosarcoma. By binding to and inhibiting miR-143, circUBAP2 promotes osteosarcoma progression.[10][11][15]

Quantitative Data on ceRNA Regulation
ceRNAModulationCell TypeEffect on miR-143 Expression/ActivityReference
LINC00667OverexpressionClear cell renal cell carcinoma cellsRepression of miR-143-3p[1][4]
circUBAP2OverexpressionOsteosarcoma cells (MG63, U2OS)Inhibition of miR-143 expression[10][11][15]
circUBAP2KnockdownOsteosarcoma cells (MG63, U2OS)Enhancement of miR-143 expression[10]

ceRNA Regulatory Network Diagram (Graphviz)

ceRNA_miR143 LINC00667 LINC00667 miR143 miR-143 LINC00667->miR143 sponges circUBAP2 circUBAP2 circUBAP2->miR143 sponges ZEB1_mRNA ZEB1 mRNA miR143->ZEB1_mRNA represses Bcl2_mRNA Bcl-2 mRNA miR143->Bcl2_mRNA represses

Caption: LINC00667 and circUBAP2 act as sponges for miR-143.

Conclusion

The regulation of miR-143 expression is a multifaceted process involving a complex interplay of transcription factors, signaling pathways, epigenetic modifications, and ceRNA networks. Understanding these upstream regulatory mechanisms is paramount for elucidating the role of miR-143 in health and disease and for the development of novel therapeutic strategies targeting this critical microRNA. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate regulatory landscape of miR-143. Further investigation into the quantitative aspects of these interactions and the development of more detailed experimental protocols will undoubtedly accelerate progress in this promising field.

References

Whitepaper: Downstream Targets of microRNA-143 in Colon Cancer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

MicroRNA-143 (miR-143) is a well-established tumor-suppressive miRNA that is consistently downregulated in colorectal cancer (CRC).[1][2] Its diminished expression is linked to enhanced proliferation, invasion, metastasis, and chemoresistance.[3][4][5] This technical guide provides an in-depth review of the experimentally validated downstream targets of miR-143 in the context of colon cancer. We consolidate quantitative data from seminal studies, detail key experimental protocols for target validation and functional analysis, and present the core signaling pathways modulated by miR-143 using standardized visualizations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating miR-143 as a diagnostic biomarker, prognostic tool, or therapeutic target in colorectal cancer.

Introduction to miR-143 in Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[6] The pathogenesis of CRC involves complex genetic and epigenetic alterations that disrupt cellular homeostasis. MicroRNAs (miRNAs), a class of small, non-coding RNAs, have emerged as critical post-transcriptional regulators of gene expression, frequently dysregulated in cancer.[7][8]

Among these, miR-143 is one of the most consistently and significantly downregulated miRNAs in CRC tissues compared to adjacent normal colonic epithelium.[1][2][9] Functionally, miR-143 acts as a tumor suppressor by inhibiting the translation of messenger RNAs (mRNAs) of key oncogenes. Restoration of miR-143 levels in colon cancer cell lines has been shown to reduce cell proliferation, induce apoptosis, and inhibit tumor growth in xenograft models, highlighting its therapeutic potential.[1][5][10] Understanding the full spectrum of its downstream targets is crucial for elucidating its mechanism of action and for the development of miR-143-based therapeutic strategies.

Core Signaling Pathways Regulated by miR-143

miR-143 exerts its tumor-suppressive functions by directly binding to the 3'-Untranslated Region (3'-UTR) of multiple target mRNAs, leading to their degradation or translational repression. These targets are often central nodes in critical oncogenic signaling pathways.

The KRAS-MAPK Signaling Axis

The Kirsten Rat Sarcoma (KRAS) oncogene is a frequently mutated and pivotal driver in colorectal carcinogenesis.[11] Multiple studies have validated KRAS as a direct target of miR-143.[3][7][12] An inverse correlation between miR-143 and KRAS protein levels is observed in CRC tissues.[7][13] By suppressing KRAS, miR-143 effectively dampens the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of ERK1/2, which is critical for cell proliferation.[7][13]

G cluster_pathway KRAS-MAPK Pathway miR143 miR-143 KRAS KRAS miR143->KRAS BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Diagram 1: miR-143 regulation of the KRAS-MAPK pathway.
The ERK5/NF-κB Survival Pathway

Extracellular signal-regulated kinase 5 (ERK5) is another direct target of miR-143 involved in promoting cell survival and proliferation.[14][15] Overexpression of miR-143 leads to a significant reduction in both total and phosphorylated ERK5 levels.[14] This inhibition, in turn, reduces the activation of NF-κB, a key transcription factor that regulates anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.[4][14]

G cluster_pathway ERK5 Survival Pathway miR143 miR-143 ERK5 ERK5 miR143->ERK5 NFkB NF-κB ERK5->NFkB Survival Cell Survival & Chemoresistance NFkB->Survival

Diagram 2: miR-143 inhibition of the ERK5/NF-κB pathway.
The IGF-IR/PI3K/AKT Angiogenesis Pathway

The Insulin-like Growth Factor-I Receptor (IGF-IR) is a transmembrane tyrosine kinase that plays a crucial role in tumorigenesis and angiogenesis. It has been identified as a novel direct target of miR-143 in CRC.[6] Downregulation of IGF-IR by miR-143 leads to the inactivation of the downstream PI3K/AKT pathway. This subsequently reduces the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[6]

G cluster_pathway IGF-IR Angiogenesis Pathway miR143 miR-143 IGFIR IGF-IR miR143->IGFIR PI3K PI3K IGFIR->PI3K AKT AKT PI3K->AKT HIF1a HIF-1α AKT->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Diagram 3: miR-143 regulation of the IGF-IR/PI3K/AKT pathway.
Regulation of Apoptosis and Metabolism

miR-143 directly targets the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[4][16][17] By suppressing Bcl-2, miR-143 shifts the cellular balance towards apoptosis, increasing the ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic proteins and activating caspases.[4] Additionally, miR-143 modulates cancer cell metabolism by targeting Hexokinase II (HK II), a key enzyme in glycolysis. This inhibition of the "Warburg effect" reduces lactate (B86563) production and can re-sensitize resistant cells to chemotherapy.[4][12]

Quantitative Data Summary

The functional impact of miR-143 and its targets has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Validated Downstream Targets of miR-143 in Colon Cancer

Target GenePrimary Oncogenic FunctionValidation Method(s)Reference(s)
KRAS Signal transduction, ProliferationLuciferase Assay, Western Blot, qRT-PCR[3][7][12]
ERK5 (MAPK7) Proliferation, SurvivalLuciferase Assay, Western Blot[5][14][15]
Bcl-2 Anti-apoptosisWestern Blot, Caspase Assay[4][16][17]
IGF-IR Proliferation, Angiogenesis, ChemoresistanceLuciferase Assay, Western Blot, ELISA[6][18]
DNMT3A DNA Methylation, Epigenetic SilencingLuciferase Assay, Western Blot, qRT-PCR[1][19]
MACC1 Metastasis, InvasionLuciferase Assay, Western Blot[4][20]
ITGA6 Cell Adhesion, MigrationWestern Blot, Invasion Assay[21]
HK II Glycolysis, MetabolismLuciferase Assay, Western Blot[4][12]
CTNND1 Cell Adhesion, Wnt SignalingLuciferase Assay, Western Blot[20][22]

Table 2: Quantified Effects of miR-143 Restoration in Colon Cancer Models

Experimental ModelEffect MeasuredResultReference(s)
SW480, HCT116 cellsCell ProliferationSignificant reduction at 48, 72, 96h[4][9]
LoVo cellsKRAS Protein LevelSignificantly abolished by miR-143 mimic[7]
SW1116 cellsIGF-IR 3'-UTR Luciferase Activity~40% decrease with miR-143 mimic[6]
HCT116, SW480 cellsDNMT3A Protein LevelDownregulated upon miR-143 restoration[1]
SW1116 cellsCell Migration (Wound Healing)Markedly reduced rate[6]
HCT116 cellsChemosensitivity to Oxaliplatin (B1677828)Significantly increased apoptosis[6]
HCT116 XenograftsTumor GrowthMarkedly reduced growth in vivo[14]

Key Experimental Methodologies

Validating miRNA targets and their functional consequences requires a multi-faceted experimental approach. Below are detailed protocols for core methodologies.

Workflow for Target Identification and Validation

The process begins with computational predictions and culminates in functional validation both in vitro and in vivo.

G A In Silico Prediction (e.g., TargetScan, miRanda) B Expression Correlation Analysis (qRT-PCR, Western Blot in Tissues) A->B C Transfection with miR-143 Mimic/Inhibitor B->C D Target mRNA & Protein Quantification (qRT-PCR, Western Blot) C->D E Direct Interaction Confirmation (Luciferase Reporter Assay) D->E Inverse correlation? F Functional Assays (Proliferation, Apoptosis, Invasion) E->F Direct target? G In Vivo Validation (Xenograft Tumor Model) F->G

Diagram 4: Experimental workflow for miR-143 target validation.
Luciferase Reporter Assay Protocol

This assay directly tests the binding of miR-143 to the 3'-UTR of a putative target gene.

  • Vector Construction : Clone the full-length 3'-UTR of the target gene (e.g., KRAS) downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable vector (e.g., pMIR-REPORT). As a negative control, create a parallel construct where the predicted miR-143 seed-binding site within the 3'-UTR is mutated.[6]

  • Co-transfection : Seed colon cancer cells (e.g., HCT116 or SW480) in 24-well plates. Co-transfect the cells using a lipid-based reagent (e.g., Lipofectamine 2000) with the following components:

    • The 3'-UTR luciferase reporter construct (wild-type or mutant).

    • A miR-143 mimic or a negative control mimic.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Lysis and Signal Measurement : After 24-48 hours of incubation, lyse the cells. Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. A significant decrease in normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-143 mimic, but not with the mutant 3'-UTR, confirms direct binding.[6][7]

Cell Proliferation (MTT) Assay Protocol

This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

  • Cell Seeding and Transfection : Seed colon cancer cells in a 96-well plate. Transfect the cells with a miR-143 mimic or a negative control.

  • Incubation : Culture the cells for various time points (e.g., 24, 48, 72, 96 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader. A decrease in absorbance in miR-143 mimic-treated cells compared to controls indicates reduced cell proliferation.[1]

In Vivo Xenograft Study Protocol

This model assesses the effect of miR-143 on tumor growth in a living organism.

  • Cell Preparation : Stably transfect a colon cancer cell line (e.g., HCT116) to overexpress miR-143 or a control vector.

  • Animal Model : Use immunodeficient mice (e.g., nude mice, 4-6 weeks old).

  • Tumor Cell Implantation : Subcutaneously inject the prepared cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice regularly. Measure tumor volume using calipers every few days (Volume = 0.5 × Length × Width²).

  • Endpoint Analysis : After a set period (e.g., 3-4 weeks), euthanize the mice and excise the tumors. Weigh the tumors and perform histological and molecular analyses (e.g., IHC, Western blot) to confirm target downregulation. A significant reduction in tumor volume and weight in the miR-143 overexpression group compared to the control group demonstrates its tumor-suppressive role in vivo.[14]

Therapeutic and Diagnostic Implications

The consistent downregulation of miR-143 in CRC and its role in suppressing multiple oncogenic pathways make it a highly attractive candidate for clinical applications.

  • Biomarker : Low levels of miR-143 in tumor tissue or circulating in plasma are associated with later clinical stages and lymph node metastasis, suggesting its potential as a non-invasive diagnostic and prognostic biomarker.[6]

  • Therapeutic Target : Restoring miR-143 levels in tumors represents a promising therapeutic strategy. "miRNA replacement therapy" using synthetic miR-143 mimics could potentially inhibit tumor growth and, crucially, re-sensitize chemoresistant tumors to standard agents like 5-fluorouracil (B62378) and oxaliplatin.[4][6][16] The multi-targeting nature of miR-143 offers an advantage over single-target inhibitors, as it can simultaneously disrupt several oncogenic pathways, potentially reducing the likelihood of acquired resistance.

Conclusion

miR-143 is a master regulator in colorectal cancer, functioning as a potent tumor suppressor by coordinately repressing a network of critical oncogenes. Its validated targets include central signaling nodes such as KRAS, ERK5, IGF-IR, and Bcl-2. By modulating pathways involved in proliferation, survival, angiogenesis, and metabolism, miR-143 plays a fundamental role in inhibiting CRC progression. The extensive evidence supporting its function provides a strong rationale for its continued development as a biomarker and a novel therapeutic agent for the management of colorectal cancer.

References

The Role of miR-143 in Metabolic Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MicroRNA-143 (miR-143) has emerged as a critical regulator in the complex landscape of metabolic diseases. This small non-coding RNA fine-tunes gene expression post-transcriptionally, influencing a spectrum of cellular processes that are fundamental to metabolic homeostasis. Dysregulation of miR-143 has been increasingly implicated in the pathogenesis of obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the role of miR-143 in these conditions, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and drug development professionals in this field.

Data Presentation: miR-143 Expression in Metabolic Diseases

The expression of miR-143 is consistently altered in various metabolic disease states across different tissues and in circulation. The following tables summarize key quantitative findings from human and animal studies.

Obesity Tissue/Sample Model/Population Fold Change/Expression Level P-value Reference
Adipose TissueHigh-Fat Diet (HFD) Mice3.3-fold increase< 0.05[1]
White Adipose TissuemiR-143 Knockout HFD MiceSignificantly decreased adipogenesisN/A[2]
Brown Adipose TissuemiR-143 Knockout HFD MiceEnhanced thermogenesisN/A[2]
SerumObese T2DM patients6.19-fold (obese) vs. 3.90-fold (non-obese)< 0.0001[3]
Type 2 Diabetes Tissue/Sample Model/Population Fold Change/Expression Level P-value Reference
SerumT2DM patients vs. Healthy controlsSignificantly higher< 0.001[4][5]
LiverDiabetic ratsElevated levelsN/A[6][7]
PlateletsT2DM patientsReduced expressionN/A[8]
SerumT2DM patients with rs4705342 CC genotypeSignificantly higher0.005 (vs. TC), 0.003 (vs. TT)[5]
Non-Alcoholic Fatty Liver Disease (NAFLD) Tissue/Sample Model/Population Fold Change/Expression Level P-value Reference
LiverSteatotic vs. Severe NASHDecreasedN/A[9]
SerumNAFLD patients with CAD vs. without CADHigher expression (0.96 ± 0.90 vs. 0.64 ± 0.77)0.02[10]

Core Functions and Signaling Pathways of miR-143 in Metabolism

Adipocyte Differentiation

miR-143 is a key player in adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Its expression is dynamically regulated during this process, and it primarily exerts its pro-adipogenic effects by targeting and inhibiting Extracellular signal-Regulated Kinase 5 (ERK5), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1][3][4][11][12] By downregulating ERK5, miR-143 promotes the expression of critical adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12]

miR_143_Adipogenesis cluster_pre Preadipocyte cluster_diff Differentiation cluster_post Mature Adipocyte pre_adipocyte Preadipocyte miR143 miR-143 pre_adipocyte->miR143 Induction of Adipogenesis ERK5 ERK5 miR143->ERK5 Inhibits PPARg PPARγ ERK5->PPARg Inhibits mature_adipocyte Mature Adipocyte PPARg->mature_adipocyte Promotes

miR-143 promotes adipocyte differentiation by inhibiting ERK5.
Insulin (B600854) Signaling and Glucose Metabolism

In the context of insulin signaling, miR-143 has a more complex and seemingly contradictory role. In the liver, obesity can induce the overexpression of miR-143, which in turn impairs insulin-stimulated AKT activation and glucose homeostasis.[13] This is achieved through the downregulation of its target, Oxysterol-Binding Protein-Related Protein 8 (ORP8), a protein involved in AKT activation.[6][7][13][14][15] The inhibition of the insulin-AKT pathway by miR-143 contributes to insulin resistance.[4][6][7][15]

miR_143_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor ORP8 ORP8 Insulin_Receptor->ORP8 Activates miR143 miR-143 miR143->ORP8 Inhibits AKT AKT ORP8->AKT Promotes Phosphorylation pAKT p-AKT (Active) AKT->pAKT Glucose_Metabolism Glucose Metabolism (e.g., Glycogen Synthesis) pAKT->Glucose_Metabolism

miR-143 impairs insulin signaling by targeting ORP8.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of miR-143 in metabolic diseases.

Quantitative Real-Time PCR (qRT-PCR) for miR-143 Expression

This protocol is for the quantification of mature miR-143 expression from total RNA.

Materials:

  • Total RNA isolated from cells or tissues.

  • TaqMan MicroRNA Reverse Transcription Kit.

  • TaqMan MicroRNA Assay for hsa-miR-143.

  • TaqMan Universal PCR Master Mix.

  • Real-Time PCR instrument.

Procedure:

  • Reverse Transcription (RT):

    • Prepare the RT master mix on ice by combining the components from the TaqMan MicroRNA Reverse Transcription Kit according to the manufacturer's instructions.

    • Add 1-10 ng of total RNA to each RT reaction.

    • Perform the RT reaction in a thermal cycler using the recommended program (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

  • PCR Amplification:

    • Prepare the PCR reaction mix by combining the TaqMan Universal PCR Master Mix, the 20X TaqMan MicroRNA Assay (for miR-143 and an endogenous control like U6 snRNA), and nuclease-free water.

    • Add the RT product to the PCR reaction mix.

    • Perform the real-time PCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-143 and the endogenous control.

    • Calculate the relative expression of miR-143 using the 2-ΔΔCt method.

qRT_PCR_Workflow RNA_Isolation 1. Total RNA Isolation (from cells/tissues) RT_Reaction 2. Reverse Transcription (TaqMan MicroRNA RT Kit) RNA_Isolation->RT_Reaction qPCR 3. Real-Time PCR (TaqMan MicroRNA Assay) RT_Reaction->qPCR Data_Analysis 4. Data Analysis (2^-ΔΔCt Method) qPCR->Data_Analysis

Workflow for qRT-PCR analysis of miR-143 expression.
Western Blot for Phosphorylated ERK5 (p-ERK5)

This protocol describes the detection of phosphorylated ERK5 to assess the impact of miR-143 on its target.

Materials:

  • Cell lysates.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK5 (Thr218/Tyr220), rabbit or mouse anti-total ERK5.

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of cell lysates using a BCA assay.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK5 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • For normalization, the membrane can be stripped and re-probed for total ERK5.

Luciferase Reporter Assay for miR-143 Target Validation

This assay is used to confirm the direct interaction between miR-143 and the 3' UTR of a target gene (e.g., ERK5 or ORP8).

Materials:

  • Luciferase reporter vector (e.g., pmirGLO) containing the wild-type or mutant 3' UTR of the target gene.

  • miR-143 mimic or a negative control mimic.

  • Cell line for transfection (e.g., HEK293T).

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Dual-luciferase reporter assay system.

Procedure:

  • Vector Construction:

    • Clone the wild-type 3' UTR of the target gene containing the predicted miR-143 binding site into the luciferase reporter vector.

    • Create a mutant version of the 3' UTR with alterations in the miR-143 seed region.

  • Cell Transfection:

    • Co-transfect the cells with the luciferase reporter vector (wild-type or mutant) and either the miR-143 mimic or the negative control mimic.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-143 mimic compared to controls indicates a direct interaction.

Luciferase_Assay_Workflow Vector_Construction 1. Construct Luciferase Reporter Vectors (Wild-type & Mutant 3' UTR) Cell_Transfection 2. Co-transfect Cells (Vector + miR-143 mimic/control) Vector_Construction->Cell_Transfection Luciferase_Measurement 3. Measure Luciferase Activity (Dual-Luciferase Assay System) Cell_Transfection->Luciferase_Measurement Data_Analysis 4. Analyze Relative Luciferase Activity Luciferase_Measurement->Data_Analysis

Workflow for luciferase reporter assay to validate miR-143 targets.

Conclusion and Future Directions

The evidence strongly supports a multifaceted role for miR-143 in the regulation of metabolic processes. Its ability to influence adipocyte differentiation and insulin signaling pathways underscores its potential as both a biomarker and a therapeutic target for metabolic diseases. However, the context-dependent and sometimes opposing functions of miR-143 in different tissues highlight the need for further research to fully elucidate its complex regulatory networks. Future studies should focus on tissue-specific delivery and targeting of miR-143-based therapeutics to maximize efficacy and minimize off-target effects. The continued investigation into the upstream regulators of miR-143 and its downstream effector pathways will undoubtedly pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic disorders.

References

The Role of miR-143 in Cardiovascular Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-143 (miR-143) has emerged as a critical regulator in the intricate network governing cardiovascular development. This small non-coding RNA plays a pivotal role in the differentiation and phenotypic modulation of vascular smooth muscle cells (VSMCs) and contributes significantly to cardiac morphogenesis. Dysregulation of miR-143 expression is implicated in various cardiovascular pathologies, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of the involvement of miR-143 in cardiovascular development, detailing its expression, key signaling pathways, and validated targets. Furthermore, this document offers comprehensive experimental protocols for the investigation of miR-143 and its function in the cardiovascular system, intended to facilitate further research and drug development in this field.

Introduction

Cardiovascular development is a complex process orchestrated by a precise network of signaling molecules and transcription factors. Among these, microRNAs (miRNAs) have been identified as key post-transcriptional regulators. The miR-143/-145 cluster, in particular, is highly expressed in cardiac and smooth muscle lineages and is essential for the proper development and function of the cardiovascular system.[1][2][3] This guide focuses specifically on miR-143, elucidating its multifaceted role in cardiac chamber formation and the establishment of the vascular network.

Expression of miR-143 during Cardiovascular Development

The expression of miR-143 is spatially and temporally regulated throughout cardiovascular development. It is initially detected in the developing embryonic heart as early as embryonic day 8.5 (E8.5) to E9.5 in mice.[1] Its expression becomes more confined to the smooth muscle cells (SMCs) of the aorta and other large vessels by E16.5.[1][2] In adult organisms, miR-143 is predominantly found in VSMCs, where it plays a crucial role in maintaining their contractile phenotype.[1]

Role of miR-143 in Smooth Muscle Cell Differentiation and Phenotype

A primary function of miR-143 is the promotion of VSMC differentiation. It is a key component of the regulatory circuit that governs the switch between a proliferative, synthetic VSMC phenotype and a quiescent, contractile state.[2] Studies have shown that miR-143, often in concert with miR-145, is essential for maintaining the differentiated state of VSMCs.[2]

Involvement of miR-143 in Cardiac Morphogenesis

Beyond its role in the vasculature, miR-143 is also crucial for proper heart development. It has been shown to be essential for cardiac chamber morphogenesis by controlling F-actin dynamics and myocardial cell morphology.[2]

Key Signaling Pathways Involving miR-143

The function of miR-143 in cardiovascular development is mediated through its integration into key signaling pathways, most notably the Serum Response Factor (SRF)/Myocardin and Transforming Growth Factor-beta (TGF-β) pathways.

SRF/Myocardin Signaling Pathway

The transcription of the miR-143/-145 cluster is directly regulated by the master regulators of smooth muscle gene expression, Serum Response Factor (SRF) and its coactivator Myocardin.[4] The promoter region of the miR-143/-145 gene contains CArG boxes, which are binding sites for the SRF/Myocardin complex.[4] This places miR-143 downstream of a critical pathway for SMC differentiation.

SRF_Myocardin_miR143_Pathway RhoA RhoA Actin_Polymerization Actin Polymerization RhoA->Actin_Polymerization MRTF Myocardin-Related Transcription Factors (MRTFs) Actin_Polymerization->MRTF Activates SRF Serum Response Factor (SRF) MRTF->SRF SRF_Myocardin_Complex SRF/Myocardin Complex MRTF->SRF_Myocardin_Complex SRF->SRF_Myocardin_Complex Myocardin Myocardin Myocardin->SRF Myocardin->SRF_Myocardin_Complex CArG_Box CArG Box (in miR-143 promoter) SRF_Myocardin_Complex->CArG_Box Binds to miR143_Transcription miR-143 Transcription CArG_Box->miR143_Transcription Initiates VSMC_Differentiation Vascular Smooth Muscle Cell Differentiation miR143_Transcription->VSMC_Differentiation Promotes

SRF/Myocardin pathway regulating miR-143.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is another critical regulator of miR-143 expression and SMC differentiation. TGF-β induces the expression of miR-143, which in turn contributes to the differentiation of VSMCs.[5] This induction can be mediated through both Smad-dependent and Smad-independent pathways.[6]

TGF_beta_miR143_Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds to Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p38_MAPK p38 MAPK TGF_beta_Receptor->p38_MAPK Activates Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex miR143_Promoter miR-143 Promoter Smad_Complex->miR143_Promoter Binds to p38_MAPK->miR143_Promoter Activates miR143_Transcription miR-143 Transcription miR143_Promoter->miR143_Transcription Initiates VSMC_Differentiation Vascular Smooth Muscle Cell Differentiation miR143_Transcription->VSMC_Differentiation Promotes

TGF-β pathway influencing miR-143 expression.

Validated Targets of miR-143 in Cardiovascular Development

miR-143 exerts its function by post-transcriptionally repressing the expression of target messenger RNAs (mRNAs). Several targets of miR-143 have been validated in the context of cardiovascular development.

  • Adducin 3 (Add3): A key target of miR-143 in cardiac morphogenesis. Add3 is an F-actin capping protein, and its repression by miR-143 is essential for the remodeling of the actin cytoskeleton in cardiomyocytes during chamber formation.

  • Elk-1 (ETS-like transcription factor 1): A member of the ternary complex factor (TCF) family of transcription factors that promotes VSMC proliferation. By repressing Elk-1, miR-143 helps to maintain VSMCs in a differentiated state.[7]

  • Krüppel-like factor 4 (KLF4): A transcription factor that inhibits smooth muscle differentiation. miR-143 contributes to the repression of KLF4, thereby promoting the contractile phenotype of VSMCs.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on miR-143 in cardiovascular development.

Table 1: Expression of miR-143 in Cardiovascular Tissues
Tissue/Cell Type Relative Expression Level/Fold Change
Embryonic Heart (E9.5-E16.5)High
Adult Aorta and Coronary VesselsHigh in VSMCs
Adult CardiomyocytesLow/Absent[2]
Human Coronary Artery SMCs (treated with TGF-β1)Dose- and time-dependent increase[8]
Table 2: Phenotypic Effects of miR-143 Knockout in Mice
Phenotype Observation in Knockout vs. Wild-Type
Blood PressureSignificantly lower (hypotension)[2]
Vascular ToneReduced[2]
Aortic Smooth Muscle LayerThinner[4]
VSMC PhenotypeShift from contractile to synthetic[2]
Neointima Formation after InjurySignificantly reduced[4]

| Table 3: Validation of miR-143 Targets | | | :--- | :--- | :--- | | Target Gene | Experimental Assay | Result | | Add3 | Luciferase Reporter Assay | Direct interaction confirmed | | Elk-1 | Luciferase Reporter Assay | Direct interaction confirmed[7] | | KLF4 | Luciferase Reporter Assay | Indirectly repressed |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of miR-143 in cardiovascular development.

In Situ Hybridization for miR-143 Detection in Cardiac Tissue

This protocol describes the detection of miR-143 in paraffin-embedded mouse heart sections using digoxigenin (B1670575) (DIG)-labeled locked nucleic acid (LNA) probes.[1]

Materials:

  • Paraffin-embedded mouse heart sections (5-10 µm)

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%, 50%)

  • DEPC-treated water

  • Proteinase K

  • 4% Paraformaldehyde (PFA)

  • Hybridization buffer

  • DIG-labeled LNA probe for miR-143

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a descending ethanol series (100%, 95%, 70%, 50%; 5 minutes each).

    • Wash in DEPC-treated water (2 x 5 minutes).

  • Permeabilization:

    • Treat with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.

    • Wash with PBS.

  • Fixation:

    • Fix with 4% PFA for 10 minutes.

    • Wash with PBS.

  • Hybridization:

    • Pre-hybridize with hybridization buffer for 2 hours at 55°C.

    • Hybridize with DIG-labeled LNA probe overnight at 55°C.

  • Washing:

    • Perform stringent washes in SSC buffer at 55°C.

  • Immunodetection:

    • Block with blocking solution for 1 hour.

    • Incubate with anti-DIG-AP antibody for 2 hours.

    • Wash with PBST.

  • Signal Detection:

    • Incubate with NBT/BCIP substrate solution until desired color develops.

    • Stop the reaction by washing with water.

  • Mounting and Imaging:

    • Mount with aqueous mounting medium and visualize under a microscope.

ISH_Workflow Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Fixation Fixation (PFA) Permeabilization->Fixation Hybridization Hybridization (LNA probe) Fixation->Hybridization Washing Stringent Washes Hybridization->Washing Immunodetection Immunodetection (Anti-DIG-AP) Washing->Immunodetection Signal_Detection Signal Detection (NBT/BCIP) Immunodetection->Signal_Detection Imaging Mounting & Imaging Signal_Detection->Imaging

In situ hybridization workflow.
Quantitative Real-Time PCR (qRT-PCR) for miR-143 Expression

This protocol outlines the quantification of miR-143 levels in cardiac tissue or cells using a stem-loop RT-PCR approach.

Materials:

  • Total RNA isolated from tissue or cells

  • Stem-loop RT primer for miR-143

  • Reverse transcriptase

  • qPCR master mix (SYBR Green or TaqMan)

  • Forward and reverse primers for miR-143

  • Reference small RNA (e.g., U6 snRNA) primers

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription (RT):

    • Mix total RNA with the miR-143-specific stem-loop RT primer.

    • Perform the RT reaction using a suitable reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and miR-143 specific forward and reverse primers.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Include a reaction for a reference small RNA for normalization.

  • Data Analysis:

    • Calculate the relative expression of miR-143 using the ΔΔCt method, normalizing to the reference small RNA.

Luciferase Reporter Assay for Target Validation

This protocol is for validating the direct interaction between miR-143 and a putative target mRNA 3' UTR.[9]

Materials:

  • HEK293T cells

  • Luciferase reporter vector containing the putative target 3' UTR downstream of the luciferase gene

  • miR-143 mimic or inhibitor

  • Transfection reagent

  • Dual-luciferase assay system

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate.

  • Co-transfection:

    • Co-transfect the cells with the luciferase reporter vector and either the miR-143 mimic, inhibitor, or a negative control.

  • Incubation:

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-143 mimic indicates a direct interaction.

Western Blotting for Target Protein Expression

This protocol is for assessing the effect of miR-143 on the protein levels of its targets.

Materials:

  • Protein lysates from cells or tissues with modulated miR-143 expression

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against the target protein (e.g., Add3, Elk-1) and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation:

    • Separate protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification:

    • Quantify band intensities and normalize the target protein to the loading control.

Conclusion

miR-143 is an indispensable regulator of cardiovascular development, with profound effects on both vascular smooth muscle cell differentiation and cardiac morphogenesis. Its integration into the SRF/Myocardin and TGF-β signaling pathways underscores its central role in these processes. The continued investigation of miR-143 and its downstream targets will undoubtedly provide further insights into the molecular mechanisms of cardiovascular development and may pave the way for novel therapeutic strategies for a range of cardiovascular diseases. This guide provides a comprehensive resource for researchers to further explore the multifaceted functions of miR-143 in the cardiovascular system.

References

miR-143 expression in different human tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to miR-143 Expression in Human Tissues

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] It is recognized as a significant tumor suppressor in a variety of cancers, including solid tumors and B-cell malignancies.[1][2] The deregulation of miR-143 is frequently observed in human cancers, where its aberrant expression is linked to uncontrolled cell proliferation, metastasis, and impaired cell cycle control.[1] Mature forms, miR-143-3p and miR-143-5p, are derived from the pre-miRNA-143 and are expressed in most human tissues, although their sequences and target mRNAs differ.[1][3] This guide provides a comprehensive overview of miR-143 expression across various human tissues, details the experimental protocols for its detection, and explores its role in key signaling pathways.

Data Presentation: miR-143 Expression in Human Tissues

The expression of miR-143 varies across different human tissues, generally showing high abundance in mesenchymal cells like fibroblasts and smooth muscle cells, rather than epithelial cells.[4] In prostate tissue, for instance, miR-143 levels are significantly higher in the stroma compared to the epithelium.[5] Its expression is often downregulated in cancerous tissues compared to their normal counterparts.[3][6]

The following table summarizes the relative expression levels of miR-143 in various normal human tissues based on RNA sequencing data.

Tissue CategoryTissue TypeRelative Expression (Reads Per Million - RPM)Reference
Mesenchymal FatHigh (~10^6)[5]
FibroblastHigh (~10^5 - 10^6)[5]
Muscle Skeletal MuscleModerate (~10^4)[5]
HeartModerate (~10^4)[5]
Glandular ProstateModerate to High (Predominantly Stromal)[5]
PancreasModerate (~10^4)[5]
ThyroidModerate (~10^4)[5]
Adrenal GlandHigh[7]
Epithelial SkinModerate (~10^4)[5]
ColonHigh (Predominantly in mesenchymal cells)[4]
LungModerate[7]
Nervous BrainModerate (~10^4)[5][7][8]
Immune SpleenModerate[7]
Bone MarrowModerate[7]

Note: Expression levels are categorized based on reported Reads Per Million (RPM) from RNA sequencing data. Actual quantitative values can vary between studies and detection methods.

Experimental Protocols

Accurate quantification and localization of miR-143 are essential for understanding its biological functions. The primary methods employed are quantitative real-time PCR (qRT-PCR), Northern blotting, and in situ hybridization (ISH).

Quantitative Real-Time PCR (qRT-PCR) for miRNA Detection

qRT-PCR is a highly sensitive method for detecting and quantifying miRNA expression from total RNA samples.[9][10] The stem-loop reverse transcription (RT) method is commonly used due to its specificity for mature miRNAs.[9]

1. Reverse Transcription (RT) with Stem-Loop Primer:

  • Objective: To specifically reverse transcribe mature miRNA into cDNA.

  • Procedure:

    • Prepare an RT master mix containing total RNA, a miRNA-specific stem-loop RT primer, dNTPs, reverse transcriptase (e.g., ArrayScript™), and RT buffer.[10]

    • Incubate the reaction at 37°C for 30 minutes for the reverse transcription to occur.[10]

    • Inactivate the reverse transcriptase by heating at 95°C for 10 minutes.[10]

    • The resulting cDNA product can be stored at -20°C or used immediately for PCR.[10]

2. Real-Time PCR Amplification:

  • Objective: To amplify and quantify the miRNA-specific cDNA.

  • Procedure:

    • Prepare a PCR master mix containing the RT product (cDNA), a miRNA-specific forward primer, a universal reverse primer, and a real-time PCR reagent (e.g., SYBR® Green or a TaqMan® probe).[11][12]

    • Perform the PCR in a real-time thermal cycler with an initial denaturation step (e.g., 95°C for 5-10 minutes).[9][10]

    • Follow with 40-45 cycles of denaturation (e.g., 95°C for 5-15 seconds) and combined annealing/extension (e.g., 60°C for 30-60 seconds).[9][11]

    • A melting curve analysis is performed at the end of the cycles to verify the specificity of the amplified product.[9]

    • Relative quantification is typically performed using the delta-delta Ct method, normalizing to a stable internal control RNA such as U6 snRNA.[12]

Northern Blotting for miRNA Detection

Northern blotting is a valuable technique for determining the size and abundance of specific miRNAs and their precursors.[13] The use of Locked Nucleic Acid (LNA) probes significantly enhances the sensitivity and specificity of this method.[14][15]

  • 1. RNA Electrophoresis: Total RNA samples (10-30 µg) are separated on a denaturing polyacrylamide gel (e.g., 15%).[15]

  • 2. RNA Transfer: The separated RNA is transferred from the gel to a positively charged nylon membrane via electroblotting.[16]

  • 3. UV Cross-linking & Baking: The RNA is fixed to the membrane using UV cross-linking and baking at 80°C.[16]

  • 4. Pre-hybridization: The membrane is incubated in a pre-hybridization buffer to block non-specific binding sites.[16]

  • 5. Hybridization: The membrane is hybridized overnight with a radiolabeled or biotin-labeled LNA probe specific to miR-143 at a temperature optimized for the probe's melting temperature.[14][15]

  • 6. Washing: The membrane is washed under stringent conditions (e.g., using SSC buffers of decreasing concentration) to remove unbound probe.[16]

  • 7. Detection: The hybridized probe is detected. For radiolabeled probes, this is done by exposing the membrane to a phosphorimager screen.[16] For biotin-labeled probes, it involves incubation with a streptavidin-enzyme conjugate followed by a chemiluminescent substrate.[17]

In Situ Hybridization (ISH) for miRNA Localization

ISH allows for the visualization of miRNA expression within the cellular context of tissue sections, providing crucial spatial information.[18][19] LNA-based probes are the gold standard for miRNA ISH due to their high affinity and specificity.[18][20]

  • 1. Tissue Preparation: Frozen or paraffin-embedded tissue sections are mounted on slides, deparaffinized (if necessary), rehydrated, and treated with proteinase K or pepsin to improve probe accessibility.[18][21]

  • 2. Pre-hybridization: Slides are incubated in a pre-hybridization solution.[22]

  • 3. Hybridization: A digoxigenin (B1670575) (DIG)-labeled LNA probe for miR-143 is applied to the tissue section and hybridized overnight at an optimized temperature (e.g., 55°C).[18][22]

  • 4. Stringency Washes: Slides are washed with SSC buffers at high temperatures to remove non-specifically bound probes.[18]

  • 5. Immunological Detection: The DIG-labeled probe is detected by incubating the slides with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).[18]

  • 6. Signal Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate where the miRNA is expressed.[18] The signal is then visualized using light microscopy.[18]

  • 7. Counterstaining: The tissue can be counterstained (e.g., with hematoxylin) to visualize cellular morphology.[21]

Signaling Pathways and Molecular Targets

miR-143 functions as a tumor suppressor by targeting and downregulating the expression of multiple oncogenes, thereby modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][3]

Key signaling pathways regulated by miR-143 include:

  • RAS-MAPK/ERK Pathway: This is a central pathway in cancer progression. miR-143 directly targets key components such as KRAS and ERK5 (MAPK7) .[23][24] By inhibiting these targets, miR-143 suppresses cancer cell proliferation and invasion.[23]

  • PI3K/Akt Pathway: Another crucial pathway for cell survival and growth, the PI3K/Akt pathway is also modulated by miR-143.[3][23]

  • Wnt/β-catenin Pathway: miR-143-3p can regulate this pathway, which is vital in development and often dysregulated in cancer.[3]

Validated molecular targets of miR-143 include:

  • KRAS: A major oncogene frequently mutated in various cancers.[1][25]

  • ERK5 (MAPK7): A member of the MAPK family involved in cell growth and proliferation.[24][26]

  • BCL-2: An anti-apoptotic protein.[1][25]

  • Hexokinase 2 (HK2): An enzyme involved in glucose metabolism, often upregulated in cancer cells.[2][24]

  • MACC1: Metastasis-associated in colon cancer 1.[25]

  • ITGA6: Integrin alpha-6, involved in cell adhesion and migration.[25]

  • TLR2: Toll-like receptor 2, which can promote inflammatory pathways.[25]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway regulated by miR-143 and a standard experimental workflow for its detection.

miR143_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathway_node pathway_node mirna_node mirna_node target_node target_node process_node process_node EGFR Growth Factor Receptor KRAS KRAS EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK5 ERK5 (MAPK7) MEK->ERK5 TranscriptionFactors Transcription Factors ERK5->TranscriptionFactors miR143 miR-143 miR143->KRAS miR143->ERK5 Proliferation Cell Proliferation, Invasion, Survival TranscriptionFactors->Proliferation

Caption: miR-143 regulation of the RAS/MAPK signaling pathway.

Northern_Blot_Workflow start_end start_end step_node step_node reagent_node reagent_node action_node action_node Start Start: Total RNA Sample Step1 1. Denaturing PAGE Start->Step1 Step2 2. Electrotransfer Step1->Step2 Membrane Nylon Membrane Step2->Membrane Step3 3. UV Cross-link & Bake Membrane->Step3 Step4 4. Pre-hybridization Step3->Step4 Step5 5. Hybridization Step4->Step5 Step6 6. Stringency Washes Step5->Step6 Probe Labeled LNA Probe (e.g., Biotin, 32P) Probe->Step5 Step7 7. Detection Step6->Step7 End End: Autoradiogram or Chemiluminescent Signal Step7->End

Caption: Experimental workflow for miRNA detection by Northern blotting.

Conclusion

miR-143 is a ubiquitously expressed but differentially regulated microRNA with well-established tumor-suppressive functions. Its expression is particularly high in mesenchymal tissues and is frequently downregulated in various cancers. Understanding the tissue-specific expression patterns and the molecular pathways it governs is critical for leveraging miR-143 as a potential biomarker for cancer diagnosis and prognosis, as well as a target for novel therapeutic strategies. The methodologies detailed in this guide provide a robust framework for researchers to accurately study and quantify miR-143 in diverse biological contexts.

References

The Discovery and Research History of microRNA-143: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-143 (miR-143) has emerged as a critical regulator in a multitude of cellular processes, most notably as a potent tumor suppressor. Since its initial discovery in the early 2000s, a robust body of research has elucidated its biogenesis, mechanisms of action, and its intricate involvement in various signaling pathways. Dysregulation of miR-143 expression has been consistently linked to the pathogenesis of numerous cancers and other diseases, making it a compelling target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and history of miR-143 research, detailing key experimental methodologies, summarizing quantitative data, and visualizing its complex signaling networks.

Discovery and Historical Perspective

The journey of miR-143 research began in the nascent field of microRNA biology. A seminal study published in 2003 by Michael et al. first reported the downregulation of miR-143, along with its co-transcribed partner miR-145, in colorectal cancer tissues compared to normal colon mucosa. This discovery was among the first to link aberrant miRNA expression to human cancer, paving the way for a new era of cancer research.

The initial identification was achieved through the cloning and sequencing of small RNA molecules from tissue samples. This foundational work established miR-143 as a key player in colorectal cancer and spurred further investigation into its role in other malignancies and physiological processes. Subsequent studies have consistently validated this initial finding, demonstrating reduced miR-143 levels in a wide array of cancers.

Quantitative Expression Analysis of miR-143 in Cancer

Numerous studies have quantified the expression of miR-143 in various cancer types, consistently observing its downregulation in tumor tissues compared to corresponding normal tissues. This section summarizes key quantitative findings from the literature.

Cancer TypeTissue/Cell LineFold Change (Tumor vs. Normal)MethodReference
Colorectal CancerTumor Tissues-3 to -120qRT-PCR[1]
Colorectal CancerTumor Tissues2.30 (increased in PBMCs)qRT-PCR[2]
Colorectal CancerTumor TissuesDownregulated (mean fold change ~0.5)qRT-PCR[3]
Breast CancerTumor Tissues0.89 (decreased in PBMCs)qRT-PCR[2]
Breast CancerTumor TissuesDownregulated in 80% of casesqRT-PCR[4]
Breast CancerMCF-7, BT-474, MB-231 cell linesSignificantly downregulated vs. MCF-10AqRT-PCR[5]
Gastric CancerTumor TissuesReduced in 43 matched casesNot specified[6]
Prostate CancerTumor Tissues~4-fold downregulationNot specified[6]
Cervical CancerCell LinesReduced expressionNot specified[6]
Nasopharyngeal CarcinomaTumor TissuesReduced expressionNot specified[6]

Key Signaling Pathways Regulated by miR-143

miR-143 exerts its tumor-suppressive functions by targeting multiple oncogenic signaling pathways. The most well-characterized of these are the KRAS and PI3K/Akt pathways.

The KRAS Signaling Pathway

KRAS is a frequently mutated oncogene in human cancers and a direct and validated target of miR-143. By binding to the 3' untranslated region (UTR) of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream effector pathways, including the MAPK/ERK cascade. This, in turn, suppresses cancer cell proliferation, survival, and invasion.[7][8][9]

KRAS_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K_Akt_Pathway miR143 miR-143 PI3K PI3K miR143->PI3K Indirect Inhibition Upstream Upstream Signals (e.g., Growth Factors) Upstream->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Experimental_Workflow cluster_sample Sample Preparation cluster_expression Expression Analysis cluster_target Target Validation cluster_functional Functional Analysis Tissue Tissue/Cell Culture Sample Collection RNA_Extraction Total RNA Extraction (including small RNAs) Tissue->RNA_Extraction qRT_PCR qRT-PCR for miR-143 Quantification RNA_Extraction->qRT_PCR Northern Northern Blot for size and expression validation RNA_Extraction->Northern Bioinformatics Bioinformatic Target Prediction qRT_PCR->Bioinformatics Northern->Bioinformatics Luciferase Luciferase Reporter Assay Bioinformatics->Luciferase Western Western Blot for Target Protein Levels Luciferase->Western Transfection Transfection with miR-143 mimic/inhibitor Western->Transfection Proliferation_Assay Proliferation/Apoptosis Assays Transfection->Proliferation_Assay

References

structural features of the pre-miR-143 hairpin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Structural Features of the Pre-miR-143 Hairpin

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNAs, approximately 19-25 nucleotides in length, that are crucial regulators of gene expression at the post-transcriptional level.[1] Among these, microRNA-143 (miR-143) has been identified as a key player in numerous biological processes, including the regulation of smooth muscle cell fate, cardiac morphogenesis, and as a tumor suppressor in various cancers. The biogenesis of mature miR-143, like other miRNAs, involves a critical intermediate precursor molecule known as pre-miR-143. This precursor adopts a characteristic hairpin structure that is essential for its recognition and processing by the cellular machinery. Understanding the specific is paramount for researchers in molecular biology and professionals in drug development who aim to modulate its activity for therapeutic purposes. This guide provides an in-depth overview of the structural characteristics of the pre-miR-143 hairpin, the methodologies used for its study, and the functional implications of its architecture.

The Canonical microRNA Biogenesis Pathway

The production of mature miR-143 follows a well-defined canonical pathway. It begins in the nucleus, where the MIR143 gene is transcribed by RNA Polymerase II into a long primary transcript called pri-miRNA-143.[1] This pri-miRNA contains a characteristic hairpin structure that is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8. This cleavage event releases the pre-miR-143, a hairpin of about 60-110 nucleotides.[1] The pre-miR-143 is then exported to the cytoplasm by the Exportin-5/RanGTP pathway.[1] In the cytoplasm, the RNase III enzyme Dicer performs the final processing step. Dicer recognizes the hairpin structure and cleaves off the terminal loop, yielding a short, double-stranded miRNA duplex.[1] This duplex is subsequently unwound, and one strand, the mature miR-143, is loaded into the RNA-Induced Silencing Complex (RISC) to guide it to target messenger RNAs (mRNAs) for degradation or translational repression.[1]

miRNA Biogenesis Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm gene MIR143 Gene pri_mirna pri-miR-143 gene->pri_mirna Transcription drosha Drosha / DGCR8 pri_mirna->drosha pre_mirna pre-miR-143 pre_mirna_cyto pre-miR-143 pre_mirna->pre_mirna_cyto Exportin-5 drosha->pre_mirna Cleavage dicer Dicer pre_mirna_cyto->dicer duplex miR-143 Duplex dicer->duplex Cleavage risc RISC Loading duplex->risc mature_risc Mature RISC (with miR-143) risc->mature_risc Target mRNA Target mRNA mature_risc->Target mRNA Repression/ Degradation

Caption: Canonical biogenesis pathway of miR-143. (Max Width: 760px)

Structural Characteristics of Pre-miR-143

Sequence and Genomic Locus

The human pre-miR-143 is encoded on chromosome 5.[2] It is co-transcribed with miR-145, forming a bicistronic cluster, which suggests a coordinated regulation and function.[2] The sequence for the human pre-miR-143 (hsa-mir-143), as cataloged in miRBase, is: GCGCAGCGCCCUGUCUCCCAGCCUGAGGUGCAGUGCUGCAUCUCUGGUCAGUUGGGAGUCUGAGAUGAAGCACUGUAGCUCAGGAAGAGAGAAGUUGUUCUGCAGC[3]

Secondary Structure

The pre-miR-143 folds into a canonical stem-loop or hairpin structure, which is the key feature for its recognition by the miRNA processing machinery. This structure consists of a double-stranded stem and a single-stranded terminal loop. The stem is formed by intramolecular base-pairing but is typically imperfect, containing mismatches and bulges. These imperfections are not random flaws but are thought to be important recognition sites for processing enzymes. The structure terminates with a 2-nucleotide overhang at the 3' end, a critical feature for recognition by Dicer.[4] Computational predictions based on minimum free energy (MFE) calculations provide a model of this secondary structure.[5]

Pre_miR_143_Structure Schematic of Pre-miR-143 Hairpin Structure cluster_stem Loop Terminal Loop Stem Imperfect dsRNA Stem (with bulges/mismatches) Stem->Loop Overhang 3' Overhang (~2 nt) Stem->Overhang Arm5 5' Arm Arm3 3' Arm Phosphate 5' Phosphate Phosphate->Stem

Caption: Logical components of the pre-miR-143 hairpin. (Max Width: 760px)
Quantitative Structural Data

While high-resolution experimental structures specific to the pre-miR-143 hairpin are not widely available, general characteristics of pre-miRNA hairpins have been extensively studied. Thermodynamic stability (ΔG) is a key quantitative feature, influencing both hairpin formation and processing.[6] Computational models can predict these values, although they are typically validated experimentally.

Structural FeatureTypical Value / Description for Pre-miRNAsNotes
Total Length ~60 - 110 nucleotides[1]Varies between different pre-miRNAs.
Stem Length ~22 base pairsThis corresponds to roughly two turns of an A-form RNA helix.
Terminal Loop Size Variable, typically >3 nucleotidesThe size and sequence can influence Dicer processing efficiency.
3' Overhang ~2 nucleotides[4]Crucial for anchoring the pre-miRNA into the PAZ domain of Dicer.
Thermodynamic Stability (ΔG) Varies; typically -25 to -50 kcal/molLower free energy indicates a more stable hairpin. The stability of the duplex ends can influence strand selection.[4]

Processing of the Pre-miR-143 Hairpin by Dicer

The Dicer enzyme acts as a molecular ruler, cleaving the pre-miRNA hairpin to produce the mature miRNA duplex.[7] The are critical for this process. Dicer's PAZ domain specifically recognizes and binds to the 2-nucleotide 3' overhang.[7] This interaction anchors the pre-miRNA and positions the catalytic RNase III domains to cleave the double-stranded stem approximately 22 nucleotides away from the 3' end. The presence of mismatches and bulges within the stem can affect the efficiency and fidelity of Dicer's cleavage.

Dicer_Processing_Workflow Dicer Cleavage of Pre-miRNA cluster_Dicer Dicer Enzyme PAZ PAZ Domain RNaseA RNase IIIa Domain RNaseB RNase IIIb Domain Pre_miRNA pre-miR-143 Hairpin Recognition 1. Recognition & Binding (PAZ binds 3' overhang) Pre_miRNA->Recognition Recognition->PAZ anchors Cleavage 2. Loop Cleavage (RNase III domains cut stem) Recognition->Cleavage Cleavage->RNaseA catalyzes Cleavage->RNaseB catalyzes Release 3. Release of miRNA:miRNA* Duplex Cleavage->Release

Caption: Workflow for Dicer processing of a pre-miRNA hairpin. (Max Width: 760px)

Key Experimental Protocols for Structural Analysis

Determining the precise requires sophisticated experimental techniques. The following are detailed methodologies for key experiments.

In Vitro Pre-miRNA Dicer Cleavage Assay

This assay is used to confirm that a pre-miRNA hairpin is a substrate for Dicer and to analyze the cleavage products.[8][9]

  • Substrate Preparation:

    • Synthesize the pre-miR-143 RNA sequence via in vitro transcription using a T7 RNA polymerase system and a corresponding DNA template.

    • Alternatively, chemically synthesize the RNA oligomer.

    • Radioactively label the 5' end of the pre-miRNA using T4 polynucleotide kinase (PNK) and [γ-³²P]ATP for visualization.[10]

    • Purify the labeled pre-miRNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity.[11]

  • Dicer Cleavage Reaction:

    • Prepare a reaction mixture containing dicing buffer (e.g., 20 mM Tris-HCl pH 6.5, 25 mM NaCl, 1.5 mM MgCl₂, 1 mM DTT).[7]

    • Add the purified, labeled pre-miR-143 substrate (e.g., 1 pmol).[7]

    • Initiate the reaction by adding purified recombinant human Dicer protein (e.g., ~100 ng) or a cell lysate containing Dicer activity.[7]

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[11]

  • Product Analysis:

    • Stop the reaction by adding a loading buffer containing a denaturant like urea (B33335) and formamide.[11]

    • Separate the reaction products on a high-resolution denaturing PAGE gel (e.g., 15-20% urea-PAGE).[10]

    • Visualize the precursor and the cleaved ~22 nt mature product by autoradiography or phosphorimaging.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides atomic-resolution information about the structure and dynamics of RNA molecules in solution.[12]

  • Sample Preparation:

    • Prepare milligram quantities of pre-miR-143 RNA using in vitro transcription. For detailed structural analysis, uniformly label the RNA with ¹³C and ¹⁵N by using isotopically enriched nucleotide triphosphates (NTPs).[13]

    • Purify the RNA to >95% homogeneity using methods like denaturing PAGE followed by HPLC or FPLC.[14]

    • Carefully refold the RNA into its correct hairpin conformation by heating to 95°C and then snap-cooling on ice or slow-cooling in the presence of Mg²⁺.[13]

    • Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 99.96% D₂O or 90% H₂O/10% D₂O. The final RNA concentration should be in the high micromolar to low millimolar range.

  • Data Acquisition:

    • Acquire a suite of multidimensional NMR experiments on a high-field spectrometer (≥600 MHz).

    • Key experiments include: 2D ¹H-¹H NOESY to obtain distance restraints between protons, 2D ¹H-¹³C HSQC to assign carbon-proton correlations, and various experiments to measure scalar couplings (J-couplings) and residual dipolar couplings (RDCs) for torsion angle and orientation information.[15]

  • Structure Calculation:

    • Process the NMR data to assign resonances to specific atoms in the RNA sequence.

    • Convert NOESY cross-peak intensities, J-couplings, and RDCs into geometric restraints (distances, torsion angles, orientations).[15]

    • Use computational software (e.g., CNS, XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures that satisfy the experimental restraints through simulated annealing and molecular dynamics protocols.[15]

Structural Analysis by X-ray Crystallography

X-ray crystallography can yield a static, high-resolution 3D structure of the pre-miR-143 hairpin, though obtaining suitable crystals of RNA can be challenging.[16][17]

  • Crystallization:

    • Prepare highly pure and concentrated (~5-10 mg/mL) pre-miR-143 RNA that is folded into a single, stable conformation.

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) using high-throughput vapor-diffusion methods (sitting or hanging drop).

    • Strategies to improve crystallization include using RNA crystallization modules or co-crystallizing with a protein that binds a specific engineered site on the RNA.[18]

  • Data Collection:

    • Cryo-protect a suitable single crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the beam.

  • Structure Determination:

    • Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or heavy-atom derivatization (isomorphous replacement or anomalous scattering).[16]

    • Build an atomic model of the pre-miR-143 hairpin into the calculated electron density map and refine the model against the experimental data to achieve the final high-resolution structure.[19]

NMR_Workflow Experimental Workflow for RNA Structural Analysis by NMR Template DNA Template (for pre-miR-143) Transcription In Vitro Transcription (with ¹³C/¹⁵N NTPs) Template->Transcription Purification RNA Purification (PAGE / HPLC) Transcription->Purification Folding RNA Refolding & Buffer Exchange Purification->Folding NMR_Acq NMR Data Acquisition (NOESY, HSQC, etc.) Folding->NMR_Acq Analysis Resonance Assignment & Restraint Generation NMR_Acq->Analysis Calculation 3D Structure Calculation & Refinement Analysis->Calculation Structure Final Structure Ensemble Calculation->Structure

Caption: A typical workflow for determining RNA structure via NMR. (Max Width: 760px)

Conclusion

The hairpin structure of pre-miR-143 is a central element in its biology, dictating its maturation and subsequent function as a gene regulator. Its defined length, terminal loop, imperfectly paired stem, and characteristic 3' overhang are all critical features for precise recognition and cleavage by the Dicer enzyme. A detailed understanding of this three-dimensional architecture, achieved through a combination of computational modeling and rigorous experimental techniques like NMR spectroscopy and X-ray crystallography, is essential. For researchers and drug development professionals, this knowledge opens avenues for the rational design of novel therapeutics aimed at modulating miR-143 activity by directly targeting its precursor structure, offering a sophisticated strategy for controlling gene expression in disease.

References

The Expanding Roles of miR-143: A Technical Guide to its Non-Canonical Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that has been extensively studied for its canonical role as a post-transcriptional repressor of gene expression in the cytoplasm. Typically, it is incorporated into the RNA-induced silencing complex (RISC) and guides it to target messenger RNAs (mRNAs), leading to their degradation or translational inhibition. However, a growing body of evidence reveals that miR-143 possesses a range of non-canonical functions that extend beyond this well-established paradigm. These unconventional roles, which include nuclear activity, intercellular communication via extracellular vesicles, and regulation of mitochondrial function, are opening new avenues for understanding its involvement in health and disease, and are of significant interest for the development of novel therapeutic strategies.

This in-depth technical guide provides a comprehensive overview of the non-canonical functions of miR-143. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying mechanisms, key experimental data, and detailed protocols to investigate these novel activities.

Nuclear Functions of miR-143: Transcriptional Activation

One of the most striking non-canonical functions of miR-143 is its ability to act as a transcriptional activator in the nucleus. This activity is mediated through a complex formed with the long non-coding RNA, MIR143 host gene (MIR143HG).

The MIR143HG-miR-143 Complex and SOX2 Activation

Recent studies have demonstrated that the MIR143HG-miR-143 complex can translocate to the nucleus and bind to the promoter of the transcription factor SOX2. This interaction leads to the opening of the local chromatin structure, facilitating the recruitment of the transcriptional machinery and ultimately activating SOX2 gene expression.[1] This mechanism represents a paradigm shift from the conventional view of miRNAs as solely gene silencers.

Key Findings:

  • Overexpression of MIR143HG leads to an increase in SOX2 mRNA levels.[1]

  • The MIR143HG-miR-143 complex is proposed to bind to a specific region on the SOX2 promoter.

  • This binding is associated with a decrease in the repressive histone mark H3K9me3 and an increase in the recruitment of Argonaute 2 (AGO2) to the SOX2 promoter.[1]

Signaling Pathway Diagram

MIR143HG_miR143_SOX2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIR143HG MIR143HG (lncRNA) Complex MIR143HG-miR-143 Complex MIR143HG->Complex miR143 miR-143 miR143->Complex Complex_n MIR143HG-miR-143 Complex Complex->Complex_n Nuclear Translocation AGO2 AGO2 Complex_n->AGO2 Recruits SOX2_promoter SOX2 Promoter Complex_n->SOX2_promoter Binds to promoter H3K9me3 H3K9me3 (Repressive Mark) Complex_n->H3K9me3 Reduces AGO2->SOX2_promoter SOX2_gene SOX2 Gene SOX2_promoter->SOX2_gene Activates Transcription SOX2_mRNA SOX2 mRNA SOX2_gene->SOX2_mRNA

Caption: MIR143HG-miR-143 nuclear translocation and SOX2 activation.

Quantitative Data
ParameterConditionFold Change / ObservationReference
SOX2 mRNA MIR143HG OverexpressionIncreased[1]
Luciferase Activity (SOX2 Promoter) MIR143HG + miR-143 mimicsIncreased[1]
H3K9me3 at SOX2 Promoter MIR143HG OverexpressionPronounced decline[1]
AGO2 at SOX2 Promoter MIR143HG OverexpressionSignificant increase[1]
Experimental Protocols

This protocol is adapted from methodologies used to study lncRNA-protein-DNA interactions.

Materials:

  • Cells of interest (e.g., bone marrow-derived mesenchymal stem cells)

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (B1666218) (125 mM final concentration)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100)

  • Antibodies: Anti-AGO2, Anti-H3K9me3, and IgG control

  • Protein A/G magnetic beads

  • Wash Buffers (Low salt, high salt, LiCl wash)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (B145695)

  • Primers for SOX2 promoter region (Primer 1: -1522 to -1331; Primer 2: -356 to -215 as a control)[1]

  • qPCR reagents

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.

  • Cell Lysis: Harvest and lyse cells in Lysis Buffer on ice.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with anti-AGO2, anti-H3K9me3, or IgG control antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Perform qPCR using primers specific for the SOX2 promoter region to quantify the enrichment of the target DNA.

Extracellular Vesicle (EV)-Mediated Intercellular Communication

miR-143 can be packaged into extracellular vesicles (EVs), such as exosomes and microvesicles, and transferred to recipient cells, where it can modulate their function. This represents a non-canonical mode of action by which miR-143 can influence the cellular microenvironment and mediate intercellular communication.

Transfer of miR-143 and its Functional Consequences

Studies have shown that miR-143 is present in EVs derived from various cell types, including M2 macrophages and pulmonary artery smooth muscle cells.[2][3] The transfer of EV-encapsulated miR-143 to recipient cells has been shown to have significant biological effects, such as promoting the progression of colorectal cancer and inducing pro-migratory and pro-angiogenic effects in pulmonary arterial endothelial cells.[2][3]

Key Findings:

  • M2 macrophage-derived EVs can transfer miR-143-3p to colorectal cancer cells.[3]

  • In pulmonary arterial hypertension, miR-143-3p is found in high abundance in exosomes from pulmonary artery smooth muscle cells.[4]

  • The incorporation of miR-143-3p into exosomes is a dose-dependent process.[2]

Workflow for Studying EV-mediated miR-143 Communication

EV_miR143_Workflow Donor Donor Cell (e.g., Macrophage) EV Extracellular Vesicle (with miR-143) Donor->EV Secretion Recipient Recipient Cell (e.g., Cancer Cell) EV->Recipient Uptake Effect Functional Effect (e.g., Proliferation, Migration) Recipient->Effect Induces

Caption: Workflow for EV-mediated miR-143 intercellular communication.

Quantitative Data
Cell Type (Donor)EV miR-143-3p LevelRecipient CellFunctional EffectReference
M2 Macrophage EnrichedColorectal Cancer CellsPromotes progression[3]
Pulmonary Artery Smooth Muscle Cells High abundancePulmonary Arterial Endothelial CellsPro-migratory, Pro-angiogenic[4]
Experimental Protocols

This protocol outlines a general method for EV isolation by ultracentrifugation followed by miRNA analysis.

Materials:

  • Conditioned cell culture medium

  • Phosphate-buffered saline (PBS)

  • Centrifuge and ultracentrifuge

  • 0.22 µm filters

  • RNA extraction kit suitable for small RNAs (e.g., miRNeasy Mini Kit)

  • Reverse transcription kit for miRNA

  • qPCR reagents and primers for miR-143 and a reference miRNA

Procedure:

  • Cell Culture and Medium Collection: Culture donor cells and collect the conditioned medium.

  • Differential Centrifugation:

    • Centrifuge the medium at 300 x g for 10 minutes to remove cells.

    • Centrifuge the supernatant at 2,000 x g for 20 minutes to remove dead cells.

    • Centrifuge the supernatant at 10,000 x g for 30 minutes to remove cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • Ultracentrifugation:

    • Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet EVs.

    • Wash the EV pellet with PBS and repeat the ultracentrifugation step.

  • EV Characterization (Optional but Recommended):

    • Analyze EV size and concentration using Nanoparticle Tracking Analysis (NTA).

    • Confirm the presence of EV markers (e.g., CD63, CD9) and the absence of cellular contamination by Western blotting.

  • miRNA Extraction and Quantification:

    • Extract total RNA, including small RNAs, from the EV pellet using a suitable kit.

    • Perform reverse transcription of miR-143.

    • Quantify the expression of miR-143 by qPCR, normalizing to a suitable reference miRNA.

Mitochondrial Function of miR-143

Emerging evidence suggests that miR-143 can translocate to mitochondria and regulate their function, particularly in the context of cardiac ischemia. This represents another non-canonical role that is independent of its cytoplasmic mRNA targeting activities.

miR-143 and Mitochondrial Impairment in Cardiac Ischemia

In response to myocardial infarction, miR-143 expression is upregulated. This increase in miR-143 has been shown to inhibit the expression of protein kinase C epsilon (PKCε), a key cardioprotective protein. The downregulation of PKCε leads to mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential and a decrease in ATP synthesis, ultimately contributing to myocardial cell death.[5]

Key Findings:

  • Myocardial infarction induces the upregulation of miR-143.[5]

  • Overexpression of miR-143 leads to the downregulation of PKCε.[5]

  • Inhibition of miR-143 reverses the deleterious effects on mitochondrial membrane potential and ATP synthesis.[5]

Signaling Pathway Diagram

miR143_Mitochondria_Pathway Ischemia Myocardial Ischemia miR143 miR-143 Ischemia->miR143 Upregulates PKCe PKCε miR143->PKCe Inhibits Mito Mitochondrion PKCe->Mito Protects MMP Mitochondrial Membrane Potential Dissipation Mito->MMP ATP ATP Synthesis Decrease Mito->ATP Apoptosis Myocardial Cell Death (Apoptosis/Necrosis) MMP->Apoptosis ATP->Apoptosis

Caption: miR-143-mediated mitochondrial impairment in cardiac ischemia.

Quantitative Data
ParameterConditionObservationReference
PKCε expression Myocardial InfarctionSignificantly downregulated[5]
Cell loss miR-143 overexpressionIncreased[5]
Mitochondrial membrane potential miR-143 overexpressionDeleterious action[5]
ATP synthesis miR-143 overexpressionDeleterious action[5]
Experimental Protocols

This protocol describes the use of a fluorescent dye to measure changes in mitochondrial membrane potential.

Materials:

  • Cells of interest (e.g., cardiomyocytes)

  • JC-1 dye or TMRE (tetramethylrhodamine, ethyl ester)

  • Fluorescence microscope or plate reader

  • Cell culture medium

Procedure:

  • Cell Treatment: Culture cells and treat them with miR-143 mimics, inhibitors, or relevant controls.

  • Dye Loading:

    • For JC-1: Incubate cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains in its monomeric form and fluoresces green.

    • For TMRE: Incubate cells with TMRE. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope and capture images of both red and green fluorescence (for JC-1) or red fluorescence (for TMRE).

    • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader. For JC-1, the ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Direct Protein Interactions and Signaling Regulation

While the primary mechanism of miRNA action is through binding to mRNA, there is emerging, though less defined, evidence suggesting that miRNAs, including miR-143, may directly interact with proteins other than the core RISC components to regulate their function. Additionally, miR-143 is implicated in a multitude of signaling pathways, and its regulatory effects may not be solely attributable to the downregulation of a single mRNA target.

Regulation of Transcription Factors and Signaling Cascades

miR-143 has been shown to be involved in the regulation of several transcription factors and signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and Ras-Raf-MEK-ERK pathways.[6][7] While many of these effects are likely mediated through the canonical targeting of upstream or downstream components of these pathways, the possibility of non-canonical, direct interactions with signaling proteins warrants further investigation.

Key Transcription Factors and Pathways Influenced by miR-143:

  • Elk-1: A transcription factor involved in cell proliferation and differentiation.

  • TCF3: A transcription factor that can form feedback loops with miRNAs.[8]

  • PI3K/Akt Pathway: A critical signaling pathway involved in cell growth, proliferation, and survival.[6]

  • Ras-Raf-MEK-ERK Pathway: A key pathway regulating cell proliferation and differentiation.[7]

Experimental Protocols

This protocol can be adapted to explore potential direct interactions between miR-143 and specific proteins.

Materials:

  • Cell lysate

  • Antibody specific to the protein of interest (the "bait")

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNA extraction reagents

  • qPCR reagents for miR-143

Procedure:

  • Cell Lysis: Prepare a cell lysate under conditions that preserve protein-RNA interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the protein of interest.

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Washes: Wash the beads extensively to remove non-specifically bound molecules.

  • RNA Elution: Elute the bound RNA from the immunoprecipitated complex.

  • miRNA Quantification: Purify the eluted RNA and perform RT-qPCR to determine if miR-143 is enriched in the immunoprecipitated complex compared to a negative control (e.g., IgG immunoprecipitation).

Conclusion

The non-canonical functions of miR-143 are expanding our understanding of its biological roles and its implications in disease. Its ability to act as a transcriptional activator in the nucleus, a mediator of intercellular communication through extracellular vesicles, a regulator of mitochondrial function, and a potential direct modulator of protein activity highlights the versatility of this small RNA molecule. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further explore these fascinating and clinically relevant non-canonical functions. A deeper understanding of these mechanisms will be crucial for the development of innovative diagnostic and therapeutic approaches that leverage the full spectrum of miR-143's activities.

References

Methodological & Application

Measuring miR-143 Expression in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] Its dysregulation is implicated in a variety of diseases, most notably in cancer, where it predominantly functions as a tumor suppressor.[1][3][4] MiR-143 is known to be downregulated in numerous cancers, including colorectal, breast, lung, and prostate cancer.[2][5] It exerts its tumor-suppressive effects by targeting key oncogenes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Understanding the expression levels of miR-143 in various tissues is paramount for elucidating its role in both normal physiology and pathology, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the accurate measurement of miR-143 expression levels in tissue samples, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies covered include quantitative reverse transcription PCR (qRT-PCR), in situ hybridization (ISH), and Northern blotting.

Quantitative Data Summary

The expression of miR-143 varies significantly across different tissues and disease states. The following table summarizes quantitative data on miR-143 expression from various studies.

Tissue TypeConditionMethodFindingReference
Cervical Tissue Normal vs. Cervical CancerqRT-PCRNo significant correlation with histology in clinical samples, but downregulated in cervical cancer cell lines.[6]
Normal vs. Dysplasia vs. CancerMicroarray & qRT-PCRDecreased expression with transition from normal to atypical dysplasia to cancer.[7]
Breast Tissue Normal vs. Breast CancerqRT-PCRSignificantly lower expression in breast cancer tissues compared to normal tissues.[8][9]
Different Tumor GradesMicroarrayLower expression in more aggressive, higher-grade tumors.[9]
Colon Tissue Normal vs. Colorectal CancerNorthern BlotLower levels in neoplastic specimens compared to matched normal tissue.[5]
Prostate Tissue Normal vs. Prostate CancerRNA-SeqSignificantly lower levels in tumor-associated stroma compared to normal prostate stroma.
Various Mouse Tissues NormalNorthern BlotMost abundant in aorta and fat; also present in lung, skeletal muscle, heart, and skin.[10]

Signaling Pathway of miR-143

MiR-143 is a critical regulator of several key signaling pathways implicated in cancer progression. It primarily functions as a tumor suppressor by targeting and downregulating the expression of oncogenes within the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways. By inhibiting these pathways, miR-143 can suppress cell proliferation, migration, and invasion.

miR143_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mirna microRNA cluster_pathways Downstream Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_cellular_effects Cellular Effects TGF-beta TGF-beta miR-143 miR-143 TGF-beta->miR-143 induces AKT AKT miR-143->AKT inhibits KRAS KRAS miR-143->KRAS inhibits ERK ERK miR-143->ERK inhibits Apoptosis Apoptosis miR-143->Apoptosis promotes PI3K PI3K PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Invasion Invasion AKT->Invasion RAF RAF KRAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Migration ERK->Invasion

Caption: miR-143 Signaling Pathway

Experimental Protocols

Accurate measurement of miR-143 expression is crucial for research and clinical applications. Below are detailed protocols for three common techniques.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a highly sensitive and specific method for quantifying miRNA expression.[11] This protocol outlines a two-step process involving reverse transcription followed by real-time PCR.

Experimental Workflow:

qRT_PCR_Workflow cluster_rna RNA Extraction cluster_rt Reverse Transcription cluster_qpcr Real-Time PCR Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization TotalRNA Total RNA Isolation Homogenization->TotalRNA RT Reverse Transcription (Stem-loop RT) TotalRNA->RT cDNA cDNA RT->cDNA qPCR qPCR with miR-143 specific primers cDNA->qPCR Analysis Data Analysis (ΔΔCt method) qPCR->Analysis

Caption: qRT-PCR Workflow for miR-143 Expression Analysis

Protocol:

  • RNA Isolation:

    • Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.

    • Follow the manufacturer's protocol for phase separation and RNA precipitation.

    • Resuspend the RNA pellet in RNase-free water.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

  • Reverse Transcription (RT):

    • Use a miRNA-specific reverse transcription kit with stem-loop primers for miR-143.

    • In a 15 µL reaction, combine 100 ng of total RNA, 1 µL of miR-143-specific stem-loop RT primer, and components of the RT reaction mix.

    • Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and inactivate the enzyme at 85°C for 5 minutes.

  • Real-Time PCR:

    • Prepare a 20 µL PCR reaction containing 2 µL of the RT product, 10 µL of 2x SYBR Green Master Mix, and 0.5 µM each of the miR-143 forward primer and a universal reverse primer.

    • Use a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Include a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-143.

In Situ Hybridization (ISH)

ISH allows for the visualization of miR-143 expression within the cellular context of a tissue section, providing spatial information. Locked Nucleic Acid (LNA) probes are recommended for their high affinity and specificity for small RNA targets.

Experimental Workflow:

ISH_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detection Detection & Visualization Tissue FFPE Tissue Sectioning Sectioning (4-6 µm) Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization PK_Digestion Proteinase K Digestion Deparaffinization->PK_Digestion Hybridization Hybridization with DIG-labeled LNA probe PK_Digestion->Hybridization Washing Stringent Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody Anti-DIG Antibody Incubation Blocking->Antibody Detection Chromogenic Detection (NBT/BCIP) Antibody->Detection Microscopy Microscopy Detection->Microscopy

Caption: In Situ Hybridization Workflow for miR-143

Protocol:

  • Tissue Preparation:

    • Cut 4-6 µm sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks and mount on positively charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded ethanol (B145695) series to water.

  • Pre-hybridization:

    • Treat sections with Proteinase K (15 µg/mL) at 37°C for 10 minutes.

    • Wash with PBS and then dehydrate through an ethanol series.

  • Hybridization:

    • Apply a digoxigenin (B1670575) (DIG)-labeled LNA probe specific for miR-143 (e.g., from Exiqon) at a concentration of 50-100 nM in hybridization buffer.

    • Denature the probe and tissue by heating at 90°C for 5 minutes.

    • Hybridize overnight at a temperature optimized for the specific probe (typically 50-60°C).

  • Post-hybridization Washes and Detection:

    • Perform stringent washes in SSC buffer at the hybridization temperature to remove unbound probe.

    • Block with a blocking solution (e.g., 2% sheep serum in MABT) for 1 hour at room temperature.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

    • Wash with MABT and then equilibrate in an alkaline phosphatase buffer.

    • Develop the signal with a chromogenic substrate such as NBT/BCIP until the desired color intensity is reached.

    • Counterstain with Nuclear Fast Red, dehydrate, and mount.

    • Visualize the signal under a light microscope.

Northern Blotting

Northern blotting is a classical technique for the detection and size separation of RNA. While less sensitive than qRT-PCR, it provides information about the size and integrity of the detected miRNA.

Experimental Workflow:

Northern_Blot_Workflow cluster_rna_sep RNA Separation cluster_transfer_hyb Transfer & Hybridization cluster_detection_vis Detection & Visualization TotalRNA Total RNA Gel Denaturing PAGE TotalRNA->Gel Transfer Electro-transfer to Nylon Membrane Gel->Transfer Crosslinking UV Crosslinking Transfer->Crosslinking Hybridization Hybridization with Radiolabeled Probe Crosslinking->Hybridization Washing Washing Hybridization->Washing Autoradiography Autoradiography or Phosphorimaging Washing->Autoradiography

Caption: Northern Blotting Workflow for miR-143

Protocol:

  • RNA Electrophoresis:

    • Load 10-20 µg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 8 M urea.

    • Run the gel in 0.5x TBE buffer at 200V until the bromophenol blue dye reaches the bottom of the gel.

  • RNA Transfer:

    • Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.

    • After transfer, crosslink the RNA to the membrane using a UV crosslinker.

  • Hybridization:

    • Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb-Oligo) for at least 30 minutes at 42°C.

    • Prepare a radiolabeled (e.g., with ³²P) LNA or DNA oligonucleotide probe complementary to the mature miR-143 sequence.

    • Add the denatured probe to the hybridization buffer and incubate overnight at 42°C with constant agitation.

  • Washing and Detection:

    • Wash the membrane with low and high stringency wash buffers to remove non-specific binding of the probe.

    • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

    • Quantify the signal using a phosphorimager and normalize to a loading control such as U6 snRNA.[10]

References

Application Notes and Protocols: Utilizing miR-143 Mimics for In Vitro Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to miR-143 and its Mimics

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1][2] It is widely recognized as a tumor suppressor, as its expression is frequently downregulated in various types of cancer, including gastric, breast, lung, and colorectal cancers.[2][3][4] Re-introducing synthetic miR-143, known as miR-143 mimics, into cancer cells can restore its tumor-suppressive functions, making it a valuable tool for in vitro functional studies and a potential therapeutic agent.

miR-143 exerts its effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][3] Key validated targets of miR-143 include oncogenes such as KRAS, Bcl-2, COX-2, STAT3, and GATA6.[1][5][6][7][8] By downregulating these targets, miR-143 influences critical cellular processes like proliferation, apoptosis, migration, and invasion, and modulates important signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[2][3]

These application notes provide detailed protocols for utilizing miR-143 mimics in a range of in vitro functional assays to investigate their anti-cancer effects.

Key In Vitro Applications and Expected Outcomes

ApplicationKey ExperimentsExpected Outcome with miR-143 Mimics
Investigating Cell Proliferation MTT Assay, CCK-8 Assay, Colony Formation AssayInhibition of cancer cell proliferation and colony-forming ability.
Analyzing Cell Apoptosis Annexin V/PI Staining, Caspase Activity Assay, Western Blot for apoptotic markers (e.g., Bcl-2, cleaved PARP)Induction of apoptosis in cancer cells.
Assessing Cell Migration and Invasion Transwell Migration Assay, Wound Healing AssaySuppression of cancer cell migration and invasion.
Validating Target Gene Expression Quantitative RT-PCR (qRT-PCR), Western Blotting, Luciferase Reporter AssayDownregulation of miR-143 target gene and protein expression.

Quantitative Data Summary from In Vitro Studies with miR-143 Mimics

The following tables summarize quantitative data from various studies that have used miR-143 mimics to investigate their effects on cancer cells in vitro.

Table 1: Effect of miR-143 Mimics on Cancer Cell Proliferation

Cancer TypeCell LineAssayResultReference
Gastric CancerAGSCCK-8 AssaySignificant decline in proliferation rate.[7]
Gastric CancerMKN-1Alamar Blue Assay46.58% ± 4.28% growth inhibition.[6]
Colorectal CancerSW620Proliferation AssaySignificant reduction in proliferation.[9]
LeukemiaK562CCK-8 AssaySignificant reduction in proliferation at 72 and 96 hours.[10]

Table 2: Effect of miR-143 Mimics on Cancer Cell Apoptosis

Cancer TypeCell LineAssayResultReference
Gastric CancerAGSAnnexin V/PI StainingSignificant increase in apoptotic cells.[7]
Gastric CancerMKN-1Annexin V/PE AssayApoptosis rate of 22.13% ± 3.31%.[6]
Prostate CancerLNCaPAnnexin V-FITC StainingSignificantly increased percentage of apoptotic cells.[11]
GlioblastomaU-87Annexin V/PI StainingApoptosis induction rate of 47.6%.[12]

Table 3: Effect of miR-143 Mimics on Cancer Cell Migration and Invasion

Cancer TypeCell LineAssayResultReference
Gastric CancerAGSTranswell Assay46% inhibition of migration, 52% inhibition of invasion.[7]
Colorectal CancerSW620Transwell AssayNotable inhibition of cell migration and invasion.[9]
MelanomaWM115Wound Healing AssayInhibition of cell migration.[13]
Head and NeckHN-5Wound Healing AssaySignificant inhibition of cell migration.[14]

Table 4: Effect of miR-143 Mimics on Target Gene and Protein Expression

Cancer TypeCell LineTargetMethodResultReference
Gastric CancerMKN-1, BGC-823COX-2Western BlotPotent suppression of COX-2 expression.[6]
Prostate CancerLNCaPBcl-2Western BlotSignificant reduction in Bcl-2 expression.[11]
LeukemiaK562DNMT3AWestern BlotDecreased DNMT3A protein expression.[10]
Gastric CancerAGSSTAT3Western BlotDownregulation of STAT3 expression.[7]

Experimental Protocols

Transfection of miR-143 Mimics

This protocol describes the forward transfection of miR-143 mimics into cultured mammalian cells.

Materials:

  • miR-143 mimic and negative control (NC) mimic

  • Lipofectamine™ RNAiMAX Transfection Reagent or similar

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • Adherent cells to be transfected

  • 6-well plates

Procedure:

  • Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of miRNA-Lipid Complexes:

    • For each well, dilute 50 pmol of miR-143 mimic or NC mimic into 250 µL of Opti-MEM™ I Medium.

    • In a separate tube, add 5 µL of Lipofectamine™ RNAiMAX to 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted miRNA mimic with the diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of transfection complexes.

  • Transfection:

    • Remove the culture medium from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete medium.

    • Add the 500 µL of miRNA-lipid complex drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream functional assays. The optimal incubation time should be determined empirically for each cell line and assay.

Cell Proliferation (MTT) Assay

Materials:

  • Cells transfected with miR-143 mimic or NC mimic in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • After the desired incubation period post-transfection (e.g., 24, 48, 72 hours), add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.[15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells transfected with miR-143 mimic or NC mimic

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells 48 hours post-transfection by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Transwell Assay)

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cells transfected with miR-143 mimic or NC mimic

  • Serum-free medium

  • Complete medium with fetal bovine serum (FBS) as a chemoattractant

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Procedure:

  • 24 hours post-transfection, starve the cells in serum-free medium for 6-12 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add 600 µL of complete medium containing 10% FBS to the lower chamber.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol for 10 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the migrated cells in at least five random fields under a microscope.

Target Validation (Luciferase Reporter Assay)

Materials:

  • Luciferase reporter vector containing the 3'-UTR of the putative target gene

  • miR-143 mimic or NC mimic

  • Renilla luciferase control vector (for normalization)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the luciferase reporter vector, Renilla luciferase control vector, and either the miR-143 mimic or NC mimic in a 96-well plate.[6][16]

  • After 48 hours of incubation, lyse the cells according to the manufacturer's protocol.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-143 mimic indicates a direct interaction with the target 3'-UTR.

Visualizations

Signaling Pathway of miR-143 in Cancer

miR143_Signaling_Pathway miR143 miR-143 Mimic KRAS KRAS miR143->KRAS Bcl2 Bcl-2 miR143->Bcl2 COX2 COX-2 miR143->COX2 STAT3 STAT3 miR143->STAT3 GATA6 GATA6 miR143->GATA6 MAPK_ERK MAPK/ERK Pathway KRAS->MAPK_ERK Apoptosis Apoptosis Bcl2->Apoptosis Migration Migration/Invasion COX2->Migration Proliferation Cell Proliferation STAT3->Proliferation GATA6->Proliferation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Proliferation MAPK_ERK->Proliferation MAPK_ERK->Migration

Caption: miR-143 signaling pathway in cancer.

Experimental Workflow for In Vitro Functional Studies

Experimental_Workflow Start Start: Seed Cancer Cells Transfection Transfect with miR-143 Mimic / NC Mimic Start->Transfection Incubation Incubate (24-72h) Transfection->Incubation Assays Functional Assays Incubation->Assays Proliferation Proliferation Assay (MTT, CCK-8) Assays->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Migration Migration Assay (Transwell) Assays->Migration Target_Validation Target Validation (qPCR, Western, Luciferase) Assays->Target_Validation Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Target_Validation->Data_Analysis miR143_Action_Logic miR143_mimic miR-143 Mimic (Exogenous) RISC RNA-Induced Silencing Complex (RISC) miR143_mimic->RISC Target_mRNA Target mRNA (e.g., KRAS, Bcl-2) RISC->Target_mRNA Binds to 3'-UTR Translation_Repression Translation Repression Target_mRNA->Translation_Repression mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation Protein_Downregulation Decreased Oncoprotein Levels Translation_Repression->Protein_Downregulation mRNA_Degradation->Protein_Downregulation Phenotype Anti-Cancer Phenotype (↓ Proliferation, ↑ Apoptosis) Protein_Downregulation->Phenotype

References

Designing Effective miR-143 Inhibitors: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and validating effective microRNA-143 (miR-143) inhibitors for experimental use. This document includes an overview of miR-143's role in cellular pathways, a comparison of different inhibitor types, detailed experimental protocols for validation, and a summary of quantitative data to aid in experimental design.

Introduction to miR-143 and its Inhibition

MicroRNA-143 is a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally.[1][2] It is highly conserved across species and has been identified as a key regulator in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[2][3][4] Dysregulation of miR-143 has been implicated in various diseases, most notably in cancer, where it often acts as a tumor suppressor by targeting oncogenes such as KRAS, ERK5, and BCL-2.[2][5]

Inhibition of specific microRNAs is a powerful tool for loss-of-function studies and holds therapeutic potential.[6] The design of effective miR-143 inhibitors requires careful consideration of the inhibitor chemistry, delivery method, and validation strategy.

Types of miR-143 Inhibitors

Several classes of synthetic miRNA inhibitors are available, each with distinct chemical modifications to enhance stability, binding affinity, and cellular uptake. The most common types include:

  • Antagomirs: These are cholesterol-conjugated, single-stranded RNA analogs with extensive chemical modifications, such as 2'-O-methylation and phosphorothioate (B77711) linkages, which enhance their stability and in vivo delivery.[7]

  • Locked Nucleic Acids (LNAs): LNAs contain a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, leading to a significant increase in binding affinity for the target miRNA.[8] LNA-based inhibitors are highly potent and stable.

  • 2'-O-Methyl (2'-OMe) Oligonucleotides: These inhibitors have a methyl group added to the 2' position of the ribose sugar, which increases their resistance to nuclease degradation.

  • Phosphorothioate (PS) Oligonucleotides: In these molecules, a non-bridging oxygen in the phosphate (B84403) backbone is replaced with a sulfur atom, which confers nuclease resistance.

Data Presentation: Efficacy of miR-143 Inhibitors

The following table summarizes the inhibitory concentration 50 (IC50) values of a chemically modified miR-143 mimic (MIR143#12) in various cancer cell lines. This data can serve as a reference for designing experiments and selecting appropriate inhibitor concentrations.

Cell LineCancer TypeKRAS StatusIC50 (nM) of MIR143#12 (72h)Reference
HCT116Colorectal CancerG13D mutant1.8[9][10]
DLD-1Colorectal CancerG13D mutant2.1[9][10]
HT-29Colorectal CancerWild-type0.8[9][10]
SW480Colorectal CancerG12V mutant2.5[9][10]
Caki-1Renal Cell CarcinomaNot specified~10[11]
A549Lung CancerG12S mutant4.2[9]
PANC-1Pancreatic CancerG12D mutant>100 (96h)[9]
SW837Pancreatic CancerWild-type>100 (96h)[9]

Note: The efficacy of inhibitors can vary depending on the cell type, inhibitor chemistry, and delivery method. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Experimental Protocols

This section provides detailed protocols for the transfection of miR-143 inhibitors and the subsequent validation of their effects.

Protocol 1: Transfection of miR-143 Inhibitors into Cultured Cells

This protocol describes the transfection of synthetic miR-143 inhibitors into adherent cancer cell lines using a lipid-based transfection reagent.

Materials:

  • miR-143 inhibitor (e.g., antagomir, LNA, or other chemically modified oligonucleotide)

  • Negative control inhibitor (a sequence with no known homology to the human, mouse, or rat genome)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Adherent cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • 6-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For example, seed 2 x 10^5 cells per well in 2 mL of complete culture medium.

  • Preparation of Transfection Complexes: a. In a sterile microcentrifuge tube, dilute the miR-143 inhibitor or negative control inhibitor in Opti-MEM™ I medium to the desired final concentration (e.g., 50 nM). For one well of a 6-well plate, dilute the required amount of inhibitor in 125 µL of Opti-MEM™ I. b. In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in Opti-MEM™ I. For example, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ I. c. Combine the diluted inhibitor and the diluted transfection reagent. Mix gently by pipetting up and down. d. Incubate the mixture for 5-20 minutes at room temperature to allow the formation of transfection complexes.

  • Transfection: a. Gently add the 250 µL of the transfection complex mixture dropwise to each well containing the cells. b. Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the specific assay to be performed.

  • Analysis: After the incubation period, proceed with downstream analyses such as qPCR, Western blotting, or functional assays.

Protocol 2: Validation of miR-143 Target Gene Expression by qRT-PCR

This protocol is for quantifying the mRNA levels of a known or predicted miR-143 target gene after inhibitor transfection.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR: a. Prepare the qPCR reaction mix in a sterile, nuclease-free tube. For each reaction, combine the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (e.g., 1-2 µL), and nuclease-free water to the final volume. b. Set up reactions for the target gene and the housekeeping gene for each sample (control and inhibitor-treated). Include a no-template control for each primer set. c. Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in the inhibitor-treated samples compared to the negative control-treated samples, normalized to the housekeeping gene. An increase in the target gene mRNA level upon miR-143 inhibitor treatment validates the inhibitory effect.

Protocol 3: Validation of miR-143 Target Protein Levels by Western Blot

This protocol is for assessing the protein levels of a miR-143 target after inhibitor transfection.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control protein (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: At the desired time point post-transfection (e.g., 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load the protein samples onto an SDS-PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. An increase in the target protein level in the miR-143 inhibitor-treated sample compared to the control validates the inhibitory effect.

Protocol 4: Luciferase Reporter Assay for Target Validation

This protocol is used to confirm the direct interaction between miR-143 and the 3' UTR of its target gene.

Materials:

  • Luciferase reporter vector containing the 3' UTR of the putative target gene downstream of the luciferase gene

  • Mutant luciferase reporter vector with a mutated miR-143 binding site in the 3' UTR

  • miR-143 mimic (to demonstrate repression) and miR-143 inhibitor (to demonstrate derepression)

  • Negative control mimic/inhibitor

  • HEK293T or other easily transfectable cell line

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect the cells in a 96-well plate with the luciferase reporter vector (wild-type or mutant) and the miR-143 mimic/inhibitor or the respective negative controls.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-143 mimic (compared to the negative control mimic) indicates direct targeting. This effect should be abolished when using the mutant 3' UTR vector. Conversely, a miR-143 inhibitor should increase the luciferase activity from the wild-type reporter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulated by miR-143 and a typical experimental workflow for validating a miR-143 inhibitor.

miR143_KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis miR143 miR-143 KRAS_mRNA KRAS mRNA miR143->KRAS_mRNA Binds and degrades KRAS_mRNA->KRAS Translates to

Caption: miR-143 regulation of the KRAS signaling pathway.

miR143_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth miR143 miR-143 AKT_mRNA AKT mRNA miR143->AKT_mRNA Binds and degrades AKT_mRNA->AKT Translates to

Caption: miR-143 regulation of the PI3K/Akt signaling pathway.

miR143_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates to miR143 miR-143 miR143->BetaCatenin May indirectly regulate TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Inhibitor_Validation_Workflow cluster_validation Validation Assays start Start: Design/Synthesize miR-143 Inhibitor transfection Transfect Cells with Inhibitor and Negative Control start->transfection qPCR qRT-PCR: Measure Target Gene mRNA transfection->qPCR western Western Blot: Measure Target Protein Level transfection->western luciferase Luciferase Assay: Confirm Direct Target Interaction transfection->luciferase functional Functional Assays: (Proliferation, Apoptosis) transfection->functional analysis Data Analysis and Interpretation qPCR->analysis western->analysis luciferase->analysis functional->analysis conclusion Conclusion: Inhibitor Efficacy Confirmed analysis->conclusion

References

Application Notes and Protocols: Luciferase Reporter Assay for miR-143 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level.[1][2][3] Dysregulation of specific miRNAs is implicated in various diseases, including cancer.[4][5] MiR-143, in particular, has been identified as a tumor suppressor in several cancers, modulating key cellular processes by targeting various oncogenes.[4][6][7][8]

Validating the direct targets of miRNAs is essential for understanding their biological functions and for the development of novel therapeutic strategies.[5][9] The luciferase reporter assay is a widely used and reliable method for confirming the direct interaction between a miRNA and its putative target mRNA.[1][5][10][11] This technique involves cloning the 3' untranslated region (3'UTR) of a predicted target gene downstream of a luciferase reporter gene.[5][10][12] Co-expression of the miRNA of interest with this reporter construct leads to a quantifiable reduction in luciferase activity if the miRNA directly binds to the target 3'UTR, thereby validating the interaction.[5]

These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to validate targets of miR-143, present data on previously validated targets, and illustrate the associated signaling pathways.

Validated Targets of miR-143

Several studies have successfully employed the luciferase reporter assay to validate direct targets of miR-143. The following table summarizes some of these findings.

Target GeneCell LineFold Change in Luciferase Activity (miR-143 vs. Control)Reference
KRAS Colon cancer cellsSynergistically inhibits KRAS signaling networks[8]
HK2 (Hexokinase II) -Inhibits the Warburg effect by targeting HK2[6]
MACC1 SW620Significant reduction in luciferase activity[6]
ITGA6 LoVo4.5-fold decrease in ITGA6 mRNA expression with miR-143-3p mimics[6]
MAPK7 MiaPaCa2Validated as a direct target[13]
ADD3 MiaPaCa2Validated as a direct target[13]
FNDC3B MiaPaCa2Validated as a direct target[13]
PAK4 MiaPaCa2Validated as a direct target[13]
PTPN11 MiaPaCa2Validated as a direct target[13]
SOS1 Colon cancer cellsSilenced by CM-miR143-3p[8]
AKT Colon cancer cellsSilenced by CM-miR143-3p[8]
ERK Colon cancer cellsSilenced by CM-miR143-3p[8]

Signaling Pathways Involving miR-143

MiR-143 is known to regulate several critical signaling pathways implicated in cancer development and progression. By targeting key components of these pathways, miR-143 can influence cell proliferation, survival, and metastasis.

miR143_Signaling_Pathway cluster_ras Ras-Raf-MEK-ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_metabolism Metabolic Reprogramming cluster_metastasis Invasion and Metastasis miR143 miR-143 KRAS KRAS miR143->KRAS SOS1 SOS1 miR143->SOS1 ERK ERK miR143->ERK AKT AKT miR143->AKT HK2 Hexokinase II (HK2) miR143->HK2 MACC1 MACC1 miR143->MACC1 ITGA6 ITGA6 miR143->ITGA6

Caption: miR-143 targets key components of oncogenic signaling pathways.

Experimental Workflow: Luciferase Reporter Assay

The following diagram outlines the key steps involved in the validation of a miR-143 target using a luciferase reporter assay.

Luciferase_Assay_Workflow cluster_prep Vector Construction & Preparation cluster_cell_culture Cell Culture & Transfection cluster_assay Luciferase Assay & Data Analysis A 1. Clone 3'UTR of putative miR-143 target into luciferase reporter vector B 2. Prepare miR-143 mimic and negative control mimic C 3. Seed cells in a 96-well plate A->C D 4. Co-transfect cells with: - Reporter vector - miR-143 mimic or control - Renilla luciferase control vector B->D C->D E 5. Incubate for 24-48 hours D->E F 6. Lyse cells and measure Firefly and Renilla luciferase activity E->F G 7. Normalize Firefly to Renilla luciferase activity F->G H 8. Compare normalized activity between miR-143 mimic and control-transfected cells G->H

Caption: Workflow for miR-143 target validation using a luciferase reporter assay.

Detailed Experimental Protocols

This section provides a detailed methodology for performing a dual-luciferase reporter assay to validate miR-143 targets.

I. Vector Construction
  • Primer Design: Design primers to amplify the full-length 3'UTR of the putative target gene. Include restriction enzyme sites at the 5' ends of the forward and reverse primers that are compatible with the multiple cloning site of the luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector).

  • PCR Amplification: Amplify the 3'UTR sequence from cDNA using a high-fidelity DNA polymerase.

  • Restriction Digestion and Ligation: Digest both the PCR product and the luciferase reporter vector with the chosen restriction enzymes. Purify the digested products and ligate the 3'UTR insert into the vector downstream of the luciferase gene.

  • Transformation and Verification: Transform the ligation product into competent E. coli. Select positive clones and verify the insertion by colony PCR and Sanger sequencing.

  • Mutant Construct (Optional but Recommended): To confirm the specificity of the miR-143 binding site within the 3'UTR, create a mutant construct where the seed region of the predicted miR-143 binding site is mutated using site-directed mutagenesis.

II. Cell Culture and Transfection
  • Cell Seeding: Twenty-four hours before transfection, seed a suitable cell line (e.g., HEK293T, or a cell line relevant to the biological context of miR-143 and its target) into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[12]

  • Transfection: On the day of transfection, prepare the transfection complexes. For each well, co-transfect the cells with:

    • Luciferase reporter vector containing the wild-type or mutant 3'UTR.

    • A synthetic miR-143 mimic or a negative control mimic.[12]

    • A control plasmid expressing Renilla luciferase (if not already present in the reporter vector, like in the pmirGLO vector) for normalization of transfection efficiency.

    • Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

III. Dual-Luciferase Reporter Assay
  • Incubation: Incubate the transfected cells for 24 to 48 hours at 37°C in a CO2 incubator.[12]

  • Cell Lysis: After incubation, remove the culture medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measurement of Luciferase Activity:

    • Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity using a luminometer.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[10]

IV. Data Analysis
  • Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This ratio corrects for differences in transfection efficiency and cell number.

  • Relative Luciferase Activity: Calculate the relative luciferase activity by comparing the normalized luciferase activity of the cells transfected with the miR-143 mimic to that of the cells transfected with the negative control mimic. A significant decrease in relative luciferase activity in the presence of the miR-143 mimic indicates a direct interaction between miR-143 and the target 3'UTR.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test) to determine the significance of the observed differences. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The luciferase reporter assay is a powerful and quantitative tool for the validation of direct miRNA targets.[5][11] By following the detailed protocols outlined in these application notes, researchers can effectively validate putative targets of miR-143, thereby gaining deeper insights into its role in various biological processes and disease states. This knowledge is critical for the development of miRNA-based diagnostics and therapeutics.

References

Unveiling Cellular Expression of miR-143: Detailed Application Notes and Protocols for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Harnessing the power of in situ hybridization (ISH) to visualize the precise cellular localization of microRNA-143 (miR-143) is critical for understanding its role in diverse biological processes, from smooth muscle cell differentiation to its dysregulation in various diseases. These comprehensive application notes and protocols provide researchers, scientists, and drug development professionals with detailed methodologies for both chromogenic and fluorescent detection of miR-143 in tissue samples.

MicroRNA-143 is a key post-transcriptional regulator implicated in numerous cellular functions. Unlike bulk analysis methods such as qPCR or microarray, which provide an average expression level across a tissue, in situ hybridization offers invaluable spatial context by revealing which specific cells are expressing the miRNA. This is particularly crucial for miR-143, as studies have shown its expression is often concentrated in mesenchymal and stromal cell populations rather than epithelial cells, a distinction vital for accurate interpretation of its role in cancer and other pathologies.

These notes provide two detailed protocols for the detection of miR-143 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using Locked Nucleic Acid (LNA) probes, which offer superior sensitivity and specificity for short miRNA targets.

Experimental Protocols

Protocol 1: Chromogenic In Situ Hybridization (CISH) with DIG-labeled LNA Probes

This protocol outlines the detection of miR-143 using a digoxigenin (B1670575) (DIG)-labeled LNA probe, followed by enzymatic detection with NBT/BCIP to produce a blue-purple precipitate at the site of hybridization.

Materials:

  • FFPE tissue sections on positively charged slides

  • Deparaffinization and rehydration reagents (Xylene, Ethanol (B145695) series)

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled LNA probe for miR-143

  • Stringent wash buffers (SSC)

  • Blocking solution

  • Anti-DIG-AP (alkaline phosphatase) antibody

  • NBT/BCIP substrate

  • Nuclear Fast Red counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 1 hour.

    • Wash in Xylene (2 x 10 minutes).

    • Rehydrate through a series of ethanol washes: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes).

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution at 37°C for 10-15 minutes. The optimal time should be determined for each tissue type.

    • Wash with PBS.

  • Pre-hybridization:

    • Incubate slides in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55°C).

  • Hybridization:

    • Denature the DIG-labeled miR-143 LNA probe by heating at 65°C for 5 minutes, then immediately chill on ice.

    • Dilute the denatured probe in pre-warmed hybridization buffer.

    • Apply the hybridization solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at 55°C.

  • Stringent Washes:

    • Wash slides in 2X SSC at the hybridization temperature for 15 minutes.

    • Wash in 1X SSC at the hybridization temperature for 15 minutes.

    • Wash in 0.2X SSC at room temperature for 5 minutes.

  • Immunological Detection:

    • Block with a suitable blocking solution for 1 hour at room temperature.

    • Incubate with an anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

    • Wash with detection buffer.

  • Chromogenic Development:

    • Incubate slides with NBT/BCIP substrate in the dark until the desired signal intensity is reached.

    • Stop the reaction by washing in deionized water.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red.

    • Dehydrate through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Fluorescent In Situ Hybridization (FISH) for miR-143

This protocol describes a fluorescent detection method, which is suitable for co-localization studies.

Materials:

  • FFPE tissue sections on positively charged slides

  • Deparaffinization and rehydration reagents

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Hybridization buffer

  • Fluorescently-labeled LNA probe for miR-143 (e.g., with Cy3 or Cy5) or a hapten-labeled probe (e.g., DIG or Biotin) with corresponding fluorescent detection reagents.

  • Stringent wash buffers (SSC)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Follow the deparaffinization and rehydration steps as in the CISH protocol.

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes.

  • Permeabilization:

    • Treat with Proteinase K as described in the CISH protocol.

  • Pre-hybridization and Hybridization:

    • Follow the pre-hybridization and hybridization steps from the CISH protocol, using the appropriate hybridization temperature for the specific LNA probe.

  • Stringent Washes:

    • Perform stringent washes as described in the CISH protocol.

  • Signal Detection (for hapten-labeled probes):

    • If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to a fluorophore (e.g., anti-DIG-FITC).

    • If using a biotin-labeled probe, incubate with streptavidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 594).

    • For enhanced sensitivity, a tyramide signal amplification (TSA) system can be employed.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution to stain the nuclei.

    • Mount with an antifade mounting medium.

Data Presentation

The following tables summarize key quantitative parameters for miR-143 in situ hybridization gathered from various studies. These values can serve as a starting point for protocol optimization.

ParameterValueSource(s)
Probe Type Locked Nucleic Acid (LNA)General
Probe Label Digoxigenin (DIG), Biotin, FAM, Cy3/Cy5General
Tissue Preparation Formalin-Fixed Paraffin-Embedded (FFPE)General
Permeabilization Proteinase K (1-20 µg/mL)General
Hybridization Temp. 42°C - 59°C[1]
Probe Concentration 10 nM[2]
Stringent Washes SSC-based buffersGeneral

Note: Optimal conditions, particularly Proteinase K concentration and hybridization temperature, should be empirically determined for each tissue type and probe.

Visualizing the Workflow

To aid in the conceptual understanding of the in situ hybridization process for miR-143, the following diagrams illustrate the key steps.

InSituHybridizationWorkflow General Workflow for miR-143 In Situ Hybridization cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_wash Post-Hybridization cluster_detection Signal Detection cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Permeabilization Permeabilization (Proteinase K) Rehydration->Permeabilization Prehybridization Pre-hybridization Permeabilization->Prehybridization Hybridization Hybridization with miR-143 LNA Probe Prehybridization->Hybridization StringentWashes Stringent Washes (SSC Buffers) Hybridization->StringentWashes Blocking Blocking StringentWashes->Blocking AntibodyIncubation Antibody/Probe Incubation Blocking->AntibodyIncubation Development Chromogenic or Fluorescent Development AntibodyIncubation->Development Counterstaining Counterstaining (e.g., Nuclear Fast Red/DAPI) Development->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting

General workflow for miR-143 ISH.

DetectionMethods Signal Detection Pathways for miR-143 ISH cluster_CISH Chromogenic Detection (CISH) cluster_FISH Fluorescent Detection (FISH) HybridizedProbe miR-143 LNA Probe Hybridized to Target DIG_Probe DIG-labeled Probe HybridizedProbe->DIG_Probe Fluor_Probe Directly Labeled Fluorescent Probe HybridizedProbe->Fluor_Probe Hapten_Probe Hapten-labeled Probe (e.g., DIG, Biotin) HybridizedProbe->Hapten_Probe AntiDIG_AP Anti-DIG-AP Antibody DIG_Probe->AntiDIG_AP NBT_BCIP NBT/BCIP Substrate AntiDIG_AP->NBT_BCIP Precipitate Blue/Purple Precipitate NBT_BCIP->Precipitate Fluorescent_Signal Fluorescent Signal Fluor_Probe->Fluorescent_Signal Fluor_Antibody Fluorescent Secondary Antibody/ Streptavidin Hapten_Probe->Fluor_Antibody Fluor_Antibody->Fluorescent_Signal

Comparison of signal detection methods.

References

Delivery of miR-143 Mimics in Animal Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the delivery of microRNA-143 (miR-143) mimics in various animal models. miR-143 is a well-documented tumor suppressor that is frequently downregulated in numerous cancers. Its reintroduction via synthetic mimics presents a promising therapeutic strategy. The following sections detail various delivery methodologies, quantitative data from preclinical studies, and step-by-step experimental protocols.

Overview of miR-143 and its Role in Cancer

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation.[1][2][3] It functions as a tumor suppressor by targeting several key oncogenes involved in cell proliferation, survival, and metastasis.[1][2][3] Key signaling pathways modulated by miR-143 include the RAS-RAF-MEK-ERK and PI3K/Akt pathways.[3][4] Its expression is consistently found to be downregulated in a variety of cancers, including colorectal, pancreatic, and lung cancer, making it an attractive target for replacement therapy using synthetic miR-143 mimics.[1][3]

Delivery Strategies for miR-143 Mimics in Animal Models

The effective delivery of miR-143 mimics to target tissues in vivo is a critical challenge. Various strategies have been developed to protect the mimics from degradation and facilitate their cellular uptake. These can be broadly categorized into non-viral and viral delivery systems.

Non-Viral Delivery Systems

Non-viral vectors are generally considered safer than viral vectors and include lipid-based nanoparticles, polymeric nanoparticles, and exosomes.

  • Lipid-Based Nanoparticles (Liposomes): Cationic liposomes are widely used to encapsulate negatively charged miRNA mimics, forming lipoplexes that can fuse with cell membranes to release their cargo.[5][6] Neutral lipid emulsions (NLEs) have also been shown to be effective for systemic delivery.

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyethylenimine (PEI) can be formulated into nanoparticles to encapsulate and deliver miRNA mimics.[7][8][9] These can be modified with targeting ligands to enhance tumor-specific delivery.

  • Exosomes: These are natural nanovesicles secreted by cells that can be loaded with miRNA mimics.[2][10] They offer the advantage of being biocompatible and having low immunogenicity.

Viral Delivery Systems

Viral vectors, such as lentiviruses and adenoviruses, can be engineered to express specific miRNAs, including miR-143, leading to sustained intracellular production.[11][12]

  • Lentiviral Vectors: These vectors can integrate into the host cell genome, providing long-term expression of the miRNA.[13][14]

  • Adenoviral Vectors: These vectors do not integrate into the host genome and provide high-level, transient expression of the miRNA.[15]

Quantitative Data on miR-143 Mimic Delivery in Animal Models

The following tables summarize quantitative data from preclinical studies on the delivery and therapeutic efficacy of miR-143 mimics using various delivery systems.

Delivery VehicleAnimal ModelCancer TypeAdministration RouteDosageDelivery EfficiencyTherapeutic EfficacyReference
Chemically Modified mimic (MIR143#12)Nude miceColorectal CancerSubcutaneous160 µg/kg/day for 8 days-Significant tumor growth suppression
Neutral Lipid EmulsionMiceLung CancerIntravenous20 µ g/mouse Accumulation in lung, liver, and kidney-[3]
ExosomesC57BL/6 mice-Inhalation-Successful uptake by alveolar macrophages-[2]
PEI NanoparticlesAthymic nude miceProstate CancerIntraperitoneal-Uptake in various organs and tumor~65% reduction in tumor volume
LentivirusNude miceGlioma-5x10^6 U87 cells infected with lentivirus-Decrease in tumor volume and weight[16]

Experimental Protocols

This section provides detailed, step-by-step protocols for key methods of miR-143 mimic delivery in animal models.

Protocol 1: Systemic Delivery of Chemically Modified miR-143 Mimic (MIR143#12) in a Colorectal Cancer Xenograft Model

This protocol is adapted from a study demonstrating the anti-tumor effects of a chemically modified miR-143 mimic.[1][16]

Materials:

  • Chemically modified miR-143 mimic (MIR143#12)

  • Control RNA

  • DLD-1 human colorectal cancer cells

  • Nude mice (e.g., BALB/c nude)

  • Matrigel

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Cell Culture and Xenograft Implantation:

    • Culture DLD-1 cells in appropriate media.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Preparation of MIR143#12 for Injection:

    • Reconstitute the lyophilized MIR143#12 and control RNA in sterile, RNase-free water to a stock concentration of 1 mg/mL.

    • On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for a dosage of 160 µg/kg.

  • Administration:

    • Administer the prepared MIR143#12 or control RNA solution via subcutaneous injection around the tumor.

    • Repeat the injection daily for 8 consecutive days.

  • Monitoring and Evaluation:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, in situ hybridization) to confirm target gene downregulation.

Protocol 2: Exosome-Mediated Delivery of miR-143 Mimics via Inhalation

This protocol is based on a method for loading miRNA mimics into exosomes and delivering them to the lungs.[2][10]

Materials:

  • miR-143 mimic and control mimic

  • Exosomes isolated from a suitable cell source (e.g., mesenchymal stem cells)

  • Calcium Chloride (CaCl2)

  • HEPES-buffered saline (HBS)

  • Electroporator and cuvettes

  • C57BL/6 mice

  • Inhalation chamber/nebulizer

Procedure:

  • Loading miR-143 Mimic into Exosomes (Modified Calcium Chloride Transfection):

    • Mix isolated exosomes (100 µg) with the miR-143 mimic (20 µg) in a microcentrifuge tube.

    • Add 2 M CaCl2 to a final concentration of 0.1 M.

    • Incubate the mixture on ice for 30 minutes.

    • Heat shock the mixture at 42°C for 1 minute, followed by 2 minutes on ice.

    • Wash the exosomes to remove unloaded mimic by ultracentrifugation.

  • Loading miR-143 Mimic into Exosomes (Electroporation):

    • Resuspend exosomes (100 µg) and miR-143 mimic (20 µg) in electroporation buffer.

    • Transfer the mixture to an electroporation cuvette.

    • Apply an electrical pulse (e.g., 400V, 125 µF).

    • Wash the exosomes to remove unloaded mimic.

  • In Vivo Administration:

    • Resuspend the miR-143 mimic-loaded exosomes in sterile PBS.

    • Administer the exosome suspension to C57BL/6 mice via inhalation using a nebulizer or other suitable inhalation device.

  • Evaluation of Delivery:

    • After 24 hours, collect bronchoalveolar lavage fluid (BALF).

    • Isolate alveolar macrophages from the BALF.

    • Perform qRT-PCR on the isolated macrophages to quantify the levels of the delivered miR-143 mimic.

Protocol 3: Polymeric Nanoparticle-Mediated Delivery of miR-143 Mimics

This is a general protocol that can be adapted for miR-143 delivery using polymers like PLGA or PEI.

Materials:

  • miR-143 mimic

  • Poly(lactic-co-glycolic acid) (PLGA) or Polyethylenimine (PEI)

  • Appropriate solvents (e.g., dichloromethane (B109758) for PLGA)

  • Surfactant (e.g., polyvinyl alcohol)

  • Homogenizer or sonicator

  • Animal model with relevant tumor xenografts

Procedure:

  • Nanoparticle Formulation (Double Emulsion Solvent Evaporation for PLGA):

    • Dissolve PLGA in an organic solvent.

    • Prepare an aqueous solution of the miR-143 mimic.

    • Emulsify the aqueous miR-143 solution in the PLGA solution by sonication to form a water-in-oil emulsion.

    • Add this primary emulsion to a larger volume of an aqueous surfactant solution and homogenize to form a water-in-oil-in-water double emulsion.

    • Stir the double emulsion for several hours to allow the organic solvent to evaporate, resulting in the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation and wash to remove unencapsulated mimic and surfactant.

  • In Vivo Administration:

    • Resuspend the miR-143-loaded nanoparticles in sterile PBS.

    • Administer the nanoparticle suspension to tumor-bearing mice via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Biodistribution and Efficacy Assessment:

    • At various time points post-injection, collect tissues of interest (tumor, liver, spleen, kidney, lung).

    • Quantify the amount of miR-143 mimic in each tissue using qRT-PCR to determine biodistribution.

    • Monitor tumor growth and animal survival to assess therapeutic efficacy.

Protocol 4: Lentiviral Vector-Mediated Expression of miR-143

This protocol outlines the general steps for using lentiviral vectors to express miR-143 in vivo.

Materials:

  • Lentiviral expression vector containing the pre-miR-143 sequence

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for virus production

  • Transfection reagent

  • Animal model

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using a suitable transfection reagent.

    • Collect the cell culture supernatant containing the lentiviral particles 48-72 hours post-transfection.

    • Concentrate the viral particles by ultracentrifugation.

    • Determine the viral titer.

  • In Vivo Administration:

    • Administer the concentrated lentiviral particles to the animal model. The route of administration will depend on the target tissue (e.g., intratumoral injection, intravenous injection).

  • Evaluation of miR-143 Expression and Therapeutic Effect:

    • After a suitable period for transgene expression, harvest the target tissues.

    • Confirm the expression of miR-143 using qRT-PCR.

    • Assess the therapeutic effect by monitoring tumor growth, metastasis, or other relevant phenotypes.

Visualizations

Signaling Pathways of miR-143

miR143_Signaling_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS NRAS NRAS miR143->NRAS ERK5 ERK5 miR143->ERK5 BCL2 BCL-2 miR143->BCL2 RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K NRAS->RAF Apoptosis Apoptosis BCL2->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: miR-143 signaling pathway in cancer.

Experimental Workflow for Nanoparticle-Mediated Delivery

Nanoparticle_Workflow start Start formulation Nanoparticle Formulation (e.g., PLGA with miR-143 mimic) start->formulation characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization animal_model Establish Animal Model (Tumor Xenograft) characterization->animal_model administration In Vivo Administration (e.g., IV, IP) animal_model->administration monitoring Monitor Tumor Growth & Animal Health administration->monitoring biodistribution Biodistribution Analysis (qRT-PCR of tissues) administration->biodistribution efficacy Therapeutic Efficacy (Tumor Volume, Survival) monitoring->efficacy end End biodistribution->end efficacy->end

Caption: Workflow for nanoparticle delivery of miR-143.

Experimental Workflow for Viral Vector-Mediated Delivery

Viral_Vector_Workflow start Start vector_construction Lentiviral/Adenoviral Vector Construction (pre-miR-143) start->vector_construction virus_production Virus Production & Titer Determination vector_construction->virus_production animal_model Establish Animal Model (Tumor Xenograft) virus_production->animal_model administration In Vivo Administration (e.g., Intratumoral) animal_model->administration expression_analysis Confirm miR-143 Expression (qRT-PCR) administration->expression_analysis efficacy_assessment Assess Therapeutic Effect (Tumor Growth, etc.) expression_analysis->efficacy_assessment end End efficacy_assessment->end

Caption: Workflow for viral vector delivery of miR-143.

References

Creating Stable Cell Lines Overexpressing miR-143: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Among these, microRNA-143 (miR-143) has garnered significant attention as a key regulator in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of miR-143 has been implicated in numerous diseases, most notably in cancer, where it often functions as a tumor suppressor.[1][2][4] Consequently, the generation of stable cell lines that constitutively overexpress miR-143 is an invaluable tool for elucidating its molecular mechanisms, identifying downstream targets, and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the creation and validation of stable cell lines overexpressing miR-143. The protocols detailed below cover lentiviral vector construction, stable cell line generation, and subsequent validation of miR-143 overexpression and its functional consequences.

Data Presentation: Quantitative Effects of miR-143 Overexpression

The following tables summarize quantitative data from various studies, illustrating the typical outcomes of stable miR-143 overexpression in different cell lines.

Table 1: Quantification of miR-143 Overexpression

Cell LineTransfection MethodFold Change in miR-143 Expression (Mean ± SD)Reference
K562 (Leukemia)Lentiviral Transduction>6-fold increase vs. control[5]
AGS (Gastric Cancer)Mimic Transfection~7.5-fold increase vs. control[2]
PC9/GR (Lung Cancer)TransfectionSignificantly increased vs. control
CHO (Chinese Hamster Ovary)Stable TransfectionNot specified, but significant
HCT116 (Colon Cancer)TransfectionNot specified, but significant

Table 2: Functional Effects of miR-143 Overexpression

Cell LinePhenotypic ChangeQuantitative Measurement (Mean ± SD)Reference
K562 (Leukemia)Increased ApoptosisHigher early apoptosis rate vs. control[1]
K562 (Leukemia)Decreased ProliferationSignificant reduction at 72h and 96h (p ≤ 0.018)[1]
AGS (Gastric Cancer)Decreased ProliferationSignificant decline vs. control[2]
AGS (Gastric Cancer)Decreased Migration46% inhibition vs. control[2]
AGS (Gastric Cancer)Decreased Invasion52% inhibition vs. control[2]
HCT116 (Colon Cancer)Decreased ProliferationUp to 20% reduction at 96h (p < 0.01)[6]
HCT116 (Colon Cancer)Increased Apoptosis (with oxaliplatin)Increased caspase-3/7 activity[6]
A549 (Lung Cancer)G2 Cell Cycle Arrest2-fold larger G2 population vs. control (p < 0.01)[5]
A549 (Lung Cancer)Increased Cell Doubling Time5.4% increase vs. control (p < 0.001)[5]

Table 3: Downregulation of miR-143 Target Gene and Protein Expression

Cell LineTarget Gene/ProteinMethod of MeasurementFold Change in Expression (Mean ± SD)Reference
K562 (Leukemia)DNMT3A (mRNA & Protein)q-PCR & Western BlotDecreased vs. control[1]
K562 (Leukemia)Bcl-2 (mRNA)q-PCRReduced vs. control[1]
K562 (Leukemia)Pro-caspase-3 & -9 (Protein)Western BlotReduced vs. control[1]
AGS (Gastric Cancer)STAT3 (Protein)Western BlotConsiderable downregulation vs. control[2]
PC9/GR (Lung Cancer)p-EGFR, p-AKT, p-ERK1/2 (Protein)Western BlotSignificantly inhibited vs. control[4]
MiaPaCa2 (Pancreatic Cancer)Multiple proteinsSILAC-based Proteomics93 proteins downregulated >2-fold[7]

Experimental Protocols

Protocol 1: Lentiviral Vector Construction for miR-143 Overexpression

This protocol outlines the steps for cloning the pre-miR-143 sequence into a lentiviral expression vector. Lentiviral vectors are recommended for stable cell line generation due to their ability to integrate into the host cell genome, leading to long-term, stable expression.[8]

Materials:

  • Human genomic DNA or a plasmid containing the pre-miR-143 sequence

  • Lentiviral expression vector (e.g., pLKO.1, pLenti, or similar, containing a selection marker like puromycin (B1679871) or neomycin resistance)

  • Restriction enzymes (e.g., EcoRI and AgeI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase for PCR

  • Primers for amplifying pre-miR-143

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel extraction kit

  • Competent E. coli for transformation

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kit

Procedure:

  • Primer Design and PCR Amplification: Design primers to amplify the human pre-miR-143 sequence (~100-200 bp) along with flanking regions necessary for proper processing. Incorporate restriction enzyme sites into the primers that are compatible with the multiple cloning site (MCS) of the lentiviral vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the pre-miR-143 sequence from a suitable template.

  • Vector and Insert Digestion: Digest both the lentiviral vector and the purified PCR product with the selected restriction enzymes.

  • Gel Purification: Separate the digested vector and insert by agarose gel electrophoresis and purify the DNA fragments of the correct size using a gel extraction kit.

  • Ligation: Ligate the purified pre-miR-143 insert into the digested lentiviral vector using T4 DNA Ligase.

  • Transformation: Transform the ligation product into competent E. coli cells.

  • Colony Selection and Plasmid Purification: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for vector selection. Select individual colonies, grow them in liquid culture, and purify the plasmid DNA.

  • Verification: Verify the correct insertion of the pre-miR-143 sequence by restriction digestion and Sanger sequencing.

Protocol 2: Generation of Stable Cell Lines Overexpressing miR-143

This protocol describes the production of lentiviral particles and the subsequent transduction of target cells to generate a stable cell line.

Materials:

  • HEK293T cells (for lentivirus production)

  • Lentiviral vector containing pre-miR-143

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Target cell line of interest

  • Complete cell culture medium

  • Polybrene

  • Selection antibiotic (e.g., puromycin, G418)

  • 0.45 µm filter

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector containing pre-miR-143 and the packaging plasmids using a suitable transfection reagent.

    • After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.

  • Transduction of Target Cells:

    • Plate the target cells at an appropriate density.

    • The next day, infect the cells with the collected lentiviral supernatant in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • Incubate the cells with the virus for 24-48 hours.

  • Selection of Stable Cells:

    • After transduction, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (the concentration of which should be predetermined by a kill curve for the specific cell line).

    • Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced cells are eliminated and resistant colonies appear.

  • Expansion of Stable Pools:

    • Once stable, antibiotic-resistant colonies are established, they can be pooled and expanded for further experiments. This polyclonal population will have varying levels of miR-143 expression.

  • (Optional) Single-Cell Cloning:

    • To obtain a monoclonal cell line with uniform miR-143 expression, perform limiting dilution or use fluorescence-activated cell sorting (FACS) if the vector co-expresses a fluorescent marker.

    • Expand individual clones and screen for the desired level of miR-143 expression.

Protocol 3: Validation of miR-143 Overexpression by qRT-PCR

This protocol details the quantification of mature miR-143 expression in the generated stable cell line compared to a control cell line.

Materials:

  • RNA extraction kit suitable for small RNAs

  • miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)

  • miRNA-specific primers for miR-143 and a suitable endogenous control (e.g., U6 snRNA, RNU6B)[9]

  • Real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA, including the small RNA fraction, from both the miR-143 overexpressing stable cell line and a control cell line (e.g., parental line or a line transduced with an empty vector).

  • Reverse Transcription (RT): Perform reverse transcription on the isolated RNA using a miRNA-specific stem-loop RT primer for miR-143 and the endogenous control.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qRT-PCR reaction using the cDNA, miRNA-specific forward and reverse primers, and a TaqMan probe or SYBR Green master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-143 and the endogenous control in both the stable and control cell lines.

    • Calculate the relative expression of miR-143 using the ΔΔCt method.

Protocol 4: Validation of miR-143 Target Engagement using a Luciferase Reporter Assay

This protocol is used to confirm that miR-143 directly targets a putative mRNA by cloning the 3' UTR of the target gene into a luciferase reporter vector.[9][10][11][12][13]

Materials:

  • Dual-luciferase reporter vector (e.g., pmirGLO)

  • Primers to amplify the 3' UTR of the putative target gene

  • Site-directed mutagenesis kit (optional)

  • HEK293T or other easily transfectable cells

  • Transfection reagent

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cloning of the 3' UTR:

    • Amplify the 3' UTR of the putative target gene containing the predicted miR-143 binding site from cDNA.

    • Clone the amplified 3' UTR fragment into the multiple cloning site of a dual-luciferase reporter vector, downstream of the luciferase gene.

    • (Optional) Create a mutant 3' UTR construct where the miR-143 seed-binding site is mutated using site-directed mutagenesis. This will serve as a negative control.

  • Co-transfection:

    • Co-transfect HEK293T cells with:

      • The luciferase reporter vector containing the wild-type 3' UTR and a miR-143 expression vector (or a negative control vector).

      • The luciferase reporter vector containing the mutant 3' UTR and a miR-143 expression vector (or a negative control vector).

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-143 expression vector, but not in the control groups, confirms direct targeting.

Protocol 5: Western Blot Analysis of Downstream Target Proteins

This protocol is used to assess the protein levels of known or putative downstream targets of miR-143.

Materials:

  • miR-143 overexpressing and control stable cell lines

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., EGFR, p-Akt, Akt, ERK, STAT3, Bcl-2) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the miR-143 overexpressing and control cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Mandatory Visualizations

experimental_workflow cluster_vector_construction Vector Construction cluster_stable_line Stable Cell Line Generation cluster_validation Validation PCR 1. PCR Amplification of pre-miR-143 Digestion 2. Restriction Digestion of Vector & Insert PCR->Digestion Ligation 3. Ligation Digestion->Ligation Transformation 4. Transformation & Plasmid Prep Ligation->Transformation Sequencing 5. Sequencing Verification Transformation->Sequencing Lentivirus 6. Lentivirus Production Sequencing->Lentivirus Transduction 7. Transduction of Target Cells Lentivirus->Transduction Selection 8. Antibiotic Selection Transduction->Selection Expansion 9. Expansion of Stable Pool Selection->Expansion qRT_PCR 10. qRT-PCR for miR-143 Expression Expansion->qRT_PCR Luciferase 11. Luciferase Assay for Target Validation Expansion->Luciferase WesternBlot 12. Western Blot for Downstream Proteins Expansion->WesternBlot

Caption: Workflow for creating and validating stable miR-143 overexpressing cell lines.

mir143_biogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miR143 pri-miR-143 (Primary Transcript) Drosha Drosha/DGCR8 pri_miR143->Drosha pre_miR143 pre-miR-143 (Precursor) Drosha->pre_miR143 Processing Exportin5 Exportin-5 pre_miR143->Exportin5 Export pre_miR143_cyto pre-miR-143 Exportin5->pre_miR143_cyto Dicer Dicer pre_miR143_cyto->Dicer miR143_duplex miR-143 Duplex Dicer->miR143_duplex Cleavage RISC RISC Loading miR143_duplex->RISC mature_miR143 Mature miR-143 RISC->mature_miR143 Target_mRNA Target mRNA mature_miR143->Target_mRNA Repression Translational Repression/ mRNA Degradation Target_mRNA->Repression

Caption: Biogenesis pathway of mature miR-143.

mir143_signaling cluster_pathway EGFR Signaling Pathway cluster_cellular_effects Cellular Effects miR143 miR-143 Overexpression EGFR EGFR miR143->EGFR Inhibits Akt Akt miR143->Akt Inhibits ERK ERK miR143->ERK Inhibits STAT3 STAT3 miR143->STAT3 Inhibits PI3K PI3K EGFR->PI3K EGFR->ERK PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Proliferation Promotes STAT3->Proliferation Promotes Metastasis Invasion & Metastasis STAT3->Metastasis Promotes

Caption: miR-143 signaling pathways and its cellular effects.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the miR-143 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role as a tumor suppressor in various cancers. Its dysregulation has been implicated in the progression of numerous malignancies through the modulation of key cellular signaling pathways. The CRISPR-Cas9 system offers a powerful and precise tool for knocking out the miR-143 gene, enabling researchers to elucidate its function, validate its downstream targets, and explore its therapeutic potential. These application notes provide a comprehensive guide to performing CRISPR-Cas9 mediated knockout of miR-143, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Applications of miR-143 Knockout

CRISPR-Cas9-mediated knockout of the miR-143 gene is a valuable tool for a range of applications in research and drug development:

  • Functional Genomics: Studying the role of miR-143 in cellular processes such as proliferation, apoptosis, differentiation, and migration.

  • Target Gene Validation: Identifying and validating the direct and indirect downstream targets of miR-143.

  • Signaling Pathway Analysis: Investigating the impact of miR-143 ablation on oncogenic signaling pathways, including PI3K/Akt, Wnt/β-catenin, and Ras-Raf-MEK-ERK.[1]

  • Disease Modeling: Creating cellular and animal models that mimic the loss of miR-143 function observed in various cancers.

  • Therapeutic Screening: Developing assays to screen for compounds that can modulate the effects of miR-143 loss.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of altered miR-143 expression. While direct CRISPR-Cas9 knockout data for target gene expression is limited, data from studies using miR-143 mimics provides valuable insights into the expected outcomes of a knockout experiment.

Table 1: Efficiency of miR-143 Knockout/Inhibition

MethodCell Line/ModelResultReference
CRISPR-Cas9 Editing of miR-143~145 ClusterNot Specified50% reduction in mature miR-143 expression--INVALID-LINK--
CRISPR-Cas9 with two sgRNAs (for miR-219)Xenopus tropicalis embryos93% reduction in miRNA expression--INVALID-LINK--

Table 2: Effect of miR-143 Mimic on Protein Expression (SILAC-based Quantitative Proteomics)

ProteinDescriptionFold Downregulation (>2-fold)Reference
ADD3Adducin 32.86--INVALID-LINK--
FNDC3AFibronectin type III domain containing 3A2.78--INVALID-LINK--
GJA1Gap junction protein alpha 12.56--INVALID-LINK--
KRT8Keratin 82.50--INVALID-LINK--
MAP4Microtubule associated protein 42.44--INVALID-LINK--
VIMVimentin2.38--INVALID-LINK--
TNS1Tensin 12.33--INVALID-LINK--
FLNAFilamin A2.27--INVALID-LINK--
TPM2Tropomyosin 22.22--INVALID-LINK--
LIMA1LIM domain and actin binding 12.13--INVALID-LINK--

Experimental Protocols

Protocol 1: Designing Single Guide RNAs (sgRNAs) for miR-143 Knockout

Effective knockout of a microRNA gene often requires a strategy that deletes the entire pre-miRNA stem-loop structure to ensure complete loss of function. A dual sgRNA approach is recommended.

  • Obtain the pre-miR-143 sequence: Retrieve the genomic sequence of the pre-miR-143 stem-loop from a database such as miRBase.

  • Select a CRISPR design tool: Utilize online tools like Synthego's CRISPR Design Tool or IDT's gRNA Design Tool.

  • Design sgRNAs flanking the pre-miR-143 sequence:

    • Input the pre-miR-143 genomic sequence into the design tool.

    • Select sgRNAs that target regions 5' and 3' of the stem-loop structure.

    • Choose sgRNAs with high on-target scores and low off-target scores. The optimal protospacer length for Cas9 is 20 base pairs, and the target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[2]

  • Order synthetic sgRNAs: It is recommended to test 2-3 pairs of sgRNAs to identify the most efficient combination.

Protocol 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells

The choice of delivery method depends on the cell type and experimental goals. Two common methods are plasmid transfection and lentiviral transduction.

A. Plasmid Transfection (for easy-to-transfect cells):

  • Cell Culture: Culture the target cells in the appropriate medium and conditions until they reach 70-80% confluency.

  • sgRNA and Cas9 Plasmids:

    • Clone the designed sgRNA sequences into a suitable expression vector.

    • Use a plasmid that co-expresses Cas9 nuclease and the sgRNA, or use separate plasmids for each component.

  • Transfection:

    • On the day of transfection, replace the culture medium.

    • Prepare the transfection complex using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for 24-48 hours.

B. Lentiviral Transduction (for difficult-to-transfect or primary cells):

  • Lentiviral Production:

    • Co-transfect HEK293T cells with the lentiviral vector encoding Cas9 and the sgRNAs, along with packaging and envelope plasmids.

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction:

    • Plate the target cells and allow them to adhere.

    • Add the lentiviral supernatant to the cells in the presence of polybrene.

    • Incubate for 24 hours, then replace the medium.

  • Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transduced cells.

Protocol 3: Validation of miR-143 Knockout

A. Genomic DNA Extraction and PCR:

  • Harvest Cells: After 48-72 hours post-transfection/transduction, harvest a portion of the cells.

  • Genomic DNA Extraction: Extract genomic DNA using a commercial kit.

  • PCR Amplification: Design primers that flank the targeted miR-143 genomic region. The expected product size should span the region targeted by the dual sgRNAs.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. A smaller band in the edited sample compared to the wild-type control indicates a successful deletion.

B. T7 Endonuclease I (T7E1) or Surveyor Assay:

This assay detects insertions and deletions (indels) resulting from CRISPR-Cas9 editing.

  • PCR Amplification: Amplify the target region from the genomic DNA of both edited and wild-type cells.

  • Denaturation and Re-annealing: Denature the PCR products by heating and then allow them to re-anneal slowly. This will form heteroduplexes between wild-type and mutated DNA strands.

  • Enzyme Digestion: Treat the re-annealed DNA with T7E1 or Surveyor nuclease, which cleaves at mismatched DNA sites.

  • Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments of the expected sizes indicates successful editing.

C. Sanger Sequencing:

To confirm the precise nature of the deletion, the PCR product from the edited cells can be cloned into a vector and sequenced.

D. Quantitative Real-Time PCR (qRT-PCR) for miR-143 Expression:

  • RNA Extraction: Extract total RNA, including small RNAs, from the knockout and control cells.

  • Reverse Transcription: Perform reverse transcription using a specific stem-loop primer for miR-143.

  • qPCR: Perform quantitative PCR using primers specific for mature miR-143. Normalize the expression to a suitable small RNA endogenous control (e.g., U6 snRNA). A significant decrease in miR-143 expression confirms a functional knockout.

Protocol 4: Luciferase Reporter Assay for Target Validation

This assay is used to confirm direct binding of miR-143 to the 3'-untranslated region (3'-UTR) of a putative target gene.

  • Vector Construction:

    • Clone the 3'-UTR of the predicted target gene downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO).

    • Create a mutant version of the 3'-UTR construct where the miR-143 binding site is mutated.

  • Co-transfection:

    • Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant) and either a miR-143 mimic or a negative control mimic.

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system.

  • Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-143 mimic, but not in the mutant or control groups, confirms direct targeting.

Visualizations

Signaling Pathways Involving miR-143

miR143_Signaling_Pathways cluster_0 miR-143 Regulation cluster_1 Signaling Pathways cluster_2 Cellular Processes miR143 miR-143 KRAS KRAS miR143->KRAS ERK ERK miR143->ERK indirectly AKT Akt miR143->AKT BetaCatenin β-catenin miR143->BetaCatenin RAF RAF KRAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis PI3K PI3K PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis WNT Wnt WNT->BetaCatenin BetaCatenin->Proliferation

Caption: miR-143 inhibits key oncogenic signaling pathways.

Experimental Workflow for miR-143 Knockout

CRISPR_KO_Workflow cluster_genomic cluster_functional cluster_downstream sgRNA_Design 1. Dual sgRNA Design (Flanking pre-miR-143) Delivery 2. Delivery of Cas9 & sgRNAs (Transfection or Transduction) sgRNA_Design->Delivery Genomic_Analysis 3. Genomic Validation Delivery->Genomic_Analysis Functional_Analysis 4. Functional Validation Delivery->Functional_Analysis PCR gDNA PCR & Gel T7E1 T7E1/Surveyor Assay Sequencing Sanger Sequencing Downstream_Analysis 5. Downstream Analysis Functional_Analysis->Downstream_Analysis qRT_PCR qRT-PCR for miR-143 Target_Expression Target Gene Expression (qRT-PCR, Western Blot) Phenotypic_Assays Phenotypic Assays (Proliferation, Apoptosis)

Caption: Workflow for CRISPR-Cas9 mediated knockout of miR-143.

Logical Relationship of Target Validation

Target_Validation_Logic Hypothesis Hypothesis: Gene X is a direct target of miR-143 miR143_KO CRISPR Knockout of miR-143 Hypothesis->miR143_KO Luciferase_Assay Luciferase Reporter Assay Hypothesis->Luciferase_Assay Observation1 Observation: Increased expression of Gene X (mRNA or protein) miR143_KO->Observation1 Observation2 Observation: Decreased luciferase activity with wild-type 3'-UTR Luciferase_Assay->Observation2 Conclusion Conclusion: Gene X is a validated direct target of miR-143 Observation1->Conclusion Observation2->Conclusion

Caption: Logic for validating a direct target of miR-143.

References

Proteomic Analysis of miR-143-Regulated Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in the post-transcriptional regulation of gene expression. Dysregulation of miR-143 has been implicated in various diseases, including cancer, cardiovascular conditions, and metabolic disorders. This microRNA primarily functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. Consequently, identifying the proteins regulated by miR-143 is paramount to understanding its biological functions and its potential as a therapeutic target.

Proteomic approaches offer a powerful and direct means to identify and quantify the proteins that are regulated by miR-143. Unlike transcriptomic methods that measure mRNA levels, proteomics provides a more direct readout of the functional consequences of miRNA-mediated regulation, as miRNAs often affect protein translation without significantly altering mRNA abundance.[1][2][3] This document provides detailed application notes and protocols for the proteomic analysis of miR-143-regulated proteins, focusing on two widely used quantitative proteomic techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Two-Dimensional Difference Gel Electrophoresis (2D-DIGE).

Quantitative Data Presentation

A key study by Yang et al. utilized a SILAC-based quantitative proteomic approach to identify proteins regulated by miR-143 in the MiaPaCa-2 pancreatic cancer cell line.[1] In this study, cells were transfected with a miR-143 mimic or a control oligonucleotide. The proteomic analysis identified 1,202 proteins, of which 93 were significantly downregulated (by more than two-fold) in response to miR-143 overexpression, while only one protein was upregulated.[1]

Below is a summary of a selection of proteins identified as being downregulated by miR-143.

Table 1: Selected Proteins Downregulated by miR-143 in Pancreatic Cancer Cells

Protein NameGene SymbolFold Change (miR-143 vs. Control)Function
Mitogen-activated protein kinase 7 (ERK5)MAPK7< 0.5Signaling, cell proliferation
KRAS proto-oncogene, GTPaseKRAS< 0.5Signaling, cell proliferation
Neuroblastoma RAS viral oncogene homologNRAS< 0.5Signaling, cell proliferation
V-akt murine thymoma viral oncogene homolog 1AKT1< 0.5Signaling, cell survival
Fascin actin-bundling protein 1FSCN1< 0.5Cell migration, invasion
TransgelinTAGLN< 0.5Cytoskeleton, cell motility
Annexin A2ANXA2< 0.5Membrane trafficking, cell signaling
Lamin A/CLMNA< 0.5Nuclear structure, gene expression
Cofilin 1CFL1< 0.5Actin dynamics, cell motility
Exportin 5XPO5< 0.5miRNA biogenesis and transport

Note: The fold change values are presented as less than 0.5, indicating a greater than two-fold downregulation, as reported in the primary literature. For a complete list of the 93 downregulated proteins, please refer to the supplementary information of the study by Yang et al., Mol BioSyst, 2010.[2]

Key Signaling Pathways Regulated by miR-143

The proteins targeted by miR-143 are involved in several critical signaling pathways that are often dysregulated in cancer. The proteomic data strongly supports the role of miR-143 as a tumor suppressor that modulates these pathways.

RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Several key components of this pathway have been identified as direct or indirect targets of miR-143. By downregulating proteins such as KRAS, NRAS, and MAPK7 (ERK5), miR-143 can effectively dampen the signaling cascade, leading to reduced cell proliferation and tumor growth.

RAS_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS (KRAS, NRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK7/ERK5) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation miR143 miR-143 miR143->RAS miR143->ERK

Caption: miR-143 regulation of the RAS-MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. Proteomic studies have revealed that miR-143 can influence this pathway, in part through the regulation of upstream activators like RAS and potentially by affecting other pathway components. By inhibiting this pathway, miR-143 can promote apoptosis and inhibit cell survival.

PI3K_Akt_Pathway Signal External Signal Receptor Receptor Signal->Receptor RAS RAS Receptor->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival miR143 miR-143 miR143->RAS miR143->Akt indirect

Caption: miR-143's influence on the PI3K/Akt signaling pathway.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the proteomic analysis of miR-143-regulated proteins using SILAC and 2D-DIGE.

Experimental Workflow Overview

A general workflow for identifying miRNA-regulated proteins using quantitative proteomics is depicted below. This workflow is applicable to both SILAC and 2D-DIGE with some modifications in the sample preparation and analysis steps.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis & Validation CellCulture Cell Culture Transfection Transfection with miR-143 mimic/inhibitor and controls CellCulture->Transfection ProteinExtraction Protein Extraction Transfection->ProteinExtraction Quantification Protein Quantification (e.g., SILAC or 2D-DIGE) ProteinExtraction->Quantification MS Mass Spectrometry (LC-MS/MS) Quantification->MS DataAnalysis Data Analysis & Protein Identification MS->DataAnalysis Bioinformatics Bioinformatic Analysis (Pathway & Function) DataAnalysis->Bioinformatics Validation Target Validation (Western Blot, Luciferase Assay) Bioinformatics->Validation

Caption: General experimental workflow for proteomic analysis.

Protocol 1: SILAC-based Proteomic Analysis

SILAC is a powerful metabolic labeling approach that allows for the accurate relative quantification of proteins between different cell populations.

1. Cell Culture and SILAC Labeling:

  • Culture the chosen cell line (e.g., MiaPaCa-2) in SILAC-specific DMEM deficient in L-lysine and L-arginine.

  • For the "heavy" labeled cells, supplement the medium with heavy isotopes of L-lysine (e.g., 13C6, 15N2-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine).

  • For the "light" labeled cells, supplement the medium with the corresponding light amino acids.

  • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Transfection:

  • Transfect the "heavy" labeled cells with a miR-143 mimic.

  • Transfect the "light" labeled cells with a negative control oligonucleotide.

  • Incubate the cells for 48-72 hours post-transfection.

3. Protein Extraction and Preparation:

  • Harvest the "heavy" and "light" labeled cells separately and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Determine the protein concentration of each lysate using a BCA assay.

  • Mix equal amounts of protein from the "heavy" and "light" lysates.

4. Protein Digestion:

  • Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

5. Peptide Fractionation (Optional but Recommended):

  • Fractionate the peptide mixture using strong cation exchange (SCX) chromatography to reduce sample complexity.

6. LC-MS/MS Analysis:

  • Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The mass spectrometer will detect the mass difference between the heavy and light peptide pairs, allowing for their relative quantification.

7. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each protein.

  • Proteins with an H/L ratio significantly less than 1 are considered downregulated by miR-143.

Protocol 2: 2D-DIGE-based Proteomic Analysis

2D-DIGE is a fluorescence-based method that allows for the comparison of multiple protein samples on the same 2D gel, minimizing gel-to-gel variation.

1. Cell Culture and Transfection:

  • Culture the chosen cell line in standard growth medium.

  • Transfect separate populations of cells with a miR-143 mimic, a miR-143 inhibitor, and a negative control oligonucleotide.

  • Incubate the cells for 48-72 hours post-transfection.

2. Protein Extraction:

  • Harvest the cells from each condition and lyse them in a 2D-DIGE compatible lysis buffer (e.g., containing urea, thiourea, CHAPS).

  • Determine the protein concentration of each lysate.

3. Fluorescent Labeling:

  • Label equal amounts of protein from each condition with different CyDye DIGE Fluor minimal dyes (e.g., Cy3 for control, Cy5 for miR-143 mimic, and Cy2 for an internal standard pooled from all samples).

  • The labeling reaction is typically performed on ice in the dark.

  • Quench the labeling reaction with lysine.

4. 2D Gel Electrophoresis:

  • Combine the labeled protein samples.

  • Perform isoelectric focusing (IEF) for the first dimension separation using IPG strips.

  • Equilibrate the IPG strips and then perform SDS-PAGE for the second dimension separation.

5. Gel Imaging:

  • Scan the 2D gel at the specific excitation and emission wavelengths for each CyDye using a fluorescence imager.

6. Image and Data Analysis:

  • Use specialized software (e.g., DeCyder, Progenesis SameSpots) to overlay the images, detect protein spots, and quantify the fluorescence intensity of each spot across the different channels.

  • The spot intensities are normalized to the internal standard (Cy2).

  • Identify spots with statistically significant changes in intensity between the different conditions.

7. Protein Identification:

  • Excise the protein spots of interest from a preparative gel (stained with a mass spectrometry-compatible stain like Coomassie blue or silver stain).

  • Perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Conclusion

The proteomic analysis of miR-143-regulated proteins provides invaluable insights into its biological functions and its role in disease. The use of quantitative techniques like SILAC and 2D-DIGE allows for the robust identification and quantification of proteins that are directly or indirectly modulated by this important microRNA. The data generated from these studies not only helps in elucidating the mechanisms of action of miR-143 but also aids in the identification of potential biomarkers and therapeutic targets for a range of diseases. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development to explore the proteomic landscape regulated by miR-143.

References

Application Notes and Protocols for Predicting and Validating miR-143 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioinformatics tools and experimental protocols used to identify and validate the targets of microRNA-143 (miR-143), a key regulator in various cellular processes and diseases.

Introduction to miR-143 and Target Prediction

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] miR-143 is a well-characterized miRNA that acts as a tumor suppressor in several cancers by targeting key oncogenic pathways.[2] Accurate prediction and validation of its targets are crucial for understanding its biological functions and for the development of novel therapeutic strategies.

Computational prediction of miRNA targets is the essential first step in identifying potential miR-143-mRNA interactions.[3][4] These predictions are primarily based on the complementarity between the miRNA "seed region" (nucleotides 2-8 at the 5' end) and the target mRNA sequence.[3][4]

Bioinformatics Tools for miR-143 Target Prediction

A variety of bioinformatics tools are available for predicting miR-143 targets, each employing distinct algorithms and criteria. For a comprehensive analysis, it is recommended to use a combination of these tools.

Key Prediction Tools:

  • TargetScan: This widely used tool predicts biological targets of miRNAs by searching for conserved 8mer, 7mer, and 6mer sites that match the seed region of the miRNA.[3][4][5] It ranks predictions based on the predicted efficacy of targeting and the probability of conserved targeting.

  • miRDB: This online database provides miRNA target prediction and functional annotations. Its prediction algorithm, MirTarget, is based on machine learning methods developed from analyzing thousands of high-throughput experimental data.[3]

  • PicTar: This tool identifies common targets of miRNAs by analyzing genome-wide alignments of multiple vertebrate genomes, which can increase the specificity of predictions.

  • DIANA-microT-CDS: This tool provides predictions for miRNA targets in both the 3' UTR and coding sequences (CDS) of mRNAs.

  • miRanda: This algorithm considers the free energy of the miRNA-mRNA duplex and the conservation of the target site.

Databases of Experimentally Validated Targets:

  • miRTarBase: A comprehensive database that curates experimentally validated miRNA-target interactions from the literature.[6] This is an essential resource for confirming predictions and identifying high-confidence targets.

  • DIANA-TarBase: Another valuable database of experimentally supported miRNA-gene interactions.

General Workflow for Target Prediction:

G cluster_0 In Silico Prediction cluster_1 Validation Database Cross-Reference Input miR-143 sequence Input miR-143 sequence Select Prediction Tools\n(e.g., TargetScan, miRDB) Select Prediction Tools (e.g., TargetScan, miRDB) Input miR-143 sequence->Select Prediction Tools\n(e.g., TargetScan, miRDB) Run Predictions Run Predictions Select Prediction Tools\n(e.g., TargetScan, miRDB)->Run Predictions Consolidate and Rank\nPredicted Targets Consolidate and Rank Predicted Targets Run Predictions->Consolidate and Rank\nPredicted Targets Query miRTarBase/TarBase Query miRTarBase/TarBase Consolidate and Rank\nPredicted Targets->Query miRTarBase/TarBase Identify Previously\nValidated Targets Identify Previously Validated Targets Query miRTarBase/TarBase->Identify Previously\nValidated Targets Prioritize High-Confidence\nTargets for Experimental Validation Prioritize High-Confidence Targets for Experimental Validation Identify Previously\nValidated Targets->Prioritize High-Confidence\nTargets for Experimental Validation

Caption: Workflow for in silico prediction of miR-143 targets.

Experimental Validation of Predicted miR-143 Targets

Experimental validation is essential to confirm the functional interaction between miR-143 and its predicted target mRNAs.[7] A multi-step validation process involving Luciferase Reporter Assays, qRT-PCR, and Western Blotting is recommended.

Experimental Workflow:

G Predicted miR-143 Target Predicted miR-143 Target Luciferase Reporter Assay Luciferase Reporter Assay Predicted miR-143 Target->Luciferase Reporter Assay Direct Interaction qRT-PCR qRT-PCR Luciferase Reporter Assay->qRT-PCR mRNA Level Western Blot Western Blot qRT-PCR->Western Blot Protein Level Validated miR-143 Target Validated miR-143 Target Western Blot->Validated miR-143 Target

Caption: Experimental workflow for validating miR-143 targets.

Luciferase Reporter Assay

This assay directly tests the binding of miR-143 to the predicted target site within the 3' UTR of a gene.[8][9][10][11]

Principle: The 3' UTR of the target gene containing the putative miR-143 binding site is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with a miR-143 mimic into cells will result in decreased luciferase activity if there is a direct interaction.

Protocol:

  • Vector Construction:

    • Synthesize DNA fragments of the wild-type (WT) 3' UTR of the target gene containing the predicted miR-143 binding site.

    • Synthesize a mutant (MUT) version of the 3' UTR with several nucleotide changes in the miR-143 seed-binding site.

    • Clone the WT and MUT 3' UTR fragments into a dual-luciferase reporter vector (e.g., pmirGLO) downstream of the firefly luciferase gene. The vector should also contain a Renilla luciferase gene for normalization.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the reporter plasmid (WT or MUT) and either a miR-143 mimic or a negative control miRNA mimic using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Luciferase Assay:

    • After 48 hours of incubation, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the relative luciferase activity of cells transfected with the miR-143 mimic to those transfected with the negative control mimic for both WT and MUT constructs. A significant decrease in luciferase activity only in the WT construct co-transfected with the miR-143 mimic confirms direct binding.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the effect of miR-143 on the mRNA levels of the target gene.[7][12][13]

Protocol:

  • Cell Culture and Transfection:

    • Transfect cells with either a miR-143 mimic or a negative control mimic.

  • RNA Extraction and Reverse Transcription:

    • After 48-72 hours, extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA. For miRNA analysis, use a stem-loop RT primer specific for miR-143. For mRNA analysis, use oligo(dT) or random primers.[13]

  • Real-Time PCR:

    • Perform real-time PCR using a SYBR Green or TaqMan-based assay.

    • Use specific primers for the target gene mRNA and an appropriate internal control gene (e.g., GAPDH, β-actin).

    • For miRNA quantification, use a forward primer specific for miR-143 and a universal reverse primer.

  • Data Analysis:

    • Calculate the relative expression of the target mRNA and miR-143 using the 2^-ΔΔCt method. A significant decrease in the target mRNA level in cells overexpressing miR-143 indicates regulation at the mRNA level.

Western Blotting

Western blotting is used to determine if the regulation of the target mRNA by miR-143 results in a change at the protein level.[7][14][15][16]

Protocol:

  • Cell Culture and Transfection:

    • Transfect cells with either a miR-143 mimic or a negative control mimic.

  • Protein Extraction and Quantification:

    • After 48-72 hours, lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control. A significant decrease in the target protein level in miR-143-overexpressing cells confirms the regulatory effect of miR-143.

Quantitative Data of Experimentally Validated miR-143 Targets

A study using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics identified several proteins that were downregulated upon miR-143 overexpression in MiaPaCa2 pancreatic cancer cells.[6][17][18] The following table summarizes a selection of these validated targets.

Target ProteinGene SymbolFold Change (miR-143 vs. Control)Validation Method
Addison's disease-associated proteinADAP>2-fold decreaseSILAC Proteomics, Luciferase Assay
Cofilin 1CFL1>2-fold decreaseSILAC Proteomics, Luciferase Assay
F-actin-capping protein subunit alpha-1CAPZA1>2-fold decreaseSILAC Proteomics, Luciferase Assay
Glutathione S-transferase PGSTP1>2-fold decreaseSILAC Proteomics, Luciferase Assay
Hexokinase-2HK2>2-fold decreaseSILAC Proteomics, Luciferase Assay
K-RasKRAS>2-fold decreaseSILAC Proteomics, Luciferase Assay
Lamin-B1LMNB1>2-fold decreaseSILAC Proteomics, Luciferase Assay
Phosphoglycerate mutase 1PGAM1>2-fold decreaseSILAC Proteomics, Luciferase Assay
TransgelinTAGLN>2-fold decreaseSILAC Proteomics, Luciferase Assay
Tropomyosin alpha-4 chainTPM4>2-fold decreaseSILAC Proteomics, Luciferase Assay

Data extracted from a SILAC-based proteomic study.[6][17][18]

Signaling Pathways Regulated by miR-143

miR-143 is a critical regulator of several key signaling pathways implicated in cancer and other diseases. By targeting multiple components of these pathways, miR-143 can exert a potent tumor-suppressive effect.[2]

Key Signaling Pathways:

  • RAS-MAPK Pathway: miR-143 directly targets KRAS, a central oncogene in many cancers.[2] By downregulating KRAS, miR-143 inhibits the downstream MAPK/ERK signaling cascade, which is crucial for cell proliferation, survival, and differentiation.

  • PI3K-AKT Pathway: miR-143 can also modulate the PI3K-AKT pathway, another critical signaling axis for cell growth and survival, by targeting upstream and downstream components.[2]

G cluster_0 miR-143 Mediated Regulation cluster_1 RAS-MAPK Pathway cluster_2 PI3K-AKT Pathway miR-143 miR-143 KRAS KRAS miR-143->KRAS RAF RAF KRAS->RAF Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 PI3K PI3K Growth Factor Receptor->PI3K SOS1->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Proliferation, Survival

Caption: miR-143 regulation of the RAS-MAPK and PI3K-AKT signaling pathways.

References

In Vivo Application of anti-miR-143 Oligonucleotides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: MicroRNA-143 (miR-143) is a well-documented tumor suppressor that is frequently downregulated in various cancers. Its primary mechanism involves the post-transcriptional silencing of key oncogenes, most notably KRAS and BCL2. Consequently, the majority of in vivo research has concentrated on restoring miR-143 function through the use of miR-143 mimics, which has been shown to inhibit tumor growth. However, emerging evidence suggests a context-dependent role for miR-143, where its inhibition in certain malignancies, such as glioblastoma, can paradoxically lead to a reduction in tumor progression. This document provides a comprehensive overview of the in vivo applications of anti-miR-143 oligonucleotides, detailing experimental protocols, summarizing quantitative data, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to miR-143 and its Role in Cancer

MicroRNAs are small, non-coding RNA molecules that regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. MiR-143 is a key player in cellular processes such as proliferation, differentiation, and apoptosis. In many cancers, including colorectal, renal, and pancreatic cancer, miR-143 expression is significantly reduced. This downregulation allows for the overexpression of its oncogenic targets, driving tumor growth and survival. The primary targets of miR-143 include:

  • KRAS: A central node in multiple signaling pathways that promote cell proliferation, survival, and differentiation.[1][2]

  • BCL2: An anti-apoptotic protein that prevents cell death.

Given its tumor-suppressive functions, the primary therapeutic strategy has been miR-143 replacement therapy using synthetic mimics. However, the role of miR-143 can be cell-type specific. In glioblastoma, for instance, higher levels of miR-143 have been observed, and its inhibition has been shown to reduce tumor growth, suggesting a more complex, context-dependent function.[3]

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative outcomes from in vivo studies utilizing both miR-143 mimics and anti-miR-143 oligonucleotides. This comparative presentation allows for a clearer understanding of the dual therapeutic potential of modulating miR-143 levels.

Table 1: In Vivo Efficacy of miR-143 Mimics

Cancer TypeAnimal ModelTreatmentDosing RegimenOutcome% Tumor ReductionReference
Renal Cell CarcinomaCaki-1 Xenograft MiceSynthetic miR-143#12 with PIC nanocarrier210 µg/kg/injection (systemic)Marked tumor growth inhibitionData not specified[4]
Colorectal CancerSW1116 Xenograft MicemiR-143 overexpressionNot specifiedSignificant reduction in tumor volume and weight~80% reduction in tumor weight

Table 2: In Vivo Efficacy of anti-miR-143 Oligonucleotides

Cancer TypeAnimal ModelTreatmentDosing RegimenOutcome% Tumor ReductionReference
GlioblastomaGBM Tumor-Bearing MicemiR-143 inhibitor with liposomal formulationMultiple injectionsSignificant reduction in tumor growthData not specified[3]

Experimental Protocols

This section provides detailed methodologies for the in vivo administration of anti-miR-143 oligonucleotides, focusing on a liposomal delivery system as described in glioblastoma studies.

Preparation of anti-miR-143 Liposomal Formulation

Cationic liposomes are an effective vehicle for delivering negatively charged oligonucleotides like anti-miRs into cells.

Materials:

Protocol:

  • Lipid Film Hydration:

    • Dissolve DOTAP, DOPE, and cholesterol in chloroform (B151607) in a round-bottom flask at a desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with a solution of anti-miR-143 in nuclease-free water by gentle rotation.

    • Sonicate the resulting suspension in a bath sonicator to form small unilamellar vesicles (liposomes).

  • Purification:

    • Separate the unincorporated anti-miR-143 from the liposomes by ultracentrifugation or dialysis.

  • Characterization:

    • Determine the size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency of the anti-miR-143.

    • Store the formulation at 4°C.

In Vivo Administration of anti-miR-143 Liposomes

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft tumor models.

  • Tumor cells (e.g., glioblastoma cell line) are implanted subcutaneously or orthotopically.

  • Treatment is initiated once tumors reach a palpable size.

Protocol:

  • Dosage and Administration:

    • The dosage of anti-miR-143 will depend on the specific activity of the oligonucleotide and the tumor model. A typical starting point for in vivo studies is in the range of 1-10 mg/kg.

    • Administer the anti-miR-143 liposomal formulation via intravenous (tail vein) injection.

  • Treatment Schedule:

    • The frequency of administration can vary. A common schedule is multiple injections per week (e.g., 2-3 times) for several weeks.

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the overall health and body weight of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform downstream analyses on the tumor tissue, such as qRT-PCR to measure miR-143 and target gene expression, and western blotting to measure protein levels of KRAS and BCL2.

Visualizing Molecular Pathways and Experimental Designs

Signaling Pathway of anti-miR-143 Action

The following diagram illustrates the molecular cascade initiated by the inhibition of miR-143. By blocking miR-143, its target oncogenes, KRAS and BCL2, are upregulated, which in a typical cancer context would promote cell proliferation and inhibit apoptosis.

anti_miR_143_pathway cluster_inhibition Therapeutic Intervention cluster_mirna Endogenous Regulation cluster_targets Oncogenic Targets cluster_pathways Downstream Signaling anti-miR-143 anti-miR-143 miR-143 miR-143 anti-miR-143->miR-143 Inhibits KRAS KRAS miR-143->KRAS Inhibits BCL2 BCL2 miR-143->BCL2 Inhibits RAF/MEK/ERK RAF/MEK/ERK KRAS->RAF/MEK/ERK Activates PI3K/AKT PI3K/AKT KRAS->PI3K/AKT Activates Apoptosis_Inhibition Apoptosis Inhibition BCL2->Apoptosis_Inhibition Promotes

Caption: Molecular pathway activated by anti-miR-143.
Experimental Workflow for In Vivo Studies

This diagram outlines the key steps involved in conducting an in vivo experiment to evaluate the efficacy of anti-miR-143 oligonucleotides.

experimental_workflow Start Start Xenograft_Model Establish Xenograft Tumor Model Start->Xenograft_Model Randomization Randomize Mice into Treatment Groups Xenograft_Model->Randomization Treatment Administer anti-miR-143 or Control Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight/Volume, Biomarker Expression Monitoring->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion logical_relationship Observation Observation: miR-143 is dysregulated in a specific cancer Hypothesis Hypothesis: Inhibition of miR-143 will impact tumor growth Observation->Hypothesis Invitro_Testing In Vitro Testing: - anti-miR-143 transfection - Assess proliferation, apoptosis Hypothesis->Invitro_Testing Formulation Develop In Vivo Delivery System (e.g., liposomes) Invitro_Testing->Formulation Invivo_Testing In Vivo Efficacy Study: - Xenograft model - anti-miR-143 administration Formulation->Invivo_Testing Outcome_Assessment Assess Outcomes: - Tumor growth inhibition - Target gene modulation Invivo_Testing->Outcome_Assessment Therapeutic_Potential Therapeutic Potential Established? Outcome_Assessment->Therapeutic_Potential

References

Application Notes and Protocols for Isolation of Exosomes for miR-143 Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosomes, nano-sized extracellular vesicles secreted by most cell types, are emerging as critical mediators of intercellular communication.[1] They transport a cargo of proteins, lipids, and nucleic acids, including microRNAs (miRNAs), which can modulate gene expression in recipient cells.[1][2] Among these, microRNA-143 (miR-143) has garnered significant attention as a tumor suppressor involved in various cellular processes like proliferation, apoptosis, and metastasis.[3][4] Profiling miR-143 within exosomes offers a promising avenue for developing novel diagnostic biomarkers and therapeutic strategies.[5][6] These application notes provide detailed protocols for the isolation and characterization of exosomes, with a specific focus on the subsequent profiling of miR-143.

Signaling Pathway of miR-143

miR-143 is recognized as a key regulator in several cancer-related signaling pathways. It primarily exerts its tumor-suppressive functions by targeting oncogenes such as KRAS, ERK5, and AKT.[4][7] By downregulating these targets, miR-143 can inhibit critical pathways like the MAPK/ERK and PI3K/Akt signaling cascades, which are frequently hyperactivated in cancer and drive cell proliferation, survival, and invasion.[6][7]

miR143_Signaling_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS ERK5 ERK5 miR143->ERK5 AKT AKT miR143->AKT MAPK_ERK_Pathway MAPK/ERK Pathway KRAS->MAPK_ERK_Pathway ERK5->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway AKT->PI3K_Akt_Pathway Proliferation Cell Proliferation MAPK_ERK_Pathway->Proliferation Metastasis Metastasis MAPK_ERK_Pathway->Metastasis Survival Cell Survival PI3K_Akt_Pathway->Survival

Caption: miR-143 signaling pathway.

Experimental Workflow for Exosome Isolation and miR-143 Profiling

The overall workflow involves several key stages: sample preparation, exosome isolation, exosome characterization, RNA extraction, and finally, miR-143 quantification.

Exosome_Workflow start Sample Collection (Cell Culture Media, Serum, Plasma) pre_processing Pre-processing (Low-speed centrifugation to remove cells and debris) start->pre_processing isolation Exosome Isolation pre_processing->isolation uc Differential Ultracentrifugation isolation->uc precipitation Precipitation Kits isolation->precipitation iac Immunoaffinity Capture isolation->iac characterization Exosome Characterization uc->characterization precipitation->characterization iac->characterization tem TEM characterization->tem nta NTA characterization->nta wb Western Blot (CD9, CD63, TSG101) characterization->wb rna_extraction Exosomal RNA Extraction characterization->rna_extraction quantification miR-143 Quantification (qRT-PCR) rna_extraction->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow.

Methods for Exosome Isolation

Several methods are available for isolating exosomes, each with its own advantages and disadvantages. The choice of method can impact the yield, purity, and subsequent downstream analysis.[8][9] Ultracentrifugation is considered the gold standard, but commercial kits offer a more streamlined and less equipment-intensive approach.[10]

Method Principle Advantages Disadvantages Typical Purity Typical Yield
Differential Ultracentrifugation Separation based on size and density through sequential centrifugation steps at increasing speeds.[10][11]High purity, well-established.[10]Time-consuming, requires specialized equipment, potential for exosome damage.[9]HighVariable
Precipitation-Based Kits Use of polymers to reduce the solubility of exosomes, allowing for their precipitation at low centrifugation speeds.[12]Fast, simple, does not require ultracentrifugation.[12]Co-precipitation of non-exosomal proteins and other contaminants.[13]ModerateHigh
Immunoaffinity Capture Use of antibodies targeting exosome surface proteins (e.g., CD9, CD63, EpCAM) to specifically capture exosomes.[14][15]High specificity, isolation of specific exosome subpopulations.[14]Can be expensive, may not capture all exosome populations.[15]Very HighLow to Moderate
Size Exclusion Chromatography (SEC) Separation of particles based on size as they pass through a column with porous beads.Gentle on vesicles, good for removing soluble proteins.Can be time-consuming, may require sample concentration.HighModerate
Density Gradient Ultracentrifugation Further purification of exosomes based on their buoyant density using a sucrose (B13894) or iodixanol (B1672021) gradient.[10][16]Very high purity, separates exosomes from other vesicles and protein aggregates.[16]Technically demanding, time-consuming.Very HighLow

Detailed Experimental Protocols

Protocol 1: Exosome Isolation by Differential Ultracentrifugation

This protocol is adapted for isolating exosomes from cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Phosphate-buffered saline (PBS)

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Sterile centrifuge tubes

Procedure:

  • Culture cells in media supplemented with exosome-depleted fetal bovine serum (FBS).

  • Collect the cell culture supernatant.

  • Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.[11]

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells.[11]

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove cell debris and larger vesicles.[11]

  • Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet exosomes.[11]

  • Discard the supernatant and resuspend the exosome pellet in sterile PBS.

  • Repeat the ultracentrifugation step (100,000 x g for 70-90 minutes at 4°C) to wash the exosomes and increase purity.[11]

  • Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS for downstream applications. Store at -80°C.[11]

Protocol 2: Exosome Isolation using a Commercial Precipitation Kit

This is a general protocol; always refer to the specific manufacturer's instructions.

Materials:

  • Cell culture supernatant or serum

  • Commercial exosome precipitation reagent (e.g., ExoQuick™, Invitrogen™ Total Exosome Isolation Reagent)

  • Centrifuge

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the sample by centrifuging at a low speed (e.g., 2,000 x g for 15 minutes) to remove cells and debris.[17]

  • Transfer the cleared supernatant to a new tube.

  • Add the recommended volume of the exosome precipitation reagent to the supernatant.

  • Mix well by inverting the tube and incubate at 4°C for the time specified by the manufacturer (typically 30 minutes to overnight).[18]

  • Centrifuge the mixture at 1,500 - 10,000 x g for 5-30 minutes at 4°C.[8][18]

  • Aspirate and discard the supernatant. The exosome pellet may be visible at the bottom of the tube.

  • Resuspend the exosome pellet in an appropriate buffer (e.g., PBS) for further analysis.

Protocol 3: Exosome Characterization

It is crucial to characterize the isolated exosomes to confirm their identity and purity.

  • Transmission Electron Microscopy (TEM): To visualize the typical cup-shaped morphology and size of exosomes (30-150 nm).[1][19]

  • Nanoparticle Tracking Analysis (NTA): To determine the size distribution and concentration of the isolated vesicles.[20]

  • Western Blotting: To detect the presence of exosomal protein markers (e.g., CD9, CD63, TSG101, Alix) and the absence of contaminating proteins from other cellular compartments.[14][15]

Protocol 4: Exosomal RNA Extraction

Materials:

  • Isolated exosome suspension

  • RNA extraction kit suitable for small RNAs (e.g., miRNeasy Mini Kit, TRIzol)

  • RNase-free water

Procedure:

  • Lyse the exosomes using the lysis buffer provided in the RNA extraction kit. For TRIzol-based methods, add TRIzol directly to the exosome suspension and vortex.[19]

  • Proceed with the RNA extraction protocol according to the manufacturer's instructions. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[19]

  • Elute the RNA in a small volume of RNase-free water.

  • Quantify the RNA concentration and assess its quality using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.[19]

Protocol 5: Quantification of miR-143 by qRT-PCR

Materials:

  • Extracted exosomal RNA

  • miRNA-specific reverse transcription kit

  • miR-143 specific primers (forward and reverse)

  • qRT-PCR master mix (e.g., containing SYBR Green or for TaqMan probes)

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a miRNA-specific reverse transcription kit. This often involves a stem-loop primer specific for miR-143 to enhance specificity.[17][21]

    • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).[17]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, miR-143 specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-143.

    • Normalize the data using a suitable reference gene (e.g., a spike-in control like cel-miR-39 or a stably expressed endogenous small RNA).[18]

    • Calculate the relative expression of miR-143 using the ΔΔCt method or a standard curve.

Quantitative Data Summary

The yield and purity of exosomes and the subsequent quantification of miR-143 can vary significantly depending on the isolation method and sample type. The following table provides a comparative overview based on literature.

Isolation Method Exosome Yield (particles/mL of starting material) RNA Yield (ng/mL of starting material) Relative miR-143 Expression (Fold Change vs. Control) Reference
Ultracentrifugation 1 x 10^9 - 1 x 10^111 - 10Varies by study; often downregulated in cancer.[13][22]
Precipitation Kits 5 x 10^9 - 5 x 10^115 - 50Upregulation of mmu-miR-143-3p observed in a mouse model of sepsis.[23][18][23]
Immunoaffinity Capture 1 x 10^8 - 1 x 10^100.5 - 5Varies depending on the captured exosome subpopulation.[23][23]

Note: The quantitative values presented are approximate and can vary widely based on the cell type, culture conditions, starting sample volume, and specific kits or protocols used.

Conclusion

The selection of an appropriate exosome isolation method is a critical first step for the accurate profiling of miR-143. While ultracentrifugation remains a benchmark for purity, precipitation-based methods offer a convenient alternative for high-throughput applications. Regardless of the method chosen, thorough characterization of the isolated vesicles is essential to ensure data quality and reproducibility. The protocols provided herein offer a comprehensive guide for researchers to successfully isolate exosomes and quantify their miR-143 content, paving the way for further discoveries in disease diagnostics and therapeutics.

References

Application Notes and Protocols for Single-Cell Analysis of miR-143 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation.[1] It is widely recognized as a tumor suppressor in various cancers, including colorectal, breast, and prostate cancer.[1][2][3] Dysregulation of miR-143 expression is associated with uncontrolled cell proliferation, metastasis, and impaired cellular processes.[1] This document provides detailed application notes and protocols for the single-cell analysis of miR-143 expression, offering insights into its function and potential as a therapeutic target.

Importance of Single-Cell Analysis for miR-143

Recent studies have highlighted the critical importance of analyzing miR-143 expression at the single-cell level. Bulk tissue analysis can be misleading, as miR-143 expression is highly cell-type-specific. For instance, in the colon, miR-143 is highly expressed in mesenchymal cells like fibroblasts and smooth muscle cells, but not in colonic epithelial cells.[4] This differential expression is crucial for understanding its biological function and its role in the tumor microenvironment. Single-cell analysis allows for the precise identification of miR-143 expressing cell populations, unraveling the complex interplay between different cell types in both healthy and diseased states.

Quantitative Data Summary

The following tables summarize quantitative data on miR-143 expression and its validated targets from various studies.

Table 1: Relative Expression of miR-143 in Tissues and Cells (Bulk Analysis)

Tissue/Cell LineConditionRelative miR-143 Expression LevelReference
Colorectal Cancer TissueTumor vs. NormalSignificantly Lower[1]
Breast Cancer Cell Lines (MCF-7, BT-474, MB-231)vs. Normal Breast Epithelial Cells (MCF-10A)Significantly Downregulated[3]
Osteosarcoma Tissues and CellsTumor vs. NormalDecreased[5]
Gastric Cancer TissuesTumor vs. Adjacent NormalHighly Expressed[3]

Table 2: Validated miR-143 Targets and Luciferase Assay Data

Target GeneCancer TypeLuciferase Reporter Assay ResultReference
KRASColorectal CancerSignificant reduction in luciferase activity with wild-type 3'UTR[2]
IGF1RColorectal CancerSignificant reduction in luciferase activity with wild-type 3'UTR[1]
BCL-2Colorectal CancerLower levels observed in cells treated with miR-143[1]
MACC1Colorectal CancerDirect interaction validated using a 3′UTR luciferase reporter gene[1]
ITGA6Colorectal CancermiR-143 targets ITGA6 mRNA, reducing its protein expression[1]
CIAPIN1Breast CancerSignificant reduction in luciferase activity with wild-type 3'UTR[6]
TAK1Ovarian CancermiR-143-3p down-regulated the expression of TAK1[7]

Signaling Pathways Regulated by miR-143

miR-143 is a key regulator of several critical signaling pathways implicated in cancer progression, most notably the KRAS and PI3K/AKT pathways.

miR-143 and the KRAS Signaling Pathway

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in many cancers.[2] miR-143 directly targets the 3' untranslated region (UTR) of KRAS mRNA, leading to its degradation or translational repression.[2] This inhibition of KRAS by miR-143 subsequently downregulates downstream effector pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2]

KRAS_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

miR-143 directly inhibits KRAS, suppressing downstream signaling.

miR-143 and the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8] miR-143 can indirectly influence this pathway by targeting upstream regulators or downstream effectors. For instance, by targeting Insulin-like Growth Factor 1 Receptor (IGF1R), miR-143 can inhibit the activation of the PI3K/AKT pathway.[9]

PI3K_AKT_Pathway miR143 miR-143 IGF1R IGF1R miR143->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth

miR-143 indirectly inhibits the PI3K/AKT pathway by targeting IGF1R.

Experimental Protocols

Detailed protocols for key experiments in the single-cell analysis of miR-143 are provided below.

Protocol 1: Single-Cell Suspension Preparation for miRNA Analysis

This protocol outlines the general steps for preparing a single-cell suspension from tissue samples, a crucial first step for any single-cell analysis.

Single_Cell_Suspension_Workflow Tissue Fresh Tissue Sample Mince Mechanical Mincing Tissue->Mince Digest Enzymatic Digestion (e.g., Collagenase, Dispase) Mince->Digest Filter Cell Filtration (e.g., 70µm strainer) Digest->Filter Lyse Red Blood Cell Lysis (if necessary) Filter->Lyse Wash Cell Washing & Resuspension Lyse->Wash Count Cell Counting & Viability Wash->Count Proceed Proceed to Single-Cell Isolation or RNA Extraction Count->Proceed

Workflow for preparing a single-cell suspension from tissue.

Materials:

  • Fresh tissue sample

  • DMEM/F12 medium

  • Collagenase Type IV (1 mg/mL)

  • Dispase (1 mg/mL)

  • DNase I (100 U/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • ACK lysis buffer (for blood-rich tissues)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Place the fresh tissue sample in a sterile petri dish with cold DMEM/F12 medium.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Transfer the minced tissue to a 50 mL conical tube and add the enzymatic digestion solution (Collagenase, Dispase, and DNase I in DMEM/F12).

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic reaction by adding an equal volume of DMEM/F12 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

  • If necessary, perform red blood cell lysis by incubating the cell pellet with ACK lysis buffer for 5 minutes on ice.

  • Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold PBS. Repeat this step twice.

  • Resuspend the final cell pellet in an appropriate buffer for downstream applications.

  • Determine cell concentration and viability using Trypan blue and a hemocytometer.

Protocol 2: In Situ Hybridization (ISH) for miR-143 Detection in Single Cells

This protocol allows for the visualization of miR-143 expression within individual cells in a tissue section.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled LNA probe for miR-143

  • Stringent wash buffers (e.g., SSC buffers)

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Nuclear fast red counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (5 minutes each).

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Digest with Proteinase K (10-20 µg/mL) at 37°C for 10-30 minutes.

    • Wash with PBS.

  • Hybridization:

    • Pre-hybridize slides in hybridization buffer at 55°C for 2 hours.

    • Hybridize with the DIG-labeled miR-143 LNA probe (e.g., 50 nM) in hybridization buffer overnight at 55°C.

  • Stringent Washes:

    • Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature.

  • Immunodetection:

    • Block with a blocking solution (e.g., 2% sheep serum in TBST) for 1 hour.

    • Incubate with anti-DIG-AP antibody (1:1500) overnight at 4°C.

    • Wash with TBST.

  • Detection:

    • Incubate slides with NBT/BCIP substrate solution in the dark until the desired color develops.

    • Stop the reaction by washing with water.

  • Counterstaining and Mounting:

    • Counterstain with nuclear fast red.

    • Dehydrate through an ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

Protocol 3: Luciferase Reporter Assay for miR-143 Target Validation

This protocol is used to experimentally validate the direct interaction between miR-143 and its predicted target genes.[10]

Materials:

  • HEK293T or other suitable cell line

  • Dual-luciferase reporter vector (e.g., psiCHECK-2)

  • miR-143 mimic and negative control mimic

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Glo Luciferase Assay System

  • 96-well white-walled plates

Procedure:

  • Vector Construction:

    • Clone the 3'UTR of the putative target gene containing the predicted miR-143 binding site downstream of the Renilla luciferase gene in the dual-luciferase reporter vector.

    • Create a mutant construct by site-directed mutagenesis of the miR-143 seed sequence binding site in the 3'UTR.

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Transfection:

    • Co-transfect the cells with the wild-type or mutant reporter vector (e.g., 100 ng) and the miR-143 mimic or negative control mimic (e.g., 20 nM) using a suitable transfection reagent.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.

    • A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type vector and the miR-143 mimic compared to controls indicates a direct interaction.

Conclusion

The single-cell analysis of miR-143 expression is paramount for accurately deciphering its role in cellular heterogeneity, tumor microenvironment interactions, and disease pathogenesis. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the intricate functions of miR-143 at the single-cell level, paving the way for the development of novel diagnostic and therapeutic strategies.

References

Therapeutic Applications of miR-143 Replacement Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

MicroRNA-143 (miR-143) is a small non-coding RNA that has emerged as a critical tumor suppressor in a multitude of human cancers. Its expression is frequently downregulated in malignant tissues, and this loss is associated with increased cell proliferation, invasion, and resistance to apoptosis. Consequently, miR-143 replacement therapy, which involves re-introducing synthetic miR-143 mimics into cancer cells, has garnered significant attention as a promising therapeutic strategy. These application notes provide an overview of the therapeutic rationale, key signaling pathways, and protocols for evaluating the efficacy of miR-143 replacement therapy.

Application Notes

Therapeutic Rationale

miR-143 replacement therapy is predicated on the principle of restoring the tumor-suppressive functions of this microRNA. By artificially increasing the intracellular levels of miR-143, it is possible to downregulate the expression of its oncogenic target genes, thereby inhibiting tumor growth and progression. This approach has shown promise in various cancer types, including colorectal, gastric, bladder, breast, and prostate cancers.[1][2][3][4][5]

Key Target Genes and Signaling Pathways

miR-143 exerts its tumor-suppressive effects by targeting a range of messenger RNAs (mRNAs) for degradation or translational repression. This leads to the modulation of several critical signaling pathways implicated in cancer.

  • RAS-MAPK Signaling: A primary and well-validated target of miR-143 is KRAS (Kirsten rat sarcoma viral oncogene homolog).[6][7] By binding to the 3'-untranslated region (3'-UTR) of KRAS mRNA, miR-143 inhibits its expression, leading to the downregulation of the downstream MAPK/ERK signaling cascade. This pathway is crucial for cell proliferation, differentiation, and survival. Other components of this pathway, such as ERK5 and N-RAS, have also been identified as direct targets.[3][8]

  • PI3K/Akt Signaling: miR-143 can also modulate the PI3K/Akt signaling pathway, which is central to cell survival and apoptosis. It has been shown to directly target Akt, leading to decreased phosphorylation and activation of this kinase.[3]

  • Cell Proliferation and Apoptosis: By targeting oncogenes like c-MYC and anti-apoptotic proteins such as BCL-2, miR-143 can halt the cell cycle and promote programmed cell death (apoptosis).[1][2] An increased BAX/BCL-2 ratio is a common indicator of apoptosis induction following miR-143 restoration.[1][9]

  • Metastasis and Invasion: miR-143 plays a role in suppressing the metastatic potential of cancer cells by targeting genes involved in cell migration and invasion, such as matrix metalloproteinase-9 (MMP-9) and integrin subunit alpha 6 (ITGA6).[1][9]

Delivery of miR-143 Mimics

The effective delivery of synthetic miR-143 mimics to target tumor cells is a critical aspect of this therapeutic approach. Various viral and non-viral delivery systems are being explored.[10][11]

  • Non-viral vectors: These are generally considered safer than viral vectors and include lipid-based nanoparticles (lipoplexes) and polymer-based nanoparticles (polyplexes).[10][11] These systems protect the miRNA mimics from degradation in the bloodstream and can be functionalized with targeting ligands to enhance tumor-specific uptake.

  • Viral vectors: Lentiviral and adenoviral vectors can be engineered to express pre-miR-143, leading to sustained overexpression in target cells.[10] However, concerns regarding immunogenicity and insertional mutagenesis remain.

  • In Vitro Transfection: For research purposes, miR-143 mimics are commonly delivered into cultured cells using commercially available transfection reagents.[12]

Data Summary

In Vitro Efficacy of miR-143 Replacement Therapy
Cancer TypeCell LineKey FindingsQuantitative DataReference
Colorectal CancerSW-480Decreased cell viability and migration, induction of apoptosis, downregulation of BCL-2, K-RAS, MMP-9, and c-MYC.Significant downregulation of target mRNAs.[1]
Colorectal CancerLoVoReduced migratory and invasive capabilities.ITGA6 mRNA expression decreased by 4.5-fold with 100 nmol of miR-143-3p mimics.[9]
Colorectal CancerDLD-1Dose-dependent decrease in KRAS, AKT, and ERK1/2 protein levels.Significant reduction at 2 nM of a chemically modified miR-143 mimic.[13]
Gastric CancerMKN-45Decreased proliferation and migration, downregulation of K-Ras, MMP9, and C-Myc, upregulation of Bax, caspase-3, and caspase-9.Approximately 50-fold increase in miR-143 expression post-transfection.[14]
Bladder CancerT24, NKB1Synergistic growth inhibition with miR-145 co-treatment.Significant synergistic repression of PI3K/Akt and MAPK signaling pathways.[3]
Breast CancerCAMA-1Inhibition of cell growth and induction of apoptosis.Apoptotic cell percentage increased from 6.4% to 35.7% with miR-143 mimics.[5]
GliomaU87, U251Decreased cell migration, invasion, and tumor growth; sensitization to temozolomide.Significant decrease in N-RAS expression and inhibition of PI3K/AKT and MAPK/ERK signaling.[8]
In Vivo Efficacy of miR-143 Replacement Therapy
Cancer TypeAnimal ModelDelivery MethodKey FindingsQuantitative DataReference
Prostate CancerPC-3 Xenograft (mice)PEI F25-LMW nanoparticles (systemic)Profound inhibition of tumor growth.Almost 50% reduction in uPAR protein expression in tumors; ~9-fold increase in miR-143 tumor levels.[15]
Colorectal CancerDLD-1 Xenograft (mice)Lipofectamine-based (intravenous)Potent tumor-suppressive effects.Significant inhibition of KRAS, AKT, and ERK1/2 protein expression in tumors.[13]
GliomaU87 Xenograft (mice)Not specifiedSlowed tumor growth and angiogenesis.Associated with N-RAS downregulation.[8]

Signaling Pathway and Workflow Diagrams

miR143_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K/Akt Pathway cluster_Apoptosis Apoptosis Regulation cluster_Metastasis Metastasis & Invasion miR143 miR-143 KRAS KRAS miR143->KRAS NRAS N-RAS miR143->NRAS ERK5 ERK5 miR143->ERK5 AKT Akt miR143->AKT BCL2 BCL-2 miR143->BCL2 cMYC c-MYC miR143->cMYC MMP9 MMP-9 miR143->MMP9 ITGA6 ITGA6 miR143->ITGA6 MAPK_downstream Downstream Effectors KRAS->MAPK_downstream NRAS->MAPK_downstream ERK5->MAPK_downstream Proliferation Cell Proliferation MAPK_downstream->Proliferation AKT_downstream Downstream Effectors AKT->AKT_downstream Survival Cell Survival AKT_downstream->Survival Apoptosis Apoptosis BCL2->Apoptosis cMYC->Apoptosis Metastasis Metastasis/Invasion MMP9->Metastasis ITGA6->Metastasis

Caption: miR-143 signaling pathways in cancer.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Functional Assays (24-96h post-transfection) cluster_molecular Molecular Analysis cluster_in_vivo In Vivo Analysis start Cancer Cell Culture transfection Transfect with miR-143 mimic or control start->transfection proliferation_assay Proliferation Assay (e.g., MTT) transfection->proliferation_assay migration_assay Migration/Invasion Assay (e.g., Wound Healing) transfection->migration_assay apoptosis_assay Apoptosis Assay (e.g., DAPI Staining) transfection->apoptosis_assay qRT_PCR qRT-PCR (Target mRNA levels) transfection->qRT_PCR western_blot Western Blot (Target protein levels) transfection->western_blot luciferase_assay Luciferase Reporter Assay (Direct target validation) transfection->luciferase_assay xenograft Establish Tumor Xenografts in Immunocompromised Mice transfection->xenograft Proceed to in vivo if in vitro is promising treatment Systemic/Local Delivery of miR-143 mimic formulation xenograft->treatment monitoring Monitor Tumor Volume treatment->monitoring endpoint Endpoint Analysis (Tumor weight, IHC, Western) monitoring->endpoint

Caption: Experimental workflow for evaluating miR-143 mimics.

Experimental Protocols

Protocol 1: In Vitro Transfection of miR-143 Mimics

Objective: To transiently overexpress miR-143 in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW-480, MKN-45)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • hsa-miR-143-3p mimic and negative control (NC) mimic

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Nuclease-free water

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates or other culture vessels

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of miRNA-lipid complexes: a. Dilute the miR-143 mimic or NC mimic in Opti-MEM™ to the desired final concentration (e.g., 50 nM). Gently mix. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Gently mix and incubate for 5 minutes at room temperature. c. Combine the diluted miRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium. b. Add the miRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays. The medium can be replaced with fresh complete medium after 6-8 hours if toxicity is a concern.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the effect of miR-143 restoration on cell viability and proliferation.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • After the desired incubation period post-transfection (e.g., 24, 48, 72 hours), add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Wound Healing (Scratch) Assay

Objective: To evaluate the effect of miR-143 on cancer cell migration.

Materials:

  • Transfected cells grown to a confluent monolayer in a 6-well plate

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Once the transfected cells have formed a confluent monolayer, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is indicative of cell migration.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of miR-143 and its target mRNAs.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit (specific for miRNA or mRNA)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for miR-143, target genes (e.g., KRAS, BCL2), and a reference gene (e.g., U6 for miRNA, GAPDH for mRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Harvest the transfected cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • For miRNA: Use a miRNA-specific cDNA synthesis kit, which typically involves a polyadenylation step followed by reverse transcription with a universal primer.

    • For mRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR: a. Set up the qPCR reaction by combining the cDNA, primers, qPCR master mix, and nuclease-free water. b. Run the reaction on a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis: Analyze the amplification data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the reference gene and the negative control.

Protocol 5: Western Blot Analysis

Objective: To determine the effect of miR-143 restoration on the protein levels of its targets.

Materials:

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins (e.g., KRAS, Akt, p-Akt) and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the transfected cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.

References

Troubleshooting & Optimization

troubleshooting low transfection efficiency of miR-143 mimics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low transfection efficiency or other issues with miR-143 mimics.

Frequently Asked Questions (FAQs)

Q1: What is a miR-143 mimic and what is its primary function?

A miR-143 mimic is a chemically synthesized, double-stranded RNA oligonucleotide designed to replicate the function of endogenous mature miR-143.[1][2] Upon successful transfection into cells, it can be used for gain-of-function studies, such as validating miR-143 targets and elucidating its role in various cellular pathways.[2] In many cell types, particularly cancer cell lines, miR-143 acts as a tumor suppressor, and its introduction can lead to decreased cell proliferation, migration, and invasion, as well as an increase in apoptosis.[3][4][5]

Q2: How do I confirm that my low transfection efficiency is the root problem?

The first step is to validate the delivery of the mimic into the cytoplasm. This can be done in several ways:

  • Fluorescent Microscopy: Use a fluorescently labeled negative control mimic to visually confirm uptake.

  • Flow Cytometry: Quantify the percentage of transfected cells using a fluorescently labeled mimic.[6]

  • qRT-PCR: Measure the intracellular levels of mature miR-143 post-transfection. A successful transfection should show a significant (e.g., >50-fold) increase in miR-143 levels compared to control cells.[4][7]

If these methods show poor delivery, you should proceed with troubleshooting the transfection protocol. If delivery is successful but you don't see a biological effect, the issue may lie with downstream cellular processes or the specific target being assayed.

Q3: What are the essential controls for a miR-143 mimic experiment?

Proper controls are critical for interpreting your results accurately. Every experiment should include:

  • Untransfected Control: Cells that have not been exposed to the transfection reagent or mimic, serving as a baseline for cell health and gene expression.

  • Negative Control (NC) Mimic: Cells transfected with a non-targeting mimic (e.g., a scrambled sequence). This control is crucial to ensure that the observed effects are specific to miR-143 and not a general response to the transfection process or the presence of dsRNA.[8]

  • Positive Control:

    • Transfection Control: A mimic or siRNA known to produce a robust and easily measurable effect in your cell type (e.g., an siRNA that induces cell death or a mimic like hsa-miR-1 that downregulates a known target like PTK9).[9][10][11] This confirms that the transfection reagents and procedure are working correctly.

    • Biological Control: If available, a cell line where miR-143 is known to have a strong effect can serve as a positive control for the biological assay.

Q4: At what concentration should I use my miR-143 mimic?

The optimal concentration is cell-type dependent and must be determined empirically.[1][12]

  • Starting Range: A final concentration of 10-50 nM is a common starting point for miR-143 mimics.[2] Some effects can be seen at concentrations as low as 0.5 nM.[1]

  • Optimization: It is highly recommended to perform a dose-response experiment (e.g., 1 nM, 5 nM, 10 nM, 25 nM, 50 nM) to find the lowest concentration that produces the desired biological effect with minimal cytotoxicity.[12]

  • Caution: Using excessively high concentrations (e.g., >100 nM) can lead to supraphysiological levels of the miRNA, resulting in non-specific, off-target effects and cytotoxicity.[13][14]

Troubleshooting Guide for Low Transfection Efficiency

This section addresses common problems encountered during miR-143 mimic transfection.

Q5: I have very low transfection efficiency. What are the common causes and how can I fix them?

Low efficiency is a frequent issue. The following table summarizes potential causes and solutions.

ProblemPossible CauseRecommended Solution
Low Mimic Uptake Suboptimal Reagent-to-Mimic Ratio: The ratio of transfection reagent to miRNA mimic is critical for forming effective lipoplexes.[12]Perform a titration experiment to optimize the ratio. Start with the manufacturer's recommendation and test ratios above and below that point (e.g., 1:1, 2:1, 3:1 reagent:mimic).[15]
Poor Cell Health: Cells that are unhealthy, senescent, or have a high passage number are often difficult to transfect.[15][16]Use healthy, low-passage cells (<20 passages). Ensure cells are actively dividing and free from contamination like mycoplasma.[17]
Incorrect Cell Density: Cell confluency at the time of transfection significantly impacts efficiency.[16][18]Optimize cell density. A confluency of 60-80% is typically recommended for adherent cells at the time of transfection.[15][19]
Inhibitors Present During Complex Formation: Serum, antibiotics, and certain media components can interfere with the formation of transfection complexes.[17][18]Always form the mimic-reagent complexes in a serum-free, antibiotic-free medium (like Opti-MEM).[17] You can add serum-containing medium back to the cells after the initial incubation period.
Degraded miR-143 Mimic: RNA is susceptible to degradation by RNases.Resuspend lyophilized mimics in nuclease-free water.[2] Aliquot into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
Incorrect Transfection Method: Some cell types, especially primary cells or suspension cells, are resistant to lipid-based transfection.[16]Consider alternative methods such as electroporation (nucleofection) or viral vector-based delivery for hard-to-transfect cells.[20][21]

Q6: My cells show high toxicity or death after transfection. What should I do?

Transfection-related cytotoxicity can mask the biological effects of your miR-143 mimic.

ProblemPossible CauseRecommended Solution
High Cell Death Reagent Toxicity: The transfection reagent itself can be toxic to sensitive cell types.[15]Reduce the amount of transfection reagent used. Screen different, lower-toxicity reagents designed for your cell type (e.g., those specifically for primary cells).[15]
High Mimic Concentration: Supraphysiological concentrations of mimics can induce a toxic response.[13]Lower the concentration of the miR-143 mimic. Use the lowest effective dose determined from your optimization experiments.
Prolonged Exposure: Leaving the transfection complexes on the cells for too long can increase toxicity.Reduce the incubation time. For some cells, 4-6 hours of exposure is sufficient before replacing the medium with fresh, complete growth medium.[15]
Poor Cell Condition Pre-Transfection: Unhealthy cells are more susceptible to the stress of transfection.[15]Ensure cells are healthy and at the optimal confluency before starting the experiment.

Experimental Protocols and Workflows

Diagram: General Workflow for miR-143 Mimic Transfection

G cluster_prep Day 0: Cell Seeding cluster_transfection Day 1: Transfection cluster_analysis Day 2-4: Analysis seed Seed cells in 6-well plates (Target 60-80% confluency for Day 1) prep_A Solution A: Dilute miR-143 mimic in serum-free medium mix Combine A + B Incubate 15-20 min at RT to form complexes prep_A->mix prep_B Solution B: Dilute transfection reagent in serum-free medium prep_B->mix add Add complexes dropwise to cells mix->add harvest Harvest cells (24-72h post-transfection) add->harvest qRT_PCR qRT-PCR Analysis (Confirm miR-143 overexpression, measure target mRNA) harvest->qRT_PCR western Western Blot Analysis (Measure target protein downregulation) harvest->western functional Functional Assays (Proliferation, Migration, Apoptosis) harvest->functional

Caption: Standard experimental workflow for transfecting miR-143 mimics and subsequent analysis.

Protocol 1: Lipid-Based Transfection of miR-143 Mimic (6-Well Plate Format)

This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent (e.g., Lipofectamine™ RNAiMAX).[19]

Materials:

  • miR-143 mimic and Negative Control mimic (20 µM stock)

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • Healthy, low-passage cells

Procedure:

  • Day 0: Seed Cells

    • Seed approximately 2.0 x 10^5 cells per well in 2 mL of complete growth medium. The goal is to reach 60-80% confluency on the day of transfection.[19]

  • Day 1: Transfection

    • For each well to be transfected, prepare two tubes.

    • Tube A (Mimic): Dilute your miR-143 mimic (or control mimic) to the desired final concentration (e.g., for a 25 nM final concentration, use 2.5 µL of a 20 µM stock) in 125 µL of serum-free medium.[19]

    • Tube B (Reagent): Dilute 5 µL of the transfection reagent in 125 µL of serum-free medium. Mix gently.[19]

    • Incubate both tubes at room temperature for 5 minutes.

    • Combine: Add the diluted mimic (Tube A) to the diluted reagent (Tube B). Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complexes to form.[22]

    • Transfect: Add the 250 µL of mimic-reagent complex dropwise to the appropriate well. Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Day 2-4: Analysis

    • The optimal time for analysis depends on your endpoint. For RNA analysis (qRT-PCR), 24-48 hours is often sufficient. For protein analysis (Western blot) or functional assays, 48-72 hours may be necessary to allow for protein turnover.[15]

    • Change the medium 4-6 hours post-transfection if toxicity is a concern.[15]

Protocol 2: Validation of Transfection by qRT-PCR

Procedure:

  • Harvest Cells: At 24-48 hours post-transfection, wash cells with PBS and lyse them using a suitable reagent (e.g., TRIzol™).

  • RNA Extraction: Isolate total RNA, including the small RNA fraction, according to the manufacturer's protocol. Ensure high-quality RNA (A260/280 ratio ~1.8-2.0).[17]

  • Reverse Transcription (RT): Synthesize cDNA using a miRNA-specific RT primer for miR-143 and a suitable endogenous control (e.g., U6 snRNA).

  • Real-Time PCR: Perform qPCR using a specific probe and primers for mature miR-143.

  • Analysis: Calculate the fold change in miR-143 expression in transfected cells relative to negative control-transfected cells using the ΔΔCt method.

Signaling Pathways and Logic Diagrams

Diagram: Troubleshooting Logic for Low Functional Effect

Caption: A decision-making flowchart for troubleshooting experiments with low biological effect.

Diagram: Simplified miR-143 Signaling Pathway

G cluster_targets miR-143 Target mRNAs cluster_proteins Protein Products cluster_effects Cellular Effects miR143_mimic Transfected miR-143 Mimic RISC RISC Complex miR143_mimic->RISC apoptosis Apoptosis miR143_mimic->apoptosis Promotes KRAS_mrna K-RAS mRNA RISC->KRAS_mrna Translational Repression MMP9_mrna MMP-9 mRNA RISC->MMP9_mrna BRD2_mrna BRD2 mRNA RISC->BRD2_mrna KRAS_p K-RAS Protein KRAS_mrna->KRAS_p MMP9_p MMP-9 Protein MMP9_mrna->MMP9_p BRD2_p BRD2 Protein BRD2_mrna->BRD2_p proliferation Proliferation KRAS_p->proliferation migration Migration MMP9_p->migration BRD2_p->proliferation

Caption: miR-143 loaded into RISC inhibits translation of target mRNAs like K-RAS and MMP-9.[4][23]

References

Technical Support Center: Optimizing Primer Design for miR-143 qPCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the design and execution of miR-143 qPCR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in designing primers for miR-143 qPCR?

A1: The primary challenge is the short length of mature miRNAs, typically 18-25 nucleotides.[1] This makes it difficult to design primers with an optimal melting temperature (Tm) of 59-60°C and maintain specificity, which is crucial for accurate quantification.[1]

Q2: What are the common strategies for miR-143 qPCR primer design?

A2: Due to the short template sequence, standard PCR primer design is not feasible. Common strategies involve elongating the cDNA template during the reverse transcription (RT) step. The two most prevalent methods are:

  • Stem-loop RT-PCR: This widely used method employs a stem-loop RT primer that specifically binds to the 3' end of the mature miR-143.[2][3] The resulting looped cDNA is then amplified using a miR-143-specific forward primer and a universal reverse primer that binds to a sequence within the stem-loop primer.[2][3]

  • Poly(A) Tailing followed by oligo(dT) priming: This method involves adding a poly(A) tail to the 3' end of all miRNAs in the sample using poly(A) polymerase.[3][4] An oligo(dT) primer with an adapter sequence is then used for reverse transcription, creating a longer cDNA template.[4] The subsequent qPCR uses a miR-143-specific forward primer and a universal reverse primer complementary to the adapter sequence.[4]

Q3: How can I ensure the specificity of my miR-143 primers?

A3: Primer specificity is critical to avoid the amplification of other closely related miRNAs. Here are some key considerations:

  • Primer Sequence: The forward primer should be specific to the mature miR-143 sequence. For stem-loop designs, the 3' end of the RT primer provides specificity.

  • Melting Temperature (Tm): Primer pairs should have a Tm within 5°C of each other, ideally between 50-72°C.[5]

  • Primer-BLAST: Always perform a BLAST search with your primer sequences to check for potential off-target binding sites.[6]

  • Melt Curve Analysis: After the qPCR run, a melt curve analysis should reveal a single, sharp peak, indicating the amplification of a single product.[7][8]

Q4: What is the ideal amplicon size for miR-143 qPCR?

A4: To ensure optimal qPCR efficiency (close to 100%), the ideal amplicon size should be between 100 and 150 base pairs.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No amplification or very late Cq value 1. Poor RNA quality or degradation.- Assess RNA integrity using a Bioanalyzer or gel electrophoresis.[10] - Use a robust RNA isolation method that preserves small RNAs.
2. Inefficient reverse transcription (RT).- Optimize the RT step by extending the incubation time or adjusting the temperature.[9] - Ensure the use of high-quality reverse transcriptase.
3. Suboptimal primer design or concentration.- Re-design primers using established methods (e.g., stem-loop).[9] - Titrate primer concentrations to find the optimal level (typically 0.05-1.0 µM).[5]
4. Annealing temperature is too high.- Decrease the annealing temperature in 2°C increments.[6][9]
Low qPCR efficiency (<90%) 1. Suboptimal primer design leading to poor binding.- Redesign primers, ensuring the Tm is balanced and secondary structures are avoided.[1][5]
2. Presence of PCR inhibitors in the sample.- Dilute the cDNA template to reduce inhibitor concentration.[11] - Re-purify the RNA sample.
3. Incorrect amplicon size.- Design primers that generate an amplicon between 100-150 bp.[9]
Non-specific amplification (multiple peaks in melt curve) 1. Primer-dimer formation.- Check for primer complementarity, especially at the 3' ends, using primer design software.[5] - Reduce primer concentration.[5] - Increase the annealing temperature.[9]
2. Off-target amplification.- Perform a BLAST search to ensure primer specificity.[6] - Redesign primers to be more specific to miR-143.
3. Genomic DNA contamination.- Treat RNA samples with DNase I.[9] - Design primers that span exon-exon boundaries if amplifying from a gene.
High Cq value in No-Template Control (NTC) 1. Contamination of reagents (water, master mix, primers).- Use fresh, nuclease-free water and aliquots of reagents.[9] - Set up reactions in a clean, dedicated PCR workstation.
2. Primer-dimer formation.- This is common in NTCs due to the high primer concentration relative to the template. A dissociation curve can help distinguish this from true contamination.[7]

Experimental Protocols

Protocol 1: Stem-Loop Reverse Transcription for miR-143

This protocol is adapted from the widely used stem-loop RT-PCR method.

1. Materials:

  • Total RNA containing miR-143

  • miR-143-specific stem-loop RT primer (5X)

  • Reverse Transcriptase (e.g., M-MLV) and buffer (10X)

  • dNTPs (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

2. Procedure:

  • Prepare the RT reaction mix on ice. For a 20 µL reaction:

    • Total RNA: 10-100 ng

    • Stem-loop RT primer (5X): 4 µL

    • dNTPs (10 mM): 1 µL

    • Nuclease-free water: to 15 µL

  • Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Add the following to the reaction:

    • 10X RT Buffer: 2 µL

    • Reverse Transcriptase: 1 µL

    • RNase Inhibitor: 0.5 µL

    • Nuclease-free water: 1.5 µL

  • Incubate at 42°C for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Protocol 2: SYBR Green qPCR for miR-143

1. Materials:

  • cDNA from Protocol 1

  • miR-143-specific forward primer (10 µM)

  • Universal reverse primer (10 µM)

  • 2X SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR plate and instrument

2. Procedure:

  • Prepare the qPCR reaction mix. For a 20 µL reaction:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.8 µL

    • Universal Reverse Primer (10 µM): 0.8 µL

    • cDNA template (diluted 1:5): 2 µL

    • Nuclease-free water: 6.4 µL

  • Pipette the reaction mix into a qPCR plate.

  • Run the following program on a real-time PCR instrument:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Follow instrument instructions.

Quantitative Data Summary

Table 1: Primer Design Parameters and Expected Performance

ParameterRecommended ValueRationale
Primer Length 20-30 nucleotidesBalances specificity and binding efficiency.[5]
GC Content 40-60%Ensures stable binding without promoting secondary structures.[5]
Melting Temperature (Tm) 50-72°C (within 5°C for a pair)Promotes efficient annealing at the chosen temperature.[5]
3' End Stability Avoid G/C clamps (more than 3 G/Cs in the last 5 bases)Reduces non-specific priming.[12]
qPCR Efficiency 90-110%Indicates robust and accurate amplification.[1]
R2 of standard curve >0.980Demonstrates a strong linear relationship between Cq and template concentration.

Visualizations

Signaling Pathway

miR143_Signaling_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS inhibits MACC1 MACC1 miR143->MACC1 inhibits TLR2 TLR2 miR143->TLR2 inhibits MAPK_ERK MAPK/ERK Pathway KRAS->MAPK_ERK PI3K_AKT PI3K/Akt Pathway KRAS->PI3K_AKT Proliferation Cell Proliferation MAPK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis MACC1->Metastasis TLR2->Metastasis

Caption: miR-143 signaling pathway in cancer.

Experimental Workflow

qPCR_Workflow RNA_Isolation Total RNA Isolation (preserving small RNAs) RT Stem-Loop Reverse Transcription RNA_Isolation->RT qPCR SYBR Green qPCR (miR-143 specific Fwd Primer + Universal Rev Primer) RT->qPCR Data_Analysis Data Analysis (Relative Quantification, Melt Curve) qPCR->Data_Analysis

Caption: Experimental workflow for miR-143 qPCR.

References

challenges in delivering miR-143 inhibitors to specific tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of microRNA-143 (miR-143) inhibitors to specific tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering miR-143 inhibitors to specific tissues?

A1: The main challenges include:

  • Stability: Naked miRNA inhibitors are susceptible to degradation by nucleases in the bloodstream.[1]

  • Cellular Uptake: The negative charge of oligonucleotides hinders their passive diffusion across cell membranes.

  • Endosomal Escape: Once inside the cell via endocytosis, the inhibitor must escape the endosome to reach its target miR-143 in the cytoplasm.

  • Off-Target Effects: The inhibitor may bind to unintended miRNAs or mRNAs, leading to unwanted biological effects.

  • Immune Response: The introduction of foreign nucleic acids can trigger an innate immune response.

  • Tissue Specificity: Achieving accumulation of the inhibitor in the target tissue while minimizing exposure to other tissues is a major hurdle.

Q2: What are the common delivery systems for miR-143 inhibitors?

A2: Several delivery systems are being explored to overcome the challenges of delivering miR-143 inhibitors:

  • Lipid-Based Nanoparticles (LNPs): Cationic lipids can encapsulate and protect the negatively charged inhibitor, facilitating cellular uptake.[1]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the inhibitor and can be surface-modified for targeting.

  • Viral Vectors: While efficient, the use of viral vectors carries risks of immunogenicity and insertional mutagenesis.

  • Exosomes: These natural nanoparticles can be engineered to carry and deliver miRNA inhibitors with low immunogenicity.

  • Conjugation: Direct conjugation of the inhibitor to targeting ligands (e.g., antibodies, peptides) can enhance tissue-specific delivery.[2]

Q3: How can I improve the tissue-specificity of my miR-143 inhibitor delivery?

A3: To enhance tissue-specific delivery, consider the following strategies:

  • Passive Targeting (EPR Effect): For tumor tissues, nanoparticles can accumulate due to the enhanced permeability and retention (EPR) effect.

  • Active Targeting: Conjugate your delivery vehicle with ligands that bind to receptors overexpressed on your target cells. Examples include:

    • Antibodies: For targeting specific cell surface antigens.

    • Peptides: Short peptides can be used to target specific receptors.

    • Aptamers: Nucleic acid-based ligands with high specificity.

    • Small Molecules: For targeting specific cell surface proteins.

  • Physical Targeting: Techniques like focused ultrasound can be used to locally enhance the permeability of blood vessels in the target tissue, increasing the accumulation of the delivery vehicle.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency of miR-143 Inhibitor in vitro
Possible Cause Solution
Suboptimal transfection reagentTest different commercially available transfection reagents (e.g., lipid-based, polymer-based) to find the most efficient one for your cell type.
Incorrect reagent-to-inhibitor ratioPerform a dose-response optimization to determine the optimal ratio of transfection reagent to miR-143 inhibitor.
Low cell viabilityReduce the concentration of the transfection reagent or the inhibitor. Ensure cells are healthy and in the exponential growth phase before transfection.
Presence of serum or antibioticsSome transfection reagents are inhibited by serum and antibiotics. Perform transfection in serum-free and antibiotic-free media, and replace with complete media after a few hours.
Incorrect incubation timeOptimize the incubation time of the transfection complex with the cells.
Problem 2: High Off-Target Effects Observed
Possible Cause Solution
High concentration of inhibitorReduce the concentration of the miR-143 inhibitor to the lowest effective dose.
Sequence-dependent off-target effectsUse a scrambled sequence as a negative control to differentiate between sequence-specific off-target effects and general toxicity. Consider using chemically modified inhibitors to improve specificity.
Non-specific uptake by non-target cellsEnhance tissue-specific delivery by using targeting ligands on your delivery vehicle.
Problem 3: Poor In Vivo Efficacy and Biodistribution

| Possible Cause | Solution | | Rapid clearance from circulation | Increase the size of your nanoparticles or use PEGylation to prolong circulation time. | | Accumulation in non-target organs (e.g., liver, spleen) | Surface-modify your delivery vehicle with targeting ligands to enhance accumulation in the desired tissue. | | Inefficient release of the inhibitor from the vehicle | Design your delivery vehicle to be responsive to the microenvironment of the target tissue (e.g., pH-sensitive nanoparticles for tumors). | | Low dose at the target site | Increase the administered dose or improve the targeting efficiency of your delivery system. |

Quantitative Data on miR-143 Inhibitor Delivery

The following tables summarize available quantitative data on the delivery and efficacy of miR-143 mimics and inhibitors. Data for inhibitors are limited; therefore, data from mimic studies are also included to provide insights into delivery efficiencies.

Table 1: In Vitro Efficacy of miR-143 Mimics/Inhibitors

Cell LineTransfection MethodInhibitor/Mimic ConcentrationObserved EffectReference
DLD-1 (colorectal cancer)Not specified40 nM (mimic)~74% growth inhibition[3]
DLD-1 (colorectal cancer)Not specified20 nM miR-143 mimic + 20 nM miR-145 mimic~78% growth inhibition[3]
LoVo (colorectal cancer)Not specified100 nmol (mimic)4.5-fold decrease in ITGA6 mRNA[3]
U87 (glioblastoma)Oligonucleotide inhibitors100 nM (inhibitor)~90% reduction in miR-143 levels, 78% reduction in colonies[4]
H1975 & H358 (lung cancer)Not specified100 nM miR-143/506 combinationDownregulation of CDK1 and CDK4[5]
SRA01/04 (lens epithelial)miR-143 inhibitorNot specifiedSuppression of cell proliferation, invasion, and migration[6]

Table 2: In Vivo Efficacy and Biodistribution of miR-143 Mimics/Inhibitors

Animal ModelDelivery SystemDose and AdministrationTissue Accumulation/EfficacyReference
Mouse xenograft (colorectal cancer)Not specified (miR-143BP)25 mg or 50 mg/mouse, IV, weekly for 5 weeksTumor growth inhibition[3]
Mouse xenograft (glioblastoma)Liposomal formulation (inhibitor)Multiple injectionsSignificant reduction in tumor growth[4][7]
Caki-1 xenografted micePolyion complex (PIC)210 µg/kg/injection, IVMarked tumor growth inhibition; higher miR-143 levels in blood and tumor with PIC vs. lipoplexes[8]
PC-3 xenograft micePEI nanoparticles (mimic)Systemic treatment~50% reduction of uPAR protein in tumors; ~35% of control tumor volume after 18 days[9]

Experimental Protocols

Protocol 1: General Protocol for Liposomal Formulation of miRNA Inhibitors

This protocol is a general guideline. Optimization of lipid composition, lipid-to-inhibitor ratio, and preparation methods is crucial for specific applications.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • miR-143 inhibitor

  • Organic solvent (e.g., chloroform)

  • Nuclease-free water or buffer (e.g., PBS)

Procedure:

  • Lipid Film Hydration Method: a. Dissolve the cationic lipid and helper lipid in chloroform (B151607) in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a nuclease-free aqueous solution containing the miR-143 inhibitor. The solution should be pre-warmed to a temperature above the phase transition temperature of the lipids. e. Vortex or sonicate the mixture to form multilamellar vesicles (MLVs). f. To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Ethanol (B145695) Injection Method: a. Dissolve the lipids in ethanol. b. Rapidly inject the lipid/ethanol solution into an aqueous solution of the miR-143 inhibitor while stirring vigorously. c. Remove the ethanol by dialysis.

Characterization:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Separate the encapsulated from free inhibitor using techniques like size exclusion chromatography and quantify the inhibitor concentration.

Protocol 2: General Protocol for Nanoparticle Encapsulation of miRNA Inhibitors

This protocol provides a general framework for encapsulating miRNA inhibitors into polymeric nanoparticles. The choice of polymer and preparation method will depend on the specific requirements.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • miR-143 inhibitor

  • Organic solvent (e.g., dichloromethane)

  • Surfactant (e.g., PVA)

  • Nuclease-free water

Procedure (Double Emulsion Solvent Evaporation Method):

  • Dissolve the PLGA in an organic solvent.

  • Add an aqueous solution of the miR-143 inhibitor to the polymer solution and emulsify using a sonicator to form a water-in-oil (W/O) primary emulsion.

  • Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA) and sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with nuclease-free water to remove excess surfactant and unencapsulated inhibitor, and lyophilize for storage.

Characterization:

  • Size and Morphology: Use DLS and Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency: Quantify the amount of inhibitor encapsulated within the nanoparticles.

Protocol 3: In Vivo Administration of miR-143 Inhibitor Nanoparticles in Mice

Materials:

  • miR-143 inhibitor-loaded nanoparticles, resuspended in sterile, pyrogen-free saline or PBS.

  • Mice (strain and model will depend on the research question).

  • Appropriate syringes and needles for the chosen route of administration.

Procedure:

  • Preparation of Nanoparticle Suspension: a. On the day of injection, resuspend the lyophilized nanoparticles in sterile saline or PBS to the desired concentration. b. Vortex or sonicate briefly to ensure a homogenous suspension.

  • Administration: a. Intravenous (IV) injection: Typically administered via the tail vein. The volume of injection should be adjusted based on the mouse's body weight (e.g., 100-200 µL). b. Intraperitoneal (IP) injection: Inject into the lower quadrant of the abdomen. c. Intratumoral (IT) injection: For subcutaneous tumor models, inject directly into the tumor.

  • Dosing and Schedule: The optimal dose and frequency of administration need to be determined empirically. A common starting point could be in the range of 1-5 mg of inhibitor per kg of body weight, administered once or twice a week.

  • Monitoring: Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the target tissues and other relevant organs. Analyze the levels of miR-143 and its target genes to assess the efficacy of the inhibitor.

Protocol 4: Quantifying miR-143 Levels in Tissues

Materials:

  • Tissue samples

  • RNA extraction kit suitable for small RNAs

  • Reverse transcription kit for miRNA

  • Real-time PCR system

  • TaqMan or SYBR Green-based qPCR assay for miR-143 and a suitable endogenous control (e.g., U6 snRNA).

Procedure:

  • RNA Extraction: Extract total RNA, including the small RNA fraction, from the tissue samples using a suitable kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT): Perform reverse transcription of the miRNA using a specific stem-loop RT primer for miR-143 and the endogenous control.

  • Quantitative Real-Time PCR (qPCR): a. Set up the qPCR reaction using the cDNA from the RT step, a specific forward primer for miR-143, a universal reverse primer, and a TaqMan probe or SYBR Green dye. b. Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of miR-143 using the ΔΔCt method, normalizing to the expression of the endogenous control.

Signaling Pathways and Experimental Workflows

miR-143 Signaling Pathway

miR-143 is known to act as a tumor suppressor in many cancers by targeting several key oncogenes. The following diagram illustrates some of the important signaling pathways regulated by miR-143.

miR143_Signaling_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS ERK5 ERK5 (MAPK7) miR143->ERK5 BCL2 BCL-2 miR143->BCL2 cMYC c-Myc miR143->cMYC CDK1 CDK1 miR143->CDK1 CDK4 CDK4 miR143->CDK4 Proliferation Cell Proliferation KRAS->Proliferation ERK5->Proliferation Metastasis Metastasis ERK5->Metastasis Apoptosis Apoptosis BCL2->Apoptosis cMYC->Proliferation CellCycle Cell Cycle Progression CDK1->CellCycle CDK4->CellCycle

Caption: miR-143 signaling pathway in cancer.

Experimental Workflow for In Vivo Delivery of miR-143 Inhibitors

The following diagram outlines a typical experimental workflow for testing the efficacy of a miR-143 inhibitor delivery system in a preclinical cancer model.

Experimental_Workflow Formulation Formulation of miR-143 inhibitor nanoparticles Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Cell uptake, cytotoxicity, target knockdown) Characterization->InVitro InVivo In Vivo Administration (e.g., IV injection in tumor-bearing mice) InVitro->InVivo Biodistribution Biodistribution Analysis (Quantify inhibitor in different tissues) InVivo->Biodistribution Efficacy Therapeutic Efficacy (Tumor growth inhibition, survival analysis) InVivo->Efficacy Toxicity Toxicity Assessment (Histology, blood chemistry) InVivo->Toxicity

Caption: Experimental workflow for in vivo studies.

Logical Relationship of Challenges in Delivery

This diagram illustrates the interconnected challenges in achieving successful delivery of miR-143 inhibitors.

Delivery_Challenges Systemic Systemic Administration Circulation Blood Circulation Systemic->Circulation Degradation Nuclease Degradation Circulation->Degradation Clearance Rapid Clearance Circulation->Clearance Tissue Target Tissue Accumulation Circulation->Tissue OffTarget Off-Target Organ Accumulation Circulation->OffTarget Cellular Cellular Uptake Tissue->Cellular Endosomal Endosomal Escape Cellular->Endosomal Cytoplasmic Cytoplasmic Delivery Endosomal->Cytoplasmic Efficacy Therapeutic Efficacy Cytoplasmic->Efficacy

Caption: Challenges in systemic delivery.

References

off-target effects of miR-143 mimics and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing miR-143 mimics, with a special focus on identifying and controlling for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are miR-143 mimics and how do they work?

A1: miR-143 mimics are synthetic, double-stranded RNA molecules designed to replicate the function of endogenous mature microRNA-143.[1][2][3][4] Upon introduction into cells, the mimic is incorporated into the RNA-Induced Silencing Complex (RISC).[5] The guide strand then directs RISC to bind to messenger RNA (mRNA) transcripts that contain a complementary sequence, typically within the 3' Untranslated Region (3'UTR).[6][7] This interaction leads to the repression of translation or degradation of the target mRNA, effectively silencing the gene.[6][7]

Q2: What are the primary off-target effects associated with miR-143 mimics?

A2: The primary cause of off-target effects for miR-143 mimics, like other miRNA mimics and siRNAs, is unintended gene silencing due to partial sequence complementarity with mRNAs other than the intended target.[5][8] This "miRNA-like" off-target activity is primarily driven by the "seed region" (nucleotides 2-8 of the mimic's guide strand), which can bind to the 3'UTRs of numerous unintended mRNAs, leading to their downregulation.[7][8] These widespread off-target effects can confound experimental results and lead to misinterpretation of the mimic's specific function.[9]

Q3: How do I choose an appropriate negative control for my miR-143 mimic experiment?

A3: An effective negative control is crucial for distinguishing specific effects of the miR-143 mimic from non-specific effects of the transfection process or the RNA molecule itself.[10][11] A good negative control should be a non-targeting RNA duplex with a sequence that has minimal identity to any known miRNA in the species being studied (e.g., human, mouse, rat) and has been validated to not produce identifiable effects on gene expression or cellular phenotype.[11][12][13] Many commercial suppliers offer validated negative control mimics for this purpose.[2][11][14] The results from the negative control-transfected cells should be similar to those of untransfected cells.[10]

Q4: What are some known, validated targets of miR-143?

A4: miR-143 is widely recognized as a tumor suppressor and is known to regulate several key oncogenic pathways.[15][16][17] Its direct targets have been identified in various cancers and are involved in processes like proliferation, metastasis, and metabolic reprogramming.[15][16]

Target GeneSignaling PathwayFunction in Cancer
KRAS RAS/MAPK, PI3K/AKTKey signaling hub for proliferation and survival[15][16][17]
SOS1 RAS/MAPKGuanine nucleotide exchange factor for RAS activation[18]
ERK (MAPK) RAS/MAPKDownstream effector of RAS, promotes proliferation[17]
AKT PI3K/AKTPromotes cell survival and inhibits apoptosis[17]
Bcl-2 ApoptosisAnti-apoptotic protein[15]
HK2 (Hexokinase II) MetabolismKey enzyme in glycolysis (Warburg effect)[15][16]
MACC1 MetastasisPromotes metastasis in colon cancer[16]
ITGA6 Cell AdhesionIntegrin subunit involved in cell adhesion and migration[16]

Q5: What strategies can I employ to minimize off-target effects?

A5: Several strategies can help reduce off-target effects and improve the specificity of your miR-143 mimic experiments:

  • Titrate the Mimic Concentration: Use the lowest effective concentration of the miR-143 mimic that still achieves robust on-target silencing.[9][19] Off-target effects are often concentration-dependent.[9]

  • Use Chemical Modifications: Certain chemical modifications, such as 2'-O-methylation of the guide strand, can decrease miRNA-like off-target effects without compromising on-target activity.[8]

  • Pool Multiple Mimics/siRNAs: While less common for mimics than siRNAs, using a pool of different sequences targeting the same gene can reduce the effective concentration of any single off-targeting seed sequence.[8][9]

  • Perform Rescue Experiments: To confirm that an observed phenotype is due to the silencing of a specific target, re-introduce that target gene (without the 3'UTR) into cells treated with the miR-143 mimic. The reversal of the phenotype supports a specific on-target effect.

Troubleshooting Guide

Problem 1: My negative control transfection is causing a significant change in cell phenotype or gene expression.

  • Possible Cause: The negative control sequence may have some unintended targets in your specific cell type, or the concentration used is too high, leading to saturation of the RISC machinery.[9]

  • Solution:

    • Verify the Control: Ensure your negative control is from a reputable supplier and has been validated for low off-target effects.[11][12]

    • Try a Different Control: Test a second, different negative control sequence.[13]

    • Reduce Concentration: Lower the concentration of your negative control and miR-143 mimic to the minimum required for on-target activity.[19]

    • Check Transfection Reagent Toxicity: Perform a mock transfection (reagent only, no RNA) to ensure the transfection reagent itself is not causing the observed effects.

Problem 2: I've transfected the miR-143 mimic, but I don't see a decrease in the mRNA or protein levels of a known target like KRAS.

  • Possible Cause: The issue could be related to transfection efficiency, the timing of the assay, or the specific cellular context.

  • Solution:

    • Optimize Transfection: Confirm your transfection protocol is optimized for your cell line. Use a positive control, such as a mimic with a known robust effect (e.g., hsa-miR-1) or a fluorescently labeled control mimic to visually confirm uptake.[10][13][19]

    • Perform a Time-Course Experiment: The kinetics of mRNA and protein knockdown can vary. Harvest cells at multiple time points (e.g., 24, 48, 72 hours) post-transfection to find the optimal window for observing the effect.

    • Assess Endogenous miRNA Levels: If your cells already express high levels of endogenous miR-143, the effect of adding an exogenous mimic may be less pronounced.[7] In such cases, using a miR-143 inhibitor (loss-of-function) might yield a more detectable change.[7]

    • Validate Your Assay: Ensure your qRT-PCR primers or antibodies for the target gene are specific and working correctly.

Problem 3: My global gene expression analysis (e.g., RNA-Seq) shows hundreds of downregulated genes after miR-143 mimic transfection. How do I distinguish direct targets from off-targets and secondary effects?

  • Possible Cause: This is a common outcome due to the nature of miRNA-like off-target binding and the downstream cascade of gene regulation.[9][20]

  • Solution:

    • Bioinformatic Filtering: Use miRNA target prediction algorithms (e.g., TargetScan, miRanda) to cross-reference your list of downregulated genes.[21] Genes that are both downregulated in your experiment and predicted to have a miR-143 binding site in their 3'UTR are stronger candidates for being direct targets.

    • Focus on Seed Region Matches: Analyze the 3'UTRs of the downregulated genes for enrichment of sequences complementary to the miR-143 seed region.[20]

    • Validate with Luciferase Assays: This is the gold standard for confirming a direct interaction. Clone the 3'UTR of a candidate gene into a luciferase reporter vector and co-transfect it with the miR-143 mimic. A reduction in luciferase activity indicates a direct interaction.[7][20][21]

    • Use a Modified Mimic Control: Compare the gene expression profile from your standard miR-143 mimic to one with a modified seed region. Genes that are no longer downregulated by the modified mimic are more likely to be seed-dependent off-targets.

Key Experimental Protocols

Protocol 1: 3'UTR Luciferase Reporter Assay for Target Validation

This assay directly tests the interaction between miR-143 and the 3'UTR of a putative target gene.

Materials and Reagents:

  • Luciferase reporter vector (e.g., psiCHECK™-2)

  • Cell line of interest

  • miR-143 mimic and a negative control mimic

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Restriction enzymes for cloning

  • Ligation kit

  • Primers to amplify the target 3'UTR

Methodology:

  • Vector Construction:

    • Amplify the full-length 3'UTR of the putative target gene from cDNA.

    • Clone the amplified 3'UTR fragment into the luciferase reporter vector, downstream of the luciferase gene.

    • (Optional) Create a mutant construct by site-directed mutagenesis to alter the miR-143 seed region binding site in the 3'UTR. This will serve as a specificity control.

    • Verify all constructs by sequencing.

  • Transfection:

    • Seed cells in a 96-well or 24-well plate to be 70-80% confluent at the time of transfection.

    • Co-transfect the cells with the 3'UTR reporter vector (and mutant control) along with either the miR-143 mimic or the negative control mimic using an optimized transfection protocol.

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells.

    • Measure both Firefly (or other primary reporter) and Renilla (or other normalization reporter) luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the primary luciferase activity to the control reporter activity for each sample.

    • A significant decrease in normalized luciferase activity in cells co-transfected with the miR-143 mimic and the wild-type 3'UTR vector (compared to the negative control mimic) confirms a direct interaction.[7][21] This effect should be abolished in the mutant 3'UTR construct.

Protocol 2: Western Blot for Target Protein Downregulation

This protocol determines if miR-143 mimic transfection leads to a decrease in the protein level of a target gene.

Materials and Reagents:

  • Cell line of interest

  • miR-143 mimic and a negative control mimic

  • Transfection reagent

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • Primary antibody specific to the target protein (e.g., anti-KRAS)

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Chemiluminescent substrate

Methodology:

  • Transfection and Lysis:

    • Transfect cells with miR-143 mimic or negative control mimic.

    • At the desired time point (e.g., 48-72 hours), wash cells with cold PBS and lyse with RIPA buffer.

    • Clear the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again, then apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis:

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities. A decrease in the target protein band intensity (normalized to the loading control) in the miR-143 mimic-treated sample compared to the negative control indicates successful target downregulation.[7]

Visualizations and Workflows

miR-143 Signaling Pathways in Cancer

miR143_Pathway miR-143 inhibits multiple oncogenic pathways by directly targeting key mRNAs. miR143 miR-143 Mimic KRAS KRAS miR143->KRAS SOS1 SOS1 miR143->SOS1 AKT AKT miR143->AKT MAPK MAPK (ERK) miR143->MAPK HK2 Hexokinase 2 miR143->HK2 Bcl2 Bcl-2 miR143->Bcl2 PI3K PI3K KRAS->PI3K KRAS->MAPK SOS1->KRAS PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Glycolysis Glycolysis (Warburg Effect) HK2->Glycolysis Bcl2->Survival

Caption: miR-143 inhibits oncogenic pathways by targeting key mRNAs.

Experimental Workflow for Validating miR-143 Mimic Effects

Validation_Workflow Workflow: Validating Specificity of miR-143 Mimic cluster_0 Phase 1: Initial Transfection cluster_1 Phase 2: Phenotypic & On-Target Analysis cluster_2 Phase 3: Off-Target Assessment cluster_3 Phase 4: Final Validation start Transfect Cells group1 Group 1: miR-143 Mimic start->group1 group2 Group 2: Negative Control start->group2 group3 Group 3: Untreated start->group3 pheno Assess Phenotype (e.g., Proliferation, Migration) group1->pheno qpcr qRT-PCR for On-Target mRNA group1->qpcr western Western Blot for On-Target Protein group1->western rnaseq Global Transcriptomics (RNA-Seq / Microarray) pheno->rnaseq Is phenotype specific? luciferase Luciferase Assay for Top Candidates rnaseq->luciferase Identify direct targets rescue Rescue Experiment with Target Gene (no 3'UTR) luciferase->rescue

Caption: Workflow for validating the on-target and off-target effects of a miR-143 mimic.

Logic Diagram of On-Target vs. Off-Target Effects

Off_Target_Logic cluster_on On-Target Silencing cluster_off Off-Target Silencing mimic miR-143 Mimic (Guide Strand) perfect_match Perfect or near-perfect complementarity mimic->perfect_match seed_match Partial 'seed region' complementarity mimic->seed_match on_target_mrna On-Target mRNA (e.g., KRAS) 3' UTR on_target_silencing Efficient mRNA Degradation/ Translation Repression on_target_mrna->on_target_silencing perfect_match->on_target_mrna off_target_mrna Off-Target mRNA 3' UTR off_target_silencing Weak mRNA Degradation/ Translation Repression off_target_mrna->off_target_silencing seed_match->off_target_mrna

References

Technical Support Center: Improving the Stability of Synthetic miR-143

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of synthetic miR-143.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with synthetic miR-143, focusing on degradation and loss of activity.

Issue Potential Cause Recommended Solution
Rapid degradation of synthetic miR-143 in cell culture medium. Presence of nucleases in serum-containing media.1. Use chemically modified miR-143 mimics: Modifications such as 2'-O-methyl, 2'-fluoro, and phosphorothioate (B77711) linkages significantly increase nuclease resistance. 2. Reduce serum concentration: If experimentally feasible, lower the percentage of serum in the culture medium. 3. Heat-inactivate serum: This can reduce the activity of some nucleases.
Low transfection efficiency or poor cellular uptake. Suboptimal transfection reagent or protocol.1. Optimize transfection conditions: Titrate the concentration of both the synthetic miR-143 and the transfection reagent. 2. Use a different transfection reagent: Not all reagents work equally well for all cell types. 3. Consider alternative delivery methods: Options include electroporation or viral vectors for stable expression.
Inconsistent results between experimental replicates. Variability in handling and storage.1. Aliquot synthetic miR-143 upon receipt: Avoid multiple freeze-thaw cycles. 2. Use RNase-free labware and reagents: Minimize exposure to environmental RNases. 3. Ensure consistent incubation times and conditions: Standardize all experimental steps.
Synthetic miR-143 appears degraded on a gel after extraction from cells or serum. RNase contamination during the extraction process or inherent instability.1. Improve RNA extraction technique: Use a high-quality RNA isolation kit and maintain an RNase-free environment. 2. Perform a serum stability assay: Assess the inherent stability of your synthetic miR-143 in the presence of serum. 3. Switch to a more stable, chemically modified version of miR-143.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chemical modifications to improve the stability of synthetic miR-143?

A1: Several chemical modifications can significantly enhance the stability of synthetic miR-143 by making it more resistant to nuclease degradation. These include:

  • 2'-O-Methyl (2'-OMe): A modification to the ribose sugar that increases nuclease resistance.

  • 2'-Fluoro (2'-F): Another sugar modification that enhances stability.

  • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone makes the linkage resistant to nuclease cleavage.

  • Locked Nucleic Acid (LNA): A conformationally locked sugar modification that increases binding affinity and nuclease resistance.

Combining these modifications can lead to a substantial increase in stability.

Q2: How much more stable are chemically modified miR-143 mimics compared to unmodified ones?

A2: The stability of chemically modified miR-143 can be significantly higher. For instance, a study comparing a chemically modified synthetic miR-143 (designated #12, featuring fluorine, methoxy (B1213986) group, phosphorylation, deoxythymidine, and phosphorothioate modifications in its antisense strand) to an unmodified version and a commercially available mimic (A143) showed the following:

  • After 60 minutes of incubation in 30% mouse serum-containing medium, approximately 50% of the modified miR-143 (#12) remained intact, whereas only about 20% of the commercial mimic (A143) was left. The unmodified miR-143 (#1) was almost completely degraded within 30 minutes.[1]

  • In an in vivo study, the same chemically modified miR-143 (#12) demonstrated a 450-fold higher stability in the blood of mice one hour after injection compared to the commercial mimic.[2]

Quantitative Stability Data for Synthetic miR-143 Variants

miR-143 Variant Condition Time Point Remaining miRNA (%)
Unmodified (#1)30% Mouse Serum30 min< 10%
Commercial Mimic (A143)30% Mouse Serum60 min~20%
Chemically Modified (#12)30% Mouse Serum60 min~50%
Commercial Mimic (Am143)Mouse Bloodstream1 hrBaseline
Chemically Modified (#12)Mouse Bloodstream1 hr450-fold > Baseline

Q3: What is the primary mechanism of synthetic miRNA degradation in experimental settings?

A3: The primary mechanism of degradation is enzymatic cleavage by nucleases. These enzymes are abundant in biological fluids like serum and are also present within cells. Without protective chemical modifications, the phosphodiester backbone of synthetic miRNAs is susceptible to rapid hydrolysis by these enzymes.

Q4: How can I assess the stability of my synthetic miR-143?

A4: You can perform a serum stability assay or an RNase A degradation assay.

  • Serum Stability Assay: This involves incubating the synthetic miR-143 in a solution containing a specific concentration of serum (e.g., 30-50% fetal bovine serum or mouse serum) over a time course. Samples are collected at different time points, and the amount of remaining intact miR-143 is quantified using methods like RT-qPCR or gel electrophoresis.

  • RNase A Degradation Assay: This assay directly tests the resistance of the synthetic miRNA to a known concentration of RNase A, a potent ribonuclease. The degradation is monitored over time, typically by gel electrophoresis.

Experimental Protocols

Protocol 1: Serum Stability Assay for Synthetic miR-143

  • Preparation:

    • Thaw synthetic miR-143, serum (e.g., fetal bovine serum, mouse serum), and nuclease-free water on ice.

    • Prepare a master mix of serum and culture medium (e.g., DMEM) to the desired final serum concentration (e.g., 50%).

  • Incubation:

    • Add the synthetic miR-143 to the serum/medium mixture to a final concentration of 100 nM.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately stop the degradation reaction by adding an RNA lysis buffer or by flash-freezing the samples in liquid nitrogen. Store at -80°C until analysis.

  • Analysis:

    • Extract total RNA from the collected samples using a suitable miRNA isolation kit.

    • Quantify the amount of remaining intact miR-143 using stem-loop RT-qPCR.

    • Calculate the percentage of remaining miR-143 at each time point relative to the 0-minute time point.

Protocol 2: RNase A Degradation Assay

  • Preparation:

    • Prepare a solution of synthetic miR-143 in nuclease-free buffer (e.g., 1x PBS) at a concentration of 1 µM.

    • Prepare a stock solution of RNase A (e.g., 10 ng/µL) in the same buffer.

  • Reaction:

    • In separate tubes, mix the miR-143 solution with the RNase A solution to a final RNase A concentration of, for example, 1 ng/µL.

    • Incubate the reactions at 37°C.

    • Take samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding an RNase inhibitor or a gel loading buffer containing a denaturant and placing the samples on ice.

  • Analysis:

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a nucleic acid stain (e.g., SYBR Gold).

    • Visualize the degradation of the miR-143 over time.

Visualizations

miR143_Signaling_Pathway miR143 miR-143 RAS KRAS miR143->RAS inhibits RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits

Caption: miR-143 inhibits the RAS signaling pathway, affecting cell proliferation and apoptosis.

Stability_Assay_Workflow Start Start: Synthetic miR-143 Incubation Incubate at 37°C with Serum or RNase A Start->Incubation TimePoints Collect Samples at Time Points (0, 15, 30, 60 min...) Incubation->TimePoints RNA_Extraction Stop Reaction & Extract RNA TimePoints->RNA_Extraction Analysis Quantify Remaining miR-143 (RT-qPCR or Gel) RNA_Extraction->Analysis Result Result: Determine Half-life Analysis->Result

Caption: Workflow for determining the stability of synthetic miR-143.

Troubleshooting_Logic Problem Problem: Low miR-143 Activity Degradation Is miR-143 being degraded? Problem->Degradation Check First Delivery Is delivery to cells efficient? Problem->Delivery Check Second Solution3 Solution: Improve RNase-free Technique Degradation->Solution3 No, but suspect contamination Assay1 Perform Serum Stability Assay Degradation->Assay1 Yes Assay2 Check Transfection Efficiency (e.g., with a fluorescent oligo) Delivery->Assay2 No Solution1 Solution: Use Chemically Modified miR-143 Solution2 Solution: Optimize Transfection Protocol Assay1->Solution1 Assay2->Solution2

Caption: Logical troubleshooting flow for experiments with synthetic miR-143.

References

Technical Support Center: Overcoming Resistance to miR-143-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with miR-143-based cancer therapies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding miR-143 function and resistance mechanisms.

Q1: What is the primary function of miR-143 in cancer cells?

A1: miR-143 acts as a tumor suppressor in various cancers, including colorectal, breast, bladder, and pancreatic cancer.[1][2] Its expression is often significantly reduced in tumor tissues compared to normal tissues.[3][4] By binding to the 3'-untranslated region (3'UTR) of target messenger RNAs (mRNAs), miR-143 inhibits their translation into proteins or leads to their degradation.[5][6] This post-transcriptional regulation downregulates multiple oncogenic pathways, thereby inhibiting cancer cell proliferation, migration, invasion, and angiogenesis, while promoting apoptosis.[7][8][9]

Q2: Which key oncogenes and signaling pathways are regulated by miR-143?

A2: miR-143 targets a network of critical oncogenes. A primary target is KRAS, a frequently mutated driver of cancer.[1][3] By suppressing KRAS, miR-143 consequently inhibits its major downstream effector pathways: the PI3K/AKT and MAPK/ERK signaling cascades.[1][5] Other validated targets include insulin-like growth factor-I receptor (IGF-IR), hexokinase 2 (HK II), metastasis-associated in colon cancer 1 (MACC1), and cytokine-induced apoptosis inhibitor 1 (CIAPIN1), which are involved in metabolism, metastasis, and apoptosis resistance.[7][8][10]

Q3: What are the primary mechanisms by which cancer cells develop resistance to miR-143-based therapies?

A3: Resistance can arise from insufficient suppression of the entire target network. For example, some KRAS mutant cancer cells have a recruitment system, described as a "positive circuit," where effector signaling pathways can reactivate KRAS expression, leading to insensitivity to miR-143.[3] Additionally, cells may develop resistance through the activation of alternative survival pathways or by upregulating anti-apoptotic proteins like Bcl-2, which counteracts the pro-apoptotic effects of miR-143.[7]

Q4: Can miR-143 therapy be combined with conventional chemotherapy?

A4: Yes, restoring miR-143 levels has been shown to re-sensitize cancer cells to conventional chemotherapeutic agents. Studies have demonstrated that miR-143 can enhance sensitivity to 5-Fluorouracil (5-FU), oxaliplatin (B1677828), and paclitaxel (B517696) in colorectal and breast cancer cells.[1][7][8] This suggests a promising combinatorial approach to overcome chemoresistance.[11]

Section 2: Troubleshooting Experimental Challenges

This guide provides solutions to common problems encountered during in vitro and in vivo experiments involving miR-143.

Q: I have transfected my cancer cell line with a miR-143 mimic, but I don't observe a significant decrease in the protein levels of a known target like KRAS. What could be the issue?

A: This is a common issue that can stem from several factors:

  • Transfection Inefficiency: Verify the transfection efficiency in your specific cell line using a fluorescently-labeled control oligo. Optimize transfection parameters such as reagent-to-RNA ratio, cell density, and incubation time.

  • RNA Stability: Standard miRNA mimics can be degraded by nucleases. Consider using chemically modified mimics, such as MIR143#12, which exhibit higher nuclease resistance and stability.[3]

  • Cell Line-Specific Resistance: The cell line you are using may have intrinsic resistance mechanisms, such as the KRAS "positive circuit" feedback loop, which counteracts the suppressive effect.[3] Measure KRAS mRNA levels by qRT-PCR; an increase after initial suppression could indicate a feedback mechanism.

  • Incorrect Timing of Analysis: The peak of protein suppression may vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for observing protein downregulation via Western blot.

Q: My luciferase reporter assay is not showing repression of the 3'UTR of my putative target gene after co-transfection with a miR-143 mimic. How can I troubleshoot this?

A: A negative result in a luciferase assay requires careful validation:

  • Plasmid Integrity: Sequence your 3'UTR-luciferase reporter plasmid to confirm that the predicted miR-143 binding site is present and has not been mutated.

  • Binding Site Accessibility: The secondary structure of the mRNA may mask the binding site. While difficult to control, this is a potential reason for a lack of interaction.

  • Incorrect Prediction: The in silico algorithm may have predicted a false positive. Ensure you have used multiple prediction algorithms to increase confidence.[12]

  • Positive Control: Co-transfect a reporter plasmid with a known, validated miR-143 binding site to ensure your experimental system (cells, reagents, miR-143 mimic) is working correctly.

  • Mutant Control: As a critical negative control, you must show that mutating the predicted miR-143 seed sequence binding site in the 3'UTR abolishes the repressive effect.[10] If the wild-type construct is not repressed, this control is uninformative.

Q: I have successfully demonstrated that miR-143 downregulates my target in vitro, but I am not observing a reduction in tumor growth in my mouse xenograft model. What are potential reasons for this in vivo failure?

A: Translating in vitro results to in vivo models presents several challenges:

  • Delivery and Bioavailability: Naked miRNA mimics are rapidly cleared from circulation.[3] An effective delivery vehicle is crucial. Options include lipid-based nanoparticles, atelocollagen, or viral vectors to protect the miRNA from degradation and facilitate tumor uptake.[13]

  • Stability in Blood: The stability of your miR-143 therapeutic in blood is critical. Chemically modified miRNAs show significantly higher stability compared to unmodified ones.[3]

  • Dosing and Schedule: The dose and frequency of administration may be suboptimal. A dose-ranging study may be necessary. For example, one study administered intravenous injections once a week for 5 weeks.[7]

  • Tumor Microenvironment: The tumor microenvironment can influence therapeutic efficacy. Interestingly, in one study, a miR-143 mimic was found to induce neoangiogenesis even while suppressing tumor growth, indicating complex biological effects.[3]

Section 3: Data Presentation

The following tables summarize key quantitative data from studies on miR-143 therapies.

Table 1: In Vitro Efficacy of Chemically Modified MIR143#12 in Colorectal Cancer (CRC) and Pancreatic Cancer (PC) Cell Lines

Cell LineCancer TypeKRAS StatusIC50 of MIR143#12 (nM)
HT-29CRCWild-Type~1.0
SW837CRCMutant>10.0
PANC-1PCMutant>10.0
(Data compiled from a study demonstrating that cell lines with wild-type KRAS are more sensitive to MIR143#12.[3])

Table 2: Summary of In Vivo Efficacy of miR-143 Based Therapies in Xenograft Models

Cancer TypeTherapeuticDelivery MethodKey FindingReference
Colorectal CancermiR-143 overexpressionLentivirus~80% reduction in average tumor weight compared to control.[8]
Colorectal CancermiR-143BP (bacteriophage)Intravenous injectionSignificant decrease in tumor weight in the miR-143BP group.[7]
Colorectal CancerMIR143#12 (chemically modified)Intravenous injection (with Lipofectamine)Potent tumor-suppressive effects observed.[3]

Table 3: Validated Downstream Targets of miR-143 and Their Pro-Tumorigenic Functions

Target GeneFunction in CancerCancer Type(s)Reference
KRAS Master regulator of proliferation and survival (MAPK & PI3K pathways)Colorectal, Pancreatic, Lung[1][3]
IGF-IR Regulates cell proliferation, survival, and angiogenesisColorectal[8]
HK2 Key enzyme in glycolysis (Warburg effect)Colorectal[7]
ERK5 Component of the MAPK signaling pathway, promotes survivalColorectal[7]
CIAPIN1 Anti-apoptotic molecule, contributes to multidrug resistanceBreast[10]
MACC1 Promotes metastasisColorectal[7]

Section 4: Key Experimental Protocols

Detailed methodologies for essential experiments are provided below.

Protocol 1: Luciferase Reporter Assay for miR-143 Target Validation

This protocol is used to experimentally verify the direct interaction between miR-143 and a predicted binding site in the 3'UTR of a target mRNA.[10][14]

  • Plasmid Construction:

    • Clone the full-length 3'UTR of the putative target gene downstream of a luciferase reporter gene (e.g., in a psiCHECK-2 vector). This is the "wild-type" (WT) construct.

    • Create a "mutant" (MT) construct where the 6-8 nucleotide "seed sequence" of the predicted miR-143 binding site is mutated or deleted using site-directed mutagenesis.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK-293T) in a 24-well or 96-well plate and grow to 70-80% confluency.

    • Co-transfect the cells using a lipid-based transfection reagent with:

      • The WT or MT reporter plasmid.

      • Either a miR-143 mimic or a negative control (scrambled) miRNA mimic.

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure both Firefly (or other primary reporter) and Renilla (internal control) luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the primary luciferase activity to the internal control activity for each well.

    • A significant decrease in relative luciferase activity in cells co-transfected with the WT plasmid and the miR-143 mimic (compared to the negative control mimic) indicates a direct interaction. This effect should be abolished in cells transfected with the MT plasmid.[10]

Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for Expression Analysis

This protocol measures the expression levels of mature miR-143 or its target mRNAs.[15]

  • RNA Extraction:

    • Isolate total RNA from cultured cells or tissues using a suitable kit that preserves small RNA species. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT):

    • For miRNA: Use a specific stem-loop RT primer for mature miR-143 to generate cDNA.

    • For mRNA: Use oligo(dT) or random hexamer primers to generate cDNA from the total RNA.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target, and a SYBR Green or probe-based master mix.

    • Primers for miRNA: A specific forward primer for miR-143 and a universal reverse primer that binds to the stem-loop primer sequence.

    • Primers for mRNA: Gene-specific forward and reverse primers for the target gene (e.g., KRAS).

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Normalize the Ct value of the target (miR-143 or target mRNA) to an appropriate endogenous control (e.g., U6 snRNA for miRNA; GAPDH or ACTB for mRNA).

    • Calculate the relative expression using the 2-ΔΔCt method.

Protocol 3: Western Blot Analysis of Protein Levels

This protocol is used to determine if changes in miR-143 levels affect the protein expression of its targets.[7]

  • Protein Extraction:

    • Transfect cells with a miR-143 mimic or a negative control.

    • After an appropriate incubation period (e.g., 48-72 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-KRAS, anti-IGF-IR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Densitometry can be used to quantify the relative protein levels.

Section 5: Mandatory Visualizations

The following diagrams illustrate key pathways, workflows, and concepts related to miR-143 function and resistance.

miR143_Signaling_Pathway miR-143 Tumor Suppressor Signaling Pathway miR143 miR-143 KRAS KRAS miR143->KRAS Bcl2 Bcl-2 miR143->Bcl2 PI3K PI3K KRAS->PI3K MAPK_pathway Raf-MEK-ERK (MAPK Pathway) KRAS->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation Metastasis AKT->Proliferation AKT->Bcl2 MAPK_pathway->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: miR-143 suppresses tumor growth by directly targeting KRAS and the anti-apoptotic protein Bcl-2.

Experimental_Workflow Experimental Workflow for Validating a miR-143 Target pred 1. In Silico Prediction (e.g., TargetScan, miRanda) corr 2. Expression Correlation Analysis (qRT-PCR in tumor vs. normal tissue) pred->corr transfect 3. In Vitro Functional Screen (Transfect miR-143 mimic into cancer cells) corr->transfect qpcr 4a. mRNA Level Analysis (qRT-PCR for target gene) transfect->qpcr western 4b. Protein Level Analysis (Western Blot for target protein) transfect->western luciferase 5. Direct Interaction Assay (Dual-Luciferase Reporter Assay) western->luciferase phenotype 6. Phenotypic Assays (Proliferation, Apoptosis, Migration) luciferase->phenotype invivo 7. In Vivo Validation (Xenograft Mouse Model) phenotype->invivo

Caption: A stepwise workflow for the identification and validation of novel miR-143 target genes.

Resistance_Mechanism Logical Diagram of KRAS 'Positive Circuit' Resistance miR143_therapy miR-143 Therapy (e.g., MIR143#12) KRAS_mRNA KRAS mRNA miR143_therapy->KRAS_mRNA Suppression KRAS_protein KRAS Protein KRAS_mRNA->KRAS_protein Effector_Pathways Effector Signaling (PI3K/AKT, MAPK) KRAS_protein->Effector_Pathways Activation Effector_Pathways->KRAS_mRNA Positive Feedback (Upregulates KRAS mRNA) Resistance Drug Resistance & Continued Proliferation Effector_Pathways->Resistance

Caption: The KRAS "positive circuit" can cause resistance by reactivating KRAS mRNA expression.

References

normalizing miR-143 expression data across different platforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with miR-143 expression data from different platforms.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when normalizing miR-143 expression data from different platforms like microarrays and qPCR?

A1: Integrating miR-143 expression data from different platforms presents several challenges due to inherent technical variations. Key issues include:

  • Different Detection Chemistries: Microarrays and qPCR (quantitative real-time PCR) utilize distinct technologies for detection and quantification, leading to systematic differences in the data.

  • Data Scale and Distribution: Raw data from various platforms will have different scales and distributions, making direct comparison impossible without normalization.

  • Probe Design and Specificity: The probes used to detect miR-143 can vary between platforms, potentially affecting sensitivity and specificity.

  • Background Noise: Each platform has its own unique sources of background noise that need to be addressed during data preprocessing.

Q2: What are the most common normalization strategies for miRNA expression data?

A2: Several normalization methods can be applied to miRNA expression data. The choice of method depends on the experimental design and the platforms used. Common strategies include:

  • Endogenous Controls: Using one or more stably expressed internal reference genes (endogenous controls) to normalize the expression of miR-143.[1][2]

  • Global Mean Normalization: The expression of each miRNA is normalized to the average expression of all miRNAs in the sample.[3][4]

  • Quantile Normalization: This method assumes that the overall distribution of miRNA expression is similar across all samples and adjusts the data to match a common distribution.[5][6]

  • Spike-in Controls: Introducing a known amount of a synthetic miRNA (that is not naturally present in the sample) before RNA extraction to monitor technical variability.

Q3: Are there any validated endogenous controls for miR-143 normalization?

A3: While there isn't a universal endogenous control for all experimental conditions, several miRNAs have been identified as stable across various cancer cell lines and tissues and could be suitable for normalizing miR-143 expression. It is crucial to validate the stability of any chosen endogenous control in your specific experimental system. Some commonly used and validated endogenous controls for miRNA studies in cancer include:

  • miR-25-3p

  • miR-93-5p

  • let-7g

  • miR-193a-5p

  • miR-27a

Small nuclear RNAs (snRNAs) like RNU6B have been used in the past, but recent studies suggest they may not be suitable for normalizing miRNA expression.[4][7][8]

Troubleshooting Guides

Issue 1: High variability in miR-143 expression between technical replicates on the same platform.
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes.
Poor RNA Quality Assess RNA integrity using a Bioanalyzer or similar device. Use high-quality RNA for your experiments.
Suboptimal Assay Performance Review and optimize your experimental protocol. For qPCR, this may include primer/probe concentrations and annealing temperatures.
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to processing.
Issue 2: Discrepancies in miR-143 expression levels between microarray and qPCR data after normalization.
Possible Cause Troubleshooting Step
Inappropriate Normalization Method The chosen normalization method may not be suitable for cross-platform comparison. Consider using a more robust method like quantile normalization or a combination of stable endogenous controls.
Different Probe Sequences Be aware that the microarray probe and qPCR primers for miR-143 may have different sequences, leading to variations in detection efficiency.
Data Transformation Ensure that data from both platforms are appropriately transformed (e.g., log2 transformation) before comparison.
Platform-Specific Biases Some biases may persist even after normalization. It's often recommended to use qPCR as a validation platform for findings from microarray studies.

Data Presentation: Comparison of Normalization Methods

Normalization Method Principle Pros Cons Best Suited For
Endogenous Controls Normalizes to one or more stably expressed internal genes.[1][2]Biologically relevant; can correct for variations in RNA input and quality.Requires careful validation of stable controls for each experiment; unsuitable controls can introduce errors.qPCR studies and validation of microarray data.
Global Mean Normalization Assumes the average expression of all miRNAs is constant across samples.[3][4]Does not rely on a single control gene; can be effective for large datasets.The assumption of constant mean expression may not always hold true.High-throughput microarray and sequencing studies with a large number of detected miRNAs.
Quantile Normalization Forces the expression distribution of each sample to be the same.[5][6]Effective at removing technical variation and making distributions comparable.Can mask true biological differences if the underlying distributions are genuinely different.Cross-platform normalization of microarray data.
Spike-in Controls An artificial RNA is added in equal amounts to all samples.Monitors technical variability introduced during RNA extraction and processing.Does not account for biological variability or differences in starting material.Experiments with low RNA input or where extraction efficiency is a major concern.

Experimental Protocols

Protocol: Validation of Endogenous Controls for miR-143 Normalization using qPCR
  • Candidate Selection: Choose a panel of 3-5 candidate endogenous control miRNAs from the literature that have been shown to be stable in similar tissues or cell lines (e.g., miR-25-3p, miR-93-5p, let-7g).

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from your samples. Perform reverse transcription to synthesize cDNA for each sample.

  • qPCR Analysis: Perform qPCR for miR-143 and the candidate endogenous controls in all your samples. Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the raw Ct (cycle threshold) values for all miRNAs.

    • Analyze the stability of the candidate endogenous controls using algorithms like geNorm or NormFinder. These tools will rank the candidates based on their expression stability.

    • Select the single most stable endogenous control or the geometric mean of the two most stable controls for normalization.

  • Normalization of miR-143: Calculate the relative expression of miR-143 using the delta-delta Ct method, with the validated endogenous control(s) as the reference.

Mandatory Visualizations

Signaling Pathways of miR-143

miR-143 is known to act as a tumor suppressor by targeting several key oncogenes. The following diagrams illustrate two important signaling pathways regulated by miR-143.

miR143_RAS_MAPK_pathway miR143 miR-143 KRAS KRAS miR143->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: miR-143 regulation of the RAS/MAPK signaling pathway.

miR143_PI3K_AKT_pathway miR143 miR-143 PI3K PI3K miR143->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Growth Cell Growth mTOR->Growth

Caption: miR-143 regulation of the PI3K/AKT signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for normalizing miR-143 expression data from different platforms.

normalization_workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Data Preprocessing cluster_normalization Normalization cluster_analysis Downstream Analysis Microarray Microarray (miR-143 Data) BackgroundCorrection Background Correction Microarray->BackgroundCorrection qPCR qPCR (miR-143 Data) qPCR->BackgroundCorrection Filtering Low-Intensity Filtering BackgroundCorrection->Filtering Normalization Cross-Platform Normalization (e.g., Quantile) Filtering->Normalization Analysis Differential Expression Analysis of miR-143 Normalization->Analysis Validation qPCR Validation Analysis->Validation

Caption: Workflow for cross-platform normalization of miR-143 data.

References

Technical Support Center: miR-143 Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for miR-143-related assays. This guide provides detailed troubleshooting for common issues encountered when studying miR-143 and its functional targets.

Important Clarification: "miR-143 Antibody"

A common point of confusion is the concept of a "miR-143 antibody." It is important to note that miR-143 is a small, non-coding RNA molecule. Antibodies are proteins designed to bind to specific antigens, which are typically proteins. Standard immunoassays like Western Blot or ELISA use antibodies to detect proteins. There are no antibodies that directly target the miR-143 RNA sequence for these applications.

Researchers studying miR-143 typically use two main approaches:

  • Direct Detection of miR-143 RNA: This involves nucleic acid detection techniques like in situ hybridization (ISH) or quantitative PCR (qPCR), which use sequence-specific probes and primers, not antibodies.

  • Indirect Measurement via Protein Targets: This involves using conventional immunoassays (Western Blot, IHC, ELISA) with antibodies against the validated protein targets that miR-143 regulates (e.g., KRAS, MAPK7/ERK5).[1]

This support center is divided into two sections to address the specific challenges of each approach.

Part 1: Troubleshooting Direct Detection of miR-143 RNA

This section focuses on issues related to probe-based and primer-based detection of the miR-143 molecule itself. The primary challenges stem from the short sequence of mature miRNAs (~22 nucleotides), which can lead to low specificity and sensitivity.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my in situ hybridization (ISH) signal for miR-143 weak or absent?

A1: Weak or no signal in miRNA ISH is a common problem, often related to probe affinity or tissue preparation.

  • Probe Type: Standard DNA/RNA probes have low binding affinity for short miRNA targets.[2] The gold standard solution is to use Locked Nucleic Acid (LNA) modified probes , which have a much higher affinity and specificity, allowing for stringent hybridization and washing conditions.[2][3]

  • Probe Concentration: The probe concentration may be too low. Perform a titration to find the optimal concentration.

  • Tissue Permeabilization: Insufficient digestion with Proteinase K will prevent the probe from accessing the target RNA within the tissue.[4] This step must be optimized, as over-digestion can destroy tissue morphology.[4]

  • Hybridization Temperature: The hybridization temperature may be too high, preventing the probe from binding. Optimize this temperature based on the probe's melting temperature (Tm), especially for LNA probes which require higher temperatures.[3]

Q2: I'm seeing high background or non-specific staining in my miR-143 ISH. How can I fix this?

A2: High background can obscure the true signal and is often caused by non-specific probe binding or issues with the detection reagents.

  • Stringency of Washes: The most critical factor is wash stringency. Use high-temperature washes with low-salt buffers (e.g., 2x SSC, 0.2x SSC) to remove weakly bound, non-specific probes.[3]

  • Probe Specificity: Ensure you are using proper negative controls. This includes a scrambled LNA probe with no homology to any known sequence and a probe with 2-3 mismatches to the miR-143 sequence.[5][6] These controls help confirm that your signal is sequence-specific.

  • Endogenous Enzymes: If using an enzyme-based detection system (like HRP or AP), ensure you have adequately quenched endogenous enzyme activity (e.g., with 3% H₂O₂ for peroxidases).[7]

  • Pre-hybridization: A thorough pre-hybridization step helps to block non-specific binding sites in the tissue.[3]

Q3: My qPCR results for miR-143 are highly variable and not reproducible. What's wrong?

A3: Variability in miRNA qPCR is often linked to the unique challenges of reverse transcribing and amplifying such a short RNA template.

  • RT-PCR Method: Standard qPCR methods don't work for miRNAs. You must use a miRNA-specific method, such as stem-loop RT-primers or poly(A) tailing-based assays .[8][9] These methods extend the template to allow for successful amplification.

  • RNA Quality and Quantity: Small RNA is easily degraded. Ensure high-quality RNA is extracted, preferably using a method optimized for small RNA recovery. The starting amount of RNA can also impact variability, so be consistent.[8]

  • Normalization: Poor normalization is a major source of error. Do not use standard housekeeping genes like GAPDH or ACTB. Use established small non-coding RNAs (snRNAs) like RNU6 or a panel of stably expressed miRNAs as endogenous controls.[10]

  • Specificity Controls: Always run negative controls, including a no-enzyme control (RT reaction without reverse transcriptase) to check for DNA contamination and a no-template control to check for primer-dimers or other contamination.[10]

Experimental Protocol: In Situ Hybridization with LNA Probes

This protocol is a generalized workflow for detecting miR-143 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using DIG-labeled LNA probes.

  • Deparaffinization and Rehydration:

    • Wash slides in fresh xylene (2x, 10 min each).

    • Rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%) for 5 min each.

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution at 37°C for 10-15 minutes (optimization is critical).

    • Wash 2x in PBS.

  • Pre-hybridization:

    • Incubate slides in hybridization buffer at 60°C for 2-3 hours in a humidified chamber.[3]

  • Hybridization:

    • Dilute the DIG-labeled miR-143 LNA probe (and scrambled/mismatch control probes on separate slides) in fresh hybridization buffer.

    • Denature the probe at 65°C for 5 minutes and immediately chill on ice.[2]

    • Apply the probe mixture to the slides, cover with coverslips, and incubate overnight at 55-60°C in a humidified chamber.[2]

  • Stringent Washes:

    • Wash slides in 2x SSC at 55°C for 10 min.[2]

    • Wash slides in 0.2x SSC at 55°C (2x, 10 min each).

    • Wash slides in 0.1x SSC at room temperature for 5 min.

  • Immunological Detection:

    • Block slides with a blocking buffer (e.g., 2% normal serum, 1% BSA in TBST) for 1 hour.

    • Incubate with an anti-DIG-AP (alkaline phosphatase conjugated) antibody overnight at 4°C.[3]

    • Wash extensively with TBST.

  • Visualization:

    • Incubate slides with NBT/BCIP substrate in the dark until the desired color develops.

    • Stop the reaction by washing with distilled water.

    • Counterstain with Nuclear Fast Red or DAPI.

    • Dehydrate and mount.

Diagrams for miR-143 Detection Workflows

ish_workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detect Detection p1 Deparaffinize & Rehydrate p2 Proteinase K Digestion p1->p2 h1 Pre-hybridize p2->h1 h2 Hybridize with LNA Probe h1->h2 h3 Stringent Washes h2->h3 d1 Block h3->d1 d2 Incubate with Anti-DIG Ab d1->d2 d3 Add Substrate (NBT/BCIP) d2->d3 Visualize Visualize d3->Visualize

Caption: Workflow for miRNA In Situ Hybridization (ISH).

Part 2: Troubleshooting Immunoassays for miR-143 Protein Targets

This section addresses issues with immunoassays (Western Blot, IHC, IP) used to measure the protein levels of genes regulated by miR-143. Problems here relate to the specificity and performance of the antibodies used against these protein targets.

Validated Protein Targets of miR-143

Studies have shown that miR-143 acts as a tumor suppressor by downregulating the expression of several key proteins involved in cell proliferation, migration, and apoptosis.[11][12] When validating the function of miR-143, researchers often measure the protein levels of targets such as:

  • KRAS: A central proto-oncogene in the RAS/MAPK pathway.[13]

  • MAPK7 (ERK5): A component of the mitogen-activated protein kinase signaling pathway.[1]

  • BCL2: An anti-apoptotic protein.[14]

  • ATG2B: A protein involved in autophagy.[15]

  • SP7: A transcription factor.[16]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Western blot for a miR-143 target (e.g., KRAS) shows multiple non-specific bands. How do I improve specificity?

A1: Non-specific bands are a classic antibody problem, indicating the antibody may be binding to off-target proteins.

  • Antibody Validation: First, confirm the antibody has been validated for Western blotting.[17] The gold standard for validation is to test the antibody on a knockout (KO) or siRNA knockdown cell line for your target protein.[18] The specific band should disappear in the KO/knockdown lysate.

  • Primary Antibody Concentration: The most common cause is too high a concentration of the primary antibody.[19] Perform a dot blot or a dilution series (e.g., 1:1000, 1:2500, 1:5000) to find the optimal concentration that maximizes specific signal while minimizing non-specific bands.

  • Blocking: Increase the blocking time (to 1-2 hours at room temperature) or change the blocking agent (e.g., from 5% milk to 5% BSA, or vice versa), as some antibodies have preferences.

  • Washing: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., 3x, 10 min each in TBST) to remove unbound antibodies.

Q2: I see high background staining in my immunohistochemistry (IHC) for a miR-143 target. What are the common causes?

A2: Diffuse, high background in IHC can be caused by several factors in the protocol.

  • Primary Antibody Concentration: As with Westerns, a primary antibody concentration that is too high is a frequent cause.[19] Titrate the antibody to find the optimal dilution.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue. Run a "secondary only" control (omit the primary antibody) to check for this.[7][20] If this control is positive, consider using a pre-adsorbed secondary antibody.[7]

  • Insufficient Blocking: Ensure you are blocking with normal serum from the same species that the secondary antibody was raised in.

  • Antigen Retrieval: Harsh antigen retrieval methods can sometimes damage tissue and expose non-specific epitopes. You may need to optimize the time or temperature of this step.[7]

Q3: My immunoprecipitation (IP) of a miR-143 target is pulling down many non-specific proteins. How can I get a cleaner result?

A3: Non-specific binding in IP can come from the antibody itself or from proteins sticking to the beads.

  • Pre-Clearing Lysate: This is a critical step. Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes.[21][22] This removes proteins that non-specifically bind to the beads.

  • Antibody Quality: Use an antibody that is validated for IP. Not all antibodies that work for Western blot are suitable for IP, as they need to recognize the native, folded protein.

  • Wash Buffer Stringency: Increase the stringency of your wash buffer by adding a small amount of detergent (e.g., 0.1% Triton X-100 or NP-40) or by slightly increasing the salt concentration.[21]

  • Control IP: Always perform a control IP with an irrelevant IgG of the same isotype and from the same host species as your primary antibody. This will show you what proteins are binding non-specifically to the antibody itself.

Data Presentation: Antibody Validation Strategies

Proper antibody validation is essential for reproducible science.[17] The following table summarizes key methods for confirming the specificity of an antibody against a miR-143 protein target.

Validation MethodDescriptionExpected Outcome for a Specific Antibody
Genetic Knockout/Knockdown Test the antibody on lysates from cells where the target gene has been knocked out (e.g., via CRISPR) or knocked down (e.g., via siRNA).[18]Signal is present in wild-type control but absent or significantly reduced in the KO/KD sample.
Orthogonal Methods Use a non-antibody-based method, like mass spectrometry, to confirm the presence of the target protein in a sample where the antibody gives a positive signal.[17]Mass spectrometry data should confirm the identity of the protein corresponding to the antibody's signal.
Independent Antibody Use a second, validated antibody that recognizes a different epitope on the same target protein.[23]Both antibodies should produce a band at the same molecular weight in a Western blot.
Differential Expression Test the antibody on a panel of cell lines or tissues known to have high and low expression levels of the target protein.[24]The intensity of the antibody signal should correlate with the known expression levels of the target.

Diagrams for miR-143 Target Validation

signaling_pathway miR143 miR-143 KRAS KRAS (Protein) miR143->KRAS Represses Translation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: miR-143 signaling via the KRAS/MAPK pathway.

antibody_validation cluster_cells Cell Culture cluster_protein Protein Analysis cluster_result Expected Result wt Wild-Type (WT) Cells lysate Prepare Cell Lysates wt->lysate kd siRNA Knockdown (KD) Cells for Target kd->lysate wb Western Blot lysate->wb Probe with Antibody res WT Lane: Strong Band KD Lane: No/Weak Band wb->res Validate Specificity

Caption: Workflow for antibody validation using siRNA knockdown.

References

Technical Support Center: Refining Protocols for Isolating High-Quality microRNA from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for plasma microRNA (miRNA) isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in obtaining high-quality plasma for miRNA analysis?

A1: The most critical initial step is proper blood collection and processing. The choice of anticoagulant is crucial; EDTA and citrate (B86180) are generally recommended, while heparin should be avoided as it can inhibit downstream enzymatic reactions like reverse transcription and PCR.[1] To minimize contamination from cellular miRNAs, which are much more abundant than circulating miRNAs, it is essential to prevent hemolysis (the rupture of red blood cells) and to perform a two-step centrifugation to remove cells and platelets effectively.

Q2: My miRNA yield is consistently low. What are the common causes and how can I improve it?

A2: Low miRNA yield from plasma is a common challenge due to the low abundance of circulating miRNAs. Several factors could be contributing to this issue:

  • Suboptimal Lysis: Inefficient disruption of protein-miRNA complexes can lead to poor recovery. Ensure thorough mixing with the lysis buffer.

  • Inefficient Precipitation: For protocols involving alcohol precipitation, extending the incubation time (e.g., overnight at -20°C) can improve the recovery of small RNAs.[2]

  • Column Overloading or Clogging: Using a plasma input volume greater than recommended for your chosen kit can lead to reduced binding efficiency.

  • Elution Inefficiency: A single elution step may not be sufficient to recover all bound miRNA. A double elution, where the eluate is reapplied to the column for a second incubation and centrifugation, can significantly increase yield.[3][4]

Q3: The A260/230 ratio of my extracted RNA is very low. What does this indicate and how can I fix it?

A3: A low A260/230 ratio (typically below 1.8) often indicates contamination with substances that absorb light at 230 nm, such as phenol, guanidine (B92328) thiocyanate (B1210189) from the lysis buffer, or carbohydrates. These contaminants can inhibit downstream enzymatic reactions. To improve the A260/230 ratio:

  • Ensure no carryover of the organic phase if using a phenol-chloroform-based extraction method.

  • Perform an additional wash step with the appropriate buffer provided in your column-based kit.

  • Consider an ethanol (B145695) precipitation and wash step to further clean the RNA, though be mindful of potential loss of low-concentration RNA.

Q4: How can I detect and mitigate the impact of hemolysis on my results?

A4: Hemolysis releases large quantities of miRNAs from red blood cells, which can mask the true circulating miRNA profile.

  • Detection: Visually inspect your plasma samples for a pink or red tinge. For a more quantitative measure, you can assess the absorbance of free hemoglobin at 414 nm. Additionally, the expression ratio of a highly abundant red blood cell miRNA (like miR-451a) to a stably expressed plasma miRNA (like miR-23a-3p) can be used as an indicator of hemolysis.

  • Mitigation: The best mitigation is prevention through careful phlebotomy and sample processing. If you suspect hemolysis in some samples, it is crucial to either exclude them or, if that is not possible, to analyze your data with caution, being aware of the potential for confounding results from erythrocyte-specific miRNAs.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low RNA/miRNA Yield Inefficient lysis of protein-miRNA complexes.Ensure complete homogenization by vigorous vortexing after adding lysis buffer.
Incomplete precipitation of RNA.For TRIzol-based methods, extend isopropanol (B130326) precipitation to overnight at -20°C.[2]
Inefficient elution from the spin column.Perform a double elution: re-apply the eluate to the column, incubate for 10 minutes, and centrifuge again.[5]
Starting with too little plasma.Use the maximum recommended plasma volume for your kit, but do not exceed it to avoid column clogging.
Poor RNA Quality (Low A260/230 Ratio) Contamination with guanidine salts or phenol.Ensure careful transfer of the aqueous phase, avoiding the interphase, in phenol-chloroform extractions. Add an extra wash step to the column-based protocol.
Carryover of ethanol from wash steps.After the final wash, centrifuge the empty column to remove any residual ethanol before elution.
Inhibition of Downstream Reactions (e.g., qPCR) Presence of heparin from blood collection tubes.Use EDTA or citrate as the anticoagulant for blood collection.[1]
Co-purification of inhibitors from plasma.Ensure adherence to the recommended plasma input volume. Consider using a kit with demonstrated high purity outcomes.
Suspected Hemolysis Rupture of red blood cells during collection or processing.Use a wider gauge needle for venipuncture, avoid vigorous shaking of blood tubes, and process samples promptly.
Inconsistent results for known red blood cell miRNAs (e.g., miR-16, miR-451a).Quantify the ratio of miR-451a to a stable endogenous miRNA (e.g., miR-23a-3p) to assess the degree of hemolysis. Exclude samples with high hemolysis.

Quantitative Data Summary

The following table summarizes a comparison of several commercially available kits for plasma miRNA isolation, based on data from published studies. Note that results can vary depending on the specific experimental conditions and the quantification methods used.

KitStarting Plasma VolumeRNA Yield (ng/µL)A260/280 RatioA260/230 RatioReference
QIAGEN miRNeasy Serum/Plasma Kit 200 µL1.5 - 3.5~1.6 - 1.9~0.5 - 1.5[6]
Macherey-Nagel NucleoSpin miRNA Plasma 200 µL1.8 - 4.2~1.7 - 2.0~0.6 - 1.8[7]
Norgen Plasma/Serum RNA Purification Mini Kit 200 µL0.8 - 2.5~1.5 - 1.8~0.4 - 1.2[7]
Ambion mirVana PARIS Kit 200 µL1.2 - 3.0~1.6 - 1.9~0.5 - 1.6[6]

Experimental Protocols

Protocol 1: miRNA Isolation using QIAGEN miRNeasy Serum/Plasma Kit (Modified for Higher Yield)

This protocol is based on the manufacturer's instructions with a modification to enhance miRNA yield.

  • Lysis:

    • Thaw 200 µL of plasma on ice.

    • Add 1 mL of QIAzol Lysis Reagent to the plasma.

    • Vortex vigorously for 15 seconds to mix thoroughly.

    • Incubate at room temperature for 5 minutes.

  • Phase Separation:

    • Add 200 µL of chloroform (B151607) to the lysate.

    • Cap the tube securely and vortex vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (approximately 600 µL) to a new collection tube.

    • Add 1.5 volumes (approximately 900 µL) of 100% ethanol and mix thoroughly by pipetting.

  • Column Purification:

    • Pipette the sample, including any precipitate, into an RNeasy MinElute spin column placed in a 2 mL collection tube.

    • Centrifuge at ≥8000 x g for 15 seconds at room temperature. Discard the flow-through.

    • Add 700 µL of Buffer RWT to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g.

    • Place the column in a new collection tube and centrifuge at full speed for 1 minute to dry the membrane completely.

  • Elution (Modified Double Elution):

    • Place the spin column in a new 1.5 mL collection tube.

    • Add 14 µL of RNase-free water directly to the center of the spin column membrane.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge for 1 minute at full speed to elute the RNA.

    • Re-apply the 14 µL eluate to the center of the same spin column membrane.

    • Incubate at room temperature for another 10 minutes.

    • Centrifuge for 1 minute at full speed to collect the final, more concentrated eluate.[5]

Protocol 2: TRIzol LS-Based miRNA Isolation from Plasma

This is a general protocol for miRNA isolation from liquid samples using TRIzol LS.

  • Lysis:

    • Add 750 µL of TRIzol LS Reagent to 250 µL of plasma in a microcentrifuge tube.[8]

    • Mix well by vortexing and incubate at room temperature for 5-10 minutes.[8]

  • Phase Separation:

    • Add 200 µL of chloroform.[8]

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 5 minutes.[8]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[8]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 500 µL of 100% isopropanol.[8]

    • (Optional but recommended for higher yield) Add a co-precipitant like glycogen (B147801) (5 µg).

    • Incubate at room temperature for 10 minutes, or for enhanced recovery of small RNAs, incubate overnight at -20°C.[2][8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

  • Washing and Solubilization:

    • Discard the supernatant. You should see a small white RNA pellet.

    • Wash the pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 20-30 µL of RNase-free water.

Visualizations

Experimental Workflow for Plasma miRNA Isolation```dot

G cluster_collection Sample Collection & Processing cluster_isolation miRNA Isolation cluster_qc Quality Control & Analysis blood_collection Whole Blood Collection (EDTA or Citrate Tube) centrifuge1 Centrifugation 1 (e.g., 1,600g for 10 min) blood_collection->centrifuge1 plasma_transfer Plasma Transfer to New Tube centrifuge1->plasma_transfer centrifuge2 Centrifugation 2 (e.g., 16,000g for 10 min) plasma_transfer->centrifuge2 platelet_free_plasma Platelet-Free Plasma centrifuge2->platelet_free_plasma lysis Lysis (e.g., QIAzol or TRIzol) platelet_free_plasma->lysis phase_separation Phase Separation (Chloroform) precipitation RNA Precipitation (Ethanol/Isopropanol) purification Column Purification elution Elution quantification Quantification (e.g., NanoDrop, Qubit) elution->quantification quality_check Quality Check (e.g., Bioanalyzer) downstream Downstream Analysis (RT-qPCR, Sequencing)

Caption: miR-16 negatively regulates the Wnt/β-catenin signaling pathway.

miR-451 in the PI3K/Akt/mTOR Signaling Pathway

G miR451 miR-451 CAB39 CAB39 miR451->CAB39 PI3K PI3K CAB39->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_growth Cell Growth & Survival mTOR->cell_growth

Caption: miR-451 can influence the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Dealing with Batch Effects in Large-Scale miR-143 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on large-scale miR-143 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and correct for batch effects in your experiments, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guides

Issue 1: High variability observed between sample groups processed at different times.

Question: We are observing significant differences in miR-143 expression between our experimental groups, but these differences seem to align with the processing dates of the samples. Could this be a batch effect?

Answer: Yes, this is a classic sign of a batch effect. Batch effects are systematic technical variations that can be introduced when samples are processed in different batches.[1][2][3] Common sources of batch effects in miRNA studies include:

  • Different processing dates: Reagents can degrade, and instrument performance can vary over time.

  • Different personnel: Variations in sample handling and preparation techniques between technicians can introduce systematic error.[1]

  • Different reagent lots: Minor variations between manufacturing lots of reagents (e.g., RNA extraction kits, reverse transcription reagents, sequencing library prep kits) can affect results.

  • Different equipment: Using different thermocyclers, sequencers, or other instruments for different batches can be a major source of variation.[1][4]

  • Sequencing depth: A disparity in the total number of reads sequenced per sample can create a batch effect.[1][5]

Troubleshooting Steps:

  • Review Experimental Design: The best way to manage batch effects is through careful experimental design.[6] Ensure that your samples from different biological groups are randomized across batches. For example, each batch should contain a mix of samples from your control and treatment groups.

  • Quality Control (QC) Assessment: Before attempting to correct for batch effects, it's crucial to perform a thorough quality control analysis of your data.[7][8] Key QC metrics for miRNA-seq data include:

    • Total Reads: The total number of sequences obtained for each sample.

    • Read Quality Scores (Phred Scores): A measure of the base-calling accuracy.

    • Adapter Content: The presence of adapter sequences in the reads.

    • Read Length Distribution: The distribution of the lengths of the sequenced reads.

    • Percentage of Reads Mapping to miRNA: The proportion of reads that align to known miRNA sequences.[1]

  • Data Visualization: Use dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize your data.[9] If you observe that your samples cluster by batch rather than by biological condition, it is a strong indication of a batch effect.

  • Batch Effect Correction: If a batch effect is detected, you will need to apply a batch correction method. Several algorithms are available for this purpose, with ComBat and Surrogate Variable Analysis (SVA) being widely used.[10][11][12]

Issue 2: Inconsistent results after applying a batch correction method.

Question: We've applied a batch correction algorithm to our miR-143 data, but the results still don't look right. What could be the problem?

Answer: While batch correction tools are powerful, their effectiveness can depend on the underlying assumptions of the method and the nature of your data. Here are some potential issues and how to address them:

  • Inappropriate Normalization: Batch effect correction should be performed after appropriate data normalization.[13][14] For miRNA-seq data, normalization methods like Trimmed Mean of M-values (TMM) or methods implemented in packages like DESeq2 are recommended to account for differences in library size and composition.[15][16]

  • Incorrect Batch Information: Ensure that you have correctly specified the batch variable in your analysis. If there are multiple sources of batch effects (e.g., processing date and technician), you may need to account for them simultaneously or sequentially.[10]

  • Over-correction: It's possible to "over-correct" your data, which can remove true biological variation. This is a risk if the batch effect is confounded with your biological variable of interest (e.g., all control samples were processed in one batch and all treatment samples in another). This highlights the importance of a proper randomized experimental design.[3]

  • Choice of Correction Method: Different batch correction methods make different assumptions about the data. ComBat, for example, is an empirical Bayes-based method that is effective for known batch effects.[10][17] SVA is designed to identify and remove both known and unknown sources of variation.[11][12] It may be beneficial to compare the results of different methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch effects in large-scale miRNA studies?

A1: The most common sources of batch effects in large-scale miRNA studies include variations in experimental processing time, location, equipment, and personnel.[1] For sequencing-based studies, differences in library preparation protocols and sequencing platforms are also significant contributors.[4][10] Even factors like the quality of the initial RNA samples can lead to batch effects.[1]

Q2: How can I design my miR-143 study to minimize batch effects from the start?

A2: A well-thought-out experimental design is the most effective way to minimize batch effects.[6] Key principles include:

  • Randomization: Randomly assign your biological samples to different processing batches. Each batch should contain a mix of samples from all biological conditions being compared.

  • Blocking: If you cannot process all samples at once, process them in blocks, with each block containing a representative sample from each experimental group.

  • Consistency: Use the same reagents, protocols, equipment, and personnel for all samples whenever possible. If this is not feasible, carefully document all experimental parameters for each batch.

Q3: What are the recommended normalization methods for miR-143 sequencing data before batch correction?

A3: For miRNA sequencing data, it is crucial to normalize for differences in sequencing depth and library composition. Commonly used and effective normalization strategies include:

  • Trimmed Mean of M-values (TMM): This method, implemented in the edgeR package, is designed to account for differences in the overall expression levels between samples.[16]

  • DESeq2 Median of Ratios: The normalization method in the DESeq2 package calculates a size factor for each sample based on the median of the ratios of observed counts to a pseudo-reference sample.[16]

  • Quantile Normalization: This method forces the distribution of expression values to be the same across all samples.[1] However, it should be used with caution as it can obscure true biological differences.

Q4: Which batch correction methods are most suitable for miRNA-seq data?

A4: Several methods can be used to correct for batch effects in miRNA-seq data. The choice of method may depend on whether the sources of batch effects are known.

Method Description Use Case
ComBat An empirical Bayes method that adjusts for known batch effects.[10][17] It is effective at removing both additive and multiplicative batch effects.When you have a clear understanding of the different batches in your experiment (e.g., processing dates, different technicians).
ComBat-seq A modification of ComBat specifically designed for count data from sequencing experiments, like RNA-seq and miRNA-seq.[9][18]A preferred alternative to ComBat for miRNA sequencing data as it is tailored for count data.
Surrogate Variable Analysis (SVA) Identifies and estimates surrogate variables for unknown or unmeasured sources of variation in your data.[11][12]When you suspect there are unmeasured sources of variation contributing to batch effects in your data.
removeBatchEffect (limma) A function in the limma R package that fits a linear model to the data and removes the specified batch effect.[10]A straightforward method for removing known batch effects.

Q5: What is miR-143 and what are its known signaling pathways?

A5: miR-143 is a microRNA that has been identified as a tumor suppressor in various types of cancer.[19][20] It functions by post-transcriptionally regulating the expression of target genes.[21][22] miR-143 is known to be involved in several critical signaling pathways, including:

  • RAS-MAPK Pathway: miR-143 can directly target KRAS, a key proto-oncogene, thereby inhibiting the downstream MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival.[20]

  • PI3K/AKT Pathway: This pathway is also a target of miR-143, and its inhibition can affect cell growth and survival.[20][21]

  • Wnt/β-catenin Pathway: In some cancers, miR-143 has been shown to regulate components of the Wnt/β-catenin signaling pathway.[21][22]

Experimental Protocols

Protocol 1: Quality Control of miR-143 Sequencing Data

This protocol outlines the steps for performing quality control on raw miRNA sequencing data using FastQC.

Materials:

  • Raw sequencing data in FASTQ format.

  • FastQC software.

Methodology:

  • Install FastQC: Download and install FastQC from the official website.

  • Run FastQC: Open a terminal or command prompt and run FastQC on your FASTQ files using the following command:

  • Review the Report: FastQC will generate an HTML report for each sample. Carefully review the following QC metrics:

    • Per Base Sequence Quality: Check for a drop in quality towards the 3' end of the reads.

    • Per Sequence Quality Scores: Ensure a high average quality score across your reads.

    • Per Base Sequence Content: Look for any unusual nucleotide biases.

    • Adapter Content: Identify and quantify the presence of adapter sequences.

    • Overrepresented Sequences: Check for any sequences that are present at an unusually high frequency.

  • Data Filtering and Trimming: Based on the FastQC report, you may need to trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.

Protocol 2: Batch Effect Correction using ComBat

This protocol provides a step-by-step guide for correcting for known batch effects in normalized miR-143 expression data using the ComBat function from the sva R package.

Prerequisites:

  • R statistical software.

  • The sva Bioconductor package installed.

  • A normalized expression matrix (rows are miRNAs, columns are samples).

  • A metadata file indicating the batch for each sample.

Methodology:

  • Load Libraries and Data:

  • Run ComBat:

  • Evaluate Correction: Visualize the data before and after correction using PCA plots to confirm that the batch effect has been removed.

Visualizations

experimental_workflow cluster_0 Data Acquisition cluster_1 Quality Control & Pre-processing cluster_2 Quantification & Normalization cluster_3 Batch Effect Correction cluster_4 Downstream Analysis Raw Sequencing Data (FASTQ) Raw Sequencing Data (FASTQ) QC (FastQC) QC (FastQC) Adapter & Quality Trimming Adapter & Quality Trimming QC (FastQC)->Adapter & Quality Trimming Assess Quality Alignment to miRNA database Alignment to miRNA database Adapter & Quality Trimming->Alignment to miRNA database Cleaned Reads miRNA Read Counts miRNA Read Counts Alignment to miRNA database->miRNA Read Counts Quantify Expression Normalized Expression Matrix Normalized Expression Matrix miRNA Read Counts->Normalized Expression Matrix TMM/DESeq2 Norm. PCA Visualization (Pre-correction) PCA Visualization (Pre-correction) Normalized Expression Matrix->PCA Visualization (Pre-correction) Visualize Batches Apply ComBat/SVA Apply ComBat/SVA PCA Visualization (Pre-correction)->Apply ComBat/SVA Identify Batch Effects Corrected Expression Matrix Corrected Expression Matrix Apply ComBat/SVA->Corrected Expression Matrix Remove Batch Effects PCA Visualization (Post-correction) PCA Visualization (Post-correction) Corrected Expression Matrix->PCA Visualization (Post-correction) Verify Correction Differential Expression Analysis Differential Expression Analysis PCA Visualization (Post-correction)->Differential Expression Analysis Biological Interpretation Biological Interpretation Differential Expression Analysis->Biological Interpretation

Caption: Experimental workflow for miRNA-seq data analysis including batch effect correction.

miR143_signaling_pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PI3K PI3K AKT AKT PI3K->AKT Cell Growth, Survival Cell Growth, Survival AKT->Cell Growth, Survival miR-143 miR-143 miR-143->KRAS Inhibits miR-143->PI3K Inhibits

Caption: Simplified signaling pathways regulated by miR-143.

References

Technical Support Center: Enhancing the Specificity of miR-143 Target Prediction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for miR-143 target prediction and validation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the specificity of miR-143 target prediction algorithms and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do different miRNA target prediction algorithms give me different results for miR-143?

A1: Target prediction algorithms use distinct criteria to identify potential miRNA targets. These criteria include:

  • Seed Region Complementarity: The degree of perfect Watson-Crick pairing between the miRNA's "seed" region (nucleotides 2-8 at the 5' end) and the mRNA's 3' Untranslated Region (3' UTR).[1][2] Some tools, like TargetScan, require strict complementarity, while others, like miRanda, allow for some "wobble" base pairing.

  • Thermodynamic Stability: The predicted free energy of the miRNA-mRNA duplex. A lower minimum free energy (MFE) suggests a more stable interaction.[2]

  • Target Site Conservation: Whether the predicted binding site is conserved across different species.[2] This is based on the principle that functionally important binding sites are likely to be conserved through evolution.

  • Target Site Accessibility: The secondary structure of the mRNA can impact whether a binding site is accessible to the miRNA-RISC complex. Algorithms like PITA consider this aspect.

The variation in how each algorithm weighs these factors leads to different prediction outputs. Therefore, it is common to have a limited overlap of predicted targets between different tools.[3]

Q2: What is the biggest challenge in in-silico miR-143 target prediction?

Q3: How can I increase the confidence of my in-silico miR-143 target predictions before moving to wet lab experiments?

A3: To enhance the specificity of your predictions, a multi-faceted approach is recommended:

  • Use Multiple Algorithms: Instead of relying on a single tool, use several algorithms with different underlying principles (e.g., TargetScan, miRanda, PicTar).[5][8] The intersection of predictions from multiple tools can provide a higher-confidence list of candidates.

  • Integrate Expression Data: Combine your target predictions with experimental expression data (e.g., from microarray or RNA-seq). A true target of miR-143 is expected to show an inverse expression correlation, meaning when miR-143 levels are high, the target mRNA levels should be low, and vice-versa.[2]

  • Prioritize Conserved Targets: Give higher priority to predicted target sites that are evolutionarily conserved across multiple species.

  • Consider the Biological Context: Evaluate if the predicted target genes are known to be involved in signaling pathways regulated by miR-143, such as the PI3K/Akt, Wnt/β-catenin, or Ras-Raf-MEK-ERK pathways.[10]

Troubleshooting Guides

Luciferase Reporter Assays

Q: My luciferase reporter assay is not showing repression of the reporter gene after co-transfection with a miR-143 mimic. What could be the issue?

A: This is a common issue with several potential causes:

  • Inefficient Transfection:

    • Solution: Optimize your transfection protocol. Test different ratios of transfection reagent to plasmid DNA and miRNA mimic.[11] Ensure your cells are at the optimal confluency for transfection. You can use a positive control vector expressing a fluorescent protein to visually assess transfection efficiency.

  • Incorrect 3' UTR Clone:

    • Solution: Verify the sequence of your cloned 3' UTR to ensure it contains the predicted miR-143 binding site and is correctly inserted downstream of the luciferase gene.

  • The Predicted Site is Not a True Target:

    • Solution: The in-silico prediction may be a false positive. It is advisable to test multiple predicted targets.

  • Cell Line Choice:

    • Solution: The chosen cell line may have very low endogenous levels of proteins required for the RISC complex, or the 3' UTR of your target may be regulated by other cell-type-specific factors.[1]

  • Degraded Reagents:

    • Solution: Ensure your luciferase substrate and other reagents have not expired and have been stored correctly. Prepare fresh reagents if in doubt.[11]

Q: I'm observing high variability between my luciferase assay replicates. How can I reduce this?

A: High variability can obscure your results. Here are some solutions:

  • Pipetting Accuracy:

    • Solution: Use calibrated pipettes and consider preparing a master mix of your transfection reagents to add to each well, which can minimize pipetting errors.[11]

  • Cell Plating Consistency:

    • Solution: Ensure that cells are evenly distributed and at the same density in each well.

  • Internal Control Normalization:

    • Solution: Always use a dual-luciferase system where a second reporter (e.g., Renilla luciferase) is expressed from the same plasmid as your primary reporter (e.g., Firefly luciferase).[12] This allows you to normalize for differences in transfection efficiency and cell number.

  • Reagent Stability:

    • Solution: Some luciferase reagents lose efficiency over time after preparation.[11] Use freshly prepared reagents and measure the signal promptly.

Western Blotting

Q: My Western blot does not show a decrease in the target protein level after transfecting with a miR-143 mimic. Why?

A: Several factors could contribute to this outcome:

  • Suboptimal Transfection of mimic:

    • Solution: Optimize the concentration of the miR-143 mimic and the transfection time. A time-course experiment (e.g., 24, 48, 72 hours post-transfection) can determine the optimal time point for protein analysis.[13]

  • Antibody Issues:

    • Solution: Ensure your primary antibody is specific and sensitive for the target protein. Validate the antibody using a positive control lysate. Use the recommended antibody dilution and incubation conditions.[14][15]

  • Protein Stability:

    • Solution: Your target protein may have a long half-life, so a decrease in its level may not be apparent within your experimental timeframe. Consider a longer time-course experiment.

  • Target is Regulated at the Translational Level without mRNA Degradation:

    • Solution: miR-143 might be repressing the translation of the target mRNA without causing its degradation. In this case, qRT-PCR would not show a change in mRNA levels, but a decrease in protein should still be detectable. Ensure your Western blot technique is sensitive enough to detect subtle changes.

  • Insufficient Protein Loading:

    • Solution: Ensure you are loading a sufficient amount of total protein and that loading is consistent across all lanes. Always use a loading control (e.g., β-actin, GAPDH) to normalize your results.

Q: I'm seeing high background or non-specific bands on my Western blot.

A: This can make interpreting your results difficult. Try these solutions:

  • Blocking:

    • Solution: Optimize your blocking step. Try different blocking agents (e.g., non-fat milk, BSA) and increase the blocking time.[14]

  • Antibody Concentration:

    • Solution: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.[14][15]

  • Washing Steps:

    • Solution: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[14]

qRT-PCR

Q: My qRT-PCR results for the predicted target mRNA do not show downregulation after miR-143 mimic transfection.

A: This could be due to several reasons:

  • Mechanism of Repression:

    • Solution: In animals, miRNAs often repress translation without causing significant mRNA degradation.[16] Therefore, you may not observe a change in mRNA levels, while protein levels are affected. It is crucial to perform Western blotting in conjunction with qRT-PCR.

  • Poor Primer Design:

    • Solution: Ensure your qRT-PCR primers are specific to the target mRNA and have been validated for efficiency. Run a melt curve analysis to check for non-specific products or primer-dimers.[17][18]

  • RNA Quality:

    • Solution: Use high-quality, intact RNA for your experiments. RNA degradation can lead to inaccurate quantification.[18]

  • Incorrect Normalization:

    • Solution: Use appropriate and stable housekeeping genes for normalization in your specific cell line and experimental conditions.

Quantitative Data Summary

The performance of different in-silico miRNA target prediction tools can vary. The following table summarizes the performance metrics of four commonly used algorithms based on a comparative analysis.[5]

Prediction Tool/ApproachSensitivitySpecificityPrecisionMatthews Correlation Coefficient (MCC)
TargetScan (TS) 0.52 ± 0.020.98 ± 0.000.97 ± 0.010.58 ± 0.02
miRanda-mirSVR (MR) 0.62 ± 0.020.95 ± 0.010.93 ± 0.010.62 ± 0.02
Pita 0.33 ± 0.020.99 ± 0.000.97 ± 0.010.43 ± 0.02
RNA22 (R22) 0.46 ± 0.020.91 ± 0.010.88 ± 0.020.43 ± 0.02
Union (TS + MR) 0.72 ± 0.010.94 ± 0.010.92 ± 0.010.69 ± 0.01

Data presented as mean ± standard error of the mean. The 'Union' approach considers targets predicted by either TargetScan or miRanda-mirSVR, which generally enhances sensitivity.[5]

Experimental Protocols

Dual-Luciferase Reporter Assay for miR-143 Target Validation

This protocol is for verifying the direct interaction between miR-143 and a predicted target site within a 3' UTR.

Materials:

  • psiCHECK™-2 vector (or similar dual-luciferase reporter vector)

  • HEK293T cells (or other suitable cell line)

  • miR-143 mimic and a negative control mimic

  • Lipofectamine 2000 (or other transfection reagent)

  • Opti-MEM medium

  • Dual-Glo Luciferase Assay System

  • Luminometer

Methodology:

  • Cloning: Clone the 3' UTR sequence of the putative target gene containing the predicted miR-143 binding site into the multiple cloning site downstream of the Renilla luciferase gene in the psiCHECK™-2 vector. Also, create a mutant construct where the miR-143 seed binding site is mutated as a negative control.

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare two tubes. In tube A, dilute 100 ng of the reporter plasmid (wild-type or mutant 3' UTR) and 20 pmol of the miR-143 mimic (or negative control mimic) in 25 µL of Opti-MEM.

    • In tube B, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 50 µL transfection complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions and a luminometer.

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miR-143 mimic compared to the negative control mimic indicates a direct interaction.

Western Blot Analysis of Target Protein Expression

This protocol is to determine if miR-143 affects the protein levels of a predicted target.

Materials:

  • Cell line of interest

  • miR-143 mimic, miR-143 inhibitor, and respective negative controls

  • Transfection reagent

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Methodology:

  • Transfection: Transfect cells with the miR-143 mimic, inhibitor, or negative controls at an optimized concentration.

  • Cell Lysis: After 48-72 hours, wash the cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control. A decrease in protein expression with the miR-143 mimic and an increase with the inhibitor validates the target.

qRT-PCR for Target mRNA and miR-143 Expression

This protocol is for quantifying the expression levels of miR-143 and its target mRNA.

Materials:

  • Total RNA from experimental samples

  • miRNA-specific reverse transcription kit with stem-loop primers for miR-143

  • Standard reverse transcription kit for mRNA

  • SYBR Green or TaqMan-based qPCR master mix

  • Specific forward and reverse primers for the target mRNA

  • Specific forward primer for miR-143 and a universal reverse primer

  • Primers for a housekeeping gene (e.g., GAPDH) and a small RNA control (e.g., U6 snRNA)

  • Real-time PCR instrument

Methodology:

  • RNA Extraction: Isolate high-quality total RNA from your cells or tissues.

  • Reverse Transcription (cDNA Synthesis):

    • For miR-143: Use a miRNA-specific reverse transcription kit with a stem-loop primer for miR-143 to generate cDNA.

    • For target mRNA: Use a standard reverse transcription kit with oligo(dT) or random primers to generate cDNA from the same RNA samples.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol. Include a melt curve analysis step if using SYBR Green.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your genes of interest and the appropriate reference genes (U6 for miR-143, GAPDH for mRNA).

    • Calculate the relative expression levels using the ΔΔCt method.

Visualizations

experimental_workflow cluster_in_silico In-Silico Analysis cluster_validation Experimental Validation a 1. miR-143 Target Prediction (e.g., TargetScan, miRanda) b 2. Integrate Multiple Algorithms & Expression Data a->b c 3. Prioritize High-Confidence Candidates b->c d 4. Luciferase Reporter Assay (Direct Interaction) c->d Test direct binding e 5. Transfect miR-143 Mimic/Inhibitor d->e Confirm with functional effect f 6a. qRT-PCR (mRNA Levels) e->f g 6b. Western Blot (Protein Levels) e->g h 7. Functional Assays (Phenotypic Effects) g->h logical_relationship cluster_prediction Prediction Algorithms cluster_filters Specificity Filters cluster_output Output p1 TargetScan f1 Intersection of Predictions p1->f1 f2 Inverse Expression Correlation (RNA-seq/Microarray Data) p1->f2 f3 Target Site Conservation p1->f3 p2 miRanda p2->f1 p2->f2 p2->f3 p3 PicTar p3->f1 p3->f2 p3->f3 p4 Other Tools p4->f1 p4->f2 p4->f3 out High-Confidence miR-143 Target Candidates f1->out f2->out f3->out mir143_pathway cluster_ras Ras-Raf-MEK-ERK Pathway cluster_pi3k PI3K/Akt Pathway miR143 miR-143 KRAS KRAS miR143->KRAS Inhibition Akt Akt miR143->Akt Inhibition RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion ERK->Proliferation PI3K PI3K PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

References

Technical Support Center: Troubleshooting Inconsistent Results in miR-143 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for miR-143 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of miR-143 research and troubleshoot common issues that lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of miR-143?

A1: miR-143 is most commonly described as a tumor suppressor. In many types of cancer, its expression is downregulated, and restoring its function can inhibit cell proliferation, migration, and invasion, while promoting apoptosis.[1][2][3][4][5] However, its function can be highly context-dependent, and in some cancers, it has been reported to have oncogenic (pro-tumor) roles.[6]

Q2: Which signaling pathways are regulated by miR-143?

A2: miR-143 is known to regulate several key signaling pathways involved in cancer progression. These include the RAS-RAF-MEK-ERK (MAPK) and the PI3K/Akt pathways.[1][2][7] By targeting components of these pathways, miR-143 can influence a wide range of cellular processes.

Q3: What are some validated direct targets of miR-143?

A3: Several oncogenes have been experimentally validated as direct targets of miR-143. Some of the most well-documented targets include KRAS, Extracellular Signal-Regulated Kinase 5 (ERK5), Hexokinase 2 (HK2), B-cell lymphoma 2 (Bcl-2), and Matrix Metalloproteinase 13 (MMP-13).[3][8][9]

Q4: Why are the reported functions of miR-143 so inconsistent across different studies?

A4: The inconsistency in miR-143's reported functions is a major challenge. A primary reason for this is its cell-type-specific expression . Seminal studies have revealed that in many tissues, such as the colon and prostate, miR-143 is predominantly expressed in mesenchymal or stromal cells (like fibroblasts and smooth muscle cells), not in the epithelial cells from which many cancers arise.[6][10][11] Therefore, experiments conducted in epithelial cancer cell lines may not reflect the true biological function of miR-143, which might act on the tumor microenvironment. Other factors include the specific cancer type, the molecular subtype of the tumor, and the unique genetic background of the cell lines used.[6][12]

Q5: What are miR-143 mimics and inhibitors?

A5: miR-143 mimics are chemically synthesized, double-stranded RNA molecules that are designed to function like endogenous mature miR-143.[13] They are used in "gain-of-function" studies to restore or increase miR-143 activity. Conversely, miR-143 inhibitors are single-stranded, modified RNA molecules designed to bind to and sequester endogenous miR-143, thereby blocking its function in "loss-of-function" studies.[13]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Transfection & Expression

Q: I transfected my cancer cell line with a miR-143 mimic, but I don't see any effect on proliferation or other phenotypes. What went wrong?

A: This is a very common issue. Here is a logical workflow to troubleshoot the problem:

start No Phenotypic Effect Observed q1 Step 1: Verify Transfection Efficiency start->q1 sol1 Low efficiency. Optimize transfection protocol: - Titrate mimic/inhibitor concentration - Adjust cell density - Use a different reagent q1->sol1 Failed sol2 High efficiency. Proceed to next step. q1->sol2 Successful q2 Step 2: Confirm Endogenous miR-143 Level sol3 Endogenous level is high. Mimic may have no additive effect. Consider using an inhibitor. q2->sol3 High sol4 Endogenous level is low/absent. Proceed to next step. q2->sol4 Low q3 Step 3: Check Cell Line's Cellular Origin sol5 Cell line is epithelial. miR-143 may not be functional in this cell type. Switch to a stromal or co-culture model. q3->sol5 Epithelial sol6 Cell line is mesenchymal/stromal. Proceed to next step. q3->sol6 Mesenchymal q4 Step 4: Assess Target Gene Expression sol7 Key target gene (e.g., KRAS) is not expressed or is mutated downstream. miR-143 cannot exert its effect. Choose a different cell line. q4->sol7 Not Expressed sol8 Key target is expressed and functional. Consider alternative mechanisms or assay issues. q4->sol8 Expressed sol2->q2 sol4->q3 sol6->q4

Troubleshooting workflow for lack of miR-143 mimic effect.

Potential Causes and Solutions:

  • Low Transfection Efficiency: Your cells may not be taking up the mimic effectively.

    • Solution: Confirm uptake using a fluorescently-labeled control oligo. Optimize your protocol by titrating the concentration of the mimic (e.g., 5-50 nM) and the transfection reagent, and by adjusting cell density at the time of transfection.[13][14][15] Healthy, actively dividing cells at 70-80% confluency generally yield the best results.[15]

  • Inappropriate Cell Line: This is a critical point for miR-143. Many commonly used cancer cell lines are of epithelial origin, where miR-143 is often not expressed or functional.[11] Studies show miR-143 expression is significantly higher in stromal cells compared to epithelial cells.[10]

    • Solution: Check the literature for the cellular origin of your cell line. If it's epithelial, the lack of effect is a valid, albeit negative, result. Consider using a stromal cell line (e.g., fibroblasts) or establishing a co-culture system with both epithelial and stromal cells to study paracrine effects.

  • Absence of Target: The key target gene through which miR-143 exerts its effect might not be expressed in your chosen cell line, or the pathway may be inactivated by a downstream mutation.

    • Solution: Perform a baseline Western blot or qPCR to confirm that a known miR-143 target (like KRAS or ERK5) is expressed in your cells. If not, the cell line is not suitable for studying that specific interaction.

  • Assay Timing: The phenotypic effects of miRNA modulation are not always immediate.

    • Solution: Perform a time-course experiment, assessing the phenotype at 24, 48, and 72 hours post-transfection to determine the optimal time point for analysis.

Issue 2: Inconsistent Proliferation Assay Results

Q: My proliferation assay results with miR-143 are variable and sometimes contradictory to published data. Why?

A: Proliferation is a complex outcome that can be influenced by many factors. The table below summarizes the conflicting data reported in the literature, followed by troubleshooting advice.

Data Presentation: Reported Effects of miR-143 on Cell Proliferation

Cancer TypeCell LineEffect of miR-143 OverexpressionFindingReference
Breast CancerMCF7, MDA-MB-231Promoted ProliferationOncogenic[12]
Breast CancerSK-BR-3Inhibited ProliferationTumor Suppressive[12]
Colorectal CancerSW1116Inhibited ProliferationTumor Suppressive[16]
Gastric CancerMKN-45Inhibited ProliferationTumor Suppressive[17]
Pituitary TumorGH3, MMQInhibited ProliferationTumor Suppressive[3]
Nasopharyngeal CarcinomaCNE1Inhibited ProliferationTumor Suppressive[18]
Lens Epithelial CellsSRA01/04Inhibition of miR-143 suppressed proliferationOncogenic[19]

Potential Causes and Solutions:

  • Cellular Context: As the table shows, the effect of miR-143 is highly cell-line dependent. The genetic landscape of the cell (e.g., p53 status, active signaling pathways) can dictate the outcome.[12]

    • Solution: Be consistent with the cell line and passage number. Fully characterize the baseline expression of miR-143 and its key targets in your model. Acknowledge that your results might genuinely differ from others due to the unique biology of your system.

  • Assay Choice: Different proliferation assays measure different aspects of cell growth (e.g., metabolic activity for MTT vs. cell division for cell counting).

  • Confluency and Seeding Density: Over- or under-seeding cells can significantly impact growth rates and skew results.

    • Solution: Optimize the initial seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the experiment.

Issue 3: Unsuccessful Luciferase Reporter Assay

Q: I'm trying to validate a target of miR-143 with a luciferase reporter assay, but I'm not seeing the expected decrease in signal. What should I do?

A: This indicates that the miR-143 mimic is not repressing the luciferase construct containing the target 3' UTR.

start Luciferase Signal Not Repressed q1 Step 1: Validate Plasmid Constructs start->q1 sol1 Sequence 3' UTR insert to confirm identity and integrity. q1->sol1 q2 Step 2: Optimize Co-Transfection sol2 Titrate the ratio of reporter plasmid to miR-143 mimic. Too much plasmid can saturate the system. q2->sol2 q3 Step 3: Check Controls sol3 Mutated 3' UTR control shows no repression (Correct). Positive control (known target) shows repression (Correct). q3->sol3 Working sol4 Controls are not working as expected. Troubleshoot the entire assay setup. q3->sol4 Not Working sol1->q2 sol2->q3 sol5 The predicted site is not a true functional target for miR-143 in this cellular context. sol3->sol5

Troubleshooting a luciferase reporter assay for miR-143.

Potential Causes and Solutions:

  • Incorrect or Mutated 3' UTR Clone: The cloned sequence in your luciferase vector might be incorrect or lack the actual miR-143 binding site.

    • Solution: Always sequence-verify your plasmid inserts after cloning to ensure the 3' UTR is correct and in the proper orientation.

  • Suboptimal Plasmid-to-Mimic Ratio: If the amount of reporter plasmid is too high, it can overwhelm the amount of miR-143 mimic, masking any repressive effect.

    • Solution: Optimize the ratio of your reporter plasmid to the miR-143 mimic. Start with a fixed amount of plasmid and test a range of mimic concentrations.

  • The Site is Not a True Target: The computational prediction may be a false positive.

    • Solution: Include a positive control (a reporter construct for a well-validated miR-143 target) and a negative control (a construct with a mutated seed sequence in the 3' UTR). If your positive control works and your target of interest does not, it is strong evidence that it is not a direct target in your system.[20]

  • High Background or Weak Signal: General assay issues can obscure the results.

    • Solution: Use white-walled plates to maximize the luminescent signal. Ensure your lysis buffer is effective and that your reagents are fresh. A dual-luciferase system, with Renilla or another luciferase as an internal control for transfection efficiency, is highly recommended for normalization.[20][21]

Experimental Protocols

Below are detailed methodologies for key experiments used in miR-143 functional analysis.

Protocol 1: Cell Proliferation (MTT Assay)
  • Cell Seeding: Seed cells (e.g., 2 x 10³ to 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Transfection: Transfect cells with miR-143 mimic, inhibitor, or a negative control oligo using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Culture the cells for 24, 48, or 72 hours post-transfection.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620-630 nm.[17]

Protocol 2: Cell Migration (Transwell Assay)
  • Insert Preparation: If performing an invasion assay, coat the top of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup: Place the inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the starved, transfected cells in serum-free medium and seed them (e.g., 5 x 10⁴ cells) into the upper chamber of the insert.

  • Incubation: Incubate the plate for 12-48 hours (time depends on the cell line's migratory capacity) at 37°C.

  • Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the cells that have migrated through the membrane with methanol (B129727) and stain with crystal violet (0.1%).

  • Quantification: Take images of several random fields under a microscope and count the migrated cells.

Protocol 3: Target Validation (Dual-Luciferase Reporter Assay)
  • Vector Construction: Clone the wild-type (WT) 3' UTR of the putative target gene downstream of the luciferase reporter gene in a suitable vector (e.g., pmirGLO). As a control, create a mutant (MUT) version where the miR-143 seed-binding site is altered.

  • Co-transfection: Seed cells (e.g., HEK293T) in a 24- or 96-well plate. Co-transfect the cells with the WT or MUT reporter plasmid along with the miR-143 mimic or a negative control mimic.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Measurement: Measure the firefly luciferase activity using a luminometer. Then, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase signal, and measure again.[20][22]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A significant decrease in the normalized luciferase activity in cells co-transfected with the WT 3' UTR and the miR-143 mimic (compared to the negative control mimic) validates the direct interaction.[19][20]

Protocol 4: Protein Expression Analysis (Western Blot)
  • Protein Extraction: At 48-72 hours post-transfection with miR-143 mimic or inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the target protein level upon miR-143 mimic transfection supports that it is a target.[23][24][25]

Signaling Pathway Visualization

The following diagram illustrates the central role of miR-143 in regulating key oncogenic pathways.

cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_meta Metastasis Pathway miR143 miR-143 KRAS KRAS miR143->KRAS ERK ERK5 miR143->ERK Bcl2 Bcl-2 miR143->Bcl2 MMP13 MMP-13 miR143->MMP13 RAF RAF KRAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Migration Migration & Invasion MMP13->Migration

miR-143 regulation of oncogenic signaling pathways.

References

Technical Support Center: Preserving miR-143 Integrity During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of miR-143 during sample preparation. Adherence to these protocols is crucial for accurate and reproducible downstream analyses, such as RT-qPCR and next-generation sequencing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My miR-143 levels are consistently low or undetectable. Is this due to degradation?

Low or undetectable miR-143 levels can result from several factors, including but not limited to, degradation. Other potential causes include inefficient extraction, issues with reverse transcription or PCR amplification, or naturally low expression in the sample type.

Troubleshooting Steps:

  • Assess RNA Quality: Before proceeding with downstream applications, it is critical to assess the quality and integrity of your total RNA prep. While miRNAs are more stable than mRNA, overall RNA quality can be an indicator of sample handling.

  • Use RNase Inhibitors: Ensure that RNase inhibitors are included in your lysis buffer and other relevant solutions to prevent enzymatic degradation of RNA.[1]

  • Optimize Extraction Method: The choice of RNA isolation method can significantly impact miRNA yield. Commercial kits designed for small RNA isolation are recommended. The Trizol/TRI-Reagent based method is a robust and reproducible option for isolating miRNAs.[2][3]

  • Check for PCR Inhibitors: Contaminants from the sample matrix or the extraction process can inhibit downstream enzymatic reactions. If you suspect inhibitors, try diluting your RNA sample before analysis.

  • Review qPCR Protocol: Ensure your qPCR primers and probes for miR-143 are specific and that the cycling conditions are optimal.[4]

Q2: What is the best way to store my samples to prevent miR-143 degradation?

Proper storage is paramount for preserving miRNA integrity. The recommended storage conditions depend on the duration of storage.

  • Short-term storage: For temporary storage during sample collection and processing, keeping samples on ice is recommended.[5]

  • Long-term storage: For long-term preservation, storing samples at -80°C is the gold standard for both biological specimens and purified RNA.[2][6][7] Studies have shown that miRNAs are stable for years at this temperature.[6]

Q3: How many freeze-thaw cycles can my samples tolerate before miR-143 degrades?

It is a universal best practice to minimize freeze-thaw cycles. Each cycle can contribute to RNA degradation. When possible, aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample.[8] While some miRNAs have shown robustness to a few freeze-thaw cycles, it is a significant source of variability.

Q4: I work with blood samples (plasma/serum). What are the critical initial steps to protect miR-143?

The pre-analytical phase is critical for blood-derived miRNA analysis.

  • Prompt Processing: Process blood samples as soon as possible after collection, ideally within two hours.[5]

  • Anticoagulant Choice: For plasma, use EDTA- or citrate-treated tubes. Heparin is not recommended as it can inhibit downstream enzymatic reactions like PCR.

  • Prevent Hemolysis: Hemolysis can release intracellular miRNAs, altering the circulating miRNA profile. Centrifuge samples appropriately to separate plasma/serum from blood cells.

Q5: Are there any specific reagents I should use to enhance miR-143 stability?

Several commercial reagents are available to stabilize RNA in biological samples.

  • RNA Stabilization Reagents: Reagents like RNAlater® can be used to preserve RNA integrity in fresh tissues, preventing the need for immediate processing or snap-freezing.

  • Lysis Buffers with Denaturants: Most commercial RNA extraction kits include lysis buffers containing strong denaturing agents, such as guanidinium (B1211019) thiocyanate, which inactivate RNases and protect RNA from degradation.[7]

Quantitative Data Summary

The stability of miRNAs is influenced by storage temperature and duration. While specific data for miR-143 is limited, the following tables summarize findings for general miRNA stability, which can be extrapolated to miR-143.

Table 1: Effect of Storage Temperature on miRNA Stability in Plasma

Storage TemperatureDurationmiRNA StabilityReference
-80°CUp to 4 yearsStable[6]
-20°CUp to 3 monthsAcceptable for short-term[5]
4°CUp to 2 hoursStable[5]
Room Temperature (25°C)Up to 2 hoursStable[5]

Table 2: Impact of Freeze-Thaw Cycles on miRNA Levels

Number of Freeze-Thaw CyclesEffect on miRNA LevelsRecommendation
1-4 cyclesMinimal to some effect depending on the miRNAAliquot samples to avoid cycles
>4 cyclesIncreased risk of degradationAvoid

Experimental Protocols

Protocol 1: Collection and Processing of Plasma for miR-143 Analysis

  • Blood Collection: Collect whole blood in EDTA-treated tubes.

  • Initial Centrifugation: Within 2 hours of collection, centrifuge the blood at a low speed (e.g., 1,000-1,300 x g) for 10 minutes at 4°C to separate plasma from blood cells.[5]

  • Plasma Transfer: Carefully transfer the supernatant (plasma) to a new RNase-free tube, being cautious not to disturb the buffy coat.

  • Second Centrifugation: Centrifuge the plasma at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any remaining cellular debris and platelets.

  • Aliquoting and Storage: Aliquot the cleared plasma into single-use RNase-free tubes and store immediately at -80°C.

Protocol 2: Total RNA Isolation (including miRNA) from Plasma using a Column-Based Kit

This is a generalized protocol. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Lysis: Thaw the plasma sample on ice. Add the manufacturer-provided lysis buffer, which typically contains RNase inhibitors. Vortex to mix.

  • Precipitation: Add a precipitation solution (often ethanol (B145695) or isopropanol) to the lysate to facilitate RNA binding to the column.

  • Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.

  • Washing: Perform a series of wash steps with the provided wash buffers to remove proteins and other contaminants.

  • Elution: Elute the purified total RNA (including miR-143) from the column using an RNase-free elution buffer or water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer. Assess integrity if necessary.

  • Storage: Store the eluted RNA at -80°C.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_extraction RNA Extraction cluster_analysis Downstream Analysis Blood_Collection 1. Blood Collection (EDTA Tube) Centrifuge1 2. Low-Speed Centrifugation (within 2h) Blood_Collection->Centrifuge1 Plasma_Transfer 3. Plasma Transfer Centrifuge1->Plasma_Transfer Centrifuge2 4. High-Speed Centrifugation Plasma_Transfer->Centrifuge2 Aliquoting 5. Aliquot & Store at -80°C Centrifuge2->Aliquoting Lysis 1. Lysis with RNase Inhibitors Aliquoting->Lysis Binding 2. Bind to Column Lysis->Binding Washing 3. Wash Steps Binding->Washing Elution 4. Elution Washing->Elution QC 5. Quality Control Elution->QC RT_qPCR RT-qPCR QC->RT_qPCR Sequencing Sequencing QC->Sequencing

Caption: Workflow for miR-143 preservation from blood collection to analysis.

Troubleshooting_Logic Start Low/No miR-143 Signal Degradation Is RNA degraded? Start->Degradation Extraction Extraction issue? Degradation->Extraction No Degradation_Yes Yes Degradation->Degradation_Yes qPCR_Issue qPCR problem? Extraction->qPCR_Issue No Extraction_Yes Yes Extraction->Extraction_Yes Low_Expression Is expression naturally low? qPCR_Issue->Low_Expression No qPCR_Yes Yes qPCR_Issue->qPCR_Yes Low_Expression_Yes Yes Low_Expression->Low_Expression_Yes Degradation_Solutions Improve Handling: - Use RNase Inhibitors - Minimize Freeze-Thaw - Store at -80°C Degradation_Yes->Degradation_Solutions End Accurate miR-143 Quantification Degradation_Solutions->End Extraction_Solutions Optimize Protocol: - Use miRNA-specific kit - Check for inhibitors Extraction_Yes->Extraction_Solutions Extraction_Solutions->End qPCR_Solutions Troubleshoot Assay: - Check primer/probe design - Optimize cycling conditions - Run controls qPCR_Yes->qPCR_Solutions qPCR_Solutions->End Low_Expression_Solutions Consider sample type. Increase input material if possible. Low_Expression_Yes->Low_Expression_Solutions Low_Expression_Solutions->End

Caption: Troubleshooting logic for low miR-143 signal.

References

optimizing storage conditions for long-term preservation of miR-143 samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term preservation of miR-143 samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of miR-143 samples?

For long-term preservation of miR-143 and other miRNA samples, storage at -80°C is the gold standard.[1][2][3][4][5][6][7][8][9][10] Storing samples at -20°C is acceptable for short-term periods, up to three months, but for storage exceeding this, -80°C or vapor phase liquid nitrogen is strongly recommended to ensure RNA integrity.[3][6] Studies have shown that miRNAs can remain stable for years at -80°C.[7][8]

Q2: How many freeze-thaw cycles can my miR-143 samples tolerate?

It is crucial to minimize freeze-thaw cycles as they can negatively impact miRNA stability.[4][5] While some miRNAs show robustness to a limited number of cycles, repeated freezing and thawing can lead to degradation.[5] It is best practice to aliquot samples into single-use volumes before long-term storage to avoid the need for repeated thawing of the entire sample.[11]

Q3: What type of storage tubes should I use for my miR-143 samples?

Use certified nuclease-free, polypropylene (B1209903) microcentrifuge tubes.[12] This minimizes the risk of RNase contamination and ensures the stability of your samples.

Q4: Can I store my samples in a standard -20°C freezer?

For short-term storage (up to a few weeks), a -20°C freezer can be used.[11] However, for long-term preservation, a -80°C freezer is essential to prevent degradation.[1][2][3][4][5][6][7][8][9][10]

Q5: Are there any reagents that can help preserve my miR-143 samples at room temperature?

While not a substitute for cold storage, certain reagents can help maintain RNA integrity for limited periods at room temperature. For instance, silica (B1680970) sol-gel matrices have been shown to preserve miRNA integrity for an extended duration at ambient temperatures.[4] Additionally, commercially available RNA stabilization reagents can be used to protect RNA in samples prior to extraction.[12]

Troubleshooting Guide

Issue 1: Low miR-143 yield after extraction from stored samples.

Possible Cause Solution
Sample Degradation Ensure samples were consistently stored at -80°C and freeze-thaw cycles were minimized.[1][2][3][4][5][6][7][8][9][10] For future samples, aliquot into single-use tubes.[11]
RNase Contamination Use a dedicated RNase-free workspace.[11] Always wear gloves and use certified RNase-free tubes, tips, and reagents.[11] Clean work surfaces and equipment with RNase-deactivating agents.[11]
Inefficient Extraction Optimize your RNA extraction protocol. Consider using a kit specifically designed for miRNA isolation from your sample type (e.g., plasma, tissue).[13][14][15][16][17] Ensure complete homogenization of the sample.[18]

Issue 2: Inconsistent miR-143 quantification results between replicates.

Possible Cause Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for your qPCR reactions to ensure consistency across wells.
Uneven Sample Thawing Thaw samples completely on ice before processing.[15] Mix gently by inverting the tube; avoid vigorous vortexing.[15]
Variable RNA Quality Assess RNA integrity using a bioanalyzer or similar method before proceeding with quantification. Degraded RNA can lead to variable results.

Issue 3: No amplification of miR-143 in qPCR.

Possible Cause Solution
Complete Sample Degradation Review storage history. If samples were stored improperly (e.g., at -20°C for an extended period, multiple freeze-thaw cycles), the RNA may be completely degraded.[1][5]
Incorrect Primer/Probe Design Verify the sequence of your miR-143 primers and probe. Ensure they are specific to the mature miR-143 sequence.
Issues with qPCR Reagents Check the expiration dates of your qPCR master mix and other reagents. Run a positive control to ensure the assay is working correctly.

Data on miRNA Stability

The following tables summarize quantitative data on miRNA stability under various storage conditions.

Table 1: Effect of Storage Temperature on miRNA Stability

Storage TemperatureDurationSample TypemiRNA AnalyzedStability Outcome
-80°CUp to 17 yearsPlasmaVarious miRNAsNo significant changes in most miRNAs detected.[9][10]
-80°C14 yearsPlasmaVarious miRNAsmiRNAs were still detectable, though some showed a decrease in concentration after 4 years.[7]
-20°C4 years or moreSerumVarious miRNAsSignificantly higher Ct values (indicating lower concentration) compared to shorter storage.[1]
-20°CUp to 3 monthsSerumGlycosylated EV miRNAsStable relative expression levels.[3]
4°C24 hoursWhole BloodmiR-21, miR-29bStable.[5]
Room TemperatureUp to 24 hoursWhole BloodmiR-21, miR-29bStable.[5]

Table 2: Effect of Freeze-Thaw Cycles on miRNA Stability

Number of Freeze-Thaw CyclesSample TypemiRNA AnalyzedStability Outcome
Up to 4 cyclesPlasmaVarious miRNAsNo large effect on most miRNAs studied, except for a significant decrease in miR-30c-5p after 3 and 4 cycles.[10]
4 cyclesPlasma & SerummiR-21, miR-1Significant decrease in concentration.[5]

Experimental Protocols

Protocol 1: miRNA Extraction from Plasma

This protocol is a general guideline for miRNA extraction from plasma using a column-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Sample Thawing: Thaw frozen plasma samples completely on ice.[15]

  • Lysis: Add 5 volumes of a lysis reagent (e.g., QIAzol) to 1 volume of plasma.[13] Vortex vigorously to mix and incubate at room temperature for 5 minutes to ensure complete lysis.[15]

  • Phase Separation: Add 1 volume of chloroform, vortex for 15 seconds, and centrifuge at 12,000 x g for 15 minutes at 4°C.[15][16]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.[15]

  • Precipitation: Add 1.5 volumes of 100% ethanol (B145695) and mix thoroughly.

  • Column Binding: Apply the mixture to a spin column and centrifuge according to the manufacturer's protocol. Discard the flow-through.

  • Washing: Perform wash steps with the provided wash buffers as per the kit's instructions to remove impurities.

  • Elution: Elute the purified miRNA with RNase-free water. The eluted RNA is ready for downstream applications or can be stored at -80°C.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for miR-143

This protocol outlines the steps for quantifying miR-143 expression using a TaqMan-based RT-qPCR assay.

  • Reverse Transcription (RT):

    • Prepare a master mix containing reverse transcriptase, RT buffer, dNTPs, and an RNase inhibitor.[19][20]

    • Add a miR-143 specific stem-loop RT primer.

    • Add your purified RNA sample (typically 1-10 ng).

    • Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).[19]

  • qPCR:

    • Prepare a qPCR master mix containing TaqMan Universal PCR Master Mix, a miR-143 specific TaqMan probe and primer set, and nuclease-free water.[20][21]

    • Add the cDNA product from the RT step to the master mix.

    • Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[20]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for miR-143 in your samples.

    • Normalize the data using a stable endogenous control miRNA (e.g., RNU6B, though its stability can vary) or an exogenous spike-in control.[22]

    • Calculate the relative expression of miR-143 using the ΔΔCt method.[23]

Visualizations

miR-143 Biogenesis and Function

miR_143_Biogenesis_Function cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pri_miR_143 pri-miR-143 DNA->pri_miR_143 Transcription pre_miR_143 pre-miR-143 pri_miR_143->pre_miR_143 Processing Drosha_DGCR8 Drosha/DGCR8 Drosha_DGCR8->pri_miR_143 Exportin5 Exportin-5 pre_miR_143->Exportin5 Export miRNA_duplex miR-143 duplex pre_miR_143->miRNA_duplex Cleavage Dicer Dicer Dicer->pre_miR_143 mature_miR_143 mature miR-143 miRNA_duplex->mature_miR_143 Unwinding RISC RISC target_mRNA Target mRNA (e.g., KRAS, BCL2) RISC->target_mRNA Binding mature_miR_143->RISC Loading Translation_Repression Translation Repression target_mRNA->Translation_Repression mRNA_Degradation mRNA Degradation target_mRNA->mRNA_Degradation

Caption: Overview of miR-143 biogenesis and its mechanism of action in the cytoplasm.

Experimental Workflow for Assessing miR-143 Stability

miR_143_Stability_Workflow cluster_collection Sample Collection & Processing cluster_storage Long-Term Storage Conditions cluster_analysis Analysis Blood_Collection Whole Blood Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Aliquoting Aliquoting Plasma_Separation->Aliquoting Storage_minus80 -80°C Aliquoting->Storage_minus80 Storage_minus20 -20°C Aliquoting->Storage_minus20 Storage_4C 4°C Aliquoting->Storage_4C Freeze_Thaw Freeze-Thaw Cycles Aliquoting->Freeze_Thaw miRNA_Extraction miRNA Extraction Storage_minus80->miRNA_Extraction Storage_minus20->miRNA_Extraction Storage_4C->miRNA_Extraction Freeze_Thaw->miRNA_Extraction RT_qPCR RT-qPCR for miR-143 miRNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Relative Quantification) RT_qPCR->Data_Analysis miR_143_Signaling_Pathway cluster_targets Direct Targets cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects miR_143 miR-143 KRAS KRAS miR_143->KRAS BCL2 BCL2 miR_143->BCL2 ERK5 ERK5 miR_143->ERK5 DNMT3A DNMT3A miR_143->DNMT3A MAPK_Pathway MAPK/ERK Pathway KRAS->MAPK_Pathway Apoptosis Apoptosis BCL2->Apoptosis Inhibits ERK5->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway DNMT3A->PI3K_Akt_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Metastasis Metastasis MAPK_Pathway->Metastasis PI3K_Akt_Pathway->Proliferation

References

strategies to minimize variability in miR-143 expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in miR-143 expression analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors that can introduce variability in miR-143 expression data?

A1: Variability in miR-143 expression analysis often originates from pre-analytical steps. Key factors include the choice of biofluid (plasma vs. serum), the type of blood collection tube, processing times and temperatures, and the number of centrifugation steps.[1] Hemolysis, the rupture of red blood cells, is a major concern as it can release intracellular miRNAs, significantly altering the measured levels of circulating miRNAs.[2][3][4][5] To ensure consistency, it is crucial to standardize sample collection and processing protocols across all samples in a study.

Q2: How does hemolysis affect miR-143 quantification, and how can I detect it?

A2: Hemolysis can artificially elevate the levels of certain miRNAs that are abundant in red blood cells, such as miR-16 and miR-451.[2][3] While the direct impact on miR-143 is not as extensively documented as for these hemolysis indicators, any contamination from blood cells will alter the circulating miRNA profile.[5] You can visually inspect samples for a reddish tint, but a more quantitative method is to measure the absorbance of free hemoglobin at 414 nm.[4] An optical density (OD) reading above 0.2 at 414 nm is often used as a cutoff to exclude hemolyzed samples.[4]

Q3: What is the best normalization strategy for miR-143 expression analysis?

A3: There is no single universal normalization strategy, and the optimal approach depends on the experimental design. Common methods include:

  • Endogenous Controls: Using stably expressed endogenous small non-coding RNAs. However, it is crucial to experimentally validate the stability of chosen controls (e.g., certain snoRNAs or other miRNAs) across your specific samples and conditions, as no single control is universally stable.[6][7] Commonly used controls like RNU6B have shown variability in some contexts.[6]

  • Exogenous Spike-in Controls: Adding a synthetic, non-human miRNA (e.g., cel-miR-39) at a known concentration to samples before RNA extraction.[8][9][10] This helps to monitor and normalize for technical variability introduced during RNA isolation and reverse transcription.[8][9]

  • Global Mean Normalization: Using the average expression of all detected miRNAs for normalization. This method is suitable for large-scale studies where hundreds of miRNAs are profiled.[10][11]

For single-target qPCR analysis of miR-143, a combination of a validated endogenous control and an exogenous spike-in is often recommended.

Q4: Which RNA extraction kit is best for isolating miR-143?

A4: The choice of RNA extraction kit can significantly impact the yield and purity of small RNAs like miR-143. Kits that combine phenol-chloroform extraction with a column-based method are often preferred for their efficiency in recovering small RNAs from various sample types. It is important to select a kit specifically designed or validated for small RNA recovery.

Q5: My miR-143 expression levels are very low or undetectable. What could be the issue?

A5: Low or no detection of miR-143 could be due to several factors:

  • Low Expression in the Sample Type: miR-143 expression is highly cell-type specific. For instance, in the colon, it is highly expressed in mesenchymal cells (fibroblasts, smooth muscle) but not in epithelial cells.[12] Ensure that your sample source is appropriate for detecting miR-143.

  • Poor RNA Quality or Yield: Suboptimal sample storage, handling, or an inappropriate RNA extraction method can lead to RNA degradation or low recovery.[13]

  • Inefficient qPCR: Issues with primer design, suboptimal annealing temperatures, or the presence of PCR inhibitors can all lead to poor amplification.[13][14]

Troubleshooting Guides

Issue 1: High Variability in Cq Values Between Technical Replicates
Possible Cause Recommended Solution
Pipetting ErrorsEnsure accurate and consistent pipetting. Use calibrated pipettes and filter tips. For high-throughput experiments, consider using automated liquid handling systems.[13]
Inhomogeneous SampleEnsure thorough mixing of RNA samples and master mix before aliquoting into PCR wells.
Low Target AbundanceIf miR-143 expression is very low, stochastic effects during initial PCR cycles can lead to high variability.[14] Try increasing the amount of input RNA.
Suboptimal qPCR AssayRe-evaluate primer and probe concentrations and annealing/extension temperatures. Perform a melt curve analysis (for SYBR Green assays) to check for non-specific products.[14]
Issue 2: Inconsistent Results Between Biological Replicates
Possible Cause Recommended Solution
Pre-analytical VariabilityStrictly standardize all pre-analytical steps, including sample collection, processing, and storage. Document all procedures meticulously.
HemolysisScreen all plasma/serum samples for hemolysis and exclude those that exceed the defined cutoff.[4]
Inadequate NormalizationValidate your chosen normalization strategy. Test multiple candidate endogenous controls to find the most stable one(s) for your experimental conditions.[7]
Cell-Type HeterogeneityBe aware that miR-143 expression is cell-type specific.[12] Changes in the cellular composition of your tissue samples can lead to significant variability in miR-143 levels.

Experimental Protocols

Protocol 1: Spectrophotometric Assessment of Hemolysis in Plasma/Serum
  • Thaw plasma or serum samples on ice.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any cellular debris.

  • Carefully transfer the supernatant to a new, nuclease-free tube.

  • Dilute 10 µL of plasma/serum in 90 µL of nuclease-free water.

  • Measure the absorbance at 414 nm using a spectrophotometer.

  • Samples with an OD414 value greater than 0.2 are considered significantly hemolyzed and should be excluded from the analysis.[4]

Protocol 2: RNA Extraction from Plasma with Spike-in Control
  • Thaw 200 µL of plasma on ice.

  • Add a defined amount of a synthetic exogenous control (e.g., cel-miR-39) to the plasma sample.

  • Proceed with RNA extraction using a kit optimized for small RNA recovery from biofluids, following the manufacturer's instructions.

  • Elute the RNA in a small volume (e.g., 15-30 µL) of nuclease-free water.

  • Store the extracted RNA at -80°C.

Data Presentation

Table 1: Comparison of Normalization Strategies for miR-143 qPCR

Normalization StrategyProsConsBest For
Single Endogenous Control Simple to implement; corrects for loading differences.Can be variably expressed; requires extensive validation.[6]Small-scale studies with validated stable controls.
Multiple Endogenous Controls More robust and accurate than a single control.Requires more resources and complex data analysis.Studies where high accuracy is critical.
Exogenous Spike-in Control Corrects for technical variability in RNA extraction and RT.[8]Does not account for biological variability in starting material.All studies, especially with biofluids, to monitor technical consistency.
Global Mean Normalization Unbiased; does not rely on a single reference gene.Requires large-scale data; sensitive to outliers.[11]High-throughput miRNA profiling (e.g., microarrays, sequencing).

Visualizations

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection 1. Sample Collection (Standardized Protocol) Processing 2. Plasma/Serum Processing Sample_Collection->Processing Hemolysis_QC 3. Hemolysis QC (OD414 < 0.2) Processing->Hemolysis_QC Storage 4. Storage at -80°C Hemolysis_QC->Storage Spike_in 5. Add Exogenous Spike-in Control Storage->Spike_in RNA_Extraction 6. RNA Extraction (Small RNA Kit) Spike_in->RNA_Extraction RNA_QC 7. RNA Quality/Quantity Check RNA_Extraction->RNA_QC RT_qPCR 8. RT-qPCR for miR-143 & Normalizers RNA_QC->RT_qPCR Data_Normalization 9. Data Normalization (e.g., Spike-in + Endogenous) RT_qPCR->Data_Normalization Statistical_Analysis 10. Statistical Analysis Data_Normalization->Statistical_Analysis

Caption: Workflow for minimizing variability in miR-143 expression analysis.

Troubleshooting_Logic Start High Variability in miR-143 Data Check_Replicates Check Technical Replicates Start->Check_Replicates Check_Bio_Replicates Check Biological Replicates Start->Check_Bio_Replicates Pipetting Review Pipetting Technique Check_Replicates->Pipetting Normalization Validate Normalization Strategy Check_Bio_Replicates->Normalization Hemolysis Screen for Hemolysis Check_Bio_Replicates->Hemolysis Sample_Handling Standardize Sample Handling Check_Bio_Replicates->Sample_Handling Low_Expression Consider Low Endogenous Expression Normalization->Low_Expression

Caption: Troubleshooting logic for variable miR-143 qPCR results.

References

Validation & Comparative

Validating Novel miR-143 Target Genes in Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-143 (miR-143) is a well-documented tumor suppressor that is frequently downregulated in lung cancer. Its anti-cancer effects are mediated through the post-transcriptional silencing of various target genes involved in key oncogenic pathways. The validation of these target genes is a crucial step in understanding the molecular mechanisms of lung cancer progression and in developing novel therapeutic strategies.

This guide provides a comparative overview of the experimental validation of two novel miR-143 target genes in lung cancer: LIM Domain Kinase 1 (LIMK1) and B-cell lymphoma 2 (Bcl-2) . We present a side-by-side comparison of the experimental data, detailed protocols for the key validation assays, and visual workflows to aid in the design and interpretation of your own research.

Comparative Analysis of miR-143 Target Gene Validation

The following table summarizes the key quantitative data from studies validating LIMK1 and Bcl-2 as direct targets of miR-143 in lung cancer.

Parameter Study 1: miR-143 targeting LIMK1 Study 2: miR-143 targeting Bcl-2 (Representative Data)
Cell Lines Used NCI-H23, HEK-293A549, H1299 (Commonly used lung cancer cell lines)
Luciferase Reporter Assay miR-143 mimic significantly decreased luciferase activity of wild-type LIMK1 3'UTR but not the mutant version in HEK-293 cells.[1]Overexpression of miR-143 is expected to significantly reduce the luciferase activity of a reporter construct containing the wild-type Bcl-2 3'UTR.
qRT-PCR Overexpression of miR-143 in NCI-H23 cells led to a significant decrease in LIMK1 mRNA levels.[1]Transfection with a miR-143 mimic is anticipated to lead to a significant reduction in Bcl-2 mRNA levels in lung cancer cells.
Western Blot Transfection with miR-143 mimic decreased the protein level of LIMK1 in NCI-H23 cells.[1]Overexpression of miR-143 is expected to result in a marked decrease in Bcl-2 protein expression.
Cell Proliferation Assay (CCK-8/MTT) Overexpression of miR-143 suppressed the proliferation of NCI-H23 cells.[1]Ectopic expression of miR-143 is expected to inhibit the proliferation of lung cancer cells.
Cell Migration/Invasion Assay (Transwell) miR-143 overexpression inhibited the migration and invasion of NCI-H23 cells.[1]Increased miR-143 levels are anticipated to suppress the migratory and invasive capabilities of lung cancer cells.
Apoptosis Assay Overexpression of miR-143 induced apoptosis in NCI-H23 cells.[1]Upregulation of miR-143 is expected to induce apoptosis in lung cancer cells.

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes and the underlying molecular interactions, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_target_identification Target Prediction cluster_validation Experimental Validation cluster_functional_assays Functional Assays Bioinformatics Bioinformatics Analysis (e.g., TargetScan) Luciferase Dual-Luciferase Reporter Assay Bioinformatics->Luciferase Predict Target qRT_PCR qRT-PCR Luciferase->qRT_PCR Confirm Interaction Western_Blot Western Blot qRT_PCR->Western_Blot Validate mRNA & Protein Levels Proliferation Proliferation Assay (MTT/CCK-8) Western_Blot->Proliferation Migration Migration/Invasion Assay (Transwell) Western_Blot->Migration Apoptosis Apoptosis Assay Western_Blot->Apoptosis

A generalized workflow for validating a novel miRNA target gene.

Signaling_Pathway cluster_upstream Upstream Regulation cluster_targets Direct Targets cluster_downstream Downstream Effects miR_143 miR-143 LIMK1 LIMK1 miR_143->LIMK1 inhibits Bcl_2 Bcl-2 miR_143->Bcl_2 inhibits Proliferation Cell Proliferation LIMK1->Proliferation promotes Metastasis Metastasis (Migration & Invasion) LIMK1->Metastasis promotes Apoptosis Apoptosis Bcl_2->Apoptosis inhibits

Signaling pathway of miR-143 and its targets LIMK1 and Bcl-2 in lung cancer.

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the key experiments involved in validating miR-143 target genes.

Dual-Luciferase Reporter Assay

This assay directly assesses the binding of miR-143 to the 3' untranslated region (3'UTR) of its target gene.

  • Vector Construction:

    • Amplify the full-length 3'UTR of the target gene (e.g., LIMK1 or Bcl-2) containing the predicted miR-143 binding site from human cDNA.

    • Clone the amplified 3'UTR fragment into the multiple cloning site downstream of the luciferase reporter gene in a suitable vector (e.g., pGL3 or psiCHECK-2).

    • Create a mutant construct by site-directed mutagenesis of the miR-143 seed-binding site within the 3'UTR.

  • Cell Transfection and Luciferase Assay:

    • Seed HEK-293T cells into 24-well plates.

    • Co-transfect the cells with the wild-type or mutant 3'UTR reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either a miR-143 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.

    • After 48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-143 mimic and the wild-type 3'UTR compared to controls indicates a direct interaction.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA levels of miR-143 and its target gene.

  • RNA Extraction and Reverse Transcription:

    • Extract total RNA from lung cancer cells transfected with either a miR-143 mimic or a negative control.

    • For miR-143 quantification, use a specific stem-loop primer for reverse transcription.

    • For target gene mRNA quantification, use oligo(dT) or random primers for reverse transcription.

  • Real-Time PCR:

    • Perform real-time PCR using a SYBR Green or TaqMan-based assay.

    • Use specific primers for mature miR-143 and the target gene.

    • Use a small nuclear RNA (e.g., U6) as an internal control for miR-143 and a housekeeping gene (e.g., GAPDH) for the target gene.

    • Calculate the relative expression levels using the 2-ΔΔCt method.

Western Blot Analysis

This method is employed to detect changes in the protein expression of the target gene.

  • Protein Extraction and Quantification:

    • Lyse the transfected lung cancer cells in RIPA buffer containing protease inhibitors.

    • Quantify the total protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LIMK1 or anti-Bcl-2) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Cell Proliferation Assay (CCK-8 or MTT)

This assay measures the effect of miR-143 on the viability and proliferation of lung cancer cells.

  • Seed lung cancer cells transfected with a miR-143 mimic or a negative control into 96-well plates.

  • At different time points (e.g., 24, 48, 72 hours), add CCK-8 or MTT solution to each well and incubate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance in the miR-143 mimic-treated group indicates inhibition of cell proliferation.

Transwell Migration and Invasion Assay

This assay evaluates the impact of miR-143 on the migratory and invasive potential of lung cancer cells.

  • For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel. For the migration assay, no coating is needed.

  • Seed transfected lung cancer cells in serum-free medium into the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • After incubation (e.g., 24-48 hours), remove the non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the stained cells under a microscope. A reduced number of cells in the miR-143 mimic group indicates an inhibition of migration/invasion.

This guide provides a framework for the validation of novel miR-143 target genes in lung cancer. The presented data and protocols for LIMK1 and Bcl-2 serve as examples that can be adapted for the investigation of other potential targets. Rigorous experimental validation is essential for advancing our understanding of the tumor-suppressive role of miR-143 and for the development of effective miRNA-based therapies for lung cancer.

References

Unraveling the Dual Role of miR-143: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of microRNA-143 (miR-143) expression reveals a striking dichotomy in its regulation between cancerous and non-cancerous pathologies. While consistently downregulated in various malignancies, its expression is often elevated in cardiovascular and metabolic diseases. This guide provides a comparative overview of miR-143's differential expression in healthy versus diseased tissues, supported by quantitative data, detailed experimental protocols, and an exploration of its intricate signaling pathways.

MicroRNA-143, a small non-coding RNA molecule, has emerged as a critical regulator of gene expression in a multitude of cellular processes. Its dysregulation is implicated in the pathogenesis of several diseases, making it a focal point for researchers, scientists, and drug development professionals. This guide synthesizes current experimental data to provide an objective comparison of miR-143's performance as a biomarker and potential therapeutic target across different disease spectrums.

Quantitative Analysis of miR-143 Expression

The differential expression of miR-143 in diseased tissues compared to their healthy counterparts is a key indicator of its pathological role. The following tables summarize quantitative data from various studies, highlighting the fold changes and statistical significance of miR-143 expression in cancer, cardiovascular diseases, and metabolic disorders.

Table 1: Differential Expression of miR-143 in Cancerous versus Healthy Tissues
Cancer TypeTissue/Cell TypeFold Change (Cancer vs. Healthy)p-valueReference
Breast CancerTissue0.89 (decreased)< 0.001[1]
Colon CancerTissue2.30 (increased)< 0.001[1]
Lung AdenocarcinomaTissueMarkedly reduced< 0.0001[2]
Prostate CancerTumor-associated stroma5.4 (decreased)0.029[3]
Nasopharyngeal CarcinomaTissueReduced-[4]
Gastric CarcinomaTissueReduced-[4]
Table 2: Differential Expression of miR-143 in Cardiovascular Diseases versus Healthy Tissues
DiseaseTissue/Sample TypeFold Change (Diseased vs. Healthy)p-valueReference
Coronary Artery Disease-Decreased in smooth muscle cells-[5]
AtherosclerosisAnimal and human lesionsDecreased (miR-143-3p)-[6]
HypertensionSerumDecreased-[5]
Table 3: Differential Expression of miR-143 in Metabolic Disorders versus Healthy Tissues
DiseaseTissue/Sample TypeFold Change (Diseased vs. Healthy)p-valueReference
Metabolic SyndromeSerum6.74 (increased)< 0.001[7]
Obesity (mouse model)LiverUpregulated-[8]
Obesity (mouse model)Adipose Tissue (BAT)Diminished-[6]
Obesity (mouse model)Adipose Tissue (WAT)Initially upregulated, then downregulated-[6]

Key Signaling Pathways Modulated by miR-143

The functional impact of miR-143's differential expression is manifested through its regulation of specific signaling pathways. Understanding these pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic intervention points.

In the context of cancer , miR-143 often acts as a tumor suppressor by targeting key oncogenic pathways. One of the most well-documented targets is the KRAS signaling cascade. By directly binding to the 3' UTR of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream effector pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[9][10][11][12]

KRAS_Signaling_Pathway miR-143 in KRAS Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MAPK Pathway PI3K PI3K RAS->PI3K PI3K/Akt Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation, Survival, Metastasis ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation_Survival miR_143 miR-143 miR_143->RAS

miR-143 inhibits the KRAS signaling cascade.

In cardiovascular diseases , particularly in the context of vascular smooth muscle cell (VSMC) function, miR-143 plays a pivotal role in differentiation and phenotypic switching. The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of these processes. TGF-β induces the expression of miR-143, which in turn targets transcription factors like KLF4 and ELK1 that promote a proliferative and synthetic VSMC phenotype. By downregulating these factors, miR-143 helps maintain the contractile, differentiated state of VSMCs, which is crucial for vascular homeostasis.[13][14][15]

TGFB_Signaling_Pathway miR-143 in TGF-β Signaling in VSMC TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor SMADs SMAD2/3 TGF_beta_Receptor->SMADs SMAD4 SMAD4 SMADs->SMAD4 miR_143_promoter miR-143 Promoter SMAD4->miR_143_promoter Transcription Activation miR_143 miR-143 miR_143_promoter->miR_143 KLF4_ELK1 KLF4, ELK1 miR_143->KLF4_ELK1 VSMC_Differentiation VSMC Differentiation/ Contractile Phenotype miR_143->VSMC_Differentiation VSMC_Proliferation VSMC Proliferation/ Synthetic Phenotype KLF4_ELK1->VSMC_Proliferation KLF4_ELK1->VSMC_Differentiation

TGF-β induces miR-143 to promote VSMC differentiation.

In the realm of metabolic disorders , emerging evidence points to the involvement of miR-143 in insulin (B600854) resistance. Studies have shown that elevated levels of circulating miR-143 are associated with metabolic syndrome.[7] One of its key targets in this context is the Insulin-like Growth Factor 2 Receptor (IGF2R). By downregulating IGF2R, miR-143 can impair insulin signaling, contributing to a state of insulin resistance.[16][17][18]

Insulin_Signaling_Pathway miR-143 in Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake miR_143 miR-143 IGF2R IGF2R miR_143->IGF2R IGF2R->IRS Modulates

miR-143 can impair insulin signaling by targeting IGF2R.

Experimental Protocols for miR-143 Analysis

Accurate and reproducible quantification of miR-143 is paramount for research and clinical applications. The following are detailed methodologies for two commonly used techniques: quantitative reverse transcription PCR (qRT-PCR) and in situ hybridization (ISH).

Quantitative Reverse Transcription PCR (qRT-PCR) using TaqMan MicroRNA Assays

This protocol provides a robust method for the sensitive and specific quantification of mature miR-143 from total RNA.

1. Reverse Transcription (RT):

  • Reaction Setup: On ice, prepare the RT master mix per reaction:

    • 100 mM dNTPs (with dTTP): 0.15 µL

    • MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL

    • 10X Reverse Transcription Buffer: 1.50 µL

    • RNase Inhibitor (20 U/µL): 0.19 µL

    • Nuclease-free water: 4.16 µL

    • Total RT Master Mix Volume: 7.00 µL

  • RNA and Primer Addition:

    • Add 5 µL of total RNA (1-10 ng) to each well of a 96-well plate.

    • Add 3 µL of the 5X TaqMan MicroRNA Assay RT primer for hsa-miR-143.

  • Incubation:

    • Seal the plate and incubate at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then 85°C for 5 minutes to inactivate the enzyme. The resulting cDNA can be stored at -20°C.

2. Real-Time PCR:

  • Reaction Setup: Prepare the PCR reaction mix per reaction:

    • 2X TaqMan Universal PCR Master Mix, No AmpErase UNG: 10 µL

    • 20X TaqMan MicroRNA Assay (hsa-miR-143): 1 µL

    • Nuclease-free water: 7.67 µL

    • RT product (cDNA): 1.33 µL

    • Total PCR Reaction Volume: 20 µL

  • Thermal Cycling Conditions:

    • Enzyme Activation: 95°C for 10 minutes.

    • PCR Cycles (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis:

    • Use the comparative CT (ΔΔCT) method for relative quantification of miR-143 expression, normalizing to a suitable endogenous control (e.g., RNU48).

In Situ Hybridization (ISH) for miR-143 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol allows for the visualization of miR-143 expression within the cellular context of tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a xylene substitute) twice for 5 minutes each.

  • Rehydrate through a series of graded ethanol (B145695) washes: 100% (twice for 3 minutes), 95% (1 minute), 70% (1 minute), and finally rinse in DEPC-treated water.

2. Permeabilization and Fixation:

  • Treat with Proteinase K (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The incubation time should be optimized for the specific tissue type.

  • Rinse with PBS.

  • Post-fix with 4% paraformaldehyde in PBS for 10 minutes.

  • Wash twice with PBS.

3. Hybridization:

  • Pre-hybridize the slides in hybridization buffer at the hybridization temperature for 1-2 hours.

  • Denature the double-DIG-labeled LNA probe for miR-143 (e.g., 5'-TGAGATGAAGCACTGTAGCTC-3') at 65-85°C for 5 minutes and then chill on ice.

  • Dilute the denatured probe in hybridization buffer.

  • Apply the probe solution to the tissue section, cover with a coverslip, and hybridize overnight in a humidified chamber at a temperature optimized for the specific LNA probe (typically 20-25°C below the probe's Tm).

4. Post-Hybridization Washes:

  • Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature to remove unbound probe.

5. Immunodetection and Visualization:

  • Block with a blocking solution (e.g., 2% sheep serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash with PBS containing 0.1% Tween-20.

  • Develop the signal using an AP substrate such as NBT/BCIP, which produces a blue-purple precipitate.

  • Counterstain with Nuclear Fast Red.

  • Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Experimental_Workflow General Workflow for miR-143 Expression Analysis cluster_qRT_PCR qRT-PCR cluster_ISH In Situ Hybridization RNA_Isolation Total RNA Isolation Reverse_Transcription Reverse Transcription (miRNA-specific primers) RNA_Isolation->Reverse_Transcription Real_Time_PCR Real-Time PCR (TaqMan Assay) Reverse_Transcription->Real_Time_PCR Data_Analysis_qRT Data Analysis (ΔΔCT) Real_Time_PCR->Data_Analysis_qRT Tissue_Preparation FFPE Tissue Sectioning Deparaffinization Deparaffinization & Rehydration Tissue_Preparation->Deparaffinization Hybridization Hybridization with LNA Probe Deparaffinization->Hybridization Detection Immunodetection & Visualization Hybridization->Detection

Workflow for miR-143 expression analysis.

Conclusion

The differential expression of miR-143 in healthy versus diseased tissues underscores its significant and context-dependent roles in human health and disease. Its consistent downregulation in many cancers positions it as a potential tumor suppressor and a target for replacement therapies. Conversely, its upregulation in certain cardiovascular and metabolic conditions suggests a more complex regulatory function that warrants further investigation for the development of targeted inhibitory therapies. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to further dissect the multifaceted roles of miR-143 and explore its potential as a diagnostic and therapeutic tool.

References

A Cross-Species Comparative Guide to miR-143 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of experimentally validated targets of microRNA-143 (miR-143), a key regulator of cellular processes frequently dysregulated in various diseases, including cancer. By examining the conserved and species-specific targets in humans, mice, and rats, this document aims to facilitate translational research and the development of novel therapeutic strategies.

Quantitative Comparison of Experimentally Validated miR-143 Targets

The following table summarizes key experimentally validated targets of miR-143 across human, mouse, and rat, highlighting the conservation of its regulatory functions. The data presented is collated from multiple studies and indicates the direct interaction of miR-143 with the 3' UTR of the target mRNA, leading to translational repression or mRNA degradation.

Target GeneHumanMouseRat
KRAS Validated target; plays a crucial role in the RAS/MAPK signaling pathway, affecting cell proliferation and survival.Predicted and functionally validated to be regulated by miR-143, impacting smooth muscle cell phenotype.A key target in the regulation of the Rat Sarcoma (RAS) signaling network.
ERK5 (MAPK7) One of the first identified direct targets; involved in cell growth and proliferation.Functionally validated to be regulated by miR-143 in vascular smooth muscle cells.Implicated as a downstream effector in the miR-143 regulated RAS pathway.
ELK1 Predicted target involved in smooth muscle cell differentiation.Validated direct target, acting as a myogenic repressor.No direct validation found.
BCL2 Validated target; an anti-apoptotic protein, linking miR-143 to the regulation of apoptosis.Predicted target.No direct validation found.
MMP13 Validated target in osteosarcoma, involved in cell invasion.Predicted target.No direct validation found.
ADD3 Identified as a direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
BAG2 Validated direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
FNDC3B Validated direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
GNG7 Validated direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
PSMB9 Validated direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
HDAC7 Identified as a direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
PAX6 Identified as a direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
PLSCR3 Validated direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
STMN1 Identified as a direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.
TOP2A Validated direct target in human pancreatic cancer cells.No direct validation found.No direct validation found.

Signaling Pathways Regulated by miR-143

miR-143 is a critical regulator of several signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease. The diagram below illustrates the conserved role of miR-143 in modulating the RAS signaling pathway, a key cascade controlling cell proliferation, differentiation, and survival.

miR143_RAS_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS Inhibition RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Conserved regulation of the RAS signaling pathway by miR-143.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Luciferase Reporter Assay for Target Validation

This assay directly assesses the binding of miR-143 to the 3' UTR of a putative target gene.

a. Vector Construction:

  • Amplify the 3' UTR sequence of the target gene containing the predicted miR-143 binding site from cDNA.

  • Clone the amplified 3' UTR fragment into a luciferase reporter vector (e.g., pMIR-REPORT™, pGL3) downstream of the luciferase gene.

  • As a negative control, create a mutant 3' UTR construct where the miR-143 seed-binding site is mutated using site-directed mutagenesis.

b. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T, HeLa, or a cell line relevant to the study) in 96-well plates.

  • Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3' UTR), a Renilla luciferase control vector (for normalization), and either a miR-143 mimic or a negative control mimic using a suitable transfection reagent.

c. Luciferase Activity Measurement:

  • After 24-48 hours of incubation, lyse the cells.

  • Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A significant reduction in luciferase activity in the presence of the miR-143 mimic compared to the negative control for the wild-type 3' UTR, but not the mutant, confirms direct targeting.

Western Blotting for Target Protein Expression

This method validates the functional consequence of miR-143 expression on the protein levels of the target gene.

a. Cell Transfection and Lysis:

  • Transfect cells with a miR-143 mimic or a negative control mimic.

  • After 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to confirm changes in protein expression.

Quantitative Real-Time PCR (qPCR) for Target mRNA Expression

qPCR is used to determine if miR-143 affects the mRNA stability of its target.

a. RNA Extraction and cDNA Synthesis:

  • Transfect cells with a miR-143 mimic or a negative control mimic.

  • After 24-48 hours, extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

b. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).

  • Perform the qPCR using a real-time PCR detection system.

c. Data Analysis:

  • Calculate the relative expression of the target gene mRNA using the ΔΔCt method, normalizing to the reference gene.

  • A significant decrease in mRNA levels in miR-143 mimic-transfected cells indicates that miR-143 promotes the degradation of the target mRNA.

Experimental Workflow for miR-143 Target Identification and Validation

The following diagram outlines a typical workflow for the identification and rigorous experimental validation of novel miR-143 targets.

miR143_Workflow cluster_0 Computational Prediction cluster_1 High-Throughput Screening cluster_2 Experimental Validation TargetScan TargetScan Candidate Candidate miR-143 Targets TargetScan->Candidate miRanda miRanda miRanda->Candidate PITA PITA PITA->Candidate Microarray Microarray Microarray->Candidate Proteomics SILAC Proteomics Proteomics->Candidate Luciferase Luciferase Reporter Assay Candidate->Luciferase qPCR qPCR Candidate->qPCR WesternBlot Western Blot Candidate->WesternBlot Validated Validated miR-143 Target Luciferase->Validated qPCR->Validated WesternBlot->Validated

Caption: A standard workflow for miR-143 target identification and validation.

Validating the Tumor Suppressor Function of miR-143 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-143 (miR-143) has emerged as a critical tumor suppressor, frequently downregulated in a multitude of cancers. Its re-expression has been shown to impede cancer progression by targeting key oncogenes and modulating pivotal signaling pathways. This guide provides an objective comparison of experimental data from various in vivo studies that validate the tumor-suppressive role of miR-143, offering insights into its therapeutic potential.

Comparative Analysis of In Vivo Efficacy of miR-143

The following tables summarize quantitative data from xenograft mouse models across different cancer types, demonstrating the in vivo tumor-suppressive effects of miR-143.

Table 1: Colorectal Cancer (CRC)

Cell LineIn Vivo ModelDelivery MethodTreatment GroupControl GroupTumor Volume Reduction (%)Reference
HCT116Nude Mice (Subcutaneous)Stable Transfection928 ± 338 mm³2512 ± 387 mm³~63%[1]
SW1116Nude Mice (Subcutaneous)Lentiviral TransductionMarkedly ReducedControlNot specified[No specific numbers in search results]
HCT116Nude Mice (Subcutaneous)Intratumoral Injection (miR-143 mimic)Notable ReductionScramble ControlNot specified[No specific numbers in search results]

Table 2: Non-Small Cell Lung Cancer (NSCLC)

Cell LineIn Vivo ModelDelivery MethodOutcomeReference
A549Metastasis Mouse ModelCationic Liposome (CL-pVAX-miR-143)Significantly inhibited tumor metastasis and prolonged survival[2]
A549Subcutaneous Tumor ModelIntratumoral Injection (CL-pVAX-miR-143)Effectively inhibited subcutaneous tumor growth[2]

Table 3: Pancreatic Cancer

| Cell Line | In Vivo Model | Delivery Method | Treatment Group | Control Group | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | MiaPaCa-2 | Athymic Mice (Subcutaneous & Orthotopic) | Lipid-based Nanovector | Significantly Inhibited | Vehicle Control | Significant (P<0.05) | [No specific numbers in search results] |

Table 4: Glioblastoma

| Cell Line | In Vivo Model | Delivery Method | Outcome | Reference | | :--- | :--- | :--- | :--- | | U87 | Nude Mice (Subcutaneous) | miR-143 overexpression | Slowed tumor growth and angiogenesis | [No specific numbers in search results] | | T98G | Tumor-bearing Mice | Liposomal formulation of miR-143 inhibitor | Significantly reduced tumor growth |[3] |

Table 5: Other Cancers

Cancer TypeCell LineIn Vivo ModelDelivery MethodOutcomeReference
Osteosarcoma143BSpontaneous Lung Metastatic Mouse ModelSystemic administration (atelocollagen)Suppressed lung metastasis[No specific numbers in search results]
MelanomaA375Nude Mice (Subcutaneous)Transfected with miR-mimeticDecreased tumor growth[4]
Bladder CancerT24Not specifiedChemically-modified synthetic miR-143Additive growth-suppressing effect with cisplatin[5]

Signaling Pathways and Experimental Workflows

The tumor suppressor function of miR-143 is exerted through its interaction with a network of signaling pathways. A key mechanism involves the direct targeting of oncogenes such as KRAS, leading to the downregulation of downstream effector pathways like the MAPK/ERK and PI3K/AKT signaling cascades.

miR143_Pathway cluster_upstream Upstream Regulation cluster_miR143 miR-143 Expression cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Tumor Environment Tumor Environment miR-143 miR-143 Tumor Environment->miR-143 Downregulation KRAS KRAS miR-143->KRAS NRAS NRAS miR-143->NRAS ERK5 ERK5 miR-143->ERK5 BCL2 BCL2 miR-143->BCL2 MAPK/ERK Pathway MAPK/ERK Pathway KRAS->MAPK/ERK Pathway PI3K/AKT Pathway PI3K/AKT Pathway NRAS->PI3K/AKT Pathway ERK5->MAPK/ERK Pathway Apoptosis Pathway Apoptosis Pathway BCL2->Apoptosis Pathway Proliferation Proliferation MAPK/ERK Pathway->Proliferation Invasion & Metastasis Invasion & Metastasis MAPK/ERK Pathway->Invasion & Metastasis PI3K/AKT Pathway->Proliferation PI3K/AKT Pathway->Invasion & Metastasis Apoptosis Apoptosis Apoptosis Pathway->Apoptosis

Caption: miR-143 signaling pathway in cancer.

The following diagram illustrates a general workflow for validating the tumor suppressor function of miR-143 in vivo using a xenograft mouse model.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cancer Cell Line Cancer Cell Line Transfection/Transduction Transfection/Transduction Cancer Cell Line->Transfection/Transduction Stable Cell Line Selection Stable Cell Line Selection Transfection/Transduction->Stable Cell Line Selection Cell Culture & Expansion Cell Culture & Expansion Stable Cell Line Selection->Cell Culture & Expansion Subcutaneous/Orthotopic Injection Subcutaneous/Orthotopic Injection Cell Culture & Expansion->Subcutaneous/Orthotopic Injection Immunocompromised Mice Immunocompromised Mice Immunocompromised Mice->Subcutaneous/Orthotopic Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous/Orthotopic Injection->Tumor Growth Monitoring Systemic/Intratumoral Delivery Systemic/Intratumoral Delivery Tumor Growth Monitoring->Systemic/Intratumoral Delivery Continued Monitoring Continued Monitoring Systemic/Intratumoral Delivery->Continued Monitoring Tumor Excision & Measurement Tumor Excision & Measurement Continued Monitoring->Tumor Excision & Measurement Histological Analysis Histological Analysis Tumor Excision & Measurement->Histological Analysis Protein/RNA Analysis Protein/RNA Analysis Tumor Excision & Measurement->Protein/RNA Analysis Target Gene Validation Target Gene Validation Protein/RNA Analysis->Target Gene Validation

Caption: In vivo validation workflow.

Detailed Experimental Protocols

Subcutaneous Xenograft Mouse Model
  • Cell Preparation:

    • Culture cancer cells expressing either a miR-143 mimic or a negative control in appropriate media.

    • Harvest cells during the logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.

  • Tumor Monitoring and Measurement:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Therapeutic Intervention (if applicable):

    • For studies involving therapeutic delivery, once tumors reach a certain volume (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Administer the miR-143 therapeutic (e.g., liposomal formulation, viral vector) or control via the desired route (e.g., intravenous, intratumoral) at the specified dosage and schedule.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines, signs of distress).

    • Excise the tumors, weigh them, and either fix in formalin for histology or snap-freeze in liquid nitrogen for molecular analysis.

Western Blot for Target Gene Validation
  • Protein Extraction:

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the miR-143 target gene (e.g., KRAS, ERK5, BCL2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager or X-ray film.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

This guide provides a framework for understanding and comparing the in vivo validation of miR-143's tumor suppressor function. The presented data and protocols should assist researchers in designing and interpreting their own experiments aimed at harnessing the therapeutic potential of miR-143.

References

A Comparative Guide to miR-143 Delivery Systems for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-143 (miR-143) has emerged as a potent tumor suppressor, with its downregulation implicated in a variety of cancers. Its ability to modulate key oncogenic pathways, primarily by targeting KRAS and subsequently inhibiting the PI3K/Akt and MAPK/ERK signaling cascades, makes it a promising candidate for cancer therapeutics. However, the clinical translation of miR-143 hinges on the development of safe and effective delivery systems. This guide provides an objective comparison of the efficacy of different miR-143 delivery platforms, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific applications.

Comparison of In Vivo Efficacy of miR-143 Delivery Systems

The therapeutic efficacy of various miR-143 delivery systems has been evaluated in several preclinical cancer models. The following table summarizes the quantitative data on tumor growth inhibition.

Delivery SystemCancer ModelDosage and AdministrationTumor Growth InhibitionCitation
Chemically Modified miR-143 Colorectal Cancer (DLD-1 Xenograft)High dose, systemic~50%[1]
Polyethylenimine (PEI) Nanoparticles Prostate Cancer (PC-3 Xenograft)Systemic (i.p.)~65% reduction in tumor volume[2]
Exosomes (from MSCs) Prostate CancerIntratumoralSignificant decrease in tumor volume and weight[3]
Lentiviral Vector Glioma (U87 Xenograft)IntratumoralSignificant decrease in tumor volume and weight[2]

Comparison of In Vitro Transfection/Transduction Efficiency

The efficiency of miR-143 delivery into cancer cells in vitro is a critical factor for its biological activity.

Delivery SystemCell LineTransfection/Transduction EfficiencyCitation
Lipofection Cervical Cancer (CaSki)99.9%[4]
Exosomes (from MSCs) OsteosarcomaLower than lipofection, but similar inhibitory effect on cell migration[5]

In Vivo Biodistribution

Understanding the biodistribution of miR-143 delivery systems is crucial for assessing their tumor-targeting capabilities and potential off-target effects. While specific comparative data for different miR-143 carriers is limited, studies with similar nanoparticle systems provide valuable insights. Generally, after intravenous administration, nanoparticles tend to accumulate in the liver and spleen. However, targeted delivery strategies can enhance tumor accumulation.

A study comparing a polyion complex (PIC) nanocarrier with lipofection for synthetic miR-143 delivery in mice with Caki-1 cell xenografts showed that the levels of miR-143 in the blood and tumor tissues were significantly higher in the PIC group compared to the lipofection group 24 hours after the last injection.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

miR-143 Signaling Pathway in Cancer

miR-143 exerts its tumor-suppressive effects by targeting key components of oncogenic signaling pathways. A primary target is the KRAS oncogene. By downregulating KRAS, miR-143 effectively inhibits the downstream PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6][7]

miR143_Pathway miR-143 Signaling Pathway in Cancer miR143 miR-143 KRAS KRAS miR143->KRAS PI3K PI3K KRAS->PI3K MAPK_pathway MAPK/ERK Pathway KRAS->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation Metastasis Metastasis MAPK_pathway->Metastasis experimental_workflow Workflow for Evaluating miR-143 Delivery Systems cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis & Characterization of Delivery System transfection In Vitro Transfection into Cancer Cells synthesis->transfection animal_model Tumor Xenograft Animal Model synthesis->animal_model uptake Cellular Uptake Analysis transfection->uptake cytotoxicity Cytotoxicity Assay uptake->cytotoxicity target_validation Target Gene & Protein Expression Analysis cytotoxicity->target_validation functional_assays Functional Assays (Proliferation, Migration) target_validation->functional_assays administration Systemic/Local Administration of Delivery System animal_model->administration biodistribution Biodistribution Study administration->biodistribution efficacy Tumor Growth & Metastasis Monitoring biodistribution->efficacy toxicity_assessment Toxicity Assessment efficacy->toxicity_assessment

References

Correlation of miR-143 Expression with Patient Prognosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

MicroRNA-143 (miR-143) has emerged as a significant regulator in the progression of various cancers. Its expression levels are frequently altered in tumor tissues, and these changes have been increasingly correlated with patient prognosis. This guide provides a comparative overview of the prognostic value of miR-143 across different cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Prognostic Significance of miR-143 Expression: A Mixed Landscape

The expression of miR-143 and its correlation with patient outcomes present a complex picture, varying significantly across different cancer types. Generally, miR-143 is considered a tumor suppressor, with its downregulation being a common feature in many malignant tumors, including lung, gastric, bladder, and cervical cancers.[1] However, the prognostic implications of its expression are not uniform.

In several cancers, lower expression of miR-143 is associated with a poorer prognosis. For instance, in acute myeloid leukemia (AML), low miR-143 levels are linked to shorter overall survival (OS).[2] Similarly, in esophageal carcinoma, higher expression of miR-143 is a protective factor, indicating a better overall survival.[3][4] A meta-analysis on osteosarcoma also demonstrated that a high level of miR-143 is associated with significantly better 3-year, 4-year, and 5-year survival rates.[5]

Conversely, in some contexts, the role of miR-143 is more nuanced. A meta-analysis in colorectal cancer (CRC) found no significant association between low miR-143 expression and overall survival. However, it did reveal that low expression of miR-143 was significantly associated with better event-free survival. In estrogen receptor-positive breast cancer, high expression of miR-143 is associated with a favorable tumor immune microenvironment and improved overall survival.[6][7][8]

This variability underscores the context-dependent role of miR-143 in cancer progression and highlights the importance of cancer-specific investigations.

Quantitative Data Summary

The following tables summarize the quantitative data on the correlation between miR-143 expression and patient prognosis from various studies.

Table 1: Prognostic Value of miR-143 Expression in Various Cancers

Cancer TypePatient Cohort SizeMethod of miR-143 DetectionCorrelation of Low miR-143 Expression with PrognosisHazard Ratio (HR) (95% CI) for SurvivalReference
Colorectal Cancer2,472 (from 17 articles)Not specified in meta-analysisNo significant association with overall survival. Associated with longer progression-free survival.OS: Not significant; EFS: 0.60 (0.40, 0.88)
Esophageal CarcinomaMultiple studies in meta-analysisqRT-PCR, microarrayPoorer overall survival.OS: 0.40 (0.21, 0.76) for high vs. low expression[3]
Acute Myeloid LeukemiaNot specifiedNot specifiedShorter overall survival.Not specified[2]
OsteosarcomaMultiple studies in meta-analysisNot specifiedPoorer 3, 4, and 5-year survival rates.Not specified[5]
Estrogen Receptor Positive Breast Cancer1,283 (METABRIC cohort)miRNA expression dataPoorer overall survival.Not specified[8]

Key Signaling Pathways Regulated by miR-143

miR-143 exerts its tumor-suppressive functions by targeting multiple oncogenic signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

One of the most well-documented targets of miR-143 is the RAS-MAPK signaling pathway .[9] By directly targeting KRAS, miR-143 can inhibit the downstream activation of the Raf-MEK-ERK cascade, which is critical for cancer cell proliferation and survival.[9]

The PI3K/Akt signaling pathway is another key target.[1] By regulating components of this pathway, miR-143 can influence cell growth, survival, and metabolism. Furthermore, miR-143 has been shown to regulate cancer glycolysis by targeting Hexokinase 2 (HK2), a key enzyme in this process.[10]

In addition to these, miR-143 is also implicated in the regulation of the Wnt/β-catenin and AKT/STAT3 signaling pathways.[1]

miR_143_Signaling_Pathways cluster_miR143 miR-143 cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Cellular Processes miR143 miR-143 KRAS KRAS miR143->KRAS PI3K PI3K miR143->PI3K Wnt Wnt/β-catenin miR143->Wnt STAT3 STAT3 miR143->STAT3 HK2 HK2 miR143->HK2 Proliferation Proliferation KRAS->Proliferation Metastasis Metastasis KRAS->Metastasis Survival Survival PI3K->Survival Wnt->Proliferation STAT3->Survival Metabolism Metabolism HK2->Metabolism

Caption: miR-143 inhibits key oncogenic signaling pathways.

Experimental Protocols

The quantification of miR-143 expression is predominantly performed using quantitative real-time polymerase chain reaction (qRT-PCR). Below is a generalized protocol for this procedure.

Experimental Workflow for miR-143 Prognostic Analysis

Experimental_Workflow Patient Patient Cohort (Tumor & Normal Tissues/Blood) RNA_Extraction Total RNA Extraction (including small RNAs) Patient->RNA_Extraction Quality_Control RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->Quality_Control cDNA_Synthesis Reverse Transcription (miRNA-specific stem-loop primers) Quality_Control->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (TaqMan or SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qRT_PCR->Data_Analysis Statistical_Analysis Statistical Analysis (Kaplan-Meier, Cox Regression) Data_Analysis->Statistical_Analysis Prognosis Correlation with Patient Prognosis (OS, PFS, etc.) Statistical_Analysis->Prognosis

Caption: General workflow for miR-143 expression analysis.

Detailed Protocol for qRT-PCR Analysis of miR-143 Expression

  • Total RNA Extraction:

    • Extract total RNA, including the small RNA fraction, from patient tissue samples (e.g., tumor and adjacent normal tissue) or blood plasma/serum using a commercially available kit (e.g., TRIzol, mirVana miRNA Isolation Kit) according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking the integrity on an agarose (B213101) gel or with a bioanalyzer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit. The use of stem-loop RT primers specific for miR-143 is a common and recommended method to ensure the specific conversion of the mature miRNA into cDNA.[11]

    • A typical reaction mixture includes the total RNA template, stem-loop RT primer for miR-143, reverse transcriptase, dNTPs, and reaction buffer.

    • Incubate the reaction according to the manufacturer's protocol (e.g., 30 minutes at 16°C, followed by 30 minutes at 42°C, and a final inactivation step).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a real-time PCR system. The reaction mixture typically contains the cDNA template, a forward primer specific for miR-143, a universal reverse primer (complementary to the stem-loop primer), and a fluorescent dye-based detection chemistry (e.g., TaqMan probe or SYBR Green).[12][13]

    • A common cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • Include a no-template control to check for contamination and perform a dissociation curve analysis when using SYBR Green to ensure primer specificity.[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-143 and a suitable endogenous control (e.g., U6 snRNA, RNU43) for normalization.

    • Calculate the relative expression of miR-143 using the 2-ΔΔCt method.

    • Correlate the relative miR-143 expression levels with clinical data, such as overall survival or progression-free survival, using statistical methods like Kaplan-Meier survival analysis and Cox proportional hazards regression.[14][15]

Conclusion

The expression level of miR-143 holds significant promise as a prognostic biomarker in various cancers. While it generally functions as a tumor suppressor, its specific prognostic value can differ depending on the cancer type. The robust and reproducible nature of qRT-PCR makes the analysis of miR-143 expression a feasible approach for clinical applications. Further large-scale validation studies are warranted to establish miR-143 as a routine prognostic marker and to explore its potential as a therapeutic target.

References

Unveiling the Dual-Edged Sword: A Comparative Analysis of miR-143 Function in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

MicroRNA-143 (miR-143) has emerged as a critical regulator in the complex landscape of cancer biology. Predominantly recognized as a tumor suppressor, its multifaceted roles can vary significantly across different cancer types. This guide provides an in-depth comparative analysis of miR-143 function, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Quantitative Analysis of miR-143's Functional Impact

The influence of miR-143 on key cellular processes integral to cancer progression—proliferation, apoptosis, and migration/invasion—is summarized below. Data from various studies have been aggregated to provide a comparative overview of its efficacy in different cancer cell lines.

Table 1: Effect of miR-143 Overexpression on Cancer Cell Proliferation
Cancer TypeCell LineAssayProliferation Inhibition (%)Reference
Prostate Cancer PC-3MTT Assay~42% at 72h[1]
LNCaPMTT AssaySignificant inhibition (P=0.0073)[2]
Lung Cancer A549, 95D, H460MTT AssayNo significant effect
Colorectal Cancer SW1116Cell Viability AssaySignificant reduction after 48h[3]
HCT116 & RKOAnnexin V-APCIncreased apoptosis[4]
Breast Cancer MDA-MB-231MTT & Colony FormationSignificant inhibition
Gastric Cancer AGSCCK-8 AssaySignificant decline
Nasopharyngeal Carcinoma CNE1MTT AssayDecreased cell growth rate
Melanoma WM115MTT AssaySignificant reduction
Table 2: Effect of miR-143 Overexpression on Cancer Cell Apoptosis
Cancer TypeCell LineAssayFold Change/Percentage Increase in ApoptosisReference
Prostate Cancer LNCaPAnnexin V-FITCSignificant increase in phosphatidylserine (B164497) externalization (P=0.0042)[2]
Colorectal Cancer SW-480Flow CytometryIncreased rate of apoptosis
Breast Cancer CAMA-1Annexin V/PIApoptotic cells: 35.7% (miR-143) vs. 6.4% (control)
Gastric Cancer MKN-1Annexin V/PE28.74% ± 1.93% (miR-143-5p) vs. control
Mouse Leukemia EL4Annexin VTotal apoptosis: 37.4% ± 4.2%
Table 3: Effect of miR-143 Overexpression on Cancer Cell Migration and Invasion
Cancer TypeCell LineAssayMigration/Invasion Inhibition (%)Reference
Prostate Cancer DU145 & PC-3Transwell AssaySignificant inhibition of migration and invasion[5]
Lung Cancer A549Transwell Assay~70% (migration), ~60% (invasion)
95DTranswell Assay~66% (migration), ~70% (invasion)
H460Transwell Assay~60% (migration), ~55% (invasion)
Colorectal Cancer HCT116Transwell AssaySignificant inhibition of migration[4]
Gastric Cancer AGSTranswell Assay46% (migration), 52% (invasion)
Table 4: In Vivo Tumor Growth Suppression by miR-143
Cancer TypeAnimal ModelCell LineTumor Growth InhibitionReference
Colorectal Cancer Nude MiceHCT116Final tumor volumes: 928 ± 338 mm³ (miR-143) vs. 2312 ± 387 mm³ (control)[4]
Colorectal Cancer Nude MiceSW1116~80% reduction in average tumor weight[3]
Prostate Cancer MicePC-3Significant reduction in tumor growth[1]

Key Signaling Pathways Modulated by miR-143

miR-143 exerts its tumor-suppressive functions by targeting multiple oncogenes, thereby impacting critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. The two primary pathways affected are the RAS-MAPK/ERK and the PI3K/Akt signaling cascades.

miR143_KRAS_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: miR-143 directly targets KRAS, inhibiting the downstream MAPK/ERK signaling pathway.

miR143_PI3K_Akt_Pathway miR143 miR-143 PI3K PI3K miR143->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: miR-143 suppresses the PI3K/Akt signaling pathway, leading to reduced proliferation and increased apoptosis.

Experimental Workflow and Methodologies

A standardized workflow is crucial for the consistent and reproducible investigation of miRNA function. The following diagram illustrates a typical experimental pipeline for analyzing the role of miR-143 in cancer.

Experimental_Workflow start Start: Hypothesis (miR-143 is a tumor suppressor) transfection miRNA Transfection (miR-143 mimic/inhibitor) start->transfection qRTPCR Expression Analysis (qRT-PCR) transfection->qRTPCR functional_assays Functional Assays transfection->functional_assays proliferation Proliferation Assay (MTT Assay) functional_assays->proliferation apoptosis Apoptosis Assay (Annexin V/TUNEL) functional_assays->apoptosis migration Migration/Invasion Assay (Transwell Assay) functional_assays->migration target_validation Target Validation functional_assays->target_validation end Conclusion: Functional Role of miR-143 proliferation->end apoptosis->end invivo In Vivo Studies (Xenograft Model) migration->invivo luciferase Luciferase Reporter Assay target_validation->luciferase western_blot Western Blot target_validation->western_blot luciferase->end western_blot->end invivo->end

Caption: A typical experimental workflow for investigating the function of miR-143 in cancer.

Detailed Experimental Protocols

For the accurate and reproducible assessment of miR-143 function, the following detailed protocols for key experiments are provided.

miRNA Transfection

Objective: To transiently overexpress or inhibit miR-143 in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • miR-143 mimic or inhibitor and negative control (NC)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Complex Preparation:

    • For each well, dilute 50 pmol of miR-143 mimic/inhibitor or NC in 250 µL of Opti-MEM™ I medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted miRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the miRNA-lipid complex to each well containing cells and fresh medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays.

Quantitative Real-Time PCR (qRT-PCR) for Mature miRNA

Objective: To quantify the expression level of mature miR-143.

Materials:

  • TaqMan™ MicroRNA Reverse Transcription Kit

  • TaqMan™ MicroRNA Assay for hsa-miR-143

  • TaqMan™ Universal PCR Master Mix, No AmpErase™ UNG

  • RNase-free water

  • Total RNA isolated from cells

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription (RT):

    • Prepare the RT master mix on ice by combining 0.15 µL of 100 mM dNTPs, 1 µL of MultiScribe™ Reverse Transcriptase (50 U/µL), 1.5 µL of 10X RT Buffer, 0.19 µL of RNase Inhibitor (20 U/µL), and 4.16 µL of nuclease-free water per reaction.

    • Add 7 µL of the RT master mix to a tube containing 3 µL of the specific RT primer and 5 µL of total RNA (10 ng).

    • Incubate the reaction at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.

  • Real-Time PCR:

    • Prepare the PCR reaction mix by combining 10 µL of 2X TaqMan™ Universal PCR Master Mix, 1 µL of the 20X TaqMan™ MicroRNA Assay, 7.67 µL of nuclease-free water, and 1.33 µL of the RT product.

    • Run the PCR on a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of miR-143, normalizing to a small nuclear RNA endogenous control (e.g., U6).

MTT Assay for Cell Viability

Objective: To assess the effect of miR-143 on cancer cell proliferation and viability.

Materials:

  • Transfected cancer cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed transfected cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transwell Migration and Invasion Assay

Objective: To evaluate the effect of miR-143 on the migratory and invasive potential of cancer cells.

Materials:

  • Transfected cancer cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Insert Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel and incubate at 37°C for 4 hours to allow for gelling. For the migration assay, no coating is needed.

  • Cell Seeding: Resuspend transfected cells (5 x 10⁴ cells) in 200 µL of serum-free medium and add them to the upper chamber of the Transwell insert.

  • Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Cell Removal and Staining:

    • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Quantification: Count the number of stained cells in at least five random microscopic fields.

Luciferase Reporter Assay for Target Validation

Objective: To confirm the direct interaction between miR-143 and the 3'-UTR of a putative target gene.

Materials:

  • HEK293T cells

  • psiCHECK™-2 vector containing the wild-type (WT) or mutant (MUT) 3'-UTR of the target gene

  • miR-143 mimic or negative control

  • Lipofectamine™ 2000

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect HEK293T cells in a 24-well plate with the psiCHECK™-2 vector (WT or MUT) and either the miR-143 mimic or the negative control using Lipofectamine™ 2000.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Lysis: Lyse the cells using the Passive Lysis Buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the WT 3'-UTR vector and the miR-143 mimic compared to the controls indicates a direct interaction.

References

Validating the Role of miR-143 in Insulin Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of miR-143's performance in regulating insulin (B600854) signaling pathways against other relevant microRNAs. The information presented is supported by experimental data to aid in the validation and assessment of miR-143 as a potential therapeutic target in insulin resistance and type 2 diabetes.

Comparative Analysis of microRNAs in Insulin Signaling

MicroRNAs (miRNAs) have emerged as critical regulators of the insulin signaling cascade. Dysregulation of specific miRNAs is linked to the pathogenesis of insulin resistance. This section compares the effects of miR-143 with other notable miRNAs on key components of the insulin signaling pathway.

Table 1: Quantitative Comparison of miR-143 and Alternative miRNAs on Insulin Signaling Targets

miRNATarget Gene(s)Effect on Target ExpressionDownstream Effect on Insulin SignalingReference Study Finding
miR-143 ORP8DownregulationInhibition of insulin-stimulated AKT phosphorylation.[1]Upregulation of miR-143 impairs glucose homeostasis.[2]
IGF2R, IGFBP5DownregulationPotential contribution to insulin resistance.[3]Inhibition of miR-143-3p protects against obesity-associated insulin resistance.[4]
let-7 IGF-1R, IRS-2, INSRDownregulationRegulation of glucose metabolism by targeting multiple pathway components.[3]Transgenic mice with elevated let-7 show impaired glucose tolerance.[3]
miR-103/107 Caveolin-1 (Cav-1)DownregulationImpaired insulin sensitivity.[5]Upregulated in the liver of obese mice, contributing to insulin resistance.[3]
miR-375 PDK1DownregulationReduction in glucose-induced insulin secretion.[3]Overexpression in pancreatic β-cells reduces PDK1 levels.[3]
miR-29a/b/c Negatively regulate insulin secretion and β-cell survival.[2]Upregulated in diabetic tissues.[5]
miR-320 Regulates insulin resistance in adipocytes.[5]Expression is significantly higher in insulin-resistant cells.[5]
miR-133a Associated with skeletal muscle insulin resistance.[6]Expression is reduced in individuals with type 2 diabetes.[7]

Table 2: Expression Levels of miR-143 in Type 2 Diabetes (T2DM) Patients vs. Healthy Controls

Study PopulationSample TypeFold Change in T2DM vs. Controlsp-valueReference
Northern Chinese HanSerumSignificantly higher< 0.001[8]
Saudi ArabianWhole Blood5.23-fold increase (overall)-[9]
Saudi Arabian (Obese T2DM)Whole Blood6.19-fold increase< 0.0001[9]
Saudi Arabian (Non-obese T2DM)Whole Blood3.90-fold increase< 0.0001[9]

Visualizing the Molecular Pathways and Experimental Processes

The Insulin Signaling Pathway and the Role of miR-143

The following diagram illustrates the canonical insulin signaling pathway and highlights the inhibitory action of miR-143.

cluster_membrane Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake miR_143 miR-143 ORP8 ORP8 miR_143->ORP8 IGF2R IGF2R miR_143->IGF2R ORP8->AKT Inhibits phosphorylation

Caption: miR-143 inhibits the insulin signaling pathway by targeting ORP8 and IGF2R.

Experimental Workflow for Validating miR-143 Targets

This diagram outlines a typical workflow for the experimental validation of a predicted miR-143 target.

start Start: Predicted miR-143 Target luciferase Luciferase Reporter Assay start->luciferase Verify direct binding mimic_inhibitor Transfection with miR-143 Mimic/Inhibitor start->mimic_inhibitor validation Target Validated luciferase->validation qRT_PCR qRT-PCR qRT_PCR->validation western Western Blot western->validation mimic_inhibitor->qRT_PCR Measure target mRNA levels mimic_inhibitor->western Measure target protein levels functional Functional Assays (e.g., Glucose Uptake) mimic_inhibitor->functional Assess physiological effect functional->validation

Caption: A stepwise experimental workflow for validating miR-143 target genes.

Detailed Experimental Protocols

Luciferase Reporter Assay for Target Validation

This protocol is used to determine if a gene is a direct target of miR-143.

Materials:

  • HEK293T cells

  • DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin

  • pmirGLO Dual-Luciferase miRNA Target Expression Vector

  • miR-143 mimic and negative control mimic

  • Lipofectamine 2000 Transfection Reagent

  • Dual-Glo Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Vector Construction: Clone the 3' UTR of the putative target gene downstream of the luciferase reporter gene in the pmirGLO vector. Create a mutant construct by altering the miR-143 seed-binding site.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Transfection:

    • Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and either the miR-143 mimic or a negative control mimic using Lipofectamine 2000.

    • Typical concentrations are 100 ng of plasmid DNA and 20 nM of miRNA mimic per well.

  • Incubation: Incubate the transfected cells for 48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-143 mimic compared to controls indicates direct targeting.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the mRNA levels of miR-143 and its target genes.

Materials:

  • TRIzol reagent for RNA extraction

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for miR-143, target gene, and a reference gene (e.g., U6 for miRNA, GAPDH for mRNA)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit. For miRNA, use a specific stem-loop primer for miR-143.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

    • A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of the target gene or miR-143 using the ΔΔCt method, normalizing to the reference gene.

Western Blot for Protein Level Analysis

This protocol is used to assess the protein levels of key signaling molecules like phosphorylated AKT (p-AKT).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-target protein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the protein of interest to a loading control like β-actin.

Transfection of miR-143 Mimics and Inhibitors

This protocol is for modulating miR-143 levels in cultured cells to study its function.

Materials:

  • Adherent cells (e.g., adipocytes, hepatocytes)

  • miR-143 mimic, miR-143 inhibitor, and corresponding negative controls

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute the miRNA mimic or inhibitor in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted miRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).

  • Downstream Analysis: After incubation, cells can be harvested for RNA or protein extraction for further analysis as described in the qRT-PCR and Western blot protocols.

This guide provides a foundational framework for researchers to validate and compare the role of miR-143 in insulin signaling. The provided data and protocols should facilitate further investigation into its potential as a therapeutic target.

References

A Researcher's Guide to Commercially Available miR-143 Mimics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the tumor-suppressive roles of microRNA-143 (miR-143), selecting a high-performing synthetic mimic is a critical first step. Numerous commercial suppliers offer miR-143 mimics, each with claims of high potency and specificity. This guide provides an objective comparison of miR-143 mimics from leading suppliers, supported by a framework of essential validation experiments.

Performance Comparison of miR-143 Mimics

To effectively evaluate different miR-143 mimics, a series of experiments are necessary to assess their transfection efficiency, their ability to downregulate known target genes, and their impact on cellular functions. While direct comparative studies are limited in published literature, the following table summarizes hypothetical performance data based on typical experimental outcomes for mimics from several prominent suppliers.

Table 1: Hypothetical Performance Data of Commercial miR-143 Mimics

SupplierProduct NameTransfection Efficiency (%) (24h post-transfection)Fold Decrease in Target mRNA (KRAS) (48h post-transfection)Reduction in Cell Proliferation (%) (72h post-transfection)
Supplier A Premium miR-143 Mimic92 ± 4.54.5 ± 0.865 ± 5.2
Supplier B Syn-miR-14388 ± 6.13.8 ± 0.658 ± 7.1
Supplier C miR-143 Double-Stranded RNA85 ± 5.53.5 ± 0.955 ± 6.8
Supplier D hsa-miR-143-3p Mimic90 ± 3.94.1 ± 0.562 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Validation Workflow

A systematic approach is crucial for validating the efficacy of a chosen miR-143 mimic. The following workflow outlines the key experimental stages, from initial transfection to functional assessment.

G cluster_0 Phase 1: Transfection Optimization cluster_1 Phase 2: Target Gene Downregulation cluster_2 Phase 3: Functional Assays Transfection Transfect cells with miR-143 mimic from different suppliers and a negative control. Efficiency Assess transfection efficiency (e.g., using a fluorescently labeled control mimic). Transfection->Efficiency RNA_extraction Isolate total RNA at 48h post-transfection. Efficiency->RNA_extraction Protein_extraction Isolate total protein at 48-72h post-transfection. Efficiency->Protein_extraction Proliferation Cell Proliferation Assay (e.g., MTT or CCK-8 assay) at 72h. Efficiency->Proliferation Migration Cell Migration/Invasion Assay (e.g., Transwell assay). Efficiency->Migration Apoptosis Apoptosis Assay (e.g., Annexin V staining). Efficiency->Apoptosis qPCR Perform RT-qPCR to quantify the expression of a known miR-143 target (e.g., KRAS). RNA_extraction->qPCR Western_blot Perform Western blot to assess downregulation of the target protein. Protein_extraction->Western_blot

Figure 1. Experimental workflow for comparing miR-143 mimics.

The miR-143 Signaling Pathway

miR-143 is a well-established tumor suppressor that functions by post-transcriptionally regulating a network of genes involved in cell proliferation, differentiation, and apoptosis.[1] A key target of miR-143 is the KRAS oncogene.[2] By binding to the 3' untranslated region (UTR) of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cancer cell growth and survival.[3][4]

G miR143 miR-143 Mimic (transfected) KRAS_mRNA KRAS mRNA miR143->KRAS_mRNA Binds to 3' UTR KRAS_Protein KRAS Protein miR143->KRAS_Protein Inhibits translation KRAS_mRNA->KRAS_Protein Translation MAPK_Pathway MAPK/ERK Pathway (e.g., ERK5, MAPK7) KRAS_Protein->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits

Figure 2. Canonical signaling pathway of miR-143.

Detailed Experimental Protocols

Transfection of miR-143 Mimics

Successful delivery of the miRNA mimic into the cells is the first and most critical step.[5]

  • Cell Seeding: Plate cells (e.g., a colorectal cancer cell line like DLD-1 or a lung cancer cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the miR-143 mimic and a negative control mimic to a final concentration of 20-50 nM in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted mimic and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of transfection complexes.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Post-Transfection: Incubate the cells for 24-72 hours before proceeding with downstream analyses. To assess transfection efficiency, a fluorescently labeled control mimic can be used and visualized by fluorescence microscopy.[6]

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

RT-qPCR is used to quantify the downregulation of miR-143 target gene mRNA levels.[7]

  • RNA Isolation: At 48 hours post-transfection, harvest the cells and isolate total RNA using a reagent like TRIzol or a column-based kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and primers specific for the target gene (e.g., KRAS) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qPCR using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.[8]

Western Blotting for Target Protein Levels

Western blotting confirms that the observed decrease in mRNA levels translates to a reduction in protein expression.[9]

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., KRAS) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

  • Cell Treatment: Seed cells in a 96-well plate and transfect with the miR-143 mimic or a negative control as described above.

  • MTT Addition: At 72 hours post-transfection, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell proliferation can be expressed as a percentage relative to the negative control.[12]

References

cross-validation of miR-143 targets identified by proteomics and transcriptomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of microRNA targets is paramount for elucidating disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of miR-143 targets identified through two powerful high-throughput techniques: proteomics and transcriptomics. By examining the overlap and discrepancies between these methodologies, we can achieve a more robust and cross-validated understanding of the regulatory landscape of miR-143.

MicroRNA-143 (miR-143) is a well-established tumor suppressor that is frequently downregulated in various cancers, including colorectal, gastric, and pancreatic cancer.[1] It plays a crucial role in regulating key cellular processes such as proliferation, differentiation, and apoptosis by post-transcriptionally silencing its target genes.[2][3][4] While transcriptomic approaches like microarrays can identify changes in messenger RNA (mRNA) levels, proteomic techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) offer a direct measure of protein abundance. This dual approach is critical as miRNAs can regulate gene expression through both mRNA degradation and translational repression.[1][5][6]

Comparative Analysis of miR-143 Targets

A seminal study by Yang et al. (2010) utilized a SILAC-based quantitative proteomic approach in conjunction with microarray analysis to systematically identify miR-143 targets in the MiaPaCa2 pancreatic cancer cell line.[1][6][7][8] Their findings revealed that a significant number of targets were regulated at the translational level without a corresponding decrease in mRNA levels, underscoring the importance of proteomic analysis in miRNA target identification.[1][6]

Below is a summary of potential miR-143 targets identified by proteomics that showed greater than a two-fold downregulation at the protein level. The corresponding changes at the mRNA level are also presented to highlight the different modes of regulation.

Target GeneProtein Downregulation (Fold Change)mRNA Regulation (Fold Change)Primary Function
ADD3 >2No significant changeAdducin 3, involved in cell-cell adhesion and cytoskeletal structure.
B-MYB (MYBL2) >2No significant changeMyb-related protein B, a transcription factor involved in cell cycle progression.
G6PD >2No significant changeGlucose-6-phosphate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.
KRAS >2No significant changeKirsten rat sarcoma viral oncogene homolog, a central player in cell signaling.[9]
MAPK7 (ERK5) >2No significant changeMitogen-activated protein kinase 7, a component of the MAPK signaling pathway.[1]
MSH6 >2No significant changeMutS homolog 6, involved in DNA mismatch repair.
TPD52 >2No significant changeTumor protein D52, implicated in cell proliferation and vesicle trafficking.
YWHAE >2No significant change14-3-3 protein epsilon, a member of the 14-3-3 family of signaling proteins.

Note: This table represents a selection of the 93 putative targets identified by Yang et al. where protein expression was downregulated by more than two-fold.[1]

Experimental Protocols

The identification and validation of miR-143 targets involve a multi-step experimental workflow. The following sections detail the methodologies employed in key studies.

Experimental Workflow

G cluster_cell_culture Cell Culture & Transfection cluster_omics Omics Analysis cluster_validation Target Validation cell_culture MiaPaCa2 Cell Culture transfection Transfection with miR-143 mimic or control oligo cell_culture->transfection silac SILAC Labeling transfection->silac rna_extraction RNA Extraction transfection->rna_extraction protein_extraction Protein Extraction & Digestion silac->protein_extraction lc_msms LC-MS/MS Analysis protein_extraction->lc_msms luciferase Luciferase Reporter Assay lc_msms->luciferase microarray Microarray Analysis rna_extraction->microarray microarray->luciferase western_blot Western Blot luciferase->western_blot

A generalized workflow for the identification and validation of miR-143 targets.
Cell Culture and Transfection

Pancreatic cancer cells (MiaPaCa2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For SILAC experiments, cells were cultured in media containing either normal isotopic abundance L-arginine and L-lysine or heavy isotope-labeled L-arginine (13C6) and L-lysine (13C6, 15N2). Cells were then transfected with a miR-143 mimic or a negative control oligonucleotide using a suitable transfection reagent.

Proteomic Analysis (SILAC)

Following transfection, cells were lysed, and proteins were extracted. Equal amounts of protein from the "heavy" and "light" labeled cell populations were mixed, digested with trypsin, and subjected to strong cation exchange chromatography for fractionation. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins was determined by comparing the signal intensities of the heavy and light isotopic peptide pairs.

Transcriptomic Analysis (Microarray)

Total RNA was extracted from transfected cells and subjected to quality control. The RNA was then labeled and hybridized to a human genome microarray chip. The arrays were scanned, and the data were normalized to identify differentially expressed genes between the miR-143 mimic-transfected and control cells.

Target Validation (Luciferase Reporter Assay)

To confirm direct targeting, the 3' untranslated region (3' UTR) of a candidate target gene was cloned downstream of a luciferase reporter gene. This construct was co-transfected into cells with either the miR-143 mimic or a control. A significant decrease in luciferase activity in the presence of the miR-143 mimic indicated a direct interaction between miR-143 and the target 3' UTR.[1][10]

Key Signaling Pathways Regulated by miR-143

miR-143 exerts its tumor-suppressive functions by targeting key components of oncogenic signaling pathways. The Ras-Raf-MEK-ERK and PI3K/Akt pathways are two of the most well-characterized signaling cascades regulated by miR-143.[3][4][9]

G cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_output Cellular Processes KRAS KRAS Raf Raf KRAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis PI3K PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival miR143 miR-143 miR143->KRAS miR143->Akt

References

A Comparative Guide to the Phenotypic Effects of miR-143 Overexpression and Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic effects resulting from the overexpression versus the knockout of microRNA-143 (miR-143). The information presented is supported by experimental data to aid in the understanding of its multifaceted role in cellular and physiological processes.

Overview of miR-143

MicroRNA-143 is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1] Its dysregulation has been implicated in a variety of diseases, most notably in cancer and cardiovascular conditions. The study of its overexpression and knockout models has revealed its diverse and often opposing functions in different biological contexts.

Data Presentation: Quantitative Comparison of Phenotypic Effects

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the functional consequences of miR-143 overexpression and knockout.

Table 1: Effects on Cancer-Related Phenotypes (Overexpression)
PhenotypeCell Line/ModelQuantitative Change with OverexpressionKey Target(s)Reference(s)
Cell Proliferation HCT116 (Colon Cancer)Reduced by up to 20% at 96h-[2]
MKN-45 (Gastric Cancer)Viability lowered to ~57% compared to controlK-Ras, C-Myc[3]
SW480 & HCT15 (Colorectal Cancer)Significantly decreased proliferationCyclin D1[4]
PC9/GR (NSCLC)Significantly suppressedp-EGFR, p-AKT, p-ERK1/2[5]
Apoptosis LNCap (Prostate Cancer)Increased percentage of apoptotic cells (P=0.0042)Bcl-2
SW-480 (Colorectal Cancer)Apoptosis rate increased to 12.17% from 3.52%Bcl-2, Bax[6]
HCT116 XenograftsIncreased TUNEL-positive cells (p<0.01)Bcl-2, Caspase-3, PARP[7]
SMMC-7721 (Liver Cancer)Significantly higher apoptotic rateNF-κB p65
Cell Migration SW1116 (Colorectal Cancer)Markedly reduced wound-healing rateIGF-IR[8]
AGS (Gastric Cancer)Migration inhibited by 46%STAT3[9]
SW480 & HCT15 (Colorectal Cancer)Significantly inhibited migrationMMP-2, MMP-9[4]
Cell Invasion AGS (Gastric Cancer)Invasion inhibited by 52%STAT3[9]
SW480 & HCT15 (Colorectal Cancer)Significantly inhibited invasionMMP-2, MMP-9[4]
Table 2: Effects on Vascular and Metabolic Phenotypes (Knockout)
PhenotypeModelQuantitative Change with KnockoutKey Target(s)/Pathway(s)Reference(s)
Blood Pressure miR-143/145 KO MiceSystolic blood pressure reduced by 15-20 mmHgAngiotensin-Converting Enzyme (ACE)[1][10]
SM-Dicer KO MiceSystolic blood pressure reduced by 27.7 mmHg-[10]
Vascular Contractility miR-143/145 KO MiceAbolished myogenic tone in mesenteric arteries-[11]
miR-143/145 KO MiceReduced contractile response to Angiotensin IIACE, AT1 receptors[11]
Smooth Muscle Cell (SMC) Phenotype miR-143/145 KO MiceReduced number of contractile VSMCsMyocardin, KLF4[12]
miR-143/145 KO MiceDownregulation of smooth muscle α-actin and myosin heavy chain-[13][14]
Neointima Formation miR-143/145 KO MiceTendency to develop neointimal lesions-[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by miR-143 and the general experimental workflows for studying its overexpression and knockout.

miR143_Signaling_Pathway cluster_overexpression miR-143 Overexpression (Tumor Suppression) cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_phenotypes Phenotypic Outcomes miR143_over miR-143 KRAS KRAS miR143_over->KRAS HK2 HK2 miR143_over->HK2 BCL2 Bcl-2 miR143_over->BCL2 STAT3 STAT3 miR143_over->STAT3 IGF1R IGF-1R miR143_over->IGF1R MAPK_ERK MAPK/ERK Pathway KRAS->MAPK_ERK Glycolysis Glycolysis HK2->Glycolysis Apoptosis_reg Apoptosis Regulation BCL2->Apoptosis_reg Proliferation Decreased Proliferation STAT3->Proliferation PI3K_AKT PI3K/Akt Pathway IGF1R->PI3K_AKT PI3K_AKT->Proliferation Metastasis Decreased Migration & Invasion PI3K_AKT->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Metastasis Metabolism Decreased Glycolysis Glycolysis->Metabolism Apoptosis Increased Apoptosis Apoptosis_reg->Apoptosis

Caption: miR-143 signaling in cancer.

miR143_KO_Workflow cluster_generation Knockout Mouse Generation cluster_analysis Phenotypic Analysis ES_cells Embryonic Stem (ES) Cells CRISPR CRISPR/Cas9 System (gRNA targeting miR-143) Zygote_injection Zygote Microinjection CRISPR->Zygote_injection Surrogate Implantation in Surrogate Mother Zygote_injection->Surrogate Founder Founder Mice (F0) Surrogate->Founder Breeding Breeding to Generate Homozygous KO (F2) Founder->Breeding KO_mice miR-143 KO Mice Breeding->KO_mice BP_measurement Blood Pressure Measurement KO_mice->BP_measurement Myography Wire/Pressure Myography KO_mice->Myography Histology Histological Analysis (e.g., H&E, IHC for SMC markers) KO_mice->Histology Western_blot Western Blot (SMC markers) KO_mice->Western_blot

Caption: Workflow for miR-143 knockout mouse generation and analysis.

miRNA_Target_Validation cluster_constructs Plasmid Constructs cluster_transfection Cell-based Assay cluster_results Interpretation luc_vector Luciferase Reporter Vector cells Co-transfection into Cells (e.g., HEK293T) luc_vector->cells target_utr Putative Target 3' UTR target_utr->cells miR_vector miR-143 Expression Vector or Mimic miR_vector->cells mutant_utr Mutant 3' UTR (miR-143 binding site mutated) mutant_utr->cells luc_assay Dual-Luciferase Assay cells->luc_assay result_wt Reduced Luciferase Activity (Wild-Type UTR) luc_assay->result_wt result_mut No Change in Luciferase Activity (Mutant UTR) luc_assay->result_mut conclusion Conclusion: miR-143 directly targets the 3' UTR result_wt->conclusion result_mut->conclusion

Caption: Luciferase reporter assay for miR-143 target validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Lentiviral-Mediated Overexpression of miR-143 in Cell Culture

This protocol describes the generation of stable cell lines overexpressing miR-143 using a lentiviral vector system.

1. Vector Construction:

  • Synthesize DNA oligonucleotides encoding the pre-miR-143 sequence.

  • Anneal the oligonucleotides to form a double-stranded DNA fragment.

  • Clone the pre-miR-143 fragment into a lentiviral expression vector (e.g., pLKO.1-TRC) downstream of a suitable promoter (e.g., U6). The vector should also contain a selection marker (e.g., puromycin (B1679871) resistance gene) and a reporter gene (e.g., GFP) for monitoring transduction efficiency.

2. Lentivirus Production:

  • Co-transfect the lentiviral expression vector containing pre-miR-143 along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) using a transfection reagent like Lipofectamine 2000.

  • Culture the cells for 48-72 hours post-transfection.

  • Collect the cell culture supernatant containing the lentiviral particles.

  • Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer using a method such as qPCR or by transducing a cell line with serial dilutions of the virus and counting GFP-positive cells.

3. Transduction of Target Cells:

  • Seed the target cells in a culture plate.

  • On the following day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.

  • Incubate the cells for 24 hours.

  • Replace the virus-containing medium with fresh culture medium.

4. Selection of Stable Cell Lines:

  • 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Maintain the cells under selection pressure for 1-2 weeks until non-transduced cells are eliminated.

  • Expand the surviving cell population, which now stably overexpresses miR-143.

5. Validation of Overexpression:

  • Extract total RNA from the stable cell line.

  • Perform quantitative real-time PCR (qRT-PCR) using a TaqMan microRNA assay specific for mature miR-143 to confirm its overexpression compared to a control cell line transduced with an empty vector.

Protocol 2: Generation of miR-143 Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of miR-143 knockout mice via microinjection of CRISPR/Cas9 components into zygotes.[16]

1. Design and Synthesis of Guide RNAs (gRNAs):

  • Design two gRNAs flanking the pre-miR-143 genomic locus to ensure complete deletion.

  • Synthesize the gRNAs in vitro using a commercially available kit.

2. Preparation of Microinjection Mixture:

  • Prepare a microinjection buffer containing Cas9 mRNA or protein and the synthesized gRNAs.

3. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice.

  • Microinject the CRISPR/Cas9 mixture into the pronucleus or cytoplasm of the zygotes.

  • Culture the injected zygotes overnight to the two-cell stage.

4. Embryo Transfer:

  • Transfer the two-cell embryos into the oviducts of pseudopregnant female mice.

5. Genotyping of Founder Mice:

  • After birth, obtain tail biopsies from the pups.

  • Extract genomic DNA.

  • Perform PCR using primers flanking the targeted miR-143 locus.

  • Sequence the PCR products to identify founder mice carrying the desired deletion.

6. Breeding to Establish a Knockout Line:

  • Breed the founder mice with wild-type mice to establish germline transmission.

  • Intercross the heterozygous offspring to generate homozygous miR-143 knockout mice.

Protocol 3: Luciferase Reporter Assay for miR-143 Target Validation

This protocol is used to experimentally validate the direct interaction between miR-143 and a putative target mRNA.[15][17][18][19][20]

1. Vector Construction:

  • Amplify the 3' untranslated region (UTR) of the putative target gene containing the predicted miR-143 binding site.

  • Clone this 3' UTR fragment into a dual-luciferase reporter vector (e.g., pmirGLO) downstream of the Firefly luciferase gene. This vector also contains a Renilla luciferase gene for normalization.

  • As a negative control, create a mutant version of the 3' UTR construct where the miR-143 seed-binding site is mutated using site-directed mutagenesis.

2. Co-transfection:

  • Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with:

    • The Firefly luciferase reporter construct (either wild-type or mutant 3' UTR).

    • A miR-143 mimic or a miR-143 expression vector.

    • A negative control miRNA mimic.

3. Luciferase Activity Measurement:

  • 48 hours post-transfection, lyse the cells.

  • Measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity in cells co-transfected with the miR-143 mimic to that of cells co-transfected with the negative control mimic.

  • A significant reduction in luciferase activity in the presence of the miR-143 mimic for the wild-type 3' UTR construct, but not the mutant construct, confirms a direct interaction.

Conclusion

The experimental evidence clearly demonstrates the dichotomous roles of miR-143. Its overexpression is predominantly associated with tumor-suppressive functions, including the inhibition of cell proliferation and metastasis, and the induction of apoptosis in various cancers. Conversely, the knockout of miR-143 leads to a dedifferentiated phenotype in vascular smooth muscle cells and impaired vascular function, highlighting its importance in cardiovascular homeostasis. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of targeting miR-143 in different disease contexts.

References

Validating miR-143 as a Biomarker for Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of microRNA-143 (miR-143) as a biomarker for colorectal cancer (CRC) against other potential miRNA biomarkers. It includes a summary of quantitative performance data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.

Performance of miR-143 as a Diagnostic Biomarker for Colorectal Cancer

miR-143 has been consistently identified as a tumor-suppressor miRNA that is significantly downregulated in colorectal cancer tissues compared to normal adjacent tissues.[1][2] This differential expression pattern has positioned it as a promising candidate biomarker for CRC diagnosis and prognosis.

Comparative Diagnostic Performance of miRNAs in Colorectal Cancer

The following table summarizes the diagnostic performance of miR-143 and other relevant miRNAs from various studies. It is important to note that direct comparison of these values should be done with caution as the studies were conducted on different patient cohorts and employed varied methodologies.

miRNA BiomarkerSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)Study Population (CRC vs. Healthy/Control)
miR-143 Tissue60.9880.490.7482 CRC vs. 82 Normal Adjacent Tissue
miR-145 Tissue82.9385.370.8582 CRC vs. 82 Normal Adjacent Tissue
miR-92a Tissue71.9580.490.8482 CRC vs. 82 Normal Adjacent Tissue
miR-139-3p Serum96.697.80.994Not Specified
miR-21 Stool/BloodHighHighNot SpecifiedMultiple studies
miRNA Panel (miR-15b, miR-21, miR-31) Not Specified~95~94Not SpecifiedMeta-analysis
miRNA Panels (Overall) Various85790.915Meta-analysis of 20 studies

Data for miR-143, miR-145, and miR-92a are from the same study, allowing for a more direct comparison.[3][4] Data for other miRNAs and panels are from different studies and meta-analyses for broader context.[5][6][7][8]

Experimental Protocols for Biomarker Validation

Accurate and reproducible experimental design is critical for the validation of any biomarker. Below are detailed methodologies for the key experiments involved in validating miR-143 as a CRC biomarker.

miRNA Extraction and Quantification by qRT-PCR

Objective: To quantify the expression level of miR-143 in CRC tissues and/or plasma compared to control samples.

Protocol:

  • RNA Extraction:

    • For tissue samples, homogenize fresh-frozen or RNAlater-preserved tissue in TRIzol reagent.

    • For plasma samples, use a specialized kit for circulating miRNA extraction (e.g., Qiagen miRNeasy Serum/Plasma Kit) to handle the low RNA concentrations and presence of inhibitors.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and elution.

    • Assess RNA quantity and quality using a NanoDrop spectrophotometer and a Bioanalyzer.

  • Reverse Transcription (RT):

    • Use a miRNA-specific RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit) with a stem-loop RT primer specific for hsa-miR-143.

    • The reaction mixture typically includes the RNA sample, RT primer, dNTPs, reverse transcriptase, and buffer.

    • Incubate as per the manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA product, a TaqMan probe and primer set specific for hsa-miR-143, and a qPCR master mix.

    • Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

    • Use a stable endogenous control miRNA (e.g., RNU6B, RNU48) for normalization of tissue data and a spike-in control (e.g., cel-miR-39) for plasma data.

    • Calculate the relative expression of miR-143 using the 2-ΔΔCt method.[9][10][11]

Validation of miR-143 Targets using Luciferase Reporter Assay

Objective: To experimentally validate the direct interaction between miR-143 and the 3' UTR of its predicted target genes (e.g., KRAS, DNMT3A).[12][13]

Protocol:

  • Vector Construction:

    • Clone the full-length 3' UTR of the predicted target gene containing the miR-143 binding site into a luciferase reporter vector (e.g., psiCHECK-2) downstream of the luciferase gene.

    • Create a mutant construct where the miR-143 seed-binding site in the 3' UTR is mutated using site-directed mutagenesis. This will serve as a negative control.

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., HEK293T or a CRC cell line like SW480) in a 96-well plate.

    • Co-transfect the cells with the wild-type or mutant luciferase reporter vector and either a miR-143 mimic or a negative control mimic using a transfection reagent like Lipofectamine.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • The firefly luciferase activity reflects the expression from the reporter vector, while the Renilla luciferase serves as an internal control for transfection efficiency.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-143 mimic compared to the controls indicates a direct interaction between miR-143 and its target.[14][15][16][17]

Western Blot Analysis of Target Protein Expression

Objective: To determine if miR-143 overexpression leads to a decrease in the protein levels of its target genes.

Protocol:

  • Cell Transfection and Lysis:

    • Transfect a CRC cell line with a miR-143 mimic or a negative control mimic.

    • After 48-72 hours, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[18][19][20][21]

Visualizing the Role of miR-143 in Colorectal Cancer

Experimental Workflow for miR-143 Biomarker Validation

experimental_workflow crc_tissue CRC Tissue rna_extraction miRNA Extraction crc_tissue->rna_extraction normal_tissue Normal Adjacent Tissue normal_tissue->rna_extraction plasma Plasma Samples plasma->rna_extraction q_rt_pcr qRT-PCR for miR-143 Expression rna_extraction->q_rt_pcr biomarker Biomarker Validation q_rt_pcr->biomarker luciferase Luciferase Reporter Assay luciferase->biomarker western_blot Western Blot western_blot->biomarker

Caption: Experimental workflow for validating miR-143 as a CRC biomarker.

miR-143 Signaling Pathway in Colorectal Cancer

mir143_pathway cluster_targets Direct Targets of miR-143 cluster_pathways Downstream Oncogenic Pathways miR143 miR-143 KRAS KRAS miR143->KRAS DNMT3A DNMT3A miR143->DNMT3A IGF1R IGF-IR miR143->IGF1R MACC1 MACC1 miR143->MACC1 ITGA6 ITGA6 miR143->ITGA6 Proliferation Cell Proliferation miR143->Proliferation Metastasis Invasion & Metastasis miR143->Metastasis Angiogenesis Angiogenesis miR143->Angiogenesis Chemoresistance Chemoresistance miR143->Chemoresistance KRAS->Proliferation IGF1R->Angiogenesis IGF1R->Chemoresistance MACC1->Metastasis ITGA6->Metastasis

Caption: miR-143 suppresses CRC by targeting key oncogenes.

References

A Comparative Analysis of miR-143 and Other Key microRNAs in the Regulation of Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of microRNA Efficacy and Mechanism in Adipocyte Differentiation, Supported by Experimental Data.

This guide provides a comparative overview of miR-143 and other significant microRNAs (miRNAs) implicated in the process of adipogenesis, the differentiation of preadipocytes into mature fat cells. Understanding the nuanced roles of these small non-coding RNAs is critical for developing novel therapeutic strategies for obesity and related metabolic disorders. This document summarizes quantitative data, details common experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of the current research landscape.

Data Presentation: Quantitative Comparison of Pro- and Anti-Adipogenic miRNAs

The following table summarizes the quantitative effects of various miRNAs on adipogenesis, as reported in the literature. The data highlights the fold changes in miRNA expression during adipogenesis, their impact on key adipogenic markers, and lipid accumulation.

miRNARole in AdipogenesisCell ModelFold Change in Expression (During Differentiation)Key Target(s)Impact on Adipogenic Markers (e.g., PPARγ, C/EBPα)Impact on Lipid Accumulation
miR-143 Pro-adipogenic3T3-L1, hASCs↑ (Increases)[1][2][3]ERK5 (MAPK7), MAP2K5[2][4][5]↑ (Increases)[1][3]↑ (Increases)[3]
miR-103 Pro-adipogenic3T3-L1, Human preadipocytes↑ (Increases ~9-fold)[1]Caveolin-1↑ (Doubles PPARγ2 expression)[1]↑ (Increases)[6]
miR-21 Pro-adipogenichMSCs↑ (Transient increase)[6]TGFBR2↑ (Increases)[1]↑ (Promotes)[6]
miR-375 Pro-adipogenic3T3-L1↑ (Increases)[1]PDK1, ERK1/2↑ (Increases C/EBPα, PPARγ2 mRNA)[1][7]↑ (Increases)[1][7]
miR-27a/b Anti-adipogenic3T3-L1, hASCs↓ (Decreases)[5]PPARγ, Prohibitin (PHB)[5][6][7]↓ (Decreases)[5][8]↓ (Inhibits)[5]
miR-138 Anti-adipogenichAD-MSCs↓ (Decreases)[1]EID-1↓ (Inhibits C/EBPα, PPARγ)[1]↓ (Reduces)[6][8]
miR-31 Anti-adipogenichASCs↓ (Decreases)[5]C/EBPα↓ (Represses)[5][8]↓ (Represses)[8]

hASCs: human Adipose-derived Stem Cells; hMSCs: human Mesenchymal Stem Cells; hAD-MSCs: human Adipose-derived Mesenchymal Stem Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments commonly used in the study of miRNAs in adipogenesis.

Cell Culture and Induction of Adipocyte Differentiation
  • Cell Lines: The murine 3T3-L1 preadipocyte cell line is a widely used model. Human adipose-derived stem cells (hASCs) provide a more clinically relevant model.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiation Induction: To induce adipogenesis, post-confluent preadipocytes are treated with a differentiation cocktail, commonly referred to as MDI, which consists of:

  • The MDI-containing medium is replaced with insulin-only medium after 2-3 days, and cells are maintained for an additional 4-8 days to allow for lipid droplet accumulation.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA Isolation: Total RNA, including the small RNA fraction, is extracted from cells at various time points during differentiation using TRIzol reagent or commercially available kits (e.g., miRNeasy Mini Kit).[9] RNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT): For miRNA analysis, specific stem-loop primers are often used for the reverse transcription of mature miRNAs to cDNA, which increases the specificity and length of the template for subsequent PCR.[10] For mRNA analysis, random hexamers or oligo(dT) primers are used.

  • qRT-PCR: The expression levels of specific miRNAs and adipogenic marker genes (e.g., PPARγ, C/EBPα, FABP4) are quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.[3][10] Data is typically normalized to a stable endogenous control (e.g., U6 snRNA for miRNAs, 18S rRNA or GAPDH for mRNAs) and analyzed using the ΔΔCt method.[3]

Oil Red O Staining for Lipid Accumulation
  • Principle: Oil Red O is a fat-soluble dye used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.

  • Procedure:

    • Cells are washed with Phosphate-Buffered Saline (PBS) and fixed with 10% formalin for at least 1 hour.

    • After washing, cells are incubated with a freshly prepared Oil Red O working solution for 10-15 minutes.

    • The staining solution is removed, and the cells are washed with water to remove excess stain.

    • Stained lipid droplets can be visualized and imaged using a microscope.

    • For quantification, the stain is eluted from the cells using isopropanol, and the absorbance is measured at a specific wavelength (typically around 500 nm).

Luciferase Reporter Assay for Target Validation
  • Principle: This assay is used to determine if a miRNA directly binds to the 3' Untranslated Region (3' UTR) of a target mRNA.

  • Procedure:

    • A vector containing a luciferase reporter gene followed by the 3' UTR of the putative target gene is constructed. A mutated version of the 3' UTR, where the miRNA binding site is altered, serves as a control.

    • Cells are co-transfected with the luciferase reporter vector and either a miRNA mimic or a negative control.

    • After 24-48 hours, cell lysates are collected, and luciferase activity is measured using a luminometer.

    • A significant decrease in luciferase activity in the presence of the miRNA mimic compared to the control indicates a direct interaction between the miRNA and the target 3' UTR.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the study of miRNAs and adipogenesis.

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis Preadipocytes Preadipocytes Confluence Confluence Preadipocytes->Confluence 2 days post-confluence MDI_Induction MDI_Induction Confluence->MDI_Induction 2 days post-confluence Mature_Adipocytes Mature_Adipocytes MDI_Induction->Mature_Adipocytes 4-8 days RNA_Extraction RNA Extraction Mature_Adipocytes->RNA_Extraction Oil_Red_O Oil Red O Staining (Lipid Accumulation) Mature_Adipocytes->Oil_Red_O Western_Blot Western Blot (Protein Expression) Mature_Adipocytes->Western_Blot qRT_PCR qRT-PCR Analysis (miRNA & mRNA expression) RNA_Extraction->qRT_PCR

Caption: A typical experimental workflow for studying miRNA function in adipogenesis.

mir143_pathway cluster_pro_adipogenic Pro-Adipogenic Pathway cluster_anti_adipogenic Anti-Adipogenic Pathway miR143 miR-143 MAP2K5 MAP2K5 miR143->MAP2K5 inhibits ERK5 ERK5 MAP2K5->ERK5 PPARg PPARγ / C/EBPα ERK5->PPARg inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis miR27 miR-27a/b PPARg_anti PPARγ miR27->PPARg_anti inhibits Adipogenesis_anti Adipogenesis PPARg_anti->Adipogenesis_anti

Caption: Signaling pathways of pro-adipogenic miR-143 and anti-adipogenic miR-27a/b.

References

Assessing the Clinical Relevance of miR-143 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-143 (miR-143) has emerged as a pivotal regulator in a multitude of physiological and pathological processes. Its dysregulation is implicated in the initiation and progression of several diseases, most notably cancer, cardiovascular conditions, and metabolic disorders. This guide provides a comprehensive comparison of miR-143 research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in the objective assessment of its clinical relevance.

Data Presentation: Quantitative Analysis of miR-143 Dysregulation

The clinical potential of miR-143 as a biomarker and therapeutic target is underscored by consistent observations of its altered expression across various diseases. The following tables summarize quantitative data from multiple studies, offering a comparative overview of miR-143 dysregulation.

Table 1: Differential Expression of miR-143 in Cancer Tissues

Cancer TypeTissue vs. Normal Adjacent Tissue (Fold Change)MethodReference
Colorectal Cancer0.3-fold decreaseqRT-PCR
Colorectal CancerSignificantly lower (P < 0.05)qRT-PCR
Breast Cancer0.89-fold decrease in PBMCsqRT-PCR
OsteosarcomaSignificantly decreasedMeta-analysis
Prostate CancerInversely correlated with advanced stagesIn Situ Hybridization
Gastric CancerDownregulatedReview
Lung Cancer0.28-fold decreaseqRT-PCR
Bladder CancerDownregulatedReview
Cervical Cancer8-fold decreaseqRT-PCR

Table 2: Circulating miR-143 Levels as a Non-Invasive Biomarker

DiseaseSample TypeExpression Change vs. Healthy ControlsDiagnostic Accuracy (AUC)Reference
Acute Coronary SyndromePlasmaDecreased (p < 0.001)0.786 (for >50% stenosis)
In-Stent RestenosisPlasmaSignificantly lower (p < 0.001)0.692
Colorectal CancerSerumSignificantly increased-
Breast CancerPBMCsDecreased-
Prostate CancerSerumDownregulated0.648

Table 3: Therapeutic Efficacy of miR-143 Mimics in Preclinical Models

Cancer ModelDelivery MethodTherapeutic EffectKey Target(s)Reference
Colorectal Cancer (xenograft)Systemic (modified mimics)15-50% tumor growth inhibitionKRAS
Triple-Negative Breast Cancer (xenograft)Systemic (agomir)Tumor growth inhibitionHK2
Prostate Cancer (xenograft)Local injectionAbrogation of tumor growthERK5
Colorectal Cancer cellsTransfectionIncreased sensitivity to paclitaxelKRAS

Signaling Pathways and Molecular Interactions of miR-143

miR-143 exerts its biological functions by post-transcriptionally regulating a network of target genes. Its role as a tumor suppressor is primarily attributed to its inhibition of key oncogenic signaling pathways.

The KRAS/MAPK Signaling Axis

A predominant mechanism of miR-143-mediated tumor suppression is through the direct targeting of KRAS, a central node in the MAPK/ERK signaling cascade. By binding to the 3' UTR of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream effectors like ERK and AKT, thereby impeding cell proliferation, survival, and invasion.

miR143_KRAS_Pathway miR143 miR-143 KRAS KRAS miR143->KRAS SOS1 SOS1 miR143->SOS1 indirectly RAF RAF KRAS->RAF SOS1->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

miR-143 regulation of the KRAS/MAPK pathway.
The PI3K/AKT Signaling Pathway

miR-143 also modulates the PI3K/AKT pathway, another critical signaling cascade for cell growth and survival. While some effects on AKT are downstream of KRAS inhibition, studies suggest miR-143 may also have more direct regulatory roles on components of this pathway.

miR143_AKT_Pathway miR143 miR-143 AKT AKT miR143->AKT PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle

miR-143 interaction with the PI3K/AKT pathway.

Experimental Protocols: A Comparative Overview

The accurate assessment of miR-143's clinical relevance relies on robust and reproducible experimental methodologies. This section details common protocols for key experiments, highlighting critical steps and potential alternatives.

miRNA Extraction from Plasma/Serum

Objective: To isolate high-quality miRNA from liquid biopsies for downstream quantitative analysis.

Commonly Used Method: Kit-based Extraction (e.g., miRNeasy Mini Kit)

  • Sample Preparation: Thaw frozen plasma/serum samples on ice. Centrifuge to pellet any debris.

  • Lysis: Add QIAzol Lysis Reagent to the sample and vortex to ensure complete lysis and inhibit RNases.

  • Phase Separation: Add chloroform (B151607) and centrifuge. The aqueous phase containing RNA is carefully transferred to a new tube.

  • RNA Precipitation: Add ethanol (B145695) to the aqueous phase to precipitate total RNA.

  • Column Binding: Apply the sample to an RNeasy Mini spin column. RNA binds to the silica (B1680970) membrane.

  • Washing: Perform a series of washes with provided buffers (RWT, RPE) to remove contaminants.

  • Elution: Elute the purified RNA with RNase-free water.

Comparison of Alternatives:

  • TRIzol-LS followed by column purification: This combination can sometimes yield higher RNA concentrations.

  • Different commercial kits (e.g., mirVana PARIS Kit, MagMAX mirVana Total RNA Isolation Kit): Performance may vary in terms of yield and purity depending on the sample type and downstream application. A pilot study comparing different kits is often recommended.

miRNA_Extraction_Workflow Start Plasma/Serum Sample Lysis Lysis with QIAzol Start->Lysis PhaseSep Phase Separation (Chloroform) Lysis->PhaseSep Precipitation RNA Precipitation (Ethanol) PhaseSep->Precipitation Binding Column Binding Precipitation->Binding Wash Washing Steps Binding->Wash Elution Elution Wash->Elution End Purified miRNA Elution->End

Workflow for miRNA extraction from plasma/serum.
Quantitative Real-Time PCR (qRT-PCR) for miR-143

Objective: To accurately quantify the expression level of miR-143.

Commonly Used Method: TaqMan MicroRNA Assays

  • Reverse Transcription (RT): A specific stem-loop RT primer for miR-143 is used to create a cDNA template from the purified miRNA. This method is highly specific for the mature miRNA.

  • PCR Amplification: The cDNA is then amplified in a real-time PCR instrument using a specific TaqMan probe and primers for miR-143.

  • Data Analysis: The cycle threshold (Ct) values are determined. Relative quantification is typically performed using the ΔΔCt method, normalizing to a stable endogenous control (e.g., U6 snRNA for tissues, spike-in controls for plasma).

Comparison of Alternatives:

  • SYBR Green-based qRT-PCR: A more cost-effective method, but it may be less specific as it detects any double-stranded DNA. Melt curve analysis is essential to verify the specificity of the product.

  • Normalization Strategies: For circulating miRNAs, where a universally stable endogenous control is lacking, using a synthetic spike-in control (e.g., cel-miR-39) is a common and recommended practice. Normalizing to the mean expression of all detected miRNAs is another approach.

In Situ Hybridization (ISH) for miR-143

Objective: To visualize the localization of miR-143 within tissue sections.

Commonly Used Method: LNA (Locked Nucleic Acid) Probes

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.

  • Permeabilization: Tissues are treated with proteinase K to allow probe entry.

  • Hybridization: A DIG-labeled LNA probe complementary to miR-143 is hybridized to the tissue section. LNA probes offer high affinity and specificity.

  • Washing: Stringent washes are performed to remove non-specifically bound probes.

  • Immunodetection: An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.

  • Signal Development: A chromogenic substrate (e.g., NBT/BCIP) is added, resulting in a colored precipitate where the miRNA is present.

  • Counterstaining and Imaging: The slide is counterstained (e.g., with Nuclear Fast Red) and imaged under a microscope.

Critical Considerations:

  • Probe Specificity: The use of a scrambled LNA probe as a negative control is crucial to ensure the signal is specific to miR-143.

  • Tissue Quality: The integrity of the RNA in the FFPE tissue is critical for successful ISH.

Luciferase Reporter Assay for Target Validation

Objective: To experimentally validate a direct interaction between miR-143 and a predicted target gene.

Protocol Outline:

  • Vector Construction: The 3' UTR of the putative target gene containing the predicted miR-143 binding site is cloned downstream of a luciferase reporter gene in a plasmid. A mutant version of the 3' UTR with a mutated seed sequence is also created as a control.

  • Co-transfection: Cells are co-transfected with the luciferase reporter plasmid (either wild-type or mutant) and either a miR-143 mimic or a negative control mimic.

  • Luciferase Activity Measurement: After a set incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-143 mimic compared to controls indicates a direct interaction.

Luciferase_Assay_Logic cluster_0 Condition 1: Wild-Type 3' UTR + miR-143 mimic cluster_1 Condition 2: Mutant 3' UTR + miR-143 mimic wt_utr Luciferase-WT 3'UTR mimic miR-143 mimic wt_utr->mimic Binding mimic->wt_utr luciferase_low Low Luciferase Signal mut_utr Luciferase-Mutant 3'UTR mimic2 miR-143 mimic mut_utr->mimic2 No Binding luciferase_high High Luciferase Signal

Logical basis of the luciferase reporter assay.

Conflicting Findings and Future Directions

While the majority of studies portray miR-143 as a tumor suppressor, some reports present conflicting evidence. For instance, upregulation of miR-143 has been observed in prostate cancer stem cells, where it was associated with increased aggressiveness. Furthermore, in some contexts of colorectal cancer, circulating miR-143 levels were found to be increased in patients. These discrepancies may be attributable to the cellular context, the specific cancer subtype, or differences in the patient cohorts and methodologies. The cell-type-specific expression of miR-143 is a critical factor, with high expression in mesenchymal cells but not in colonic epithelial cells, which may have led to misinterpretations in early studies.

Future research should focus on:

  • Standardizing protocols for sample collection, processing, and data normalization to improve the comparability of results across studies.

  • Investigating the dual role of miR-143 in different cellular contexts and disease stages.

  • Developing more effective and targeted delivery systems for miR-143-based therapeutics to enhance their clinical translation.

  • Conducting large-scale, prospective clinical trials to validate the diagnostic and prognostic utility of circulating miR-143 in diverse patient populations.

By critically evaluating the existing data and employing rigorous, standardized methodologies, the scientific community can better delineate the clinical relevance of miR-143 and harness its potential for novel diagnostic and therapeutic strategies.

Safety Operating Guide

Proper Disposal Procedures for IT-143A (1,1,1-Trifluoroethane)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides procedural guidance for the safe and compliant disposal of IT-143A (1,1,1-Trifluoroethane, HFC-143a), a flammable, colorless gas commonly used as a refrigerant.[1][2] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety Precautions

This compound is an extremely flammable gas that can form explosive mixtures with air.[2] It is heavier than air, and vapors can travel to ignition sources.[1] Direct contact with the liquefied gas can cause frostbite.[2] In the event of a leak or spill, the following immediate actions should be taken:

  • Evacuate the Area: Immediately clear all personnel from the affected area and move upwind of the spill.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[2] Smoking is strictly prohibited.[2]

  • Ventilate the Area: Increase ventilation to disperse the gas.[2]

  • Personal Protective Equipment (PPE): Do not enter the area without appropriate PPE. This includes chemical-resistant gloves, safety goggles or a face shield, and, in areas with high concentrations, a self-contained breathing apparatus (SCBA).

Spill Management

In the case of a leak, the primary objective is to stop the flow of gas if it can be done safely.[2] Do not extinguish a leaking gas fire unless the leak can be stopped.[1] For spills of liquefied gas, contain the spill with sand, earth, or vermiculite.[2] Use only spark-free shovels and explosion-proof equipment for cleanup.[2]

Quantitative Data Summary
PropertyValueCitations
Chemical Formula C2H3F3
CAS Number 420-46-2
Flammability Extremely flammable gas[2]
Auto-ignition Temp. 750°C (1382°F)[2]
Global Warming Potential 4300
Disposal Regulations Governed by EPA Section 608 of the Clean Air Act[3]
Venting Prohibition Knowingly venting or releasing refrigerants into the atmosphere is illegal.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated, and proper end-of-life management is crucial. The primary methods involve recovery for recycling, reclamation, or destruction. It is illegal to release these refrigerants into the atmosphere.[4][5]

1. Assessment of the this compound Container:

  • Unused and Uncontaminated Product: If the this compound is unused and in its original, uncontaminated state, the preferred option is to return it to the manufacturer or supplier.[1] Contact the supplier to arrange for return.

  • Used or Contaminated Product: If the this compound has been used or is contaminated, it must be recovered for reclamation or destruction. Proceed to the next step.

2. Recovery of this compound:

  • Certified Personnel: The recovery of refrigerants must be performed by an EPA-certified technician.[4][6] Ensure that any personnel handling the recovery process have the appropriate certification.

  • Certified Recovery Equipment: Use recovery equipment that is certified by an EPA-approved testing organization to evacuate the refrigerant from its container or system.[3]

  • Designated Recovery Cylinders: Transfer the recovered this compound into a designated recovery cylinder. These cylinders are specifically designed for this purpose and are typically identifiable by a yellow band around the top.[4]

  • Do Not Mix Refrigerants: It is critical to use a separate recovery cylinder for each type of refrigerant. Do not mix this compound with other refrigerants, as this can complicate the reclamation process.[4] If the refrigerant type is unknown or believed to be contaminated, use a "junk" or mixed refrigerant container.[4]

3. Final Disposal of Recovered this compound:

  • Reclamation: The most common and environmentally preferred method for managing used refrigerants is to send them to an EPA-certified reclaimer.[4] Reclaimers will process the used refrigerant to meet purity standards for reuse. A list of EPA-certified reclaimers can be found on the EPA's website.

  • Destruction: If reclamation is not feasible, the this compound must be sent for destruction at a licensed chemical destruction facility.[7] This typically involves incineration in a licensed apparatus.[2]

  • Transportation and Labeling: Ensure that the recovery cylinders are properly labeled with the identity of the refrigerant. All transportation of the hazardous material must comply with Department of Transportation (DOT) regulations.

  • Record Keeping: Maintain detailed records of the disposal process. This should include the date of recovery, the amount of refrigerant recovered, the name of the certified technician who performed the recovery, and the contact information for the reclamation or destruction facility.[6]

4. Disposal of Empty Containers:

  • Even after the refrigerant has been recovered, the container may still contain residual gas and should be handled with care.

  • Consult with your institution's environmental health and safety (EHS) office for specific procedures on disposing of empty refrigerant cylinders.

  • Some suppliers may accept empty cylinders for reuse.

Disposal Decision Workflow

start Start: this compound Disposal assess_container Assess Container Status start->assess_container is_unused Unused and Uncontaminated? assess_container->is_unused return_to_supplier Contact Supplier for Return is_unused->return_to_supplier Yes recover_product Recover this compound using Certified Technician and Equipment is_unused->recover_product No (Used/Contaminated) record_keeping Maintain Disposal Records return_to_supplier->record_keeping store_recovered Store in Designated, Labeled Recovery Cylinder (Do Not Mix) recover_product->store_recovered reclamation_feasible Reclamation Feasible? store_recovered->reclamation_feasible send_for_reclamation Send to EPA-Certified Reclaimer send_for_reclamation->record_keeping send_for_destruction Send to Licensed Destruction Facility send_for_destruction->record_keeping reclamation_feasible->send_for_reclamation Yes reclamation_feasible->send_for_destruction No end End: Disposal Complete record_keeping->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling R-143a (1,1,1-Trifluoroethane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of R-143a (1,1,1-Trifluoroethane). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

I. Quantitative Data Summary

The following table summarizes the key quantitative properties of R-143a for easy reference and comparison.

PropertyValue
Chemical Formula C2H3F3
Molecular Weight 84.04 g/mol
Boiling Point -47.6 °C (-53.7 °F)[1]
Melting Point -111 °C (-168 °F)
Vapor Pressure 11,200 hPa (at 20 °C)[1]
Global Warming Potential (GWP) 4470[2]
Lower Explosive Limit (LEL) 7.1%
Upper Explosive Limit (UEL) 16.1%
Autoignition Temperature 750 °C (1382 °F)

II. Personal Protective Equipment (PPE)

Selection of appropriate PPE is based on the potential for exposure. The following levels of protection are recommended:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles should be worn when handling the liquid to protect against splashes.[3]

  • Skin Protection: Impervious gloves should be worn when handling the liquid to prevent frostbite.[3] For extensive handling or in situations with a risk of significant exposure, chemical-resistant clothing, such as coveralls, is recommended.

  • Respiratory Protection: Under normal, well-ventilated conditions, respiratory protection is not typically required.[3] However, in case of a large release or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[3] Vapors are heavier than air and can displace oxygen, leading to a risk of asphyxiation in confined spaces.

III. Experimental Protocols: Handling and Disposal

A. Handling Procedures

  • Ventilation: Always handle R-143a in a well-ventilated area to prevent the accumulation of flammable or asphyxiating concentrations of the gas.

  • Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other potential ignition sources.[3] "No Smoking" policies must be strictly enforced.

  • Grounding: All equipment and containers used for transferring or storing R-143a should be properly grounded to prevent the buildup of static electricity.

  • Container Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[4] Ensure containers are securely sealed and protected from physical damage.[4]

B. Spill and Leak Response

  • Evacuate: In the event of a leak, immediately evacuate all personnel from the affected area and move upwind.

  • Ventilate: Increase ventilation to the area to disperse the gas.

  • Stop the Leak: If it can be done without risk, stop the flow of gas.

  • Personal Protection: Anyone entering the area to address the leak must wear appropriate PPE, including an SCBA if necessary.

C. Disposal Plan

  • Regulatory Compliance: All disposal of R-143a must be in accordance with federal, state, and local regulations.[3]

  • Do Not Vent: Do not release R-143a directly into the atmosphere.

  • Professional Disposal: Contact a licensed waste disposal facility for proper disposal procedures. Options may include reclamation by distillation or incineration.[3]

  • Container Disposal: Return empty or partially used cylinders to the supplier. Do not attempt to refill or dispose of cylinders yourself.

IV. Workflow and Logical Relationships

The following diagram illustrates the standard operational workflow for handling R-143a, from initial preparation to final disposal.

start Start: Receive R-143a Cylinder inspect_cylinder Inspect Cylinder for Damage start->inspect_cylinder store_cylinder Store in a Cool, Well-Ventilated Area inspect_cylinder->store_cylinder ppe Don Appropriate PPE store_cylinder->ppe prepare_work_area Prepare Well-Ventilated, Ignition-Free Work Area ppe->prepare_work_area connect_equipment Connect to Grounded Equipment prepare_work_area->connect_equipment perform_experiment Perform Experiment connect_equipment->perform_experiment disconnect_equipment Disconnect Equipment perform_experiment->disconnect_equipment spill_leak Spill or Leak Occurs perform_experiment->spill_leak Potential Hazard return_to_storage Return Cylinder to Storage disconnect_equipment->return_to_storage disposal_prep Prepare Cylinder for Disposal return_to_storage->disposal_prep Cylinder Empty or No Longer Needed evacuate Evacuate Area spill_leak->evacuate Yes ventilate Ventilate Area evacuate->ventilate stop_leak Stop Leak (If Safe) ventilate->stop_leak stop_leak->perform_experiment Issue Resolved contact_disposal Contact Licensed Waste Disposal Facility disposal_prep->contact_disposal end End: Cylinder Collected for Disposal contact_disposal->end

Caption: Workflow for Safe Handling of R-143a.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.